molecular formula C5H10O4 B12318074 3,4,5-Trihydroxypentan-2-one

3,4,5-Trihydroxypentan-2-one

Cat. No.: B12318074
M. Wt: 134.13 g/mol
InChI Key: IGUZJYCAXLYZEE-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxypentan-2-one, with the molecular formula C5H10O4, is a group of stereoisomers that serves as a crucial research chemical in the field of biomass and sustainable chemistry . This compound has been identified as a key intermediate in the acid-catalyzed conversion of biomass-derived compounds, such as furfuryl alcohol, into valuable platform chemicals . Specifically, its structural analog, 4,5,5-trihydroxypentan-2-one, is observed in the reaction pathway leading to levulinic acid in aqueous media, while its ethoxylated analog (4,5,5-triethoxypentan-2-one) is a known intermediate in the production of ethyl levulinate in ethanol . Ethyl levulinate itself is a value-added chemical with applications as a flavoring agent, a fuel oxygenate additive, and a precursor to gamma-valerolactone (GVL), which can be further converted into liquid alkanes for transportation fuels . The study of this compound and its derivatives provides researchers with critical insights into reaction mechanisms and solvent effects in catalytic processes, enabling the development of more efficient biorefinery systems . This product is intended for research purposes as a standard or intermediate in catalytic and metabolic studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxypentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUZJYCAXLYZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4,5-Trihydroxypentan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 3,4,5-Trihydroxypentan-2-one

Executive Summary

This compound is a polyhydroxylated ketone, a class of molecules that holds significant interest in synthetic chemistry and drug discovery due to its structural similarity to natural monosaccharides. This guide provides a comprehensive overview of its chemical properties, potential reactivity, and analytical characterization. While direct research on this specific molecule is nascent, this document synthesizes data from its isomers and structural analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, plausible synthetic routes, expected chemical behaviors, and the intriguing biological potential suggested by related compounds. This paper aims to serve as a foundational resource, highlighting both the knowns and the knowledge gaps, thereby paving the way for future investigation into this promising chemical entity.

Molecular Identity and Stereoisomerism

This compound is a five-carbon monosaccharide derivative characterized by a ketone at the C-2 position and hydroxyl groups at the C-3, C-4, and C-5 positions. Its systematic IUPAC name is this compound.[1] The molecule's structure contains two chiral centers at C-3 and C-4, giving rise to four possible stereoisomers. The specific stereochemistry, such as in (3S,4R)-3,4,5-trihydroxypentan-2-one, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological systems.[2]

The accurate identification of this molecule is critical for research and is standardized through various chemical descriptors.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in both chemical and biological contexts. These properties, largely computed, provide insights into its solubility, membrane permeability, and potential for forming intermolecular interactions. The presence of multiple hydroxyl groups suggests high polarity and the potential for extensive hydrogen bonding.

PropertyValueSource
Molecular Formula C₅H₁₀O₄PubChem[1]
Molecular Weight 134.13 g/mol PubChem[1]
Exact Mass 134.05790880 DaPubChem[1]
XLogP3-AA -2.0PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1][3]
Hydrogen Bond Acceptor Count 4PubChem[1][3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area (TPSA) 77.8 ŲCactvs (PubChem)[1][2]

Expert Interpretation: The low XLogP3 value indicates high hydrophilicity, suggesting good solubility in aqueous media but poor passive diffusion across lipid bilayers. The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often considered for penetration of the blood-brain barrier, which could be a relevant factor in drug design.[2]

Synthesis and Manufacturing Insights

While specific, optimized synthetic routes for this compound are not extensively documented in peer-reviewed literature, its structure lends itself to established methodologies in carbohydrate chemistry. Biocatalysis, in particular, offers a powerful approach for stereoselective synthesis.

Conceptual Approach: Aldolase-Catalyzed Synthesis

The most promising strategy involves an aldol reaction, which forms carbon-carbon bonds and is fundamental to the biosynthesis of carbohydrates. Aldolase enzymes can catalyze the stereoselective addition of a donor molecule (like dihydroxyacetone or hydroxyacetone) to an aldehyde acceptor.[4]

synthesis_workflow cluster_reactants Starting Materials cluster_process Biocatalytic Process cluster_product Outcome donor Donor Substrate (e.g., Hydroxyacetone) enzyme Aldolase Enzyme (e.g., Fructose-1,6-bisphosphate aldolase) donor->enzyme acceptor Acceptor Aldehyde (e.g., Glycolaldehyde) acceptor->enzyme product This compound (Stereochemically defined) enzyme->product purification Purification (Chromatography) product->purification reactivity cluster_reactions Potential Reactions cluster_products Resulting Products start This compound reduction Reduction (e.g., NaBH4) start->reduction esterification Esterification (e.g., Ac2O) start->esterification dehydration Acid-Catalyzed Dehydration start->dehydration pentol Pentanepentol reduction->pentol ester Ester Derivative esterification->ester enone Unsaturated Ketone dehydration->enone

Caption: Potential reaction pathways for this compound.

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound and its derivatives requires a suite of modern analytical techniques.

Key Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR would show characteristic signals for the methyl protons adjacent to the carbonyl, the methine protons of the CH-OH groups, and the methylene protons of the CH₂-OH group. 2D NMR techniques like COSY and HSQC would be used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. [4]Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups, notably a strong, broad absorption for the O-H stretches of the alcohol groups (around 3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the ketone (around 1715 cm⁻¹). [4]

Protocol: LC-MS Analysis for Reaction Monitoring

This protocol is a self-validating system for the analysis of hydrophilic, polyhydroxylated compounds.

1. Objective: To resolve and identify this compound from a complex reaction mixture.

2. Instrumentation & Reagents:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., Q-Exactive Orbitrap). [1] * Hydrophilic Interaction Liquid Chromatography (HILIC) column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Certified reference standard (if available).

3. Chromatographic Method:

  • Rationale: A HILIC column is chosen over a standard C18 column due to the high polarity of the analyte. A C18 (reverse-phase) column would provide little to no retention.
  • Flow Rate: 0.3 mL/min.
  • Gradient: Start at 95% B, hold for 1 min. Linearly decrease to 50% B over 8 min. Wash column at 5% B. Re-equilibrate at 95% B for 5 min.
  • Injection Volume: 5 µL.

4. Mass Spectrometry Method:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
  • Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Running both modes is crucial as the analyte may ionize preferentially as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
  • Scan Range: m/z 70-500.
  • Data Acquisition: Full scan followed by data-dependent MS/MS on the top 3 most intense ions.
  • Expected Ions:
  • Positive Mode: [C₅H₁₀O₄+H]⁺ = 135.0652
  • Negative Mode: [C₅H₁₀O₄-H]⁻ = 133.0495

5. Validation & Data Interpretation:

  • The retention time of the analyte peak should be consistent across injections.
  • The measured accurate mass in the full scan should be within 5 ppm of the theoretical mass.
  • The fragmentation pattern (MS/MS spectrum) should be consistent and can be used for structural confirmation. For example, a characteristic loss of water (H₂O) or formaldehyde (CH₂O) is expected.

Biological Significance and Potential in Drug Discovery

The Iminosugar Analogy:

3,4,5-Trihydroxypiperidines are structural mimics of pentose sugars where the endocyclic oxygen is replaced by a nitrogen atom. [5][6]These compounds are potent inhibitors of glycosidases, enzymes that are critical for carbohydrate metabolism and glycoprotein processing. The biological activities of these analogues are remarkable and diverse, spanning immunosuppressant and antibacterial effects. [5][6]

analogy start This compound analogue 3,4,5-Trihydroxypiperidine (Iminosugar) start->analogue Structural Analogue potential Potential for Drug Discovery start->potential Hypothesized Target activity Known Biological Activity: - Glycosidase Inhibition - Immunosuppression - Antibacterial analogue->activity Structural Analogue

Caption: Relationship between this compound and its bioactive analogues.

Implications for Drug Development:

The structural similarity suggests that this compound could serve as a valuable scaffold or lead compound. Its open-chain structure may offer different binding kinetics and specificity compared to cyclic iminosugars. It could act as a prodrug that cyclizes in vivo or as a transition-state analogue for certain enzymes. This makes it a compelling target for screening in assays related to:

  • Metabolic Disorders: Targeting glycosidases involved in diabetes.

  • Infectious Diseases: Inhibiting viral or bacterial enzymes that rely on carbohydrate processing.

  • Lysosomal Storage Diseases: Correcting enzymatic deficiencies. [5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling laboratory chemicals, particularly fine powders or solutions of related hydroxyketones, should be strictly followed. [7]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [8]* Handling: Avoid breathing dust or aerosols. [9][10]Use only in a well-ventilated area, preferably a chemical fume hood. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place. [7][9]Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [11]

Conclusion and Future Outlook

This compound represents a molecule of significant latent potential. While its characterization is still in the early stages, its fundamental chemical properties position it as a valuable building block in organic synthesis and a promising scaffold for medicinal chemistry. The clear parallels with biologically active iminosugars provide a strong rationale for its investigation as a potential glycosidase inhibitor or modulator of other carbohydrate-mediated biological processes.

Future research should focus on developing efficient and stereoselective synthetic routes, followed by a thorough investigation of its biological activity profile. Elucidating its conformational preferences and reactivity will be key to unlocking its full potential in drug discovery and development. This guide serves as a foundational blueprint for these future endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information.
  • 3M. (2024). Safety Data Sheet for 3M™ Screen Print UV Matte Clear 9730i.
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information.
  • Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. ChemMedChem, 13(9), 859-868.
  • Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate.

Sources

From Fields to Pharma: A Technical Guide to the Synthesis of 1,4,5-Trihydroxypentan-2-one from Biomass

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trihydroxypentan-2-one, a polyhydroxylated C5 ketone, represents a valuable chiral building block for the synthesis of complex molecules and pharmaceuticals. Its derivation from abundant and renewable lignocellulosic biomass offers a sustainable alternative to petrochemical-based feedstocks. This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,4,5-Trihydroxypentan-2-one from biomass, proceeding through the key intermediates furfural and furfuryl alcohol. We delve into the mechanistic intricacies of the acid-catalyzed conversion of C5 sugars, the hydrogenation of furanic platforms, and the critical ring-opening of furfuryl alcohol where 1,4,5-Trihydroxypentan-2-one emerges as a key, albeit transient, intermediate. Furthermore, this guide explores emerging biocatalytic routes as a promising frontier for the direct and stereoselective synthesis of this high-value chemical. Detailed experimental insights, process parameters, and analytical considerations are presented to equip researchers and professionals with the necessary knowledge to navigate and innovate within this pivotal area of biorefining.

Introduction: The Promise of a Biomass-Derived C5 Ketone

The imperative for sustainable chemical manufacturing has catalyzed extensive research into the valorization of lignocellulosic biomass, the most abundant and renewable carbon source on Earth.[1] Within the vast portfolio of potential bio-based platform chemicals, those derived from the C5 sugar fraction of hemicellulose, such as xylose and arabinose, are of significant interest. 1,4,5-Trihydroxypentan-2-one (CAS 3343-53-1), a C5 polyhydroxylated ketone, stands out as a molecule of considerable synthetic utility.[2] Its multiple stereocenters and functional groups make it an attractive precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

This guide focuses on the prevailing and most-studied pathway for the synthesis of 1,4,5-Trihydroxypentan-2-one from biomass, which involves a multi-step chemical conversion. The core of this process lies in the transformation of C5 sugars into furfuryl alcohol, followed by a carefully controlled acid-catalyzed ring-opening reaction. While 1,4,5-Trihydroxypentan-2-one is often a transient intermediate on the path to other bulk chemicals like levulinic acid, understanding the conditions of its formation and accumulation is paramount for its targeted synthesis.[1]

The Chemocatalytic Pathway: From Hemicellulose to a Polyhydroxylated Ketone

The primary route for the production of 1,4,5-Trihydroxypentan-2-one from biomass is a sequential process that begins with the deconstruction of lignocellulose.

Step 1: Liberation and Dehydration of C5 Sugars to Furfural

Lignocellulosic biomass is a complex composite of cellulose, hemicellulose, and lignin. The hemicellulose fraction, rich in pentosans (polymers of C5 sugars like xylose and arabinose), is the starting point for C5 platform chemicals.[3]

Experimental Protocol: Acid-Catalyzed Dehydration of Xylose

  • Pretreatment: Lignocellulosic biomass (e.g., corn stover, bagasse) is first pretreated to separate the hemicellulose from cellulose and lignin. Dilute acid hydrolysis is a common method.

  • Hydrolysis & Dehydration: The liberated C5 sugars, primarily xylose, are then subjected to acid-catalyzed dehydration to produce furfural.

    • Catalyst: Mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[4] Solid acid catalysts, including zeolites, are also effective and offer advantages in terms of separation and reuse.

    • Solvent: A biphasic system (e.g., water-toluene) is often employed to continuously extract furfural from the aqueous phase as it is formed, thereby minimizing degradation and side reactions.

    • Reaction Conditions: Typical temperatures range from 170 to 240°C under pressure.

ParameterTypical RangeOutcomeReference
Catalyst Dilute H₂SO₄, HCl, ZeolitesEfficient dehydration of xylose[4]
Temperature 170-240 °CInfluences reaction rate and selectivity
Solvent System Water or Biphasic (e.g., water-toluene)Biphasic systems enhance furfural yield
Furfural Yield 50-80% (from xylose)Dependent on conditions and feedstock
Step 2: Hydrogenation of Furfural to Furfuryl Alcohol

The next critical step is the selective hydrogenation of the aldehyde group in furfural to yield furfuryl alcohol.

Experimental Protocol: Catalytic Hydrogenation of Furfural

  • Catalyst: A variety of heterogeneous catalysts are effective, with copper-based catalysts (e.g., copper chromite) being widely used in industry due to their high selectivity. Noble metal catalysts such as Pd, Pt, and Ru on various supports also exhibit high activity.[3]

  • Reaction Conditions: The reaction is typically carried out in the liquid or gas phase under hydrogen pressure.

    • Temperature: 100-200°C

    • Pressure: 1-5 MPa H₂

ParameterTypical RangeOutcomeReference
Catalyst Copper chromite, Pd/C, Pt/C, Ru/CHigh selectivity to furfuryl alcohol[3]
Temperature 100-200 °CAffects reaction rate and catalyst stability
H₂ Pressure 1-5 MPaDrives the hydrogenation reaction
Furfuryl Alcohol Yield >95%High yields are achievable with optimized catalysts
Step 3: Acid-Catalyzed Ring-Opening of Furfuryl Alcohol to 1,4,5-Trihydroxypentan-2-one

This is the pivotal step where the furan ring is opened to form the target acyclic polyhydroxylated ketone. 1,4,5-Trihydroxypentan-2-one is a key intermediate in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.[1] The challenge lies in controlling the reaction to favor the accumulation of this intermediate.

Reaction Mechanism and the Role of Water

The reaction is initiated by the protonation of the furan ring, followed by the nucleophilic attack of water. A series of rearrangements and further hydration steps lead to the formation of a trihydroxypentanone intermediate. While the exact isomer formed initially can be a subject of detailed mechanistic studies, 1,4,5-trihydroxypentan-2-one is a plausible and cited intermediate in this pathway.[1]

Experimental Considerations for Intermediate Formation

Direct isolation of 1,4,5-Trihydroxypentan-2-one is challenging due to its propensity to undergo further dehydration to yield the more stable levulinic acid. However, reaction conditions can be tuned to increase its transient concentration.

  • Catalyst: Dilute mineral acids (e.g., H₂SO₄, HCl) or solid acid catalysts.

  • Solvent: An aqueous medium is essential for the hydrolysis of the furan ring.

  • Temperature: Milder temperatures (e.g., below 100°C) are likely to slow down the subsequent dehydration steps, potentially allowing for the observation and trapping of the trihydroxypentanone intermediate.

  • Reaction Time: Shorter reaction times are crucial to intercept the intermediate before it converts to downstream products.

Analytical Characterization

The identification of 1,4,5-Trihydroxypentan-2-one in the reaction mixture relies on advanced analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying reaction intermediates in complex mixtures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural confirmation of the isolated intermediate.[5]

Due to the instability of the target molecule under the reaction conditions, a detailed, validated protocol for its synthesis and isolation as a final product is not yet well-established in the literature. The focus remains on the through-conversion to levulinic acid. Therefore, researchers aiming to synthesize 1,4,5-Trihydroxypentan-2-one should focus on careful optimization of the reaction conditions and the use of in-situ analytical techniques or rapid quenching and derivatization methods to characterize the intermediate.

The Biocatalytic Frontier: A Direct Route from C5 Sugars?

While the chemocatalytic route is the most explored, it involves multiple steps and can suffer from selectivity issues. Biocatalysis offers a promising alternative for the direct and stereoselective synthesis of polyhydroxylated ketones from C5 sugars.

The Potential of Aldolases and Transketolases

Enzymes such as aldolases and transketolases are nature's tools for forming carbon-carbon bonds in carbohydrate metabolism.[1][6]

  • Aldolases: These enzymes catalyze the stereoselective aldol addition of a ketone donor (like dihydroxyacetone phosphate or pyruvate) to an aldehyde acceptor. A suitably engineered aldolase could potentially catalyze the condensation of a C2 and a C3 fragment derived from xylose metabolism to form a C5 ketose.[6]

  • Transketolases: These enzymes transfer a two-carbon ketol unit from a ketose donor to an aldose acceptor.[1] For instance, a transketolase could transfer a C2 unit from a donor substrate to glyceraldehyde-3-phosphate (derived from xylose) to form a C5 ketose.

Conceptual Biocatalytic Workflow

  • Enzymatic Isomerization: Xylose is isomerized to xylulose, a ketose, using xylose isomerase.

  • Enzymatic Cleavage: Xylulose-5-phosphate (the phosphorylated form of xylulose) can be cleaved by phosphoketolase into glyceraldehyde-3-phosphate (a C3 unit) and acetyl-phosphate (a C2 unit).

  • Enzymatic Condensation: An aldolase or transketolase could then be used to condense these or other C2 and C3 units in a stereoselective manner to form the desired 1,4,5-trihydroxypentan-2-one backbone.

This biocatalytic approach is still in the early stages of research for this specific target molecule but holds significant promise for a more direct and sustainable synthesis route.

Visualization of Synthesis Pathways

Biomass_to_THP2 cluster_0 Biomass Processing cluster_1 Chemical Conversion Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Pretreatment Xylose Xylose (C5 Sugar) Hemicellulose->Xylose Hydrolysis Furfural Furfural Xylose->Furfural Acid-Catalyzed Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation THP2 1,4,5-Trihydroxypentan-2-one Furfuryl_Alcohol->THP2 Acid-Catalyzed Ring-Opening (Intermediate Formation) Levulinic_Acid Levulinic Acid THP2->Levulinic_Acid Dehydration Ring_Opening_Mechanism FA Furfuryl Alcohol O Protonated_FA Protonated Furfuryl Alcohol O-H+ FA->Protonated_FA + H+ Carbocation Carbocation Intermediate Protonated_FA->Carbocation - H2O Intermediate_1 Dihydrated Intermediate Carbocation->Intermediate_1 + H2O Water_Attack H2O Attack THP2 1,4,5-Trihydroxypentan-2-one (Transient Intermediate) Intermediate_1->THP2 Rearrangement & Hydration LA Levulinic Acid THP2->LA Dehydration

Figure 2: Simplified mechanism of the acid-catalyzed ring-opening of furfuryl alcohol.

Biocatalytic_Pathway Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase C2_unit C2 Precursor (e.g., Acetyl-P) Xylulose->C2_unit Enzymatic Cleavage C3_unit C3 Precursor (e.g., G3P) Xylulose->C3_unit Enzymatic Cleavage THP2 1,4,5-Trihydroxypentan-2-one C2_unit->THP2 Aldolase or Transketolase C3_unit->THP2 Aldolase or Transketolase

Figure 3: Conceptual biocatalytic pathway for the synthesis of 1,4,5-Trihydroxypentan-2-one.

Conclusion and Future Outlook

The synthesis of 1,4,5-Trihydroxypentan-2-one from biomass is a testament to the potential of biorefining to produce high-value, functionalized molecules. The established chemocatalytic route, proceeding through furfural and furfuryl alcohol, provides a clear, albeit challenging, pathway to this C5 ketone. The primary hurdle remains the selective isolation of this transient intermediate from the reaction mixture before it undergoes further conversion. Future research in this area should focus on the development of catalytic systems and reaction conditions that can stabilize the trihydroxypentanone intermediate, perhaps through in-situ derivatization or the use of novel solvent systems.

In parallel, the exploration of biocatalytic routes presents a highly attractive long-term goal. The inherent stereoselectivity of enzymes like aldolases and transketolases could enable the direct synthesis of enantiopure 1,4,5-Trihydroxypentan-2-one from C5 sugars, a significant advantage for pharmaceutical applications. The continued discovery and engineering of robust enzymes will be key to unlocking this potential.

For researchers and professionals in drug development, the ability to source complex chiral building blocks like 1,4,5-Trihydroxypentan-2-one from renewable feedstocks is a critical step towards a more sustainable and circular economy. This guide provides the foundational knowledge to engage with and contribute to this exciting and impactful field.

References

  • Cao, Y., Xian, M., Zou, H., & Zhang, H. (2015). Direct bioconversion of D-xylose to 1,2,4-butanetriol in an engineered Escherichia coli. Biotechnology for Biofuels, 8(1), 1-10.
  • Chang, C., & Ma, T. (2022). Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. ACS Omega, 7(37), 33263–33272.
  • Dutta, S., Wu, L., Mascal, M., & Huber, G. W. (2015). Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. ChemSusChem, 8(19), 3257–3264.
  • Guzmán, L., Garcia, R., & Valverde, J. L. (2024). Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions.
  • Lange, J. P., van de Graaf, W. D., & Haan, R. J. (2009).
  • Li, Y., & Cirino, P. C. (2014). Recent advances in aldolase-catalyzed asymmetric synthesis. Frontiers in Bioengineering and Biotechnology, 2, 36.
  • Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & Granados, M. L. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189.
  • Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Catalytic reduction of biomass-derived furanic compounds with hydrogen.
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one.
  • Rinaldi, R., & Schüth, F. (2009). Design of solid catalysts for the conversion of biomass. Energy & Environmental Science, 2(6), 610-626.
  • Sanborn, A. J. (2014). US Patent No. US20140066666A1.
  • Wang, C., & Zhang, Z. (2017). CN Patent No. CN106866392B.
  • Yan, K., Wu, G., Lafleur, T., & Jarvis, C. (2014). Production, properties and catalytic hydrogenation of furfural to fuel additives and value-added chemicals. Renewable and Sustainable Energy Reviews, 38, 663-676.

Sources

Unlocking the Potential: A Technical Guide to the Biological Activity of Trihydroxypentanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The vast chemical space of small molecules holds immense promise for the discovery of novel therapeutics. Within this landscape, polyhydroxylated compounds have consistently demonstrated a remarkable breadth of biological activities. This guide delves into the largely uncharted territory of trihydroxypentanone compounds, a class of molecules poised for significant scientific exploration. While direct research on trihydroxypentanones is nascent, this document serves as a comprehensive technical prospectus, drawing upon established principles and data from structurally analogous compounds to illuminate their potential biological activities and provide a robust framework for their investigation. As a senior application scientist, the following sections are designed to not only present what is known but to logically project what may be possible, thereby guiding future research and development in this exciting area.

The Molecular Architecture: An Introduction to Trihydroxypentanones

Trihydroxypentanones are five-carbon aliphatic ketones characterized by the presence of three hydroxyl (-OH) groups. The specific placement of the carbonyl group and the stereochemistry of the hydroxyl groups give rise to a variety of isomers, each with a unique three-dimensional structure and, consequently, distinct potential for biological interactions. The presence of multiple hydroxyl groups imparts significant polarity to the molecule, influencing its solubility and ability to form hydrogen bonds, a key interaction in biological systems.

The general structure can be represented as a five-carbon chain with a ketone and three hydroxyl groups. For example, 1,3,4-trihydroxypentan-2-one is a representative member of this class. The synthesis of such polyhydroxylated ketones can be achieved through various stereoselective methods, including aldolase-catalyzed reactions and the Sharpless asymmetric dihydroxylation of unsaturated ketone precursors, allowing for precise control over the chiral centers.[1] This stereochemical control is paramount, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric or diastereomeric form.

Postulated Biological Activities and Mechanisms of Action

Based on the known bioactivities of structurally related polyhydroxylated and ketonic compounds, trihydroxypentanones are hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore these potential activities, proposing plausible mechanisms of action that can serve as starting points for experimental validation.

Antimicrobial Activity: Disrupting Microbial Defenses

Polyhydroxylated compounds have a long history of use as antimicrobial agents. The presence of multiple hydroxyl groups can interfere with microbial membranes and essential enzymatic processes.

Hypothesized Mechanism of Action:

The antimicrobial action of trihydroxypentanones is likely multifaceted. The hydroxyl groups can form hydrogen bonds with components of the bacterial cell wall and membrane, leading to disruption of their integrity and increased permeability.[2] This can result in the leakage of essential intracellular components and ultimately, cell death. Furthermore, these compounds may act as enzyme inhibitors, targeting key metabolic pathways necessary for microbial survival.[3]

Figure 1: Postulated antimicrobial mechanism of action.
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells

Many natural and synthetic polyhydroxylated compounds have demonstrated cytotoxic effects against various cancer cell lines. The rationale for investigating trihydroxypentanones as potential anticancer agents stems from their structural similarity to these known cytotoxic agents.

Hypothesized Mechanism of Action:

The anticancer activity of trihydroxypentanones may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways involved in cell survival and proliferation. The hydroxyl groups may play a crucial role in interacting with and inhibiting enzymes that are overactive in cancer cells.

Anticancer Mechanism of Trihydroxypentanone cluster_pathways Intracellular Events Trihydroxypentanone Trihydroxypentanone CancerCell Cancer Cell Trihydroxypentanone->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction CancerCell->Mitochondria Signaling Modulation of Signaling Pathways CancerCell->Signaling Apoptosis Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Signaling->Apoptosis

Figure 2: Hypothesized anticancer signaling pathway.
Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Small molecules that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory potential of polyphenols and other hydroxylated compounds is well-documented.[4]

Hypothesized Mechanism of Action:

Trihydroxypentanones may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be achieved by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways like NF-κB.

A Practical Guide to In Vitro Screening

To empirically validate the hypothesized biological activities of trihydroxypentanone compounds, a systematic approach to in vitro screening is essential. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Assessment of Antimicrobial Activity

A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific mechanistic studies.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the trihydroxypentanone compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

  • Validation: The positive control wells should show turbidity, while the negative control wells should remain clear. A known antibiotic should be included as a positive control for inhibition.

Evaluation of Cytotoxic Activity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trihydroxypentanone compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve. A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control.

Assessment of Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for anti-inflammatory activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trihydroxypentanone compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control. A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.

Figure 3: General experimental workflows for in vitro screening.

Structure-Activity Relationship (SAR): A Predictive Framework

While direct SAR studies on trihydroxypentanones are not yet available, we can extrapolate from related polyhydroxylated compounds.[3][5]

Key Postulates for Trihydroxypentanone SAR:

  • Number and Position of Hydroxyl Groups: The density and spatial arrangement of hydroxyl groups are critical. It is hypothesized that a higher number of hydroxyl groups may enhance antimicrobial activity by increasing the potential for hydrogen bonding with microbial surfaces.[2] The relative positions of the hydroxyl groups will influence the molecule's conformation and its ability to fit into enzyme active sites.

  • Stereochemistry: As with many biologically active small molecules, the stereochemistry of the chiral centers in trihydroxypentanones is expected to be a major determinant of their potency and selectivity. Different stereoisomers will likely exhibit varying degrees of activity.

  • Position of the Carbonyl Group: The location of the ketone will influence the molecule's electronic properties and its potential to participate in different types of chemical reactions within a biological system.

Table 1: Illustrative Bioactivity Data of Analogous Polyhydroxylated Compounds

Compound ClassExample CompoundBiological ActivityIC50 / MICReference
Polyhydroxylated Pyrrolidines1,4-dideoxy-1,4-imino-D-arabinitolα-glucosidase inhibitor0.2 µM[1]
Polyhydroxylated PiperidinesDeoxynojirimycinα-glucosidase inhibitor5 µM[6]
Phenolic CompoundsQuercetinAnti-inflammatory (COX-2 inhibition)3.7 µM[4]
Aliphatic Ketones2-NonanoneNematicidalLC50 = 50 µg/mL[6]

Future Directions and Conclusion

The field of trihydroxypentanone research is ripe for exploration. The foundational knowledge from related compound classes provides a strong rationale for investigating their biological potential. Future research should focus on:

  • Systematic Synthesis and Screening: A library of trihydroxypentanone isomers should be synthesized to enable comprehensive SAR studies.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.

  • In Vivo Evaluation: Promising candidates from in vitro screens should be advanced to preclinical in vivo models to assess their efficacy and safety.

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Unlocking New Therapeutic Avenues: A Guide to the Synthesis and Application of 3,4,5-Trihydroxypentan-2-one Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The family of 5-carbon ketose sugars, represented by the core structure 3,4,5-trihydroxypentan-2-one, occupies a pivotal position in central carbon metabolism. As key intermediates in the Pentose Phosphate Pathway (PPP), molecules like D-xylulose are fundamental to cellular processes ranging from nucleotide biosynthesis to redox homeostasis. This central role makes them, and their structural analogs, compelling targets for therapeutic intervention and valuable tools for biochemical investigation. This technical guide provides an in-depth exploration of the landscape of these analogs, detailing robust synthetic strategies, modern bioanalytical characterization techniques, and their application in modulating biological pathways. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for researchers aiming to exploit the therapeutic potential of novel carbohydrate-based agents.

The Core Scaffold: Understanding this compound

The chemical name this compound describes a ketopentose, a five-carbon monosaccharide with a ketone functional group at the C-2 position[1][2]. The stereochemistry at the C-3 and C-4 positions defines four possible stereoisomers: D/L-xylulose and D/L-ribulose[3][4]. Among these, D-xylulose is the most biologically significant in mammalian and microbial systems.

Upon entering the cell, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P)[5][6]. Xu5P is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP)[7][8]. This pathway runs parallel to glycolysis and is critical for two main reasons:

  • Production of NADPH: The oxidative branch of the PPP is a major source of NADPH, which is essential for protecting cells from oxidative stress and for reductive biosynthesis of molecules like fatty acids and steroids[9][10].

  • Synthesis of Precursors: The pathway produces ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis, and erythrose-4-phosphate, a precursor for aromatic amino acids[7].

The unique position of Xu5P as a key substrate for the enzyme transketolase allows it to link the PPP with glycolysis, facilitating the interconversion of various sugar phosphates[7]. This metabolic nexus underscores the profound impact that analogs of the parent ketopentose structure can have on cellular function.

Pentose_Phosphate_Pathway cluster_nonox Non-Oxidative PPP g6p Glucose-6-P ppp_ox Oxidative PPP g6p->ppp_ox G6PD ru5p Ribulose-5-P ppp_ox->ru5p nadph 2 NADPH ppp_ox->nadph r5p Ribose-5-P ru5p->r5p Isomerase xu5p Xylulose-5-P ru5p->xu5p Epimerase glycolysis Glycolysis Intermediates (Fructose-6-P, GAP) r5p->glycolysis Transketolase nucleotides Nucleotide Synthesis r5p->nucleotides xu5p->glycolysis Transketolase Analogs_Classification core This compound (Core Scaffold) deoxy Deoxy Analogs (-OH → -H) core->deoxy stereo Stereoisomers (Epimers, Enantiomers) core->stereo func FunctionalGroup Modifications (-OH → -F, -NH2, etc.) core->func glyco Glycosides & Nucleotide Sugars core->glyco PPP_Inhibition g6p Glucose-6-P ppp Pentose Phosphate Pathway g6p->ppp nadph NADPH ppp->nadph ribose Ribose-5-P ppp->ribose analog Ketopentose Analog (e.g., Deoxy-Xylulose) analog->inhibit inhibit->ppp ros Increased ROS (Oxidative Stress) nadph->ros depletion leads to biosyn Blocked Nucleotide Biosynthesis ribose->biosyn depletion leads to

Sources

An In-Depth Technical Guide to the Stereoisomers of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the stereoisomerism of 3,4,5-Trihydroxypentan-2-one, a ketopentose of significant interest in synthetic and medicinal chemistry. We will delineate the structural basis of its chirality, systematically classify its stereoisomers, and provide detailed representations. Furthermore, this guide outlines robust analytical methodologies for the separation and characterization of these isomers and discusses the profound implications of stereochemistry in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of stereoisomerism.

Introduction: The Centrality of Stereochemistry

In the fields of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2][3] Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[4] These subtle structural differences can lead to vastly different interactions with chiral biological systems like enzymes and receptors, resulting in one isomer exhibiting potent therapeutic effects while another may be inactive or even toxic.[1][3]

This compound is a ketopentose, a five-carbon monosaccharide with a ketone functional group. Its structure contains multiple stereocenters, giving rise to a family of stereoisomers. A thorough understanding and the ability to isolate and characterize these individual isomers are paramount for advancing research and developing stereochemically pure active pharmaceutical ingredients (APIs).[5] This guide serves as a foundational resource for navigating the complexities of its stereochemistry.

Molecular Structure and Identification of Chiral Centers

To comprehend the stereoisomerism of this compound, we must first analyze its structure and identify its chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[6]

The IUPAC name defines the structure as:

  • A five-carbon chain (pentan-).

  • A ketone group at the second carbon (-2-one).

  • Hydroxyl (-OH) groups at carbons 3, 4, and 5.

The resulting linear structure is: CH₃ - C(=O) - CH(OH) - CH(OH) - CH₂(OH)

Let's analyze each carbon atom for chirality:

  • C1 (CH₃): Bonded to three identical hydrogen atoms. Not chiral.

  • C2 (C=O): Sp² hybridized and only bonded to three atoms. Not chiral.

  • C3 (CH(OH)): Bonded to four different groups:

    • -C(=O)CH₃

    • -H

    • -OH

    • -CH(OH)CH₂(OH) Therefore, C3 is a chiral center.

  • C4 (CH(OH)): Bonded to four different groups:

    • -CH(OH)C(=O)CH₃

    • -H

    • -OH

    • -CH₂(OH) Therefore, C4 is a chiral center.

  • C5 (CH₂(OH)): Bonded to two identical hydrogen atoms. Not chiral.

With two chiral centers (C3 and C4), the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers.[6][7]

Maximum Stereoisomers = 2² = 4

These four stereoisomers exist as two pairs of enantiomers.[7]

Classification, Nomenclature, and Representation of Stereoisomers

The four stereoisomers of this compound are best represented using Fischer projections and systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature system.[8][9]

Fischer Projections and R/S Configuration

In a Fischer projection, horizontal lines represent bonds coming out towards the viewer, while vertical lines represent bonds going away from the viewer.[9][10] The carbon chain is drawn vertically with the most oxidized carbon (C2, the ketone) near the top.[10]

The four stereoisomers are:

  • (3R, 4R)-3,4,5-Trihydroxypentan-2-one

  • (3S, 4S)-3,4,5-Trihydroxypentan-2-one

  • (3R, 4S)-3,4,5-Trihydroxypentan-2-one

  • (3S, 4R)-3,4,5-Trihydroxypentan-2-one

Stereoisomeric Relationships

The relationships between these four isomers are crucial for understanding their properties.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[1] They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.

    • Pair 1: (3R, 4R) and (3S, 4S) are enantiomers.

    • Pair 2: (3R, 4S) and (3S, 4R) are enantiomers.

  • Diastereomers: Stereoisomers that are not mirror images of each other.[7] Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

    • For example, the (3R, 4R) isomer is a diastereomer of both the (3R, 4S) and (3S, 4R) isomers.

The following table summarizes the key characteristics of the four stereoisomers.

Isomer ConfigurationIUPAC NameRelationship to (3R, 4R)
(3R, 4R) (3R, 4R)-3,4,5-Trihydroxypentan-2-oneIdentity
(3S, 4S) (3S, 4S)-3,4,5-Trihydroxypentan-2-oneEnantiomer
(3R, 4S) (3R, 4S)-3,4,5-Trihydroxypentan-2-oneDiastereomer
(3S, 4R) (3S, 4R)-3,4,5-Trihydroxypentan-2-oneDiastereomer
Visualization of Stereoisomeric Relationships

The logical connections between the isomers can be visualized as follows:

Stereoisomers cluster_pair1 Enantiomeric Pair A cluster_pair2 Enantiomeric Pair B isomer1 (3R, 4R) isomer2 (3S, 4S) isomer1->isomer2 Enantiomers isomer3 (3R, 4S) isomer1->isomer3 Diastereomers isomer4 (3S, 4R) isomer1->isomer4 Diastereomers isomer2->isomer3 Diastereomers isomer2->isomer4 Diastereomers isomer3->isomer4 Enantiomers

Caption: Relationships between the four stereoisomers.

Analytical Separation and Characterization Protocols

Distinguishing and quantifying stereoisomers is a significant analytical challenge because enantiomers possess identical physical properties in an achiral environment.[3] Specialized techniques are required for their separation and analysis.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[11] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12][13] Polysaccharide-based CSPs are particularly effective for separating isomers of carbohydrates and related polyhydroxylated compounds.[14][15]

Exemplar Protocol: Chiral HPLC Separation

This protocol is a representative methodology for the analytical separation of the four stereoisomers of this compound.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or UV detector (if derivatized).

    • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based column).[16]

    • Mobile Phase: A mixture of n-Hexane and Ethanol. The ratio must be optimized, starting with a 90:10 (Hexane:Ethanol) mixture.

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the racemic mixture of this compound at 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.[16]

    • Injection Volume: 10 µL.

    • Detector: RID, or UV at 210 nm if there is sufficient chromophore activity.

  • Data Analysis:

    • Identify the four peaks corresponding to the four stereoisomers based on their retention times.

    • Quantify the relative peak areas to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

Causality: The CSP, composed of a chiral polymer (e.g., amylose derivative), creates transient diastereomeric complexes with the individual stereoisomers.[12][13] The stability of these complexes differs for each isomer due to steric and hydrogen-bonding interactions, causing them to travel through the column at different speeds and thus elute at different times.

Other Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for their differentiation and quantification.[11]

  • X-ray Crystallography: This is the definitive method for determining the absolute configuration (the exact 3D structure) of a stereoisomer, provided a suitable single crystal can be obtained.[11]

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal and opposite angles. While useful for assessing bulk enantiomeric purity, it is not a separative technique.

Significance in Drug Development and Biological Systems

The stereochemistry of a molecule is of paramount importance in drug discovery and development.[5] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction between a drug and its target (e.g., an enzyme or receptor) is highly stereospecific.[3]

  • Pharmacodynamics: One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit the desired therapeutic response, while the other enantiomer (the distomer) may bind weakly, not at all, or even bind to a different receptor, causing off-target effects or toxicity.[1][5]

  • Pharmacokinetics: The two enantiomers of a drug can be absorbed, distributed, metabolized, and excreted (ADME) at different rates.[3] This can lead to different plasma concentrations and durations of action for each isomer.

  • Regulatory Perspective: Regulatory agencies like the FDA and EMA now require comprehensive data on the individual stereoisomers of a new chiral drug.[5] Developers must justify the decision to market a racemate (a 50:50 mixture of enantiomers) versus a single, pure enantiomer. This often involves a "chiral switch," where a previously approved racemic drug is re-developed as a single-enantiomer product to improve efficacy and reduce side effects.[1]

For a molecule like this compound, if it were identified as a lead compound, medicinal chemists would need to synthesize and test all four stereoisomers individually. This process is essential to identify the specific isomer responsible for the desired biological activity and to ensure that the other isomers do not contribute to adverse effects.

Conclusion

This compound possesses two chiral centers, giving rise to four distinct stereoisomers. These isomers, comprising two enantiomeric pairs, exhibit unique spatial arrangements that dictate their interaction with other chiral molecules and biological systems. A command of stereochemical principles, from R/S nomenclature and Fischer projections to advanced analytical techniques like chiral HPLC, is indispensable for any scientist working with this molecule. In the context of drug development, the isolation and individual assessment of each stereoisomer are not merely an academic exercise but a critical, regulatory-mandated step toward creating safer and more effective medicines.

References

  • Topper's Education. How many stereoisomers would you expect for a ketopentose?
  • Brainly. How many stereoisomers are possible for a monosaccharide ketopentose? (2023).
  • Filo. How many stereoisomers are possible for (a) a ketopentose, (b) a ketohexose, and (c) a ketoheptose? (2023).
  • Lopes, M. & Gaspar, E. Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25 °C. ResearchGate.
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  • Study.com. How many stereoisomers are possible for a ketopentose such as ribulose?
  • Chemistry LibreTexts. Fischer Projections. (2023).
  • Mol-Instincts. (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology.
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  • Chemistry Steps. R and S Configuration on Fischer Projections.
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Natural occurrence of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence and Significance of 3,4,5-Trihydroxypentan-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a polyhydroxylated ketone of significant interest in food chemistry, biochemistry, and drug development. Primarily known as an intermediate in the Maillard reaction, its formation is intrinsically linked to the non-enzymatic browning of foods and the in-vivo glycation of proteins. This document delineates the core chemical pathways leading to its natural occurrence, including the Amadori and Heyns rearrangements, and explores its distribution in various matrices. Furthermore, we delve into its biological relevance as a precursor to Advanced Glycation End-products (AGEs) and its structural relationship to other bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the analysis of this compound, including validated protocols for LC-MS/MS and GC-MS, to facilitate further investigation into this reactive and pivotal compound.

Section 1: Introduction to this compound

This compound is a five-carbon deoxyketose, a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. Its structure, featuring a ketone at the C-2 position and hydroxyl groups at C-3, C-4, and C-5, makes it a reactive and stereochemically complex molecule. While not a household name, it represents a critical nexus in the transformation of simple sugars into a vast array of chemical compounds, both in culinary processes and physiological pathways. Its primary route of formation is through the degradation of Amadori rearrangement products, which are key intermediates in the Maillard reaction.[1][2] This connection places it at the heart of flavor development in food and at the center of pathways implicated in the aging process and diabetic complications.[1]

1.1 Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Understanding these properties is crucial for designing extraction, separation, and analytical strategies.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 1-Deoxy-D-ribulose, 1-Deoxy-keto-pent-2-ulose[3]
Molecular Formula C₅H₁₀O₄[3]
Molecular Weight 134.13 g/mol [3]
InChIKey IGUZJYCAXLYZEE-UHFFFAOYSA-N[3]
Canonical SMILES CC(=O)C(C(CO)O)O[3]
Computed XLogP3-AA -2.0[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 4[3]

Section 2: Primary Formation Pathways - The Chemistry of Non-Enzymatic Browning

The natural occurrence of this compound is predominantly a consequence of non-enzymatic reactions between carbohydrates and amino compounds. These pathways are fundamental to food science and clinical chemistry.

2.1 The Maillard Reaction and Amadori Rearrangement

The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar's carbonyl group with a primary amino group from an amino acid, peptide, or protein.[4] The initial product is a highly unstable Schiff base, which rapidly cyclizes to form an N-substituted glycosylamine.[4]

The pivotal step for the formation of ketose derivatives is the Amadori rearrangement, an acid- or base-catalyzed isomerization of the glycosylamine.[2] This reaction irreversibly converts the N-glycoside of an aldose (like ribose or glucose) into the corresponding 1-amino-1-deoxy-ketose, known as an Amadori product.[2][4] These products are more stable than the initial Schiff base but serve as reactive platforms for further degradation.[5]

Maillard_Amadori cluster_initial Initial Stage cluster_intermediate Intermediate Stage Aldose Aldose Sugar (e.g., Ribose) SchiffBase Schiff Base (Unstable Imine) Aldose->SchiffBase Condensation (-H2O) Amine Amino Acid / Protein (R-NH2) Amine->SchiffBase Condensation (-H2O) Glycosylamine N-substituted Glycosylamine SchiffBase->Glycosylamine Cyclization AmadoriProduct Amadori Product (1-Amino-1-deoxy-ketose) Glycosylamine->AmadoriProduct Amadori Rearrangement (Isomerization) Deoxyosone This compound (and other dicarbonyls) AmadoriProduct->Deoxyosone Degradation (e.g., Hydrolysis, Enolization) Furanones Furanones Deoxyosone->Furanones -> Flavor Compounds Melanoidins Melanoidins Deoxyosone->Melanoidins -> Pigments

Maillard reaction pathway leading to this compound.

2.2 Degradation of Amadori Products

This compound arises from the subsequent degradation of Amadori products derived from pentose sugars (or from the breakdown of larger hexose-derived Amadori products).[1] Under thermal or physiological conditions, these intermediates undergo a series of reactions including enolization, hydrolysis, and elimination. The key transformation is the removal of the amino acid moiety and subsequent rearrangements, which generate highly reactive α-dicarbonyl compounds, including deoxypentuloses (also known as deoxyosones). The specific isomer formed depends on the structure of the parent sugar and the reaction conditions (e.g., pH).[5]

Section 3: Natural Occurrence and Distribution

3.1 In Food Systems

This compound is a transient but crucial intermediate in any food system containing reducing sugars and amino acids that undergoes heating. Its formation is a prerequisite for the generation of many desirable flavor and aroma compounds.[5]

  • Role in Flavor Formation: As a dicarbonyl compound, it readily reacts further with amino acids (Strecker degradation) or undergoes cyclization and dehydration to form potent flavor molecules such as furans, furanones, and pyrazines, which are characteristic of roasted, baked, or fried foods.[5][6]

  • Causality of Formation: The choice of pentose sugar (e.g., ribose, xylose) and amino acid significantly influences the reaction pathways and the resulting flavor profile. Pentoses are generally more reactive than hexoses in the Maillard reaction, leading to more rapid browning and flavor development at lower temperatures.[5]

Food CategoryExamplesRationale for Occurrence
Bakery Products Bread crust, cookies, cakesReaction of sugars with amino acids (lysine, proline) in flour during baking.
Roasted Products Coffee beans, cocoa beans, roasted nutsHigh-temperature processing triggers extensive Maillard reactions.
Cooked Meats Seared steak, roasted chickenReactions involving endogenous sugars and abundant amino acids.
Caramelized Sugars Syrups, confectioneryAlthough primarily caramelization, Maillard-type reactions can occur with protein traces.

3.2 In Biological Systems (In Vivo)

The same chemical reactions that brown our food also occur within the human body, albeit at a much slower rate. This process, known as glycation, involves the non-enzymatic reaction of sugars like glucose with the free amino groups of proteins, lipids, and nucleic acids.

  • Formation of Glycated Proteins: The formation of Amadori products on long-lived proteins, such as hemoglobin (measured as HbA1c in diabetes management) and collagen, is a common physiological event.[2]

  • Precursor to AGEs: Over time, these Amadori products can spontaneously decompose to form reactive dicarbonyls, including deoxypentoses.[1] These intermediates are precursors to a heterogeneous group of molecules called Advanced Glycation End-products (AGEs). The accumulation of AGEs is linked to the stiffening of tissues, oxidative stress, and the progression of age-related diseases and diabetic complications.[1][2]

Section 4: Biological Significance and Therapeutic Potential

While this compound is primarily a reactive intermediate, its structural motif is shared by molecules with profound biological activities. This provides a strong rationale for its study in drug development.

  • Relationship to Iminosugar Inhibitors: 3,4,5-Trihydroxypiperidines are iminosugar analogues of pentoses.[8][9] These compounds are potent inhibitors of glycosidases, enzymes that process carbohydrates. Their biological activities are remarkable, spanning anti-diabetic, anti-viral, and immunosuppressant effects.[9] The study of this compound and its derivatives could lead to the discovery of new therapeutic agents based on this shared polyhydroxylated scaffold.

Biological_Relevance cluster_direct Direct Biological Role cluster_analogues Structural Analogues & Therapeutic Potential Core This compound (Core Scaffold) AGEs Advanced Glycation End-products (AGEs) (Pathophysiology) Core->AGEs Precursor in vivo DPD (S)-4,5-dihydroxy-2,3-pentanedione (DPD) Core->DPD Structural Analogue Iminosugar 3,4,5-Trihydroxypiperidines (Iminosugars) Core->Iminosugar Structural Analogue AI2 Autoinducer-2 (AI-2) (Quorum Sensing) DPD->AI2 Precursor Inhibitor Glycosidase Inhibitors (Anti-diabetic, Anti-viral) Iminosugar->Inhibitor Acts as

Biological relevance and therapeutic context of the core scaffold.

Section 5: Methodologies for Isolation and Analysis

The reactive and polar nature of this compound presents analytical challenges. Robust and validated methods are essential for its accurate detection and quantification in complex matrices.

5.1 General Extraction Workflow

Extracting this polar analyte from complex food or biological matrices requires a systematic approach to remove interferences like lipids, proteins, and less polar compounds.

Extraction_Workflow Start Sample (Food Homogenate or Biological Fluid) Step1 Protein Precipitation (e.g., Acetonitrile, Methanol) Start->Step1 Step2 Lipid Removal (Liquid-Liquid Extraction, e.g., with Hexane) Step1->Step2 Supernatant Step3 Solid Phase Extraction (SPE) (e.g., C18 for non-polar removal or Graphitized Carbon for polar retention) Step2->Step3 Aqueous Phase Step4 Concentration (Evaporation under Nitrogen) Step3->Step4 Eluate End Final Extract for Analysis Step4->End

Conceptual workflow for extraction from complex matrices.

5.2 Analytical Protocols

Expertise & Trustworthiness: The following protocols are designed as self-validating systems. The use of tandem mass spectrometry (MS/MS) provides high selectivity and structural confirmation, while the inclusion of stable isotope-labeled internal standards (if available) is the gold standard for accurate quantification, correcting for matrix effects and variations in instrument response.

Protocol 1: LC-MS/MS for Direct Quantification

This method is ideal for analyzing the compound in its native state without derivatization.

  • Sample Preparation:

    • To 1 mL of aqueous sample (or extract), add 4 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled analogue).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Instrument: HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

    • Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min; ramp to 50% B over 8 min; hold for 2 min; return to 95% B and re-equilibrate for 5 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 135.06 ([M+H]⁺).

    • Product Ions (Q3): Monitor at least two specific fragment ions for confirmation (e.g., m/z 117.05, m/z 75.02 - hypothetical, must be determined experimentally).

    • System Validation: A calibration curve (0.1 to 1000 ng/mL) must be prepared using a certified reference standard. Quality control samples at low, medium, and high concentrations should be run with each batch to ensure accuracy and precision.

Protocol 2: GC-MS Analysis after Derivatization

This is a powerful alternative, especially for structural confirmation, but requires derivatization to increase volatility.

  • Sample Preparation & Derivatization:

    • Use the dried extract from the sample preparation steps in Protocol 1.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes to create trimethylsilyl (TMS) ethers of the hydroxyl groups.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temperature 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold at 280°C for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600 for identification of the derivatized molecule's fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) of characteristic ions would be used.

    • System Validation: The fragmentation pattern of the derivatized standard must be confirmed against a library or experimental data. A full calibration curve is required for quantification.

TechniqueProsConsBest For
LC-MS/MS High sensitivity and selectivity; No derivatization needed.Susceptible to matrix effects; HILIC chromatography can be tricky.Accurate quantification in complex biological and food matrices.
GC-MS Excellent chromatographic resolution; Provides robust EI mass spectra for library matching.Requires derivatization, which adds a step and potential for error.Structural confirmation and analysis in cleaner matrices.

Section 6: Conclusion and Future Directions

This compound is far more than a simple chemical curiosity. It is a fundamental intermediate that bridges the chemistry of simple sugars with the complex worlds of food flavor, human pathophysiology, and microbial communication. Its natural occurrence, driven by the ubiquitous Maillard reaction, ensures its relevance across multiple scientific disciplines.

Future research should focus on:

  • Elucidating Biological Activity: Direct screening of this compound and its synthetic derivatives against targets like glycosidases, bacterial quorum sensing pathways, and AGE receptor (RAGE) signaling.

  • Stereoselective Synthesis: Developing efficient methods for the synthesis of specific stereoisomers to probe structure-activity relationships.

  • Biomarker Development: Investigating its potential as a biomarker for dietary intake of thermally processed foods or as an early indicator of glycation-related stress in vivo.

  • Enzymatic Pathways: Exploring potential microbial or plant-based enzymatic pathways for the synthesis or degradation of deoxypentuloses, which could offer novel biotechnological applications.

By leveraging the advanced analytical techniques outlined in this guide, researchers are well-equipped to further unravel the complexities of this pivotal molecule and harness its potential in science and medicine.

Section 7: References

  • Baynes, J.W. (1995). Formation of reactive intermediates from Amadori compounds under physiological conditions. PubMed. Available at:

  • Benchchem (n.d.). 1,4,5-Trihydroxypentan-2-one | CAS 3343-53-1. Benchchem. Available at:

  • PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at:

  • Wikipedia (n.d.). Amadori rearrangement. Wikipedia. Available at:

  • Kühn, T., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. PubMed. Available at:

  • MDPI (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. MDPI. Available at:

  • Studylib.net (n.d.). Amadori & Heyns Rearrangements: Carbohydrate Chemistry & Synthesis. studylib.net. Available at:

  • eScholarship@McGill (n.d.). Development of Polymer-supported synthetic procedure for Heyns Rearrangement Products. McGill University. Available at:

  • Bio-Synthesis Inc. (2017). The Maillard reaction and Amadori rearrangement. Bio-Synthesis Inc.. Available at:

  • Simone, M. et al. (n.d.). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. Available at:

  • Fais, A. (2024). The Heyns Rearrangement: Synthetic Routes Beyond Carbohydrate Chemistry. PubMed. Available at:

  • ResearchGate (n.d.). Reaction of fructose with amino acids to generate Heyns compounds. ResearchGate. Available at:

  • Simone, M. et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. Available at:

  • ResearchGate (n.d.). The Heyns Rearrangement: Synthetic Routes Beyond Carbohydrate Chemistry | Request PDF. ResearchGate. Available at:

  • PubChem (n.d.). 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information. Available at:

  • Krumholz, L.R., et al. (n.d.). Initial steps in the anaerobic degradation of 3,4,5-trihydroxybenzoate by Eubacterium oxidoreducens: characterization of mutants and role of 1,2,3,5-tetrahydroxybenzene. PMC - NIH. Available at:

  • P&S Chemicals (n.d.). Product information, 1,4,5-Trihydroxy-2-pentanone. P&S Chemicals. Available at:

  • PubChem (n.d.). 1,3,5-Trihydroxypentane-2-one. National Center for Biotechnology Information. Available at:

  • The Good Scents Company (n.d.). 5-hydroxypentan-2-one, 1071-73-4. The Good Scents Company. Available at:

  • PubChem (n.d.). (3S,4S)-3,4,5-trihydroxypentanal. National Center for Biotechnology Information. Available at:

  • FooDB (2010). Showing Compound 3-Hydroxy-2-pentanone (FDB008110). FooDB. Available at:

  • De Keersmaecker, S.C.J., et al. (n.d.). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. PubMed. Available at:

  • MDPI (n.d.). Formation Mechanism of Characteristic Flavor Substances in 3-Year-Old Diannan Small-Ear Pig Ham: Lipidomics and Flavoromics Study. MDPI. Available at:

  • MDPI (n.d.). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. Available at:

  • ResearchGate (n.d.). 3,4,5-Trihydroxyfluorones as analytical reagents. ResearchGate. Available at:

  • ResearchGate (n.d.). Synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from D-ribono-1,4-lactone. ResearchGate. Available at:

  • Varsha, K.K., et al. (n.d.). Reactivity and stability of selected flavor compounds. PMC - NIH. Available at:

  • PubChem (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information. Available at:

  • Benchchem (n.d.). A Comparative Guide to Analytical Techniques for 5-Hydroxy-2-Pentanone Detection. Benchchem. Available at:

  • Human Metabolome Database (2012). Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516). HMDB. Available at:

  • MDPI (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at:

  • Benchchem (n.d.). "HPLC analysis method for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavanone quantification". Benchchem. Available at:

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An In-Depth Technical Guide to the InChIKey of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of chemical research, bioinformatics, and drug development, the unambiguous identification of molecular structures is paramount. Traditional nomenclature, while descriptive, often falls short in the digital age, where precision, standardization, and machine-readability are essential. The IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a universal solution for molecular representation. This guide offers a detailed exploration of the InChIKey for the polyhydroxylated ketone, 3,4,5-Trihydroxypentan-2-one. We will deconstruct the layers of its InChIKey, outline the protocol for its generation and validation, and discuss its critical applications for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a five-carbon monosaccharide derivative, specifically a ketopentose. Its structure, featuring a ketone functional group and multiple hydroxyl groups, makes it a chiral molecule with several potential stereoisomers. This compound and its isomers are of interest in carbohydrate chemistry and as potential building blocks in organic synthesis. Accurate identification is the first step in any rigorous scientific investigation of its properties or potential applications.

A summary of its core chemical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C5H10O4PubChem[1]
Molecular Weight 134.13 g/mol PubChem[1]
Canonical SMILES CC(=O)C(C(CO)O)OPubChem[1]
Synonyms 1-Deoxy-D-ribulosePubChem[1]

The InChIKey: A Digital Standard for Chemical Identity

The InChIKey is a fixed-length (27-character) string derived from a longer, more detailed InChI string. While the full InChI string contains structural information in a human-readable layered format, it is often too long for use in web searches or database indexing. The InChIKey was developed as a compressed, web-searchable version that serves as a unique digital fingerprint for a chemical substance. Its layered hash structure allows for searches based on the molecule's connectivity, stereochemistry, and protonation state.

Deconstructing the InChIKey for this compound

The standard InChIKey for the non-stereospecific structure of this compound is IGUZJYCAXLYZEE-UHFFFAOYSA-N .[1] This key is a hashed representation of its corresponding InChI string: InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3.[1]

Let's dissect the InChIKey into its constituent parts:

ComponentValueDescription
Connectivity Hash IGUZJYCAXLYZEEThis 14-character block is a hash of the molecule's core atomic connections (the molecular skeleton), ignoring stereochemistry and isotopic labeling. All constitutional isomers will have a different hash.
Stereo/Isomer Hash UHFFFAOYSAThis 8-character block encodes stereochemical and tautomeric information. The specific value UHFFFAOYSA is a standard hash indicating that no stereochemistry is specified or the molecule is achiral.
Protonation Indicator NThis character indicates the protonation state. 'N' signifies a neutral molecule.

The diagram below illustrates the layered structure of the InChIKey.

inchi_key InChIKey: IGUZJYCAXLYZEE-UHFFFAOYSA-N IGUZJYCAXLYZEE UHFFFAOYSA N conn_desc Connectivity Layer (14 characters) Defines the molecular graph (atoms and bonds). inchi_key:conn->conn_desc stereo_desc Stereochemistry/Isomer Layer (8 characters) Defines chirality, cis/trans isomers, etc. 'UHFFFAOYSA' = No specified stereo. inchi_key:stereo->stereo_desc proton_desc Protonation Layer (1 character) 'N' for neutral. inchi_key:proton->proton_desc

Breakdown of the standard InChIKey.
The Critical Role of the Stereochemistry Layer

The power of the InChIKey's layered structure becomes evident when dealing with specific stereoisomers. For example, the molecule (3S,4R)-3,4,5-trihydroxypentan-2-one has a distinct InChIKey: IGUZJYCAXLYZEE-RFZPGFLSSA-N .[2]

Notice that the first block (IGUZJYCAXLYZEE) is identical to the non-specific version. This is by design. It allows researchers to search for all compounds with the same structural connectivity, regardless of their stereochemistry. The second block (RFZPGFLSSA) is different, uniquely identifying this specific stereoisomer. This feature is invaluable in drug development, where stereoisomers can have vastly different biological activities.

Protocol for InChIKey Generation and Validation

Ensuring the generation of a correct and standard InChIKey is a self-validating process when using authoritative tools and databases. The protocol involves obtaining an accurate structural representation and using certified software to generate the identifier, followed by cross-verification.

Step-by-Step Workflow
  • Structural Representation: Begin with a high-fidelity 2D or 3D chemical structure file (e.g., MOL, SDF). The accuracy of this initial structure is critical, as any error will propagate to the final InChIKey. For novel compounds, this structure should be confirmed via analytical techniques like NMR or LC-MS.

  • InChI Software Application: Process the structure file using the latest version of the InChI software, provided by the InChI Trust. This ensures the generated identifier conforms to the current IUPAC standard.

  • Generation of InChI String: The software first generates the full, layered InChI string. This string should be reviewed to ensure all layers (e.g., stereochemistry, if applicable) have been correctly interpreted from the source file.

  • Generation of InChIKey: The software then applies a standardized hashing algorithm to the InChI string to produce the 27-character InChIKey.

  • Validation: The final, crucial step is validation. The generated InChIKey should be used to query major public chemical databases such as PubChem. A match with the correct structure in these databases provides high confidence in the identifier's accuracy.

The following diagram outlines this robust workflow.

cluster_input Input Data cluster_process Generation cluster_output Verification structure Accurate Chemical Structure (e.g., MOL file) inchi_software InChI Trust Software structure->inchi_software inchi_string Generate InChI String inchi_software->inchi_string inchi_key Generate InChIKey inchi_string->inchi_key validation Database Cross-Validation (e.g., PubChem) inchi_key->validation Query

Workflow for generating and validating an InChIKey.

Applications in Research and Drug Development

The InChIKey is not merely a theoretical construct; it is a foundational tool for modern chemical informatics with practical applications:

  • Unambiguous Database Searching: The primary function of the InChIKey is to provide a single, canonical identifier for every chemical. This allows researchers to perform exact-structure searches across diverse platforms—from internal databases to public repositories like PubChem—and be certain they are retrieving data for the correct molecule.

  • Intellectual Property and Patents: InChIKeys are increasingly used in patent filings and databases to precisely define a chemical entity, removing the ambiguity of chemical names.[1]

  • Linking Disparate Data Sources: A single InChIKey can be used to link a molecule's structure to its published literature, spectral data (e.g., Mass Spectrometry, NMR), biological activity assays, and safety information.[1] This creates a connected web of knowledge centered on a verifiable molecular identity.

  • Regulatory Compliance and Chemical Inventories: For tracking and reporting chemical substances, the InChIKey provides a standardized identifier that simplifies compliance with regulatory agencies.

Conclusion

The InChIKey for this compound, IGUZJYCAXLYZEE-UHFFFAOYSA-N , is more than just a string of characters; it is a robust, verifiable, and machine-readable identifier that locks down its molecular identity. For researchers and developers, understanding and utilizing the InChI system is essential for maintaining scientific integrity, enabling global collaboration, and leveraging the full power of chemical data in the digital era. By following standardized generation protocols and appreciating the information encoded within its layers, the scientific community can ensure that data is always linked to the correct molecular structure, paving the way for more efficient and reliable research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • InChI Key Database. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.

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The Pivotal Role of 1,4,5-Trihydroxypentan-2-one in the Catalytic Conversion of Furfuryl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the critical role of 1,4,5-trihydroxypentan-2-one as a key intermediate in the acid-catalyzed conversion of furfuryl alcohol, a prominent biomass-derived platform chemical. This document is intended for researchers, scientists, and drug development professionals engaged in sustainable chemistry, biomass valorization, and the synthesis of novel chemical entities. We will delve into the mechanistic intricacies of its formation, detailed protocols for its in-situ identification, and the broader context of furfuryl alcohol's diverse reaction pathways.

Introduction: The Significance of Furfuryl Alcohol Conversion

Furfuryl alcohol, readily derived from the hydrogenation of furfural, stands as a versatile and renewable building block for a myriad of valuable chemicals.[1] Its conversion pathways are of significant interest in the development of sustainable industrial processes. Among these transformations, the acid-catalyzed hydrolysis to levulinic acid is a cornerstone of modern biorefineries, with levulinic acid being recognized as a top value-added chemical from biomass.[2] Central to this pivotal conversion is the formation of the transient intermediate, 1,4,5-trihydroxypentan-2-one.[3] Understanding the formation, characterization, and subsequent reactions of this intermediate is paramount for optimizing reaction conditions, enhancing product selectivity, and designing novel catalytic systems.

The Mechanistic Heart of the Matter: Formation of 1,4,5-Trihydroxypentan-2-one

The conversion of furfuryl alcohol in an aqueous acidic medium proceeds through a fascinating ring-opening mechanism. The initial step involves the protonation of the hydroxyl group of furfuryl alcohol, followed by the nucleophilic attack of water on the furan ring. This leads to the formation of a highly reactive carbocation intermediate. Subsequent hydration and rearrangement steps culminate in the formation of the acyclic 1,4,5-trihydroxypentan-2-one.[4][5]

This intermediate is not typically isolated in high yields due to its inherent instability under the acidic reaction conditions, readily undergoing dehydration and tautomerization to yield the final product, levulinic acid.[3] The nature of the solvent plays a crucial role in the identity of the intermediate; in alcoholic media (e.g., ethanol or methanol), the corresponding 4,5,5-trialkoxypentan-2-ones are formed.[2][3]

Visualizing the Pathway: From Furfuryl Alcohol to Levulinic Acid

The following diagram illustrates the key steps in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid, highlighting the central role of the 1,4,5-trihydroxypentan-2-one intermediate.

Furfuryl_Alcohol_Conversion Furfuryl_Alcohol Furfuryl Alcohol Protonated_FA Protonated Furfuryl Alcohol Furfuryl_Alcohol->Protonated_FA + H+ Carbocation Carbocation Intermediate Protonated_FA->Carbocation + H2O - H2O Intermediate 1,4,5-Trihydroxypentan-2-one Carbocation->Intermediate + 2H2O Ring Opening Enol_Intermediate Enol Intermediate Intermediate->Enol_Intermediate - H2O Dehydration Levulinic_Acid Levulinic Acid Enol_Intermediate->Levulinic_Acid Tautomerization

Caption: Acid-catalyzed conversion of furfuryl alcohol to levulinic acid.

Experimental Protocols: In-Situ Generation and Characterization

Due to its transient nature, the study of 1,4,5-trihydroxypentan-2-one necessitates in-situ analytical techniques. The following protocols provide a framework for the acid-catalyzed conversion of furfuryl alcohol and the subsequent identification of the intermediate within the reaction mixture.

General Procedure for Acid-Catalyzed Conversion of Furfuryl Alcohol

This protocol describes a typical batch reaction for the conversion of furfuryl alcohol to levulinic acid, during which 1,4,5-trihydroxypentan-2-one is formed as an intermediate.

Materials:

  • Furfuryl alcohol (FAL)

  • Solid acid catalyst (e.g., Amberlyst™ 15)

  • Deionized water

  • Batch reactor with magnetic stirring and temperature control

Procedure:

  • Charge the batch reactor with a specific amount of deionized water.

  • Add the desired amount of solid acid catalyst (e.g., 0.033 g of Amberlyst™ 15 per gram of feed).[2]

  • Introduce a known concentration of furfuryl alcohol to the reactor (e.g., 0.25 wt%).[2]

  • Seal the reactor and commence stirring at a constant rate (e.g., 700 rpm).[2]

  • Heat the reactor to the desired temperature (e.g., 110-200 °C).[6]

  • At timed intervals, carefully withdraw aliquots of the reaction mixture for analysis.

  • Immediately quench the reaction in the aliquot by cooling and, if necessary, neutralizing the acid catalyst to prevent further conversion.

  • Filter the aliquot to remove the solid catalyst before analysis.

Analytical Methodology for Intermediate Identification

3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and identification of reaction intermediates in complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (MS).

Chromatographic Conditions (Example): [2]

  • Column: Agilent Eclipse XDB-C18 reverse phase column (4.6 mm ID × 250 mm, 5 μm particle size).

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Mass spectrometry detection will allow for the determination of the molecular weight of the eluting compounds. The mass-to-charge ratio (m/z) corresponding to 1,4,5-trihydroxypentan-2-one (C5H10O4, MW: 134.13 g/mol ) should be monitored.[3]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity and chemical environment of atoms within the intermediate.

Instrumentation:

  • High-resolution NMR spectrometer.

Sample Preparation:

  • The reaction aliquots, after catalyst removal, can be analyzed directly. Deuterated solvents compatible with the reaction mixture should be used for locking and shimming.

Expected Spectral Features for 1,4,5-Trihydroxypentan-2-one:

  • ¹H NMR: Signals corresponding to the different types of protons (hydroxyl, methylene, and methine) would be expected. The chemical shifts and coupling patterns would be characteristic of the acyclic polyol ketone structure.

  • ¹³C NMR: Resonances for the five carbon atoms, including a characteristic signal for the ketone carbonyl group (C=O) and signals for the carbons bearing hydroxyl groups.[2]

Workflow for In-Situ Analysis

The following diagram outlines the experimental workflow for the in-situ analysis of 1,4,5-trihydroxypentan-2-one.

Workflow cluster_reaction Reaction Stage cluster_analysis Analytical Stage Reaction_Setup 1. Set up batch reactor with furfuryl alcohol, water, and acid catalyst Reaction_Execution 2. Heat and stir at controlled temperature Reaction_Setup->Reaction_Execution Sampling 3. Withdraw aliquots at timed intervals Reaction_Execution->Sampling Quench_Filter 4. Quench reaction and filter catalyst Sampling->Quench_Filter LCMS_Analysis 5. LC-MS Analysis (Identify m/z of intermediate) Quench_Filter->LCMS_Analysis NMR_Analysis 6. NMR Analysis (Structural Elucidation) Quench_Filter->NMR_Analysis Data_Interpretation 7. Data Interpretation and Kinetic Modeling LCMS_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation

Caption: Experimental workflow for in-situ analysis.

Quantitative Insights and Reaction Parameters

The yield and selectivity of the furfuryl alcohol conversion are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the formation of intermediates and final products, based on available literature.

CatalystSolventTemperature (°C)Reaction TimeKey Intermediates ObservedMajor ProductsReference
Amberlyst™ 15WaterNot specified-4,5,5-trihydroxypentan-2-oneLevulinic Acid[4]
Amberlyst™ 15Ethanol318 K (45°C)10 min4,5,5-triethoxypentan-2-one, ethoxy-methyl-furanEthyl Levulinate[2]
Sulfuric AcidWaterNot specified2 hoursNot specifiedLevulinic Acid (90% yield)[7]
None (autocatalysis)Water180-2005-10 min4-hydroxycyclopent-2-enone4-hydroxycyclopent-2-enone (~50% yield), Levulinic Acid[6]

Broader Perspectives: Alternative Conversion Pathways of Furfuryl Alcohol

While the formation of 1,4,5-trihydroxypentan-2-one is central to the production of levulinic acid, it is crucial to recognize that furfuryl alcohol can be directed towards other valuable chemicals through different catalytic routes. These include:

  • Hydrogenation to Tetrahydrofurfuryl Alcohol (THFA): A common pathway utilizing metal catalysts.

  • Rearrangement to Cyclopentanone: This transformation can be achieved under specific catalytic conditions.[8]

  • Hydrogenolysis to Pentanediols: Selective ring-opening can yield valuable diols like 1,2-pentanediol and 1,5-pentanediol.[9][10]

  • Etherification: In the presence of alcohols and an acid catalyst, furfuryl ethers can be synthesized.[11]

The choice of catalyst, solvent, temperature, and pressure are the key determinants of the reaction selectivity.

Conclusion

1,4,5-Trihydroxypentan-2-one is a pivotal, albeit transient, intermediate in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid. Its in-situ identification and characterization through advanced analytical techniques like LC-MS and NMR are essential for a comprehensive understanding of the reaction mechanism. This knowledge empowers researchers to optimize reaction conditions for the selective synthesis of levulinic acid and to explore the rich and diverse chemistry of furfuryl alcohol for the production of a wide array of bio-based chemicals. The continued investigation into the intermediates of biomass conversion pathways will undoubtedly pave the way for more efficient and sustainable chemical processes.

References

  • Hronec, M., Fulajtárová, K., & Liptaj, T. (2014). Kinetics of high temperature conversion of furfuryl alcohol in water. Chemical Papers, 68(10), 1357-1364.
  • Maldonado, G. M., Assary, R. S., Dumesic, J. A., & Curtiss, L. A. (2012). Acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate in liquid ethanol. Energy & Environmental Science, 5(4), 6981-6989.
  • Dynamic Trapping as a Selective Route to Renewable Phthalide from Biomass‐Derived Furfuryl Alcohol. (2020).
  • Conversion of furfuryl alcohol to levulinic acid. (2024, March 5). Zibo Anquan Chemical Co., Ltd.
  • Maldonado, G. M., Assary, R. S., Dumesic, J. A., & Curtiss, L. A. (2012). Experimental and Theoretical Studies of the Acid-Catalyzed Conversion of Furfuryl Alcohol to Levulinic Acid in Aqueous Solution. Energy & Environmental Science, 5(4), 6981-6989.
  • Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. (2021). ACS Omega, 6(50), 34653-34663.
  • Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. (2022). ACS Omega, 7(37), 33261-33269.
  • Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. (2012). Energy & Environmental Science, 5(4), 6981-6989.
  • Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. (2022). ACS Omega, 7(37), 33261-33269.
  • Aqueous singlet oxygen reaction kinetics of furfuryl alcohol: effect of temperature, pH, and salt content. (2017). Environmental Science: Processes & Impacts, 19(10), 1253-1260.
  • Elucidation of the Catalytic Pathway for the Direct Conversion of Furfuryl Alcohol into γ-Valerolactone over Al2O3–SiO2 Catalysts. (2021). ACS Omega, 6(50), 34653-34663.
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  • 1,4,5-Trihydroxypentan-2-one. PubChem.
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  • Hydrogenation and Hydrolysis of Furfural to Furfuryl Alcohol, Cyclopentanone and Cyclopentanol with a Heterogeneous Copper Catalyst in Water. (2014).
  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020).
  • Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. (2020). Catalysis Science & Technology, 10(18), 6146-6156.
  • Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. (2021).
  • Hydrogenolysis of Furfuryl Alcohol to 1,2‐Pentanediol Over Supported Ruthenium Catalysts. (2020). ChemistryOpen, 9(1), 58-63.
  • Highly active Cu-MFI catalyst for conversion of furfuryl alcohol to pentanediols. (2023). E3S Web of Conferences, 375, 03007.
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3,4,5-Trihydroxypentan-2-one: A Pivotal Intermediate in Biocatalysis and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic chemistry and drug discovery, the identification and utilization of key reaction intermediates are paramount to the development of novel synthetic pathways and bioactive molecules. Among these, 3,4,5-Trihydroxypentan-2-one, also known as 3-deoxypentosone, has emerged as a molecule of significant interest. Its unique polyhydroxylated ketonic structure renders it a versatile building block and a critical nexus in several important chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its intricate roles in complex reaction mechanisms and its potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present established protocols but also to provide the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific needs.

Physicochemical Properties and Structural Elucidation

This compound is a polyhydroxylated ketone with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol .[1] Its structure features a five-carbon backbone with hydroxyl groups at positions 3, 4, and 5, and a ketone group at position 2. The presence of multiple chiral centers results in various stereoisomers, each with potentially distinct biological activities.

PropertyValueSource
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol
IUPAC Name This compound
Synonyms 3-Deoxypentosone, 1-Deoxy-D-ribulose[2]
CAS Number 3343-53-1[2]

Structural elucidation and confirmation are typically achieved through a combination of spectroscopic techniques. Mass spectrometry (MS) is employed to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity and stereochemistry of the molecule.

Key Reaction Intermediacy

The significance of this compound lies in its role as a transient yet crucial species in several important chemical and biochemical pathways.

Acid-Catalyzed Conversion of Biomass

In the realm of sustainable chemistry, this compound is a key intermediate in the acid-catalyzed conversion of furfuryl alcohol, a biomass-derived platform chemical, into valuable products like levulinic acid.[3] The reaction proceeds through the ring-opening of furfuryl alcohol in an aqueous acidic medium, leading to the formation of the trihydroxypentanone intermediate, which then undergoes further dehydration and rearrangement to yield levulinic acid.

G Furfuryl Alcohol Furfuryl Alcohol Carbocation Intermediate Carbocation Intermediate Furfuryl Alcohol->Carbocation Intermediate H+ This compound This compound Carbocation Intermediate->this compound +H2O Enol Intermediate Enol Intermediate This compound->Enol Intermediate Tautomerization Levulinic Acid Levulinic Acid Enol Intermediate->Levulinic Acid -H2O, Rearrangement

Caption: Acid-catalyzed conversion of furfuryl alcohol to levulinic acid.

The Maillard Reaction

This compound, in the form of 3-deoxypentosone, is a pivotal intermediate in the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars.[4][5] This complex cascade of reactions is responsible for the development of color and flavor in many cooked foods. 3-Deoxypentosone is formed from the degradation of Amadori products and subsequently participates in further reactions to generate a diverse array of flavor compounds, including furans and pyrazines.[5][6]

G cluster_0 Early Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing SugarAmino Acid Reducing SugarAmino Acid Schiff Base Schiff Base Reducing SugarAmino Acid->Schiff Base Amadori Product Amadori Product Schiff Base->Amadori Product 3-Deoxypentosone 3-Deoxypentosone Amadori Product->3-Deoxypentosone Flavor Compounds (e.g., Furfural) Flavor Compounds (e.g., Furfural) 3-Deoxypentosone->Flavor Compounds (e.g., Furfural) Melanoidins Melanoidins Flavor Compounds (e.g., Furfural)->Melanoidins Reducing Sugar Reducing Sugar Amino Acid Amino Acid

Caption: Simplified pathway of the Maillard reaction highlighting 3-deoxypentosone.

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through both chemical and biocatalytic routes. The choice of method often depends on the desired stereochemistry and the scale of the reaction.

Biocatalytic Synthesis using Aldolases

Enzymatic synthesis offers a highly stereoselective and environmentally benign approach. Aldolases, a class of enzymes that catalyze aldol reactions, are particularly well-suited for the synthesis of polyhydroxylated compounds.[3] Fructose-1,6-bisphosphate aldolase (FSA), for example, can be employed to catalyze the condensation of dihydroxyacetone (DHA) with a suitable aldehyde acceptor to produce trihydroxypentanone derivatives with high enantiopurity.[3]

Experimental Protocol: Aldolase-Catalyzed Synthesis

This protocol provides a general framework for the enzymatic synthesis of a this compound derivative. Optimization of substrate concentrations, enzyme loading, and reaction time is recommended for specific applications.

  • Enzyme Preparation:

    • Express and purify the desired aldolase (e.g., His-tagged Fructose-1,6-bisphosphate aldolase from E. coli) using standard molecular biology and chromatography techniques.[7]

    • Determine the protein concentration and enzymatic activity of the purified enzyme.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add the donor substrate (e.g., dihydroxyacetone) and the acceptor aldehyde to the buffer.

    • Initiate the reaction by adding the purified aldolase.

  • Reaction Monitoring:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) with gentle agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Work-up and Purification:

    • Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation of the enzyme.

    • Remove the denatured enzyme by centrifugation.

    • Purify the product from the reaction mixture using column chromatography (e.g., silica gel or ion-exchange).

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Isolation Gene Expression Gene Expression Cell Lysis Cell Lysis Gene Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified Aldolase Purified Aldolase Affinity Chromatography->Purified Aldolase Purified AldolaseSubstrates (Donor + Acceptor) Purified AldolaseSubstrates (Donor + Acceptor) Reaction Mixture Reaction Mixture Purified AldolaseSubstrates (Donor + Acceptor)->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Purification (Chromatography) Purification (Chromatography) Reaction Quenching->Purification (Chromatography) This compound Derivative This compound Derivative Purification (Chromatography)->this compound Derivative

Caption: Workflow for the enzymatic synthesis of a this compound derivative.

Analytical Methodologies

Accurate quantification and characterization of this compound are crucial for reaction monitoring, quality control, and mechanistic studies. Due to its polar and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.

Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the development of a validated HPLC-UV method. The choice of column, mobile phase, and detection wavelength may require optimization based on the specific sample matrix and the presence of interfering compounds.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 95-5% B; 30-35 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of the pure compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of a reference standard of this compound of known concentration.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Derivatization with reagents such as 2,4-dinitrophenylhydrazine (DNPH) can also be used to improve detection in both HPLC-UV and GC-MS analysis.[8][9]

Applications in Drug Development and Medicinal Chemistry

The polyhydroxylated and chiral nature of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. While direct applications of the parent molecule are not extensively documented, its derivatives, particularly nitrogen-containing heterocycles, have shown significant biological activity.

For instance, 3,4,5-trihydroxypiperidines, which can be synthesized from precursors related to this compound, are known glycosidase inhibitors and have potential applications in the treatment of diabetes and viral infections.[5] The synthesis of conjugates with other heterocyclic moieties, such as indoles and pyrroles, represents a promising strategy for the development of new therapeutic agents with unique pharmacological profiles.[3]

The general approach involves the chemical modification of the hydroxyl or ketone groups to introduce new functionalities and to explore structure-activity relationships (SAR). This can lead to the discovery of potent and selective inhibitors of various enzymes or receptors.

Stability and Storage

The stability of this compound is a critical consideration for its synthesis, analysis, and application. As a polyhydroxylated ketone, it is susceptible to degradation through several pathways, including oxidation and dehydration, particularly at elevated temperatures and non-neutral pH.[2] For long-term storage, it is recommended to keep the compound in a solid, pure form at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to protect it from moisture and air. In solution, the stability is highly dependent on the pH and the solvent system. Acidic conditions may promote dehydration, while basic conditions can catalyze other degradation reactions.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of understanding the roles of key intermediates in chemical and biological processes. Its involvement in both biomass conversion and the Maillard reaction highlights its relevance in sustainable chemistry and food science. Furthermore, its potential as a chiral building block for the synthesis of bioactive molecules opens up exciting avenues for drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, a deeper understanding of its role in complex biological systems, and the exploration of its derivatives as novel therapeutic agents. The methodologies and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in their quest to unlock the full potential of this versatile molecule.

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Computational studies of 3,4,5-Trihydroxypentan-2-one stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Analysis of 3,4,5-Trihydroxypentan-2-one Stability

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a polyhydroxylated ketone with significant conformational flexibility, making the assessment of its energetic landscape crucial for understanding its chemical behavior, reactivity, and biological interactions. This technical guide provides a comprehensive framework for investigating the stability of its various conformers using first-principles computational methods. We detail a robust workflow, grounded in Density Functional Theory (DFT), that progresses from an initial broad conformational search to high-accuracy calculations of thermodynamic properties in both the gas phase and in solution. The causality behind methodological choices, from the selection of functionals and basis sets to the application of solvation models, is explained to ensure scientific integrity and reproducibility. This guide is intended to equip researchers with the theoretical knowledge and practical protocols necessary to perform self-validating computational stability studies on flexible small molecules.

Introduction: The Challenge of Conformational Complexity

This compound is a C5 carbohydrate molecule featuring a ketone functional group and three hydroxyl groups.[1][2] Its structure, characterized by multiple rotatable single bonds and the capacity for extensive intramolecular hydrogen bonding, gives rise to a complex potential energy surface populated by numerous conformational isomers. The relative stability of these conformers dictates the molecule's predominant shape, which in turn governs its physical properties, reaction kinetics, and ability to bind to biological targets. Determining the most stable conformer—the global minimum on the potential energy surface—is a non-trivial task that is essential for predictive modeling in fields ranging from materials science to pharmacology.

Computational chemistry provides a powerful lens for exploring this molecular landscape.[3] Specifically, Density Functional Theory (DFT) offers a favorable balance of computational efficiency and accuracy for studying organic molecules.[4][5] This guide outlines a systematic, multi-step protocol to navigate the conformational space of this compound and rigorously determine the thermodynamic stability of its isomers.

Theoretical & Methodological Foundations

The stability of a molecule is fundamentally a question of its energy. In computational terms, our goal is to find the geometry that corresponds to the lowest possible Gibbs free energy.[6] This requires a careful and systematic approach that accounts for electronic structure, vibrational motion, and environmental effects.

The Importance of a Multi-tiered Approach

A brute-force DFT optimization of every possible conformer is computationally prohibitive. Therefore, a tiered strategy is employed. We begin with a low-cost method (molecular mechanics) to rapidly scan the vast conformational space and identify a set of plausible low-energy candidates. These candidates are then subjected to progressively more accurate, and computationally intensive, quantum mechanical calculations to refine their geometries and energies.

Core Computational Choices: Functional and Basis Set

The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex electron-electron interaction term in the Schrödinger equation. For organic molecules, hybrid functionals that mix exact Hartree-Fock exchange with DFT exchange are often highly effective. The B3LYP functional is a widely-used, robust choice that has demonstrated proven success for a vast range of organic systems.[5][7]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The size and flexibility of the basis set determine the quality of the wavefunction description.

    • Pople-style basis sets like 6-31G(d) are efficient for initial geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing non-spherical electron densities in bonded systems.[9]

    • For higher accuracy in final energy calculations, a larger, more flexible basis set such as 6-311++G(d,p) is recommended.[10] This triple-zeta basis set provides a more accurate description of the valence electrons. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are essential for correctly modeling non-covalent interactions like hydrogen bonds and systems with dispersed electron density. The "(d,p)" signifies polarization functions on both heavy atoms and hydrogens.[9][10]

Verifying Stability: Vibrational Frequency Analysis

Once a geometry has been optimized, it is critical to verify that it represents a true energy minimum rather than a saddle point (a transition state). This is achieved through a vibrational frequency analysis.[11][12][13] By calculating the second derivatives of the energy with respect to atomic positions, we can determine the vibrational modes of the molecule. A stable structure, or true minimum, will have only real (positive) vibrational frequencies.[11] The presence of a single imaginary frequency indicates a transition state.

Furthermore, this analysis is essential for calculating the Zero-Point Vibrational Energy (ZPVE) and the thermal contributions to enthalpy and entropy, which are necessary to compute the Gibbs free energy at a specific temperature (e.g., 298.15 K).[11]

Accounting for the Environment: Solvation Models

A molecule's stability can be significantly altered by its environment. A solvent can stabilize certain conformers over others, particularly through electrostatic interactions. While explicitly modeling individual solvent molecules is possible, it is computationally very expensive.[14][15] A more efficient and widely accepted approach for many applications is the use of an implicit solvent model, also known as a continuum model.[15][16][17]

The Polarizable Continuum Model (PCM) , and its Integral Equation Formalism variant (IEF-PCM), is a robust method that treats the solvent as a continuous medium with a defined dielectric constant.[15][16] This model creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction energy self-consistently. The Solvation Model based on Density (SMD) is another advanced and broadly applicable continuum model that is parameterized to reproduce experimental solvation free energies.[16][18]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the complete, self-validating workflow for determining the stability of this compound conformers.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: Gas-Phase Quantum Mechanics cluster_2 Phase 3: High-Accuracy Refinement & Solvation cluster_3 Phase 4: Analysis Start 1. Initial 3D Structure (from PubChem CID 337) ConfSearch 2. Conformational Search (Molecular Mechanics - MMFF94) Start->ConfSearch Input Structure Filter 3. Filter & Select (Energy window: e.g., < 10 kcal/mol) ConfSearch->Filter Unique Conformers Opt 4. DFT Geometry Optimization (B3LYP/6-31G(d)) Filter->Opt Candidate Structures Freq 5. Vibrational Frequency Analysis (Confirm minima, get G_gas) Opt->Freq Optimized Geometries SPE 6. Single-Point Energy Refinement (B3LYP/6-311++G(d,p)) Freq->SPE Validated Minima Analysis 8. Thermodynamic Analysis (Compare relative ΔG) Freq->Analysis Thermodynamic Corrections Solv 7. Solvation Energy Calculation (SMD/B3LYP/6-311++G(d,p)) SPE->Solv Gas-Phase Energies Solv->Analysis Gas & Solvated Energies

Caption: Computational workflow for determining molecular stability.

Step 1: Obtain Initial Molecular Structure
  • Action: Download the 3D structure of this compound.

  • Source: A reliable source such as the PubChem database (CID 337) is recommended.[1] This provides a valid starting point with correct atom connectivity.

  • Causality: A proper initial structure is required to begin the conformational search. Errors in the initial topology will invalidate all subsequent calculations.

Step 2: Perform a Conformational Search
  • Action: Use a molecular mechanics-based conformational search algorithm.

  • Protocol:

    • Employ a force field suitable for organic molecules, such as MMFF94.

    • Systematically rotate all acyclic single bonds (e.g., C-C and C-O bonds) in discrete increments.

    • Perform a rapid energy minimization on each generated rotamer.

    • Collect all unique conformers found.

  • Causality: This step efficiently explores the vast potential energy surface to identify a diverse set of low-energy candidate structures. It is computationally too expensive to perform this exhaustive search with DFT, so a faster, albeit less accurate, method is used to cast a wide net.

Step 3: Filter and Select Candidate Conformers
  • Action: Rank the conformers from the molecular mechanics search by their relative energies and select a subset for higher-level analysis.

  • Protocol: Discard high-energy conformers that are unlikely to be thermodynamically relevant. A common practice is to select all conformers within an energy window of 10-15 kcal/mol of the lowest-energy structure found.

  • Causality: This filtering step focuses computational resources on the most plausible conformers, balancing thoroughness with efficiency.

Step 4: DFT Geometry Optimization
  • Action: Optimize the geometry of each selected candidate conformer using DFT.

  • Protocol:

    • Software: Use a quantum chemistry package such as GAMESS, Q-Chem, or Gaussian.[19][20]

    • Level of Theory: B3LYP/6-31G(d)

    • Convergence Criteria: Use tight convergence criteria for both the energy and the forces to ensure a true stationary point is located.

  • Causality: This quantum mechanical optimization provides a much more accurate molecular geometry and electronic energy than molecular mechanics. It correctly accounts for electronic effects that are poorly described by classical force fields.

Step 5: Vibrational Frequency Analysis
  • Action: Perform a vibrational frequency calculation for each DFT-optimized structure.

  • Protocol:

    • The calculation must be performed at the exact same level of theory (B3LYP/6-31G(d)) as the geometry optimization.[13]

    • Validation: Check the output for imaginary frequencies. Any structure with one or more imaginary frequencies is not a true minimum and should be re-examined or discarded.

    • Data Extraction: Collect the Zero-Point Vibrational Energy (ZPVE), thermal enthalpy correction, and entropy values.

  • Causality: This is a critical validation step. It confirms that the optimized structures are stable minima and provides the necessary thermodynamic data to calculate Gibbs free energies, which are the ultimate arbiters of stability at a given temperature.[6]

Step 6 & 7: High-Accuracy Energy Refinement and Solvation
  • Action: For all validated minima, perform final, high-accuracy single-point energy (SPE) calculations in both the gas phase and with a solvation model.

  • Protocol:

    • Use the geometries optimized at the B3LYP/6-31G(d) level. Do not re-optimize.

    • Gas-Phase SPE: Calculate the electronic energy at the B3LYP/6-311++G(d,p) level of theory.

    • Solvated SPE: Calculate the electronic energy at the B3LYP/6-311++G(d,p) level of theory, incorporating the SMD or IEF-PCM solvation model (e.g., with water as the solvent).

  • Causality: Performing a final energy calculation with a larger, more flexible basis set provides a more accurate electronic energy without the high cost of re-optimizing the geometry. This "optimization-plus-SPE" approach is a standard, cost-effective method for achieving high accuracy. The solvation calculation provides insight into how the environment modulates conformational preferences.

Data Presentation and Analysis

All quantitative data must be summarized in a structured format to facilitate comparison and interpretation.

Calculation of Relative Free Energies

The final Gibbs free energy for each conformer is calculated as follows:

  • G_gas = E_SPE(gas) + ZPVE + H_corr - T*S

  • G_solv = E_SPE(solv) + ZPVE + H_corr - T*S

Where:

  • E_SPE(gas) is the high-accuracy gas-phase electronic energy.

  • E_SPE(solv) is the high-accuracy solvated electronic energy.

  • ZPVE, H_corr (thermal correction to enthalpy), and S (entropy) are obtained from the B3LYP/6-31G(d) frequency calculation.

  • T is the temperature (298.15 K).

The conformers are then ranked by their relative free energies (ΔG = G_conformer - G_global_minimum).

Tabulated Results

Table 1: Relative Thermodynamic Stabilities of this compound Conformers in the Gas Phase

Conformer ID ΔE_SPE (kcal/mol) ΔG_gas (kcal/mol) Key Intramolecular H-Bonds
Conf-01 0.00 0.00 O5-H ... O(C2), O4-H ... O5
Conf-02 1.25 1.40 O3-H ... O(C2), O5-H ... O4
Conf-03 2.10 2.55 O4-H ... O(C2)
... (etc.) ... ... ...

(Note: Data is illustrative and must be generated from actual calculations.)

Table 2: Effect of Aqueous Solvation on Conformer Stability

Conformer ID ΔG_gas (kcal/mol) ΔG_solv (kcal/mol) Change (ΔG_solv - ΔG_gas)
Conf-01 0.00 0.00 0.00
Conf-02 1.40 1.15 -0.25
Conf-03 2.55 2.80 +0.25
... (etc.) ... ... ...

(Note: Data is illustrative and must be generated from actual calculations.)

Interpretation of Results

The analysis should focus on identifying the global minimum conformer (ΔG = 0.00 kcal/mol) and understanding the structural features that confer its stability. For a polyhydroxylated molecule like this compound, intramolecular hydrogen bonding is expected to be the dominant stabilizing factor. The analysis of solvent effects will reveal whether the conformational equilibrium shifts in a polar environment; conformers with larger dipole moments are often preferentially stabilized by polar solvents.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous computational protocol for assessing the stability of this compound. By following this multi-tiered workflow—from broad conformational searching with molecular mechanics to high-accuracy DFT calculations with solvation models—researchers can confidently identify the most stable structures and gain deep insight into the energetic landscape of flexible molecules. The emphasis on methodological justification and self-validation at each step ensures that the results are not only predictive but also trustworthy, providing a solid foundation for further research in drug design, reaction mechanism studies, and materials science.

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Thermochemical properties of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 3,4,5-Trihydroxypentan-2-one

Authored by: A Senior Application Scientist

Introduction: Unveiling this compound

This compound is a ketopentose, a five-carbon monosaccharide featuring a ketone functional group at the second carbon position.[1][2][3] This seemingly simple molecule is a cornerstone in various biological processes and holds significant potential for researchers in drug development. Its chemical formula is C₅H₁₀O₅.[1] In nature, it exists as different stereoisomers, with L-xylulose and D-xylulose being common examples.[1][4] L-xylulose, for instance, is an intermediate in metabolic pathways and has demonstrated physiological effects, such as inhibiting α-glucosidase, which can lead to a decrease in blood glucose.[5] This biological relevance makes a thorough understanding of its fundamental physicochemical properties, particularly its thermochemistry, essential for its application in pharmaceutical and biochemical research.

This guide provides a comprehensive overview of the thermochemical properties of this compound. A notable challenge in this endeavor is the scarcity of direct experimental thermochemical data in publicly accessible databases like the NIST Chemistry WebBook.[6][7][8] This is not uncommon for complex, highly functionalized molecules. Therefore, this guide will not only present available computed data but will also delve into the robust experimental and computational methodologies required to determine these crucial parameters. By understanding how to obtain this data, researchers can confidently characterize this and other novel compounds.

Core Physicochemical Data

While experimental thermochemical data is sparse, computational models provide reliable estimates for various physical and chemical properties. The following table summarizes key computed properties for a representative isomer of this compound, L-xylulose ((3R,4S)-1,3,4,5-tetrahydroxypentan-2-one).[9]

PropertyValueSource
Molecular Formula C₅H₁₀O₅PubChem[9]
Molecular Weight 150.13 g/mol PubChem[4][9]
IUPAC Name (3R,4S)-1,3,4,5-tetrahydroxypentan-2-onePubChem[9]
Topological Polar Surface Area 98 ŲPubChem[9]
Hydrogen Bond Donor Count 4PubChem[9]
Hydrogen Bond Acceptor Count 5PubChem[9]
Rotatable Bond Count 4PubChem[9]

These computed values offer a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, which are critical for predicting its behavior in biological and chemical systems.

Experimental Determination of Thermochemical Properties

For novel compounds or when high-accuracy data is paramount, experimental determination remains the gold standard. The following protocols outline the primary techniques for measuring the key thermochemical properties of a polyhydroxy compound like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical indicator of a molecule's thermodynamic stability. For organic compounds, it is most accurately determined indirectly from the enthalpy of combustion (ΔcH°).

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity, crystalline this compound is pressed into a pellet. The purity and crystalline state are crucial, as impurities or amorphous content can significantly affect the results.[10]

  • Calorimeter Setup: The pellet is placed in a crucible within a static bomb calorimeter. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

  • Combustion: The sample is ignited via an electrical fuse. The complete combustion reaction for this compound is: C₅H₁₀O₅(s) + 5O₂(g) → 5CO₂(g) + 5H₂O(l)

  • Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the heat released during combustion.

  • Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law: ΔfH°(C₅H₁₀O₅, s) = 5 × ΔfH°(CO₂, g) + 5 × ΔfH°(H₂O, l) - ΔcH°(C₅H₁₀O₅, s)

Causality and Trustworthiness: This protocol is self-validating through the use of a standard substance with a well-known enthalpy of combustion (e.g., benzoic acid) to calibrate the calorimeter. The completeness of the combustion is verified by analyzing the gaseous products for any unreacted carbon monoxide.

G cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_calc Calculation prep1 Purify & Crystallize This compound prep2 Press into Pellet prep1->prep2 cal1 Place Sample in Bomb prep2->cal1 cal2 Pressurize with O₂ cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Measure ΔT cal3->cal4 calc1 Calculate ΔcH° (Enthalpy of Combustion) cal4->calc1 calc2 Apply Hess's Law calc1->calc2 calc3 Determine ΔfH° (Enthalpy of Formation) calc2->calc3

Caption: Experimental workflow for determining the standard enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is essential for understanding how a molecule's enthalpy and entropy change with temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.

  • Data Analysis: The resulting thermogram is analyzed to determine the heat capacity as a function of temperature. Any endothermic or exothermic peaks indicate phase transitions (e.g., melting, decomposition), and the area under these peaks corresponds to the enthalpy of that transition.

Causality and Trustworthiness: The protocol's reliability is ensured by calibrating the instrument's temperature and enthalpy scales using certified reference materials (e.g., indium). The baseline is established by running the program with two empty pans.

Computational Determination of Thermochemical Properties

Given the challenges of experimental measurements, computational chemistry has become an indispensable tool for accurately predicting thermochemical properties.[11] High-level ab initio composite methods can provide data with accuracies approaching 1 kcal/mol.[11]

Ab Initio Computational Workflow

This workflow details the steps to calculate the gas-phase enthalpy of formation, standard entropy, and heat capacity.

Computational Protocol:

  • Conformational Search: Flexible molecules like this compound can exist in multiple conformations. A force-field-based conformational search is first performed to identify the landscape of low-energy structures.[12]

  • Geometry Optimization: The lowest-energy conformers are then subjected to geometry optimization using a reliable Density Functional Theory (DFT) method (e.g., B3LYP with a 6-31G(d) basis set). This step finds the most stable 3D structure for each conformer.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • High-Accuracy Energy Calculation: To achieve high accuracy, a single-point energy calculation is performed on the optimized geometry using a high-level composite method, such as Gaussian-4 (G4) or CBS-APNO.[10][13] These methods approximate a very high level of theory through a series of calculations and empirical corrections.

  • Thermochemical Calculation: The enthalpy of formation is calculated using the atomization method, where the computed total energy of the molecule is compared to the well-known energies of its constituent atoms. Entropy and heat capacity are derived from the vibrational frequencies and molecular structure using statistical mechanics principles.

Causality and Trustworthiness: The accuracy of this workflow is grounded in the systematic and hierarchical nature of the calculations.[11] By starting with an efficient search and refining the calculations at progressively more accurate (and computationally expensive) levels, a balance of feasibility and precision is achieved. The chosen composite methods (G4, CBS-APNO) have been extensively benchmarked against experimental data for a wide range of organic molecules, ensuring their predictive power.[10]

G cluster_geom Geometry & Vibrations cluster_energy High-Accuracy Energy cluster_output Thermochemical Data start Input: Molecular Structure conf_search Conformational Search (Force Field) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation (DFT) geom_opt->freq_calc sp_energy Single-Point Energy (e.g., G4, CBS-APNO) geom_opt->sp_energy enthalpy ΔfH° freq_calc->enthalpy Provides thermal corrections entropy freq_calc->entropy Provides thermal corrections heat_cap Cp freq_calc->heat_cap Provides thermal corrections sp_energy->enthalpy Provides electronic energy

Caption: High-level computational workflow for determining thermochemical properties.

Significance in Drug Development

A thorough understanding of the thermochemical properties of this compound is not merely an academic exercise; it has profound implications for its use in research and drug development.

  • Molecular Stability and Synthesis: The enthalpy of formation provides a direct measure of the molecule's intrinsic stability. This knowledge is crucial for designing efficient and safe synthetic routes, as it helps predict the energy release or consumption in chemical reactions.

  • Pharmacokinetics and Formulation: Heat capacity and entropy data are vital for predicting the thermodynamics of processes like dissolution and binding. This information can guide the development of stable drug formulations and help in understanding how the molecule will behave in different physiological environments.

  • Drug-Target Interactions: The Gibbs free energy of binding, which determines the affinity of a drug for its target protein, is composed of both enthalpic and entropic contributions. Understanding the inherent thermochemistry of the ligand (this compound) is a prerequisite for accurately modeling and predicting these interactions, thereby accelerating the drug discovery process.

Conclusion

References

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An In-depth Technical Guide to 3,4,5-Trihydroxypentan-2-one: From Discovery to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Polyhydroxylated Ketone

Foreword: Unveiling the Potential of a Structurally Simple, Yet Elusive Molecule

In the vast landscape of chemical biology and drug discovery, the pursuit of novel bioactive scaffolds is a relentless endeavor. Among the myriad of molecular architectures, polyhydroxylated ketones represent a fascinating class of compounds, often serving as key intermediates in cellular metabolism and possessing intriguing biological activities. This guide focuses on a specific member of this family: 3,4,5-Trihydroxypentan-2-one. While its direct discovery and isolation from natural sources remain to be definitively documented, its structural motifs are present in biologically relevant molecules, suggesting a latent potential waiting to be unlocked. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the theoretical underpinnings and practical methodologies for the synthesis, isolation, and characterization of this promising compound. We will explore both chemical and enzymatic routes of synthesis, detail robust purification and analytical protocols, and discuss the potential biological significance that makes this compound a compelling target for future research.

Section 1: The Isomeric Landscape and a Hint of Natural Occurrence

While a direct report on the isolation of this compound from a natural source is not readily found in the scientific literature, the existence of its structural isomers in nature provides a compelling rationale for its investigation. Notably, its isomer, 1,4,5-Trihydroxypentan-2-one, also known as 3-Deoxypentulose, has been identified in the bacterium Streptomyces hygroscopicus[1]. This discovery underscores the biosynthetic plausibility of a five-carbon polyhydroxylated ketone scaffold in microbial systems. It is conceivable that this compound could be an uncharacterised metabolic intermediate or a secondary metabolite in other organisms.

The IUPAC name for the target molecule is this compound[2]. The molecule possesses two chiral centers at carbons 3 and 4, leading to the possibility of four stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). The specific stereochemistry is expected to play a crucial role in its biological activity, as is common with many polyhydroxylated compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H10O4[2]
Molecular Weight134.13 g/mol [2]
IUPAC NameThis compound[2]
XLogP3-AA-2.0[2]
Hydrogen Bond Donor Count3[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count3[2]

Section 2: The Synthetic Challenge and Proposed Methodologies

Given the current absence of a documented natural source for large-scale isolation, chemical and enzymatic synthesis represent the most viable avenues for obtaining this compound for research purposes. The choice of synthetic strategy will inherently dictate the stereochemical outcome, a critical consideration for subsequent biological evaluation.

Chemo-Enzymatic Synthesis: A Strategy for Stereocontrol

Enzymatic synthesis offers a powerful approach to constructing chiral molecules with high stereoselectivity, often under mild reaction conditions. Aldolases, in particular, are well-suited for the synthesis of polyhydroxylated ketones[3]. A plausible chemo-enzymatic route to a specific stereoisomer of this compound could involve an aldol addition reaction.

Proposed Enzymatic Synthesis Workflow:

enzymatic_synthesis Substrate1 Glyceraldehyde Reaction Aldol Addition Substrate1->Reaction Substrate2 Hydroxyacetone Substrate2->Reaction Enzyme Aldolase Enzyme->Reaction catalyzes Product This compound Reaction->Product Purification Chromatographic Purification Product->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Proposed enzymatic synthesis of this compound.

Step-by-Step Protocol:

  • Enzyme Selection and Preparation: A suitable aldolase, potentially a genetically engineered variant for enhanced substrate specificity and stability, would be selected. The enzyme would be overexpressed in a microbial host (e.g., E. coli) and purified.

  • Reaction Setup: The reaction would be conducted in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity. The substrates, glyceraldehyde and hydroxyacetone, would be added in appropriate molar ratios.

  • Reaction Monitoring: The progress of the reaction would be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation and Removal: Upon completion, the reaction would be quenched, and the enzyme would be denatured and removed, for instance, by heat treatment followed by centrifugation.

  • Product Isolation and Purification: The aqueous reaction mixture would be concentrated, and the product would be purified using column chromatography on silica gel or a suitable resin.

The key advantage of this approach is the potential to achieve high diastereoselectivity and enantioselectivity, yielding a single stereoisomer of the target compound.

Chemical Synthesis: A Versatile Alternative

Traditional organic synthesis provides a versatile toolkit for the construction of this compound. An aldol-type coupling reaction remains a central strategy in this approach as well[3].

Proposed Chemical Synthesis Workflow:

chemical_synthesis StartMat1 Protected Glyceraldehyde Reaction Aldol Reaction StartMat1->Reaction StartMat2 Acetone Enolate (or equivalent) StartMat2->Reaction Intermediate Protected Ketone Reaction->Intermediate Deprotection Deprotection Intermediate->Deprotection Product This compound Deprotection->Product Purification Purification Product->Purification

Caption: Proposed chemical synthesis of this compound.

Step-by-Step Protocol:

  • Protection of Starting Material: A protected form of glyceraldehyde, such as 2,3-O-isopropylideneglyceraldehyde, would be used to prevent unwanted side reactions.

  • Aldol Reaction: The protected glyceraldehyde would be reacted with an acetone enolate (generated, for example, using lithium diisopropylamide) at low temperature. This would be followed by a workup to yield the protected diol.

  • Oxidation: The secondary alcohol at C-4 would then be oxidized to a ketone using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Deprotection: The protecting group would be removed under acidic conditions to yield this compound.

  • Purification: The final product would be purified by column chromatography.

This chemical synthesis route offers flexibility in terms of scale and the potential to generate different stereoisomers by using chiral catalysts or auxiliaries.

Section 3: Purification and Characterization: Ensuring Purity and Structural Integrity

Regardless of the synthetic route, rigorous purification and characterization are paramount to ensure the identity and purity of the final compound.

Table 2: Proposed Purification and Characterization Workflow

StepTechniquePurpose
Purification
1Column ChromatographySeparation of the target compound from starting materials, byproducts, and reagents.
2High-Performance Liquid Chromatography (HPLC)Further purification to achieve high purity and for analytical quantification.
Characterization
1Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the chemical structure, including connectivity and stereochemistry.
2Mass Spectrometry (MS)Determination of the molecular weight and elemental composition.
3Infrared (IR) SpectroscopyIdentification of key functional groups (hydroxyl and carbonyl).
4Chiral ChromatographySeparation and identification of different stereoisomers.

Expected Spectroscopic Data (Computed):

While experimental data for this compound is not widely available, computational tools can provide predicted spectroscopic data that can guide characterization efforts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₃)~25
C2 (C=O)~210
C3 (CH-OH)~75
C4 (CH-OH)~72
C5 (CH₂-OH)~63

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺135.0652
[M+Na]⁺157.0471
[M-H]⁻133.0506

Section 4: Potential Biological Activities and Future Research Directions

The biological activity of this compound has not yet been extensively studied. However, based on the activities of structurally related compounds, we can hypothesize several areas of potential interest.

  • Antimicrobial Activity: Many polyhydroxylated natural products exhibit antimicrobial properties. The presence of multiple hydroxyl groups could enable the molecule to interfere with microbial cell wall synthesis or other essential metabolic pathways.

  • Enzyme Inhibition: The structural similarity of this compound to monosaccharides suggests that it could act as an inhibitor of carbohydrate-metabolizing enzymes, such as glycosidases.

  • Metabolic Modulation: As a potential intermediate in carbohydrate metabolism, this molecule could have roles in regulating metabolic pathways.

The availability of pure stereoisomers of this compound through the synthetic routes outlined in this guide will be crucial for systematically evaluating these and other potential biological activities. Future research should focus on:

  • Screening for Biological Activity: A broad screening campaign against various biological targets, including microbial strains, cancer cell lines, and specific enzymes, is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of all four stereoisomers will be essential to establish clear SARs.

  • Investigation of Natural Occurrence: Further exploration of microbial and plant extracts may yet reveal a natural source of this compound.

Conclusion

This compound represents a molecule of significant untapped potential. While its discovery in nature remains to be confirmed, the methodologies for its synthesis and characterization are well within the grasp of modern organic chemistry and biotechnology. This guide provides a comprehensive framework for researchers to embark on the exploration of this intriguing polyhydroxylated ketone. The insights gained from such studies could pave the way for the development of new therapeutic agents and a deeper understanding of the chemical language of biological systems.

References

  • PubChem. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,4,5-Trihydroxypentan-2-one via Base-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pentose Scaffolds

Pentoses, monosaccharides containing five carbon atoms, are fundamental to life, forming the backbone of nucleic acids like RNA (ribose) and DNA (deoxyribose).[1] Beyond their structural roles in genetics, pentose derivatives are crucial intermediates in cellular metabolism, particularly within the pentose phosphate pathway (PPP), which is vital for generating NADPH and precursors for nucleotide biosynthesis.[2][3] In the realm of medicinal chemistry and drug development, polyhydroxylated molecules such as 3,4,5-Trihydroxypentan-2-one (a deoxyketopentose) serve as versatile chiral building blocks for the synthesis of complex natural products, L-nucleoside antiviral agents, and other pharmacologically active compounds.[4] The ability to efficiently synthesize these scaffolds from simple, achiral precursors is therefore of significant interest.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The strategy hinges on one of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the aldol condensation.[5][6] We will explore the crossed aldol reaction between dihydroxyacetone (DHA) and glycolaldehyde, two readily available starting materials, under mild basic conditions designed to accommodate the sensitive nature of unprotected carbohydrates.

Mechanistic Rationale: Controlling the Crossed Aldol Reaction

The aldol condensation involves the nucleophilic addition of an enolate ion to a carbonyl group, resulting in a β-hydroxy carbonyl compound, known as an aldol addition product.[7][8] The primary challenge in a crossed aldol reaction, which involves two different carbonyl compounds, is controlling selectivity to prevent a mixture of all four possible products (two self-condensation and two crossed-condensation products).[9]

Our protocol leverages the inherent reactivity differences between dihydroxyacetone (a ketone) and glycolaldehyde (an aldehyde) to favor the desired product.

Causality of Experimental Design:

  • Nucleophile Choice: Dihydroxyacetone (DHA) possesses acidic α-hydrogens and serves as the enolate precursor (the nucleophile).

  • Electrophile Choice: Glycolaldehyde, an aldehyde, is a more reactive electrophile than a ketone and is thus preferentially attacked by the enolate.[8] While it has α-hydrogens, the reaction kinetics can be controlled to favor the cross-condensation.

  • Catalyst Selection: A mild, heterogeneous base catalyst (e.g., Magnesium Oxide, MgO) is employed. This choice is critical for two reasons: 1) It minimizes base-induced degradation and isomerization of the carbohydrate products, a common issue with strong bases like NaOH.[10] 2) Its insolubility allows for simple removal by filtration, streamlining the purification process.

The reaction proceeds via three key steps:

  • Enolate Formation: The base abstracts an α-proton from dihydroxyacetone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The DHA enolate attacks the electrophilic carbonyl carbon of glycolaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (water) to yield the final this compound product.[9]

Aldol_Mechanism Figure 1: Mechanism of Aldol Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation DHA Dihydroxyacetone (Nucleophile Precursor) Enolate DHA Enolate (Nucleophile) DHA->Enolate  -H⁺ (from Base) GA Glycolaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Base Base (MgO) Enolate->Alkoxide  + Glycolaldehyde Product This compound Alkoxide->Product  +H₂O

Caption: Figure 1: Base-catalyzed aldol condensation mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and purification steps is crucial for obtaining a high-purity product.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes / Suggested Supplier
Dihydroxyacetone (Dimer)C₆H₁₂O₆180.160.90 g5.0Dimer is used; monomer forms in situ. Sigma-Aldrich.
GlycolaldehydeC₂H₄O₂60.050.30 g5.0Handle with care, can be hygroscopic. TCI Chemicals.
Magnesium Oxide (MgO)MgO40.300.40 g10.0Heavy, powder. Used as catalyst. Fisher Scientific.
Deionized WaterH₂O18.0220 mL-For reaction solvent.
Methanol (MeOH)CH₄O32.04~100 mL-For purification. HPLC Grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL-For purification. HPLC Grade.
Celite® 545N/AN/A~5 g-For filtration.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography (2 cm diameter)

  • Silica gel (230-400 mesh)

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 50 mL round-bottom flask, add dihydroxyacetone dimer (0.90 g, 5.0 mmol), glycolaldehyde (0.30 g, 5.0 mmol), and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add 20 mL of deionized water to the flask, followed by the magnesium oxide powder (0.40 g, 10.0 mmol). Rationale: Water is an effective, green solvent for these polar reactants, and MgO provides a solid support for the basic catalysis.

  • Reaction Incubation: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to 50°C and stir vigorously for 12 hours. Rationale: Moderate heating accelerates the reaction without causing significant caramelization or degradation of the sugars. The extended reaction time ensures maximum conversion.

  • Catalyst Removal: After 12 hours, cool the reaction mixture to room temperature. Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture under vacuum. Wash the filter cake with an additional 5 mL of deionized water to ensure all product is collected. Rationale: Heterogeneous MgO is easily removed by simple filtration, a key advantage over soluble bases.

  • Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the water under reduced pressure using a rotary evaporator (bath temperature < 45°C) to yield a viscous, yellowish oil (the crude product).

Purification via Column Chromatography
  • Column Packing: Prepare a silica gel slurry in 5% methanol in ethyl acetate. Pack the chromatography column with the slurry.

  • Sample Loading: Dissolve the crude oil in a minimal amount of methanol (~1-2 mL) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in ethyl acetate, starting from 5% and gradually increasing to 15% methanol. Collect fractions (e.g., 10 mL each) and monitor by TLC (Thin Layer Chromatography). Rationale: This gradient effectively separates the more polar trihydroxypentanone product from less polar starting materials and non-polar impurities.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield this compound as a clear, colorless oil.

Workflow and Data Analysis

The entire process from setup to pure product can be visualized for clarity.

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (DHA, Glycolaldehyde, MgO, H₂O) B 2. Reaction Incubation (50°C, 12 hours) A->B C 3. Catalyst Filtration (Remove MgO via Celite® pad) B->C D 4. Solvent Evaporation (Rotary Evaporator) C->D E 5. Crude Product (Viscous Oil) D->E F 6. Column Chromatography (Silica Gel, EtOAc/MeOH Gradient) E->F G 7. Pure Product Isolation (this compound) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Figure 2: Step-by-step experimental workflow.

Expected Results & Characterization
ParameterExpected Result
Physical Appearance Clear, colorless viscous oil
Expected Yield 40-55% (0.27 - 0.37 g)
Molecular Formula C₅H₁₀O₄
Molecular Weight 134.13 g/mol [11]

The identity and purity of the final product should be confirmed using standard analytical techniques. The expected spectroscopic data, based on public databases, are as follows:

TechniqueExpected Data[11]
¹H NMR Signals corresponding to methyl, methylene, and methine protons adjacent to hydroxyl and carbonyl groups.
¹³C NMR Peaks expected around 210 ppm (C=O), 70-80 ppm (C-OH), and ~25 ppm (CH₃).
Mass Spec (ESI-MS) [M+H]⁺ = 135.06, [M+Na]⁺ = 157.04

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction; Product degradation.Increase reaction time to 18 hours. Ensure reaction temperature does not exceed 50°C.
Dark Brown Crude Product Caramelization of sugars.Reaction temperature was too high. Reduce to 40-45°C.
Difficult Purification Co-elution of product with byproducts.Use a shallower elution gradient (e.g., 2% to 10% MeOH over more column volumes).
Product is a Mixture of Stereoisomers The reaction is not stereoselective.This is expected. The product is a mixture of diastereomers. Further chiral separation would require specialized columns or derivatization.

Conclusion

The base-catalyzed aldol condensation of dihydroxyacetone and glycolaldehyde provides a direct and atom-economical route to this compound. By employing a mild, heterogeneous catalyst and controlled reaction conditions, this protocol minimizes side reactions and simplifies purification. This method offers a reliable and scalable approach for producing valuable pentose building blocks essential for research in medicinal chemistry and drug discovery.

References

  • Forsman, A., & Leino, R. (2011).
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  • PubMed Central. Pentose sugars inhibit metabolism and increase expression of an AgrD-type cyclic pentapeptide in Clostridium thermocellum.
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Application Notes and Protocols for the Biocatalytic Synthesis of Enantiopure 1,3,4-Trihydroxypentan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Polyhydroxylated Ketones

Enantiopure 1,3,4-trihydroxypentan-2-ones are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Their densely functionalized and stereochemically defined structure makes them ideal starting materials for the synthesis of complex molecules, including carbohydrate mimetics, antiviral agents, and other pharmacologically active compounds.[1][2][3] Traditional chemical synthesis of such molecules is often hampered by multiple protection-deprotection steps, harsh reaction conditions, and the challenge of controlling multiple stereocenters, frequently resulting in racemic mixtures that require difficult and costly resolution.[4][5]

Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3][6][7] Enzymes, as natural catalysts, can construct specific stereoisomers with near-perfect precision, circumventing many of the challenges associated with conventional organic synthesis.[8] This guide provides an in-depth exploration of two primary enzymatic strategies for synthesizing enantiopure 1,3,4-trihydroxypentan-2-ones, focusing on the use of aldolases and transketolases. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for asymmetric synthesis.

Pillar 1: Biocatalytic Strategies for Asymmetric C-C Bond Formation

The core of synthesizing 1,3,4-trihydroxypentan-2-ones is the stereocontrolled formation of a carbon-carbon bond. Two major classes of enzymes, aldolases and transketolases, are exceptionally well-suited for this transformation, though they operate via distinct mechanisms and substrate requirements.

A. Aldolase-Catalyzed Synthesis

Aldolases are enzymes that catalyze stereoselective aldol addition reactions, forming a new C-C bond between a donor molecule (typically a ketone) and an acceptor (an aldehyde).[9][10] For the synthesis of 1,3,4-trihydroxypentan-2-ones, D-fructose-6-phosphate aldolase (FSA) and its engineered variants are particularly versatile.[9]

  • Mechanism & Causality: FSA utilizes dihydroxyacetone (DHA) or dihydroxyacetone phosphate (DHAP) as the nucleophilic donor. The enzyme's active site precisely orients both the donor and the acceptor aldehyde, such as D-glyceraldehyde, to facilitate a highly stereocontrolled aldol reaction. This spatial arrangement dictates the absolute configuration of the two newly formed chiral centers in the product. Engineered variants, such as FSA A129S, have been developed to enhance catalytic efficiency and broaden the substrate scope, allowing for the use of non-natural substrates.[9] This approach has been successfully used to produce enantiopure syn-(3R,4S) 1,3,4-trihydroxypentan-2-ones.[9]

B. Transketolase-Catalyzed Synthesis

Transketolases (TK) are thiamine diphosphate (ThDP)-dependent enzymes that catalyze the transfer of a two-carbon ketol group from a donor keto-sugar or a surrogate to an acceptor aldehyde.[11][12][13] This "umpolung" reactivity, where a carbonyl carbon acts as a nucleophile, is a cornerstone of their synthetic utility.[11]

  • Mechanism & Causality: The reaction proceeds via a "ping-pong" mechanism where the ketol donor first binds to the enzyme-ThDP complex, releasing a byproduct and forming a key C2 intermediate.[12] Subsequently, the acceptor aldehyde binds and reacts with this intermediate to form the final α-hydroxyketone product.[12][13] A significant advantage of using TK is the ability to use β-hydroxypyruvate (HPA) as a ketol donor, which makes the reaction irreversible due to the release of carbon dioxide, thereby driving the reaction to completion.[12][14] More recently, glycolaldehyde (GoA) has been explored as an alternative donor to HPA, avoiding CO₂ release and tedious chemical synthesis of the donor.[11] TK variants have been engineered to accept a wide range of aldehydes, making them a flexible tool for synthesizing a library of polyhydroxylated compounds.[15]

Biocatalytic_Pathways cluster_aldolase Aldolase Pathway (e.g., FSA) cluster_transketolase Transketolase Pathway (e.g., TK) DHA Dihydroxyacetone (Donor) FSA FSA Enzyme DHA->FSA Glyceraldehyde D-Glyceraldehyde (Acceptor) Glyceraldehyde->FSA Product_Aldol Enantiopure (3R,4S)-1,3,4-Trihydroxypentan-2-one FSA->Product_Aldol Stereoselective Aldol Addition HPA β-Hydroxypyruvate (Donor) TK TK Enzyme (ThDP-dependent) HPA->TK Ketol Transfer Glyceraldehyde2 D-Glyceraldehyde (Acceptor) Glyceraldehyde2->TK Product_TK Enantiopure 1,3,4-Trihydroxypentan-2-one TK->Product_TK C-C Bond Formation CO2 CO₂ TK->CO2 Workflow start Start: Select Biocatalyst (Aldolase or Transketolase) prep Prepare Reagents & Buffer start->prep reaction Set up Biocatalytic Reaction (Incubate at optimal T, pH) prep->reaction monitoring Monitor Reaction Progress (e.g., by TLC or achiral HPLC) reaction->monitoring quench Quench Reaction (e.g., Protein Precipitation) monitoring->quench Upon Completion purify Purify Product (e.g., Column Chromatography) quench->purify characterize Characterize Product Structure (NMR, MS) purify->characterize analyze Determine Enantiomeric Excess (ee%) (Chiral HPLC Analysis) characterize->analyze end End: Enantiopure Product analyze->end

Caption: General workflow for biocatalytic synthesis and analysis.

Protocol 1: FSA-Catalyzed Synthesis of (3R,4S)-1,3,4-Trihydroxypentan-2-one

This protocol describes the use of a commercially available or lab-expressed D-fructose-6-phosphate aldolase (FSA) for the synthesis.

1. Materials & Reagents:

  • FSA enzyme (wild-type or variant, e.g., from E. coli)

  • Dihydroxyacetone (DHA)

  • D-glyceraldehyde

  • Triethanolamine (TEA) buffer (100 mM, pH 7.5)

  • Acetonitrile (ACN)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

2. Reaction Setup:

  • Rationale: A buffered aqueous system is used to maintain the enzyme's optimal pH and activity. Substrate concentrations are chosen to balance reaction rate with potential substrate inhibition.

  • In a 50 mL reaction vessel, dissolve Dihydroxyacetone (DHA, e.g., 50 mM) and D-glyceraldehyde (e.g., 40 mM) in 20 mL of TEA buffer (100 mM, pH 7.5).

  • Equilibrate the solution to the optimal reaction temperature, typically 25-37 °C.

  • Initiate the reaction by adding the FSA enzyme (e.g., 1-5 mg/mL).

  • Stir the reaction mixture gently at the chosen temperature.

3. Reaction Monitoring & Work-up:

  • Monitor the disappearance of the limiting reagent (D-glyceraldehyde) using Thin Layer Chromatography (TLC) or an achiral HPLC method.

  • Once the reaction has reached completion (typically 12-24 hours), quench it by adding an equal volume of cold acetonitrile to precipitate the enzyme.

  • Centrifuge the mixture (e.g., 10,000 x g for 15 min) to pellet the precipitated protein.

  • Decant the supernatant and concentrate it under reduced pressure to remove the solvent.

4. Purification:

  • Resuspend the crude product in a minimal amount of solvent.

  • Purify the 1,3,4-trihydroxypentan-2-one product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Combine fractions containing the pure product (identified by TLC) and concentrate under vacuum to yield the final product.

Protocol 2: Transketolase-Catalyzed Synthesis of 1,3,4-Trihydroxypentan-2-one

This protocol utilizes a transketolase (TK) with β-hydroxypyruvate (HPA) as the ketol donor for an irreversible reaction.

1. Materials & Reagents:

  • Transketolase (TK) enzyme (e.g., from E. coli or Geobacillus stearothermophilus) [15]* Lithium β-hydroxypyruvate (HPA)

  • D-glyceraldehyde

  • Thiamine diphosphate (ThDP) cofactor

  • Magnesium chloride (MgCl₂)

  • HEPES or TRIS buffer (50 mM, pH 7.0-7.5)

  • All other reagents as listed in Protocol 1.

2. Reaction Setup:

  • Rationale: The reaction requires the ThDP cofactor and a divalent metal ion (Mg²⁺) for TK activity. [12]HPA is used as an irreversible donor to drive the reaction towards product formation. [14]1. In a 50 mL reaction vessel, prepare 20 mL of HEPES buffer (50 mM, pH 7.2) containing MgCl₂ (5 mM) and ThDP (1 mM).

  • Dissolve HPA (e.g., 60 mM) and D-glyceraldehyde (e.g., 50 mM) in the buffered solution.

  • Equilibrate the solution to the enzyme's optimal temperature (e.g., 37 °C for E. coli TK).

  • Initiate the reaction by adding the TK enzyme (e.g., 1-5 mg/mL).

  • Stir the mixture gently. The release of CO₂ may be observed.

3. Reaction Monitoring, Work-up, and Purification:

  • Follow the same procedures as outlined in Protocol 1, Steps 3 and 4. The reaction progress can be monitored by the consumption of D-glyceraldehyde.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This step is critical for validating the stereochemical outcome of the synthesis. [16] 1. Instrumentation & Column:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns are highly effective for separating enantiomers of polyhydroxylated compounds. [17](e.g., Chiralpak® AD-H or Chiralcel® OD-H).

2. Method Development & Analysis:

  • Rationale: The mobile phase composition is optimized to achieve baseline separation of the two enantiomers. The lack of a strong chromophore in the target molecule may necessitate derivatization for UV detection or the use of a universal detector like ELSD or MS. [17]1. Prepare a standard solution of the purified product in the mobile phase.

  • Set up the HPLC method. A typical starting mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a flow rate of 1.0 mL/min.

  • Inject the sample and monitor the chromatogram. The two enantiomers should appear as distinct peaks with different retention times.

  • Optimize the separation by adjusting the ratio of Hexane to Isopropanol. Increasing the alcohol content generally decreases retention time. 5. Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Pillar 3: Data Presentation and Expected Outcomes

The choice of enzyme and reaction conditions significantly impacts the yield and stereoselectivity of the synthesis. The following table summarizes representative data to guide experimental design.

Enzyme SystemDonor SubstrateAcceptor SubstrateProduct StereochemistryTypical Yield (%)Enantiomeric Excess (ee %)Reference
FSA (E. coli)DihydroxyacetoneD-Glyceraldehyde(3R,4S)-syn75-90%>99%[9]
Transketolase (E. coli)β-HydroxypyruvateD-Glyceraldehyde(3R)-configuration80-95%>99%[11][12]
Engineered TK (G. stearothermophilus)GlycolaldehydeD-RiboseC7 Ketose~90%>98%[11][15]
L-threonine aldolaseGlycine3,4-DihydroxybenzaldehydeL-threo-DOPS-55% (de)[18]

Note: Data are representative and may vary based on specific enzyme variants, substrate concentrations, and reaction conditions.

Conclusion and Future Outlook

Biocatalytic synthesis provides a highly efficient, selective, and sustainable route to enantiopure 1,3,4-trihydroxypentan-2-ones and related polyhydroxylated compounds. [3][6]The use of aldolases and transketolases allows for the precise construction of multiple stereocenters in a single step, a task that remains a significant challenge for traditional chemistry. Advances in protein engineering continue to broaden the substrate scope and enhance the stability and activity of these biocatalysts, further expanding their utility in synthetic applications. [10][13]As the demand for enantiomerically pure pharmaceuticals grows, these enzymatic methods will become increasingly indispensable tools for drug discovery and development professionals.

References

  • Martinez, C. A., et al. (2025). Rare Ketose Synthesis from Glycolaldehyde by C2 Elongation of Aldoses Catalyzed by Transketolase Variants.
  • BenchChem. (2025). 1,4,5-Trihydroxypentan-2-one | CAS 3343-53-1. BenchChem.
  • Turner, N. J. (2009). Applications of transketolase in organic synthesis.
  • Lin, S. J., et al. (2025). Engineering transketolase for stereoselective α-hydroxyketone synthesis. PubMed.
  • Gadona, C., et al. (2024). Engineering transketolase for stereoselective α-hydroxyketone synthesis.
  • Lye, G. J., et al. (2010). General process scheme for transketolase-catalyzed synthesis of products.
  • Patel, R. N. (2001).
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of Chiral Dihydroxypentanones. BenchChem.
  • Gotor-Fernández, V. (2012). Introduction to asymmetric synthesis employing biocatalysts.
  • Eres, S., et al. (2015). Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanones. RSC Publishing.
  • Hall, M. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.
  • de Gonzalo, G. & Gotor-Fernández, V. (2020).
  • Lee, K., et al. (2021). Development of aldolase-based catalysts for the synthesis of organic chemicals. PubMed.
  • Phenomenex. (n.d.).
  • Ivanova, A. A., et al. (2022).
  • Al-Awadhi, F., et al. (2014).
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Contente, M. L., & Pinto, D. H. M. (2022).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • Kim, J., et al. (2014). Diastereoselective synthesis of L-threo-3,4-dihydroxyphenylserine by low-specific L-threonine aldolase mutants. PubMed.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3,4,5-Trihydroxypentan-2-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4,5-Trihydroxypentan-2-one. Given the highly polar and hydrophilic nature of this analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) separation strategy was employed, offering superior retention and resolution compared to traditional reversed-phase methods[1][2][3]. The method has been developed and validated in accordance with the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation[4][5][6][7]. This protocol is tailored for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound in complex biological matrices.

Introduction and Scientific Rationale

This compound is a small, polar organic molecule with a molecular weight of 134.13 g/mol [8]. Its structure, featuring multiple hydroxyl groups and a ketone functional group, imparts high water solubility (LogP typically below 0), making it challenging to retain and analyze using conventional reversed-phase liquid chromatography (RPLC)[1][9][10]. In RPLC, which utilizes a nonpolar stationary phase, such polar compounds often elute in or near the solvent front, leading to poor resolution and significant matrix effects[11].

To overcome these challenges, this method leverages the principles of Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile[12]. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and enabling their retention. This approach not only provides excellent retention for hydrophilic compounds but also offers the advantage of using high organic mobile phases, which enhances desolvation and ionization efficiency in the mass spectrometer source, leading to improved sensitivity[3].

An alternative strategy for analyzing ketones involves chemical derivatization to enhance their chromatographic retention and/or mass spectrometric detection[13][14]. For instance, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can improve hydrophobicity for RPLC and introduce a readily ionizable moiety[14][15][16][17]. However, derivatization adds complexity and potential variability to the sample preparation process. The HILIC-based approach detailed here provides a direct and robust analytical solution without the need for derivatization.

This method has been rigorously validated following the comprehensive guidelines set forth by the EMA and FDA for bioanalytical methods, ensuring its accuracy, precision, and reliability for use in regulated studies[4][5][6][7][18][19].

Experimental Workflow and Protocols

The overall analytical workflow is depicted in the diagram below, followed by detailed step-by-step protocols for each stage.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis and Validation Sample Biological Matrix (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer HILIC_Separation HILIC Separation Supernatant_Transfer->HILIC_Separation Injection ESI_Ionization Electrospray Ionization (ESI) HILIC_Separation->ESI_Ionization Tandem_MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->Tandem_MS_Detection Data_Acquisition Data Acquisition Tandem_MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Method_Validation Method Validation (FDA/EMA Guidelines) Quantification->Method_Validation

Caption: Workflow for the analysis of this compound.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-3,4,5-Trihydroxypentan-2-one)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium formate

  • Formic acid

  • Control biological matrix (e.g., human plasma, rat urine)

Protocol: Sample Preparation

The "protein crash" or precipitation method is a straightforward and effective technique for removing the majority of proteinaceous material from biological samples, which is crucial for preventing column fouling and ion suppression in the MS source.

  • Thaw Samples: Thaw biological samples (e.g., plasma, urine) and calibration standards/quality control (QC) samples on ice.

  • Prepare Precipitation Solution: Prepare a protein precipitation solution of acetonitrile containing the internal standard (IS) at a pre-determined concentration (e.g., 100 ng/mL).

  • Precipitate Proteins: In a microcentrifuge tube, add 300 µL of the cold precipitation solution to 100 µL of the biological sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. If necessary, a dilution with the mobile phase may be performed at this stage.

Protocol: LC-MS/MS Analysis

The selection of a HILIC column is critical for retaining the polar analyte. An amide-functionalized stationary phase often provides good retention and selectivity for polar, neutral compounds[3]. The use of a buffered mobile phase (ammonium formate) helps to control the pH and improve peak shape.

Parameter Setting
LC System UHPLC system capable of high-pressure gradients
Column HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Source Temperature 150°C
Desolvation Temp. 500°C
MRM Transitions To be determined by direct infusion of the analytical standard. Example: Analyte (Q1/Q3), Internal Standard (Q1/Q3)
Collision Energy To be optimized for each transition

Method Validation Protocol

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability, as stipulated by regulatory agencies[4][5][6][7][20][21][22]. The validation experiments and their acceptance criteria are summarized below.

Method_Validation_Process cluster_specificity Specificity & Selectivity cluster_performance Performance Characteristics cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Selectivity Selectivity (Analysis of blank matrix from multiple sources) Validation->Selectivity Accuracy Accuracy (%Deviation) Validation->Accuracy Freeze_Thaw Freeze-Thaw Stability Validation->Freeze_Thaw Matrix_Effect Matrix Effect Assessment Validation->Matrix_Effect Interference No significant interference at the retention time of the analyte and IS Selectivity->Interference Precision Precision (%CV) Accuracy->Precision Calibration_Curve Calibration Curve (Linearity, Range, LLOQ) Precision->Calibration_Curve Bench_Top Bench-Top Stability Freeze_Thaw->Bench_Top Long_Term Long-Term Storage Stability Bench_Top->Long_Term Post_Preparative Post-Preparative Stability Long_Term->Post_Preparative Recovery Extraction Recovery Matrix_Effect->Recovery

Caption: Key components of the bioanalytical method validation process.

Validation Experiments and Acceptance Criteria
Validation Parameter Experiment Acceptance Criteria
Selectivity Analyze at least six different blank matrix lots to check for interferences.Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve Analyze calibration standards at 8-10 non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix with the response in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Assess analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Data Presentation and Expected Results

The validation results should be compiled into a comprehensive summary table for easy review.

Parameter LLOQ Low QC Mid QC High QC
Nominal Conc. (ng/mL) 1.03.03080
Intra-day Precision (%CV) ≤20%≤15%≤15%≤15%
Intra-day Accuracy (%) 80-120%85-115%85-115%85-115%
Inter-day Precision (%CV) ≤20%≤15%≤15%≤15%
Inter-day Accuracy (%) 80-120%85-115%85-115%85-115%
Recovery (%) Consistent and reproducible across QC levels
Matrix Factor Consistent and reproducible across QC levels
Stability Within ±15% of nominal concentration under tested conditions

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in biological matrices. By employing a HILIC separation strategy, the inherent challenges associated with the analysis of this small, polar molecule are effectively overcome. The comprehensive validation design, grounded in FDA and EMA guidelines, ensures that the method is fit-for-purpose and can generate reliable data for pharmacokinetic, toxicokinetic, and other studies in the drug development pipeline.

References

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline.
  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Springer. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS.
  • Journal of Biomedical and Pharmaceutical Analysis. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • PubChem. (n.d.). This compound.
  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
  • ResearchGate. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Taylor & Francis Online. (n.d.). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.
  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation.
  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of 3,4,5-trihydroxypentan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polyhydroxylated ketone, this molecule presents unique challenges for spectral analysis, including signal overlap and the determination of stereochemistry at its two chiral centers. This document outlines optimized protocols for sample preparation, one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it offers a predictive analysis of the expected NMR data, explaining the causal relationships between molecular structure and spectral features. The methodologies described herein are designed to provide a self-validating system for the unambiguous characterization of this compound and related small molecules.

Introduction: The Structural Challenge of this compound

This compound is a five-carbon keto-polyol with the molecular formula C₅H₁₀O₄.[1] Its structure features a ketone at the C2 position, a terminal methyl group, and three hydroxyl groups attached to a propyl backbone, creating chiral centers at C3 and C4. The presence of multiple hydroxyl groups and stereocenters makes this molecule a valuable model system for understanding the NMR characteristics of more complex polyols and carbohydrates, which are fundamental in various biological and pharmaceutical contexts.

The primary challenge in the NMR analysis of this molecule is the unambiguous assignment of all proton and carbon signals, especially in the crowded region of the spectrum where the methine and methylene protons attached to hydroxyl-bearing carbons resonate. Additionally, determining the relative stereochemistry of the C3 and C4 hydroxyl groups requires advanced NMR techniques that can probe through-bond and through-space correlations. This guide provides the necessary protocols and theoretical framework to overcome these challenges.

Experimental Design & Rationale

A multi-faceted NMR approach is essential for the complete characterization of this compound. The experimental workflow is designed to build a comprehensive picture of the molecule's structure, starting from simple 1D spectra and progressing to more complex 2D correlation experiments.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation prep Weigh Sample (5-10 mg) Dissolve in Deuterated Solvent H1 ¹H NMR (Proton Environment) prep->H1 Initial Analysis C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 COSY ¹H-¹H COSY (Proton Connectivity) H1->COSY Elucidate Connectivity DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT C13->COSY Elucidate Connectivity DEPT->COSY Elucidate Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC analysis Integrate Data Assign Signals Determine Stereochemistry COSY->analysis Final Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC HSQC->analysis Final Structure HMBC->analysis Final Structure

Figure 1: Recommended experimental workflow for the NMR analysis of this compound.

Protocols: Sample Preparation and NMR Acquisition

Sample Preparation

The choice of solvent is critical for the analysis of molecules with exchangeable protons, such as the hydroxyl groups in this compound.

  • Protocol 1: Aprotic Solvent (DMSO-d₆)

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of DMSO-d₆. The use of an aprotic solvent like DMSO-d₆ slows down the exchange rate of the hydroxyl protons, allowing them to be observed as distinct signals and to potentially show coupling to adjacent protons.[2][3]

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Protocol 2: Protic Solvent (D₂O)

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of D₂O. In a protic solvent, the hydroxyl protons will rapidly exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can simplify the spectrum and help in the assignment of other signals.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

NMR Instrument Setup and Acquisition Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

Experiment Pulse Program Spectral Width Acquisition Time Relaxation Delay Number of Scans Key Information Obtained
¹H NMR Standard 1D-1 to 10 ppm3-4 s2 s16Chemical shift, integration, and multiplicity of protons.
¹³C{¹H} NMR Proton Decoupled0 to 220 ppm1-2 s2-5 s1024Chemical shifts of all carbon atoms.
DEPT-135 Standard DEPT0 to 220 ppm1-2 s2 s256Differentiates CH₃/CH (positive) from CH₂ (negative) signals.[4][5][6]
¹H-¹H COSY Standard COSY-1 to 10 ppm (both dimensions)0.2-0.3 s1.5 s8-16Shows correlations between J-coupled protons.[7][8][9]
¹H-¹³C HSQC Standard HSQCF2: -1 to 10 ppm, F1: 0 to 220 ppm0.1-0.2 s1.5 s4-8Correlates protons to their directly attached carbons.[8][10]
¹H-¹³C HMBC Standard HMBCF2: -1 to 10 ppm, F1: 0 to 220 ppm0.1-0.2 s1.5 s16-32Shows correlations between protons and carbons over 2-3 bonds.[7][11]

Predicted Spectral Analysis and Interpretation

While no specific experimental data for this compound is readily available in the searched literature, a detailed prediction of its NMR spectra can be made based on the analysis of similar functional groups and structures.

Figure 2: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons. The chemical shifts of the hydroxyl protons will be highly dependent on the solvent, temperature, and concentration.[3][12]

Proton(s) Predicted δ (ppm) Multiplicity Expected J (Hz) Rationale
H1 (3H)~2.1-2.3Singlet (s)N/AMethyl group adjacent to a carbonyl.
H3 (1H)~4.0-4.3Doublet (d)3-5Methine proton attached to a carbon bearing a hydroxyl group and adjacent to another methine.
H4 (1H)~3.6-3.9Multiplet (m)J(H4-H3) = 3-5, J(H4-H5) = 4-7Methine proton adjacent to two other proton-bearing carbons.
H5 (2H)~3.4-3.7Multiplet (m)Methylene protons adjacent to a chiral center. They are diastereotopic and may appear as separate signals.
3-OH, 4-OH, 5-OHVariable (3-6 in DMSO-d₆)Broad singlet (br s) or doublet/tripletExchangeable protons. In DMSO-d₆, may show coupling to adjacent protons.[3]
Predicted ¹³C NMR and DEPT-135 Spectra

The carbon spectrum will show five distinct signals. The DEPT-135 experiment is crucial for distinguishing between the different types of carbon atoms.[4][6]

Carbon Predicted δ (ppm) DEPT-135 Signal Rationale
C1~25-30Positive (CH₃)Methyl carbon adjacent to a carbonyl.
C2~205-215Absent (Quaternary C)Ketone carbonyl carbon.[13][14]
C3~70-78Positive (CH)Carbon bearing a hydroxyl group, adjacent to the carbonyl.
C4~70-78Positive (CH)Carbon bearing a hydroxyl group.
C5~60-68Negative (CH₂)Primary alcohol carbon.
2D NMR Correlation Analysis

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing connectivity.

  • COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network.[8][9]

    • A cross-peak between the signal for H3 and H4 will confirm their adjacency.

    • Correlations between H4 and the two H5 protons will establish the C4-C5 bond connectivity.

    • No correlation is expected for the H1 methyl protons, as they are adjacent to a quaternary carbonyl carbon, confirming their position.

    • In DMSO-d₆, correlations may be observed between the hydroxyl protons and their adjacent C-H protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon.[10][15]

    • The signal for H1 will correlate with C1 .

    • The signal for H3 will correlate with C3 .

    • The signal for H4 will correlate with C4 .

    • The signals for the H5 protons will correlate with C5 .

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations and is key to piecing together the carbon skeleton.[7][11]

    • The H1 protons (at C1) should show correlations to C2 (two bonds) and C3 (three bonds). This is a critical correlation for confirming the position of the methyl group.

    • The H3 proton should show correlations to C1 , C2 , C4 , and C5 .

    • The H4 proton should show correlations to C2 , C3 , and C5 .

    • The H5 protons should show correlations to C3 and C4 .

Figure 3: Key predicted COSY (solid lines) and HMBC (dashed arrows) correlations for this compound.

Advanced Analysis: Stereochemistry

Determining the relative stereochemistry (syn vs. anti) of the C3 and C4 hydroxyl groups in an acyclic molecule like this can be challenging. Several advanced NMR methods can be employed:

  • J-Coupling Analysis: The magnitude of the ³J(H3-H4) coupling constant can provide clues about the dihedral angle between these two protons, which in turn relates to the relative stereochemistry. However, due to free rotation around the C3-C4 bond in this flexible molecule, the observed coupling constant will be an average over all conformations, making a definitive assignment difficult without further analysis.[16]

  • NOESY/ROESY Experiments: Nuclear Overhauser Effect (NOE) experiments detect through-space correlations between protons that are close to each other (typically < 5 Å).[17] By analyzing the NOE cross-peaks, it may be possible to deduce the preferred conformation and thus the relative stereochemistry.

  • Chemical Derivatization: A powerful strategy involves converting the flexible diol into a rigid cyclic derivative, such as an acetonide by reacting it with acetone. The stereochemistry of the newly formed ring can then be readily determined by NMR, as the coupling constants and NOE effects become much more informative in a constrained system.[18][19][20]

Conclusion

The structural elucidation of this compound is a prime example of the power of a systematic, multi-technique NMR approach. While 1D NMR provides the initial overview of the chemical environments, it is the combination of 2D correlation experiments (COSY, HSQC, and HMBC) that allows for the unambiguous assignment of the molecular scaffold. The protocols and predictive data presented in this application note serve as a robust guide for researchers working with polyhydroxylated ketones and other complex small molecules, enabling confident and thorough structural characterization.

References

  • Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. (2021). Analytical Chemistry. [Link]
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  • Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configuration. (1997). American Chemical Society. [Link]
  • Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. (1997). The Journal of Organic Chemistry. [Link]
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Einleitung: Die Herausforderung bei der Analyse von Polyhydroxyketonen

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 3,4,5-Trihydroxypentan-2-on für die GC-MS-Analyse

An die Zielgruppe: Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet eine detaillierte technische Anleitung zur Vorbereitung von polaren Analyten wie 3,4,5-Trihydroxypentan-2-on für eine robuste und reproduzierbare Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

3,4,5-Trihydroxypentan-2-on, eine Ketopentose, ist ein Vertreter einer Klasse von Molekülen, die für die direkte GC-MS-Analyse von Natur aus ungeeignet sind. Die Anwesenheit mehrerer polarer funktioneller Gruppen – in diesem Fall drei Hydroxylgruppen (-OH) und eine Ketogruppe (C=O) – führt zu starken intermolekularen Wasserstoffbrückenbindungen. Diese Eigenschaft resultiert in einem sehr niedrigen Dampfdruck (geringe Flüchtigkeit) und thermischer Instabilität.[1][2][3] Bei den hohen Temperaturen, die im GC-Injektor und in der Säule erforderlich sind, neigen solche Verbindungen zur Zersetzung, anstatt zu verdampfen, was eine genaue Analyse unmöglich macht.[4]

Die Derivatisierung ist daher ein unverzichtbarer Schritt in der Probenvorbereitung.[5] Durch die chemische Modifizierung des Analyten werden die polaren funktionellen Gruppen maskiert, was zu einem Derivat führt, das ausreichend flüchtig und thermisch stabil für die GC-Analyse ist.[1][2]

Strategie der Wahl: Zweistufige Methoximierung und Silylierung

Für Ketosen wie 3,4,5-Trihydroxypentan-2-on hat sich ein zweistufiges Derivatisierungsverfahren als Goldstandard etabliert. Diese Strategie gewährleistet die Bildung eines einzigen, stabilen Derivats pro Analyt und vermeidet die Komplexität, die durch isomere Formen entsteht.

Stufe 1: Methoximierung der Ketogruppe Der erste Schritt ist die Reaktion der Ketogruppe mit Methoxyaminhydrochlorid (MeOx).[1][2][5] Diese Reaktion wandelt die Ketogruppe in ein stabiles Methoxim um. Der entscheidende Grund für diesen Schritt ist die Verhinderung der Tautomerie und der Ringbildung (Anomerisierung).[1][2] Ohne diesen Schutz würde das Zuckermolekül während der nachfolgenden Silylierung in verschiedenen isomeren (cyclischen) Formen vorliegen, was zu mehreren Peaks im Chromatogramm für eine einzige Verbindung führen und die Quantifizierung erheblich erschweren oder verunmöglichen würde.[3] Die Methoximierung "sperrt" das Molekül in seiner offenkettigen Form.[1][2]

Stufe 2: Silylierung der Hydroxylgruppen Im zweiten Schritt werden die aktiven Wasserstoffatome der drei Hydroxylgruppen durch Trimethylsilyl (TMS)-Gruppen ersetzt.[4][5] Als Silylierungsmittel werden hochreaktive Reagenzien wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet.[1][6] Die Einführung der unpolaren, voluminösen TMS-Gruppen reduziert die Polarität drastisch, eliminiert Wasserstoffbrückenbindungen und erhöht so die Flüchtigkeit des Moleküls signifikant.[1][2]

Logischer Arbeitsablauf der Derivatisierung

DerivatizationWorkflow cluster_prep Probenvorbereitung cluster_step1 Stufe 1: Methoximierung cluster_step2 Stufe 2: Silylierung cluster_analysis Analyse P0 Analytprobe (getrocknet) (z.B. 3,4,5-Trihydroxypentan-2-on) P1 Zugabe von Methoxyamin-HCl in Pyridin P0->P1 P2 Inkubation (z.B. 90 min bei 30°C) P1->P2 P3 Zugabe von MSTFA + 1% TMCS P2->P3 P4 Inkubation (z.B. 30 min bei 37°C) P3->P4 P5 GC-MS-Injektion P4->P5 ChemicalReactions Abbildung 2: Reaktionsmechanismen cluster_methoximation Stufe 1: Methoximierung cluster_silylation Stufe 2: Silylierung ketone R-C(=O)-R' meox + H2N-OCH3 (Methoxyamin) methoxime R-C(=N-OCH3)-R' (Methoxim-Derivat) meox->methoxime in Pyridin - H2O alcohol R''-OH mstfa + MSTFA silylether R''-O-Si(CH3)3 (TMS-Ether) mstfa->silylether + TMCS (Kat.)

Abbildung 2: Vereinfachte Darstellung der chemischen Reaktionen während der Methoximierung und Silylierung.

GC-MS-Analyseparameter und erwartete Ergebnisse

Die folgenden Parameter sind ein bewährter Ausgangspunkt für die Analyse von TMS-derivatisierten Zuckern und können für das spezifische Gerät und die Anwendung optimiert werden.

Tabelle 1: Empfohlene GC-MS-Parameter

ParameterEmpfehlungBegründung
GC-Säule TR-5MS (oder äquivalent, z.B. DB-5MS), 30 m x 0.25 mm ID, 0.25 µm FilmdickeEine unpolare 5%-Phenyl-Polysiloxan-Phase bietet eine ausgezeichnete Trennleistung und thermische Stabilität für diese Art von Derivaten. [7]
Injektor Splitless-Modus, 250°CDer Splitless-Modus ist für die Spurenanalytik geeignet. Eine hohe Temperatur gewährleistet die vollständige Verdampfung der Derivate. [7]
Trägergas Helium, konstante Flussrate von 1.0 mL/minHelium ist das Standardträgergas für die GC-MS und bietet einen guten Kompromiss zwischen Effizienz und Geschwindigkeit.
Ofenprogramm 1. Start bei 70°C, Haltezeit 1 min2. Rampe mit 6°C/min auf 330°C3. Haltezeit 10 minDieses Programm ermöglicht eine gute Trennung von Analyten mit unterschiedlichen Siedepunkten. [7]
MS-Transferline 280°CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230°CStandard-Ionisationstechnik, die reproduzierbare und bibliothekskompatible Massenspektren erzeugt. [8]
Massenanalysator Quadrupol
Scan-Bereich m/z 50 - 650Dieser Bereich deckt die erwarteten Fragmentionen sowie das Molekülion des derivatisierten Analyten ab.

Erwartete quantitative Leistung

Obwohl die genauen Werte von der Matrix und dem Instrument abhängen, kann für eine validierte Methode eine hervorragende Leistung erwartet werden.

Tabelle 2: Typische Leistungsmerkmale für die quantitative Analyse derivatisierter Zucker

ParameterTypischer WertebereichAnmerkung
Linearität (R²) > 0.99Zeigt eine starke Korrelation zwischen Konzentration und Signal über einen definierten Bereich. [9]
Nachweisgrenze (LOD) 0.5 - 3.0 µg/mLDie niedrigste Konzentration, die zuverlässig vom Rauschen unterschieden werden kann (typischerweise S/N = 3). [9]
Bestimmungsgrenze (LOQ) 2.0 - 15.0 µg/mLDie niedrigste Konzentration, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann (typischerweise S/N = 10). [9]
Wiederfindung 93 - 101%Gibt den Prozentsatz des Analyten an, der nach der gesamten Probenvorbereitungsprozedur detektiert wird. [10]
Präzision (%RSD) < 5%Die relative Standardabweichung von Wiederholungsmessungen, ein Maß für die Reproduzierbarkeit. [10]

Hinweis: Die Werte in Tabelle 2 sind repräsentative Beispiele aus der Literatur für die quantitative Analyse von Zuckern nach Derivatisierung und dienen als Richtwerte.[9][10]

Interpretation der Massenspektren

Das Elektronenstoß-Massenspektrum des Methoxim-Tris(trimethylsilyl)-Derivats von 3,4,5-Trihydroxypentan-2-on wird charakteristische Fragmentionen aufweisen, die eine eindeutige Identifizierung ermöglichen.

  • Molekülion [M]⁺: Das Molekülion sollte nachweisbar sein, kann aber eine geringe Intensität aufweisen.

  • Charakteristische TMS-Ionen: Das Vorhandensein von Ionen bei m/z 73 ([Si(CH₃)₃]⁺) ist ein starker Indikator für eine erfolgreiche Silylierung und wird oft als Basispeak oder zumindest als sehr intensives Signal beobachtet. [11]Ein Ion bei m/z 147 ([ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺) ist ebenfalls häufig und deutet auf das Vorhandensein von zwei TMS-Gruppen an benachbarten Kohlenstoffatomen hin. [12]* Strukturspezifische Fragmente: Die Fragmentierung entlang der Kohlenstoffkette liefert die wichtigsten strukturellen Informationen. Spaltungen zwischen den silylierten Kohlenstoffatomen sind typisch. Ein besonders diagnostisches Ion für silylierte Zuckerringe (obwohl hier die offenkettige Form vorliegt, sind ähnliche Umlagerungen möglich) ist bei m/z 361 zu finden. [13]Andere wichtige Ionen entstehen durch den Verlust von Methylgruppen ([M-15]⁺) oder Trimethylsilanol ([M-90]⁺).

Fazit und bewährte Praktiken

Die hier beschriebene zweistufige Methode der Methoximierung und Silylierung ist ein robustes und zuverlässiges Verfahren zur Derivatisierung von 3,4,5-Trihydroxypentan-2-on und ähnlichen Polyhydroxyketonen für die GC-MS-Analyse. [5][6]Die Einhaltung streng wasserfreier Bedingungen und die frische Zubereitung der Reagenzien sind entscheidend für den Erfolg und die Reproduzierbarkeit. [4][14]Eine sorgfältige Optimierung der GC-MS-Parameter und die Kenntnis der charakteristischen Fragmentierungsmuster ermöglichen eine sichere Identifizierung und genaue Quantifizierung dieser wichtigen Klasse von Analyten.

Referenzen

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Verfügbar unter: [Link]

  • TMS Derivitization for GC-MS. (n.d.). Agilent Technologies. Verfügbar unter: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Verfügbar unter: [Link]

  • Lattimer, R. P. (1982). Structural characterization of trimethylsilyl methyl glycosides derivatives by high-resolution mass spectrometry, linked scans and MIKE experiments. Journal of the American Society for Mass Spectrometry, 3(3), 225–235.

  • Restek Corporation. (2021). Overcome the Complexities of Analyzing for Sugars by GC-MS. Verfügbar unter: [Link]

  • Schäfer, N., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.

  • Quantitative analysis methods for sugars. (n.d.). ResearchGate. Verfügbar unter: [Link]

  • Wang, Y., et al. (2015). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 20(8), 13659–13676.

  • Füzfai, Z., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183-194.

  • Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. Verfügbar unter: [Link]

  • Stanstrup, J., et al. (2019). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. GigaScience, 8(10), giz112.

  • Vaik, N. M., et al. (2011). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 22(11), 2056–2064.

  • Stanstrup, J., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 63.

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Verfügbar unter: [Link]

  • Desbrosses, G. G., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Phytochemical Analysis, 25(6), 547-555.

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.

  • Dias, D. A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.

Sources

Use of 1,4,5-Trihydroxypentan-2-one in levulinic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Utilization of 1,4,5-Trihydroxypentan-2-one for the Synthesis of Levulinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levulinic acid (LA) is a key platform chemical, recognized by the U.S. Department of Energy as one of the top 12 promising bio-based building blocks.[1][2] Its versatile structure, featuring both a ketone and a carboxylic acid functional group, allows for its conversion into a wide array of valuable derivatives, including solvents, fuel additives, pharmaceuticals, and polymers.[2][3][4][5] While the traditional synthesis of LA involves the acid-catalyzed dehydration of C6 sugars (like glucose and fructose) via a 5-hydroxymethylfurfural (HMF) intermediate, alternative pathways from C5 feedstocks are of significant interest.[1][3][6] One such pathway involves the conversion of furfuryl alcohol, a derivative of C5 sugars, where 1,4,5-Trihydroxypentan-2-one has been identified as a crucial reaction intermediate.[7]

This application note provides a detailed exploration of the direct conversion of 1,4,5-Trihydroxypentan-2-one to levulinic acid. While this compound is typically a transient species in biomass conversion, this guide offers a theoretical framework and a detailed experimental protocol for researchers interested in studying this specific transformation, potentially for mechanistic studies or as a novel synthetic route.

Theoretical Background: The Chemical Pathway

The conversion of 1,4,5-Trihydroxypentan-2-one to levulinic acid is fundamentally an acid-catalyzed process involving dehydration and tautomerization steps. This compound is a key intermediate in the reaction pathway starting from furfuryl alcohol in an aqueous acidic medium.[7] The generally accepted mechanism proceeds as follows:

  • Protonation: The reaction initiates with the protonation of one of the hydroxyl groups of 1,4,5-Trihydroxypentan-2-one by an acid catalyst.

  • Dehydration: Following protonation, a molecule of water is eliminated, leading to the formation of a carbocation intermediate.

  • Tautomerization and Rearrangement: The intermediate undergoes a series of tautomerization and rearrangement steps to achieve a more stable configuration, ultimately leading to the formation of the final levulinic acid product.[7]

This pathway highlights the potential of 1,4,5-Trihydroxypentan-2-one as a direct precursor to levulinic acid, bypassing the initial steps of biomass depolymerization and furfural/HMF formation.

G cluster_0 Reaction Pathway A 1,4,5-Trihydroxypentan-2-one B Protonated Intermediate A->B + H+ (Acid Catalyst) C Carbocation Intermediate B->C - H2O (Dehydration) D Levulinic Acid C->D Tautomerization & Rearrangement

Caption: Proposed reaction pathway from 1,4,5-Trihydroxypentan-2-one to Levulinic Acid.

Experimental Protocol: Synthesis of Levulinic Acid

This protocol details a laboratory-scale procedure for the acid-catalyzed conversion of 1,4,5-Trihydroxypentan-2-one to levulinic acid.

Materials and Equipment:

  • 1,4,5-Trihydroxypentan-2-one (CAS 3343-53-1)[7][8]

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as catalyst

  • Deionized water (solvent)

  • High-pressure reaction vessel or sealed microwave reactor

  • Heating mantle or oil bath with magnetic stirrer

  • Condenser (for atmospheric pressure reactions)

  • Extraction Funnel

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

  • Rotary evaporator

  • Analytical equipment: HPLC with UV detector, GC-MS, NMR

Procedure:

  • Reactor Setup:

    • To a 100 mL high-pressure reaction vessel, add 1.34 g (10 mmol) of 1,4,5-Trihydroxypentan-2-one.

    • Add 50 mL of deionized water to dissolve the starting material.

    • Carefully add the acid catalyst. For example, add sulfuric acid to a final concentration of 0.5 M. Rationale: Acid catalysts are essential for the dehydration and rearrangement reactions. Mineral acids like H₂SO₄ and HCl are commonly used for biomass conversion to levulinic acid.[9][10]

  • Reaction Conditions:

    • Seal the reaction vessel securely.

    • Place the vessel in a preheated oil bath or heating mantle set to 150-180°C. Rationale: Elevated temperatures are required to overcome the activation energy for the dehydration steps. Temperatures in this range are typical for levulinic acid synthesis from biomass derivatives.[1][11]

    • Stir the reaction mixture vigorously to ensure uniform temperature and catalyst distribution.

    • Maintain the reaction for 2-4 hours. The optimal reaction time may need to be determined empirically by taking aliquots and analyzing the reaction progress.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to an extraction funnel.

    • Extract the aqueous solution three times with 50 mL portions of ethyl acetate. Rationale: Levulinic acid is soluble in organic solvents like ethyl acetate, which allows for its separation from the aqueous phase containing the acid catalyst and any water-soluble byproducts.

    • Combine the organic extracts and wash with a small amount of brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting crude product will be levulinic acid, likely as a brownish oil or solid.

  • Analysis and Characterization:

    • Determine the yield of the crude product.

    • Analyze the purity of the levulinic acid using HPLC or GC-MS.

    • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

G cluster_workflow Experimental Workflow prep 1. Preparation - Add 1,4,5-Trihydroxypentan-2-one - Add DI Water - Add Acid Catalyst react 2. Reaction - Seal Vessel - Heat to 150-180°C - Stir for 2-4 hours prep->react Proceed to Reaction extract 3. Extraction - Cool mixture - Extract with Ethyl Acetate (3x) react->extract Reaction Completion dry 4. Drying & Concentration - Dry with Na2SO4 - Filter - Rotary Evaporation extract->dry Collect Organic Phases analyze 5. Analysis - Determine Yield - HPLC/GC-MS for Purity - NMR for Structure dry->analyze Obtain Crude Product

Caption: Step-by-step experimental workflow for levulinic acid synthesis.

Data Presentation and Expected Results

The primary quantitative data to be collected are the conversion of the starting material, the yield of levulinic acid, and its purity. These can be summarized in a table for clarity and comparison across different reaction conditions.

Parameter Value Unit Analytical Method
Starting Material1,4,5-Trihydroxypentan-2-one--
Catalyst0.5 M H₂SO₄--
Temperature160°C-
Time3hours-
Conversione.g., >95%HPLC
Levulinic Acid Yielde.g., 70-80% (molar)HPLC/GC-MS
Puritye.g., >90%HPLC/GC-MS

Troubleshooting and Method Validation

  • Low Yield: If the yield of levulinic acid is low, consider increasing the reaction temperature, time, or catalyst concentration. However, be aware that harsher conditions can lead to the formation of insoluble byproducts known as humins.[1]

  • Formation of Humins: The appearance of a black, insoluble solid (humins) indicates side reactions. To mitigate this, one could try a lower reaction temperature, a shorter reaction time, or the use of a biphasic solvent system to continuously extract the product as it forms.

  • Incomplete Conversion: If the starting material is not fully consumed, increase the reaction time or temperature.

  • Self-Validation: The protocol's integrity is validated by consistent results across repeat experiments and by comprehensive characterization of the final product. The identity and purity of the synthesized levulinic acid must be unequivocally confirmed by standard analytical techniques (NMR, MS) and compared against a commercial standard.

Conclusion

The conversion of 1,4,5-Trihydroxypentan-2-one represents a direct and intriguing route to the platform chemical levulinic acid. While this compound is an intermediate in other biomass conversion pathways, its use as a starting material offers a unique opportunity for mechanistic studies and the development of novel synthetic strategies. The protocol outlined in this application note provides a robust framework for researchers to explore this transformation, contributing to the broader effort of producing valuable chemicals from renewable resources.

References

  • 1,4,5-Trihydroxypentan-2-one|CAS 3343-53-1|C5H10O4 - Benchchem. URL
  • levulinic acid - Organic Syntheses Procedure. URL
  • C5 path to give levulinic acid.
  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock - MDPI. URL
  • Catalytic Production of Levulinic Acid (LA)
  • Two-step synthesis of Levulinic Acid.
  • Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining - DOI. URL
  • Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydr
  • Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook. URL
  • Production of Levulinic Acid and Use as a Platform Chemical for Derived Products. URL
  • Production of levulinic acid and use as a platform chemical for derived products. URL
  • Two routes of producing levulinic acid
  • 1,4,5-Trihydroxypentan-2-one | C5H10O4 | CID 6451547 - PubChem. URL
  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - MDPI. URL
  • Biomass-derived levulinic acid as a platform chemical for making diverse products. URL
  • The reaction pathway to produce levulinic acid and other platform...
  • Catalytic conversion of ​levulinic acid. Reaction scheme for the...
  • One-pot selective hydroconversion of levulinic acid to 2-methyltetrahydrofuran catalyzed by Ni-based catalysts derived
  • Carbon-Based Heterogeneous Catalysis for Biomass Conversion to Levulinic Acid: A Special Focus on the C
  • Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones - UniTo. URL
  • Proposed reaction pathway for levulinic acid synthesis. Pink...
  • Catalytic Production of Levulinic and Formic Acids from Fructose over Superacid ZrO 2 –SiO 2 –SnO 2 C
  • WO2023031285A1 - Process for the production of levulinic acid and derivatives thereof - Google P
  • Levulinic Acid Is a Key Strategic Chemical

Sources

The Pivotal Role of Pentanones in Sustainable Chemistry: Applications of 3,4,5-Trihydroxypentan-2-one and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of a circular economy and sustainable chemical production, the valorization of biomass into platform chemicals is of paramount importance. Among the myriad of molecules obtainable from renewable feedstocks, polyhydroxylated pentanones have emerged as versatile intermediates. This technical guide delves into the application of 3,4,5-Trihydroxypentan-2-one and its structural isomer, 1,4,5-Trihydroxypentan-2-one, in the realm of sustainable chemistry. While both are five-carbon ketoses, their distinct structures dictate their primary roles in green chemical transformations. This document will first elucidate the differences between these isomers and then provide detailed application notes and protocols for their use, with a focus on biomass conversion and biocatalysis.

Distinguishing the Isomers: A Structural and Functional Overview

This compound and 1,4,5-Trihydroxypentan-2-one are structural isomers with the same molecular formula (C5H10O4) but different arrangements of their hydroxyl groups.[1][2] This seemingly subtle difference has a profound impact on their chemical reactivity and, consequently, their applications in sustainable chemistry.

  • This compound: Also known as 1-Deoxy-D-ribulose, this molecule features a ketone at the C2 position with hydroxyl groups on the subsequent three carbons (C3, C4, and C5).[1] Its applications in sustainable chemistry are primarily centered around its biocatalytic synthesis from renewable resources, embodying a key principle of green chemistry.

  • 1,4,5-Trihydroxypentan-2-one: This isomer, also referred to as 3-Deoxypentulose, has a ketone at the C2 position and hydroxyl groups at the C1, C4, and C5 positions.[2] It has garnered significant attention as a crucial, albeit transient, intermediate in the acid-catalyzed conversion of furfuryl alcohol—a derivative of hemicellulose from biomass—into levulinic acid, a top-tier platform chemical.[3]

The following sections will provide detailed application notes for each isomer, highlighting their unique contributions to sustainable chemical processes.

Application Note I: 1,4,5-Trihydroxypentan-2-one as a Key Intermediate in Biomass Valorization

Introduction

The conversion of lignocellulosic biomass into valuable chemicals is a cornerstone of modern biorefineries. Levulinic acid is recognized as a top value-added chemical from biomass, serving as a precursor for solvents, fuel additives, and polymers.[3] A prominent pathway to levulinic acid involves the acid-catalyzed hydrolysis of furfuryl alcohol, which is derived from the dehydration of pentose sugars found in hemicellulose.[4] The formation of 1,4,5-Trihydroxypentan-2-one is a critical mechanistic step in this transformation.[3] Understanding and optimizing the conditions that favor the formation and subsequent conversion of this intermediate are key to achieving high yields of levulinic acid.

Mechanistic Insight

The acid-catalyzed conversion of furfuryl alcohol to levulinic acid in an aqueous medium proceeds through the opening of the furan ring.[5] This process is initiated by the protonation of the alcohol group, followed by the addition of water molecules. The formation of 1,4,5-Trihydroxypentan-2-one represents a pivotal point in the reaction cascade, leading to the final product through dehydration and tautomerization steps.[3] The use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or sulfonic acid-functionalized resins (e.g., Amberlyst-15), is favored to enhance reaction rates and facilitate catalyst separation and reuse, aligning with green engineering principles.[6][7] The choice of solvent also plays a crucial role; for instance, using a tetrahydrofuran (THF)-water solvent system can improve levulinic acid yields by suppressing the polymerization of furfuryl alcohol.[6]

G cluster_0 Biomass Valorization Pathway Biomass Hemicellulose (Biomass) Furfuryl_Alcohol Furfuryl Alcohol Biomass->Furfuryl_Alcohol Acid-catalyzed dehydration Protonated_FA Protonated Furfuryl Alcohol Furfuryl_Alcohol->Protonated_FA H+ (Acid Catalyst) Intermediate 1,4,5-Trihydroxypentan-2-one (Key Intermediate) Protonated_FA->Intermediate H2O (Ring Opening) Levulinic_Acid Levulinic Acid (Platform Chemical) Intermediate->Levulinic_Acid Dehydration & Tautomerization

Caption: Conversion of biomass to levulinic acid via 1,4,5-Trihydroxypentan-2-one.

Protocol: Acid-Catalyzed Conversion of Furfuryl Alcohol to Levulinic Acid

This protocol outlines a general procedure for the laboratory-scale synthesis of levulinic acid from furfuryl alcohol using a solid acid catalyst.

Materials:

  • Furfuryl alcohol (FA)

  • Solid acid catalyst (e.g., Amberlyst-15 or H-ZSM-5)

  • Solvent system (e.g., deionized water or a mixture of water and an organic solvent like THF or acetone)[5][6]

  • High-pressure batch reactor with magnetic stirring and temperature control

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) for product quantification

Procedure:

  • Reactor Setup: Ensure the batch reactor is clean and dry. Equip it with a magnetic stir bar.

  • Reactant and Catalyst Loading:

    • Charge the reactor with a defined concentration of furfuryl alcohol (e.g., 0.1 to 1 M).[6][8]

    • Add the desired solvent system. For example, a 4:1 acetone-water mixture can be effective.[5]

    • Add the solid acid catalyst. A typical catalyst loading is around 3-5 wt% relative to the furfuryl alcohol.[5]

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the reactor to the desired temperature (typically between 110°C and 150°C) with vigorous stirring (e.g., 400-800 rpm).[8][9]

    • Maintain the reaction for a specified duration (e.g., 1 to 5 hours). Monitor the reaction progress by taking aliquots at regular intervals for analysis.[10]

  • Work-up and Product Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.

    • Analyze the liquid product mixture using HPLC to determine the concentration of levulinic acid and any remaining furfuryl alcohol or intermediates. A C18 column is commonly used for separation.[11]

Data Presentation: Representative Reaction Conditions and Yields

CatalystSolvent SystemTemperature (°C)Time (h)FA Conversion (%)Levulinic Acid Yield (%)Reference
H-ZSM-5THF-Water1505>95>70[6]
Amberlyst-15Water1104100~94[8]
H2SO4Water-2-90[4]
ArSO3H-Et-HNSAcetone-Water (4:1)1202-83.1[5]

Application Note II: Sustainable Synthesis of this compound via Biocatalysis

Introduction

The principles of green chemistry advocate for the use of biocatalysts (enzymes) to perform chemical transformations under mild conditions with high selectivity.[12] this compound (1-Deoxy-D-ribulose) can be synthesized using aldolase enzymes, which catalyze the formation of carbon-carbon bonds. Specifically, D-fructose-6-phosphate aldolase (FSA) has shown promise in synthesizing 1-Deoxy-D-xylulose (an isomer of 1-Deoxy-D-ribulose) and other deoxysugars.[11] This enzymatic approach offers a sustainable route to these valuable chiral building blocks from simple, often renewable, starting materials.

Mechanistic Insight

Aldolases, such as FSA, catalyze the stereoselective aldol addition of a donor molecule (e.g., hydroxyacetone) to an aldehyde acceptor.[11] This reaction creates a new chiral center with high fidelity. The use of whole-cell biocatalysts or purified enzymes allows the reaction to proceed in aqueous media at or near ambient temperature and pressure, significantly reducing the energy input and avoiding the use of hazardous reagents often required in traditional organic synthesis.

G cluster_1 Biocatalytic Synthesis Donor Hydroxyacetone (Donor) Enzyme Fructose-6-phosphate Aldolase (FSA) Donor->Enzyme Acceptor Glyceraldehyde (Acceptor) Acceptor->Enzyme Product This compound (1-Deoxy-D-ribulose) Enzyme->Product Aldol Addition

Caption: Enzymatic synthesis of this compound.

Protocol: General Procedure for Enzymatic Synthesis of a Deoxysugar

This protocol provides a generalized method for the enzymatic synthesis of a deoxysugar like this compound using an aldolase. Specific conditions may need to be optimized for the particular enzyme and substrates used.

Materials:

  • Aldolase enzyme (e.g., Fructose-6-phosphate aldolase, FSA)

  • Donor substrate (e.g., hydroxyacetone)

  • Acceptor aldehyde (e.g., glyceraldehyde)

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.5)

  • Cofactors, if required by the enzyme (e.g., Mg2+)

  • Reaction vessel with temperature control

  • Analytical equipment: TLC, HPLC, or NMR for monitoring the reaction and characterizing the product

Procedure:

  • Enzyme Preparation: If using a purified enzyme, dissolve it in the buffer solution to the desired concentration. If using a whole-cell catalyst, prepare the cell suspension as required.

  • Reaction Mixture Preparation: In the reaction vessel, dissolve the donor and acceptor substrates in the buffer solution.

  • Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction. If necessary, add any required cofactors.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-48 hours).[13]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by denaturing the enzyme (e.g., by heating or adding an organic solvent).

    • Remove the denatured enzyme by centrifugation.

    • The supernatant containing the product can be purified using techniques such as column chromatography (e.g., size-exclusion or ion-exchange chromatography).[13]

  • Product Characterization: Characterize the purified product using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound and its isomer 1,4,5-Trihydroxypentan-2-one exemplify the diverse roles that biomass-derived molecules can play in advancing sustainable chemistry. While 1,4,5-Trihydroxypentan-2-one is a well-established intermediate in the production of the platform chemical levulinic acid, this compound showcases the potential of biocatalysis for the green synthesis of chiral building blocks.

Future research in this area will likely focus on several key aspects:

  • Catalyst Development: Designing more robust and selective catalysts for the conversion of furfuryl alcohol to levulinic acid to further improve yields and minimize by-product formation.

  • Process Intensification: Developing continuous flow processes for both the acid-catalyzed and enzymatic reactions to enhance efficiency and scalability.

  • Expanding the Biocatalytic Toolbox: Discovering and engineering novel aldolases and other enzymes to broaden the range of deoxysugars and other valuable chemicals that can be synthesized from renewable feedstocks.

  • Integrated Biorefineries: Integrating the production of these pentanones and their derivatives into multi-product biorefinery concepts to maximize the value derived from biomass.

By continuing to explore the chemistry and applications of these and other bio-derived molecules, the scientific community can pave the way for a more sustainable and resource-efficient chemical industry.

References

  • Huber, G. W., et al. (2015). Selective Production of Levulinic Acid from Furfuryl Alcohol in THF Solvent Systems over H-ZSM-5.
  • Anquan Chemical. (2024). Conversion of furfuryl alcohol to levulinic acid. Zibo Anquan Chemical Co., Ltd News.
  • Zhang, C., et al. (2016). Two-step enzymatic synthesis of 6-deoxy-L-psicose. PLoS One, 11(10), e0164821.
  • Muranaka, Y., et al. (2014). Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid. Industrial & Engineering Chemistry Research, 53(40), 15513-15520.
  • Castillo, J. A., et al. (2009). D-fructose-6-phosphate aldolase in organic synthesis: cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds. Chemistry, 15(15), 3808-16.
  • Raspolli Galletti, A. M., et al. (2012). Levulinic acid production from waste biomass. BioResources, 7(2), 1824-1835.
  • BenchChem. (n.d.).
  • Nguyen, T. H., et al. (2023). Common pathway for levulinic acid synthesis from lignocellulosic biomass.
  • Guo, Y., et al. (2018). Conversion of Furfuryl Alcohol to Levulinic Acid in Aqueous Solution Catalyzed by Shell Thickness-Controlled Arenesulfonic Acid-Functionalized Ethyl-Bridged Organosilica Hollow Nanospheres. ACS Sustainable Chemistry & Engineering, 6(2), 2148-2157.
  • Maldonado, G. P. R., et al. (2012). Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. The Journal of Physical Chemistry A, 116(28), 7545-7555.
  • Chang, C., et al. (2006). Conversion of furfuryl alcohol into ethyl levulinate using solid acid catalysts.
  • Sheldon, R. A. (2017). The E factor: fifteen years on. Green Chemistry, 19(1), 18-43.
  • BenchChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 337, this compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101111962, (3R,4R)-1,3,4-trihydroxypentan-2-one. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20553668, 1,3,5-Trihydroxypentane-2-one. PubChem.
  • Varizhuk, A. M., et al. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347.
  • Li, H., et al. (2014). Facile Enzymatic Synthesis of Ketoses.
  • Pagar, V. V., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6451547, 1,4,5-Trihydroxypentan-2-one. PubChem.
  • BenchChem. (n.d.). 1,4,5-Trihydroxypentan-2-one | CAS 3343-53-1. BenchChem.
  • Kumar, S., & Gupta, R. (2001). Enzymatic Preparation of L-Glucose, L-Galactose and L-Xylose Using Galactose oxidase Immobilised on Crab-shell Particles. Indian Journal of Biochemistry & Biophysics, 38(5), 323-326.
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 106(12), 4551-4610.
  • Yokoyama, H., et al. (2011). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose.
  • Pinto, F. M. S., et al. (2022). Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions. Reactions, 3(3), 424-448.
  • Motter, J., et al. (2024).
  • Miller, T. F., et al. (2015). Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING. Journal of Biological Chemistry, 290(3), 1576-1586.
  • Yokomachi, I., et al. (1974). Enzymatic Formation of a New Monosaccharide, I-DeoxY-D-altro- heptulose Phosphate, from DL-Acetoin and D-Ribose 5-Phosphate by a Transketolase Mutant of a Bacillus pumilus. Agricultural and Biological Chemistry, 38(11), 2189-2196.

Sources

Protocol for the Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate: Mechanisms, Catalysts, and a Validated Methodology

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

The transformation of biomass-derived platform molecules into value-added chemicals is a cornerstone of modern sustainable chemistry. Furfuryl alcohol (FA), readily obtained from the hydrogenation of furfural, is a key intermediate in this value chain. This application note provides a comprehensive guide to the acid-catalyzed alcoholysis of furfuryl alcohol with ethanol to produce ethyl levulinate (EL), a versatile green solvent, fuel additive, and chemical precursor. We delve into the underlying reaction mechanisms, offer guidance on catalyst selection, and present a detailed, validated protocol for the synthesis and analysis of ethyl levulinate using a robust solid acid catalyst.

Introduction and Scientific Context

Ethyl levulinate (EL) is recognized as a significant platform chemical derivable from lignocellulosic biomass. Its applications are diverse, ranging from a flavoring agent and green solvent to a precursor for γ-valerolactone (GVL), a compound that can be further converted into transportation fuels[1]. The most common route to EL involves the acid-catalyzed ethanolysis of furfuryl alcohol (FA)[1][2]. FA itself is produced on a large scale from the hydrogenation of furfural, a dehydration product of pentose sugars found in hemicellulose[3].

The direct conversion using a heterogeneous acid catalyst is advantageous as it simplifies product purification, minimizes corrosive waste streams, and allows for catalyst recycling, aligning with the principles of green chemistry. This guide provides the scientific rationale and a practical, step-by-step protocol for researchers aiming to perform this conversion efficiently and reproducibly.

Reaction Mechanisms: Competing Pathways

The acid-catalyzed conversion of FA to EL is not a single, straightforward reaction but proceeds through multiple potential pathways. A thorough understanding of these mechanisms is critical for optimizing reaction conditions and maximizing the yield of the desired product. Initial studies proposed that the reaction proceeded via an etherification step to form 2-(ethoxymethyl)furan (EMF) as a key intermediate[4]. However, more recent, detailed mechanistic investigations have revealed a more complex picture.

Combined experimental and computational studies have shown that while the pathway through EMF does exist, it is often a secondary or minor route[1][5]. A major reaction pathway has been identified that does not produce diethyl ether (DEE) as a stoichiometric byproduct, which would be expected if the EMF route were dominant[1][5]. This primary pathway involves a solvent-assisted ring-opening of the protonated furfuryl alcohol, followed by intramolecular rearrangements to form the EL product[1][5]. Other identified intermediates, such as 4,5,5-triethoxypentan-2-one, can also form in parallel, highlighting the reaction's complexity[1][5].

The choice of catalyst and reaction conditions can influence which pathway is favored. For instance, strongly acidic conditions can sometimes promote the formation of insoluble polymers known as humins, which represent a yield loss[6].

Reaction_Mechanism FA Furfuryl Alcohol (FA) Protonated_FA Protonated FA FA->Protonated_FA + H⁺ (Catalyst) EMF 2-(Ethoxymethyl)furan (EMF) Protonated_FA->EMF + EtOH - H₂O Minor Pathway EL Ethyl Levulinate (EL) Protonated_FA->EL + EtOH - H₂O Major Pathway Humins Humins (Byproducts) Protonated_FA->Humins Polymerization Intermediate_3 4,5,5-Triethoxypentan-2-one EMF->Intermediate_3 + 2 EtOH EMF->EL + H₂O - EtOH Intermediate_3->EL - 2 EtOH DEE Diethyl Ether (DEE)

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Polyhydroxylated Ketones in Drug Discovery

Chiral polyhydroxylated ketones are a pivotal class of molecules in medicinal chemistry and drug development. Their densely functionalized and stereochemically rich scaffolds serve as versatile building blocks for the synthesis of a wide array of biologically active compounds, including nucleoside analogues, complex natural products, and chiral ligands for catalysis.[1][2] The specific stereochemistry of these molecules is often paramount to their biological function and therapeutic efficacy. 3,4,5-Trihydroxypentan-2-one, a key member of this family, possesses three contiguous stereocenters, making its stereocontrolled synthesis a challenging yet crucial endeavor for accessing novel chemical entities with therapeutic potential.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral this compound, focusing on robust and highly selective methodologies. We will delve into the strategic considerations behind different synthetic approaches, provide detailed experimental protocols, and offer insights into the practical application of these methods.

Strategic Approaches to the Asymmetric Synthesis of this compound

The successful asymmetric synthesis of this compound hinges on the precise control of stereochemistry at three contiguous centers. Several powerful strategies have emerged in modern organic synthesis to address this challenge, each with its own set of advantages and considerations.

Asymmetric Dihydroxylation: A Cornerstone for Vicinal Diol Formation

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[3][4][5] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to deliver two hydroxyl groups to the same face of a double bond.[4] For the synthesis of chiral this compound, a suitable α,β-unsaturated ketone precursor can be subjected to asymmetric dihydroxylation to install the C3 and C4 stereocenters with high enantioselectivity.

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix-α" (containing (DHQ)₂PHAL) and "AD-mix-β" (containing (DHQD)₂PHAL) provide access to either enantiomer of the diol product.[4]

Conceptual Workflow for Asymmetric Dihydroxylation Approach

G cluster_0 Synthesis of Precursor cluster_1 Core Asymmetric Transformation cluster_2 Final Product start Commercially Available Starting Materials precursor α,β-Unsaturated Ketone (e.g., 5-hydroxy-pent-3-en-2-one) start->precursor Multi-step synthesis ad_reaction Sharpless Asymmetric Dihydroxylation (AD-mix-β) precursor->ad_reaction Introduction of C3 & C4 stereocenters product Chiral this compound ad_reaction->product High enantioselectivity

Caption: Workflow for the synthesis of chiral this compound via Sharpless Asymmetric Dihydroxylation.

Aldol Reactions: Constructing the Carbon Backbone with Stereocontrol

Aldol reactions are fundamental carbon-carbon bond-forming reactions that are exceptionally well-suited for the synthesis of polyhydroxylated compounds. Both organocatalytic and enzymatic aldol reactions offer powerful avenues to control the stereochemical outcome.

  • Organocatalytic Aldol Reactions: Chiral amines and their derivatives, such as those derived from cinchona alkaloids, can catalyze the direct asymmetric aldol reaction between a ketone donor and an aldehyde acceptor with high enantioselectivity. For instance, the reaction of a protected hydroxyacetone with a suitable aldehyde fragment can be employed to construct the pentanone backbone with the desired stereochemistry.

  • Enzymatic Aldol Reactions: Aldolases are enzymes that catalyze stereospecific aldol additions in biological systems. Their application in organic synthesis provides an environmentally friendly and highly selective method for creating chiral polyols. D-fructose-6-phosphate aldolase (FSA), for example, is a versatile biocatalyst for the synthesis of polyhydroxylated ketones.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules from natural sources, such as carbohydrates and amino acids.[6][7][8] These readily available starting materials can be strategically manipulated to serve as building blocks for the synthesis of complex chiral targets. For example, a suitably protected pentose derivative, with its inherent stereochemistry, can be converted into the target this compound through a series of functional group transformations.[1] This approach can be highly efficient as it often reduces the number of stereocenter-forming steps.

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the asymmetric synthesis of (3S,4R)-3,4,5-trihydroxypentan-2-one via Sharpless Asymmetric Dihydroxylation of a suitable precursor.

Protocol 1: Asymmetric Dihydroxylation of (E)-5-hydroxy-pent-3-en-2-one

This protocol is adapted from established procedures for the asymmetric dihydroxylation of α,β-unsaturated ketones.[9]

Materials:

  • (E)-5-hydroxy-pent-3-en-2-one (1 equivalent)

  • AD-mix-β (commercially available)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (MeSO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of the substrate) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 mmol of the substrate). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled mixture, add methanesulfonamide (1 equivalent). Stir for a few minutes, then add the (E)-5-hydroxy-pent-3-en-2-one (1 equivalent) to the vigorously stirred solution.

  • Reaction Execution: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of substrate) and warming the mixture to room temperature. Stir for an additional hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired (3S,4R)-3,4,5-trihydroxypentan-2-one.

Expected Outcome:

This protocol is expected to yield the desired diol with high enantiomeric excess (typically >90% ee). The yield will vary depending on the scale and purity of the starting materials.

Logical Progression of the Asymmetric Dihydroxylation Protocol

G A Reaction Setup: - Dissolve AD-mix-β in t-BuOH/H₂O - Cool to 0 °C B Reagent Addition: - Add MeSO₂NH₂ - Add (E)-5-hydroxy-pent-3-en-2-one A->B C Reaction Monitoring: - Stir at 0 °C - Monitor by TLC B->C D Quenching: - Add Na₂SO₃ - Warm to room temperature C->D E Workup: - Extract with EtOAc - Wash with brine D->E F Purification: - Dry over MgSO₄ - Concentrate in vacuo - Flash column chromatography E->F G Final Product: (3S,4R)-3,4,5-Trihydroxypentan-2-one F->G

Sources

Application Note: Real-Time In Situ Monitoring of 3,4,5-Trihydroxypentan-2-one Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Real-Time Monitoring in Complex Chemical Syntheses

In the realm of pharmaceutical development and fine chemical manufacturing, the precise control and deep understanding of reaction pathways are paramount to ensuring product quality, optimizing yield, and maintaining process safety. The formation of highly functionalized molecules, such as 3,4,5-Trihydroxypentan-2-one, a polyhydroxy ketone with significant potential as a chiral building block and intermediate, presents unique challenges. Its multiple hydroxyl groups and ketone functionality make it susceptible to side reactions, including dehydration, isomerization, and polymerization. Traditional offline monitoring methods, such as periodic sampling followed by chromatographic analysis, often introduce time delays and may not capture the transient nature of reaction intermediates or the onset of undesired pathways.

This application note details robust protocols for the in situ and real-time monitoring of this compound formation. By leveraging modern Process Analytical Technology (PAT), researchers and process chemists can gain continuous insight into reaction kinetics, mechanisms, and impurity profiles.[1][2][3][4] We will explore the application of Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC) to provide a comprehensive and validated system for reaction understanding and control.

Reaction Context: Acid-Catalyzed Hydration of Furfural-derived Precursors

For the purpose of this guide, we will consider the formation of a trihydroxypentanone isomer, 1,4,5-Trihydroxypentan-2-one, which has been identified as a key intermediate in the acid-catalyzed conversion of furfuryl alcohol, a biomass-derived starting material.[5] This reaction pathway is of significant interest in sustainable chemistry. The principles and methodologies described herein are directly applicable to the monitoring of the target this compound isomer, which can be synthesized through various routes, including aldol-type reactions.

The core transformation involves the acid-catalyzed ring-opening and hydration of a furanic precursor. This process is sensitive to reaction conditions, and the formation of the desired polyhydroxy ketone is often in competition with the formation of other byproducts. Real-time monitoring is therefore essential to optimize conditions that favor the desired product.

Reaction Scheme: Furfural Derivative → [Intermediate] → this compound

The Rationale for In Situ Monitoring: A Multi-faceted Approach

A multi-pronged analytical approach provides a more complete picture of the reaction dynamics.

  • FT-IR Spectroscopy: This technique is highly sensitive to changes in functional groups.[6][7] The appearance of the ketone carbonyl stretch (C=O) and changes in the hydroxyl (O-H) stretching region can be used to track the formation of this compound.

  • Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly adept at monitoring changes in the carbon backbone and non-polar bonds.[8][9][10][11] It can be less susceptible to interference from aqueous media, which is often a component of these reaction systems.

  • Online HPLC: This method provides quantitative concentration data for reactants, intermediates, and products over time.[12][13][14][15][16] It is invaluable for building accurate kinetic models and for detecting and quantifying low-level impurities.

Experimental Workflow for In Situ Monitoring

The following diagram illustrates the general experimental setup for comprehensive in situ reaction monitoring.

G Experimental Workflow for In Situ Reaction Monitoring cluster_0 Reaction Setup cluster_3 Data Acquisition & Analysis Reaction_Vessel Jacketed Glass Reactor (Temperature Controlled) Stirring Overhead Stirrer Reaction_Vessel->Stirring FTIR_Probe ATR FT-IR Probe Reaction_Vessel->FTIR_Probe Raman_Probe Raman Probe Reaction_Vessel->Raman_Probe HPLC_Sampling Online HPLC Sampling Probe Reaction_Vessel->HPLC_Sampling Reagents Reactant & Catalyst Feed Lines Reagents->Reaction_Vessel FTIR_Spec FT-IR Spectrometer FTIR_Probe->FTIR_Spec Raman_Spec Raman Spectrometer Raman_Probe->Raman_Spec HPLC_System HPLC System (Pump, Column, Detector) HPLC_Sampling->HPLC_System Data_System Integrated Data Acquisition Software FTIR_Spec->Data_System Raman_Spec->Data_System HPLC_System->Data_System Analysis Kinetic Modeling & Impurity Profiling Data_System->Analysis

Caption: A schematic of the integrated system for real-time monitoring of chemical reactions.

Protocols for In Situ Monitoring

Protocol 1: In Situ FT-IR Monitoring

This protocol is designed to track the formation of the ketone functionality and changes in the hydroxyl groups.

Instrumentation and Reagents:

  • FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.

  • Jacketed glass reactor with temperature control.

  • Reactants, catalyst, and solvents as per the synthesis protocol.

Step-by-Step Methodology:

  • System Setup and Background Collection:

    • Install the ATR-FTIR probe into the reactor, ensuring the ATR crystal is fully submerged in the reaction medium.

    • Bring the solvent to the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This is crucial for accurate solvent subtraction from subsequent spectra.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the reactants and catalyst to the reactor.

    • Begin time-resolved spectral acquisition. A typical collection rate is one spectrum every 1-5 minutes, depending on the expected reaction rate.

  • Data Analysis:

    • Process the collected spectra by subtracting the solvent background.

    • Identify the characteristic infrared absorption bands for the starting material and the this compound product. Key bands to monitor are:

      • Ketone C=O stretch: around 1715 cm⁻¹

      • O-H stretch: broad band in the region of 3200-3600 cm⁻¹

    • Plot the absorbance of the key peaks over time to generate reaction profiles.

Data Interpretation:

An increase in the absorbance of the ketone C=O peak and changes in the shape and intensity of the O-H band will indicate the formation of this compound.

Protocol 2: In Situ Raman Monitoring

This protocol is particularly useful for reactions in aqueous media and for observing changes in the carbon skeleton.

Instrumentation and Reagents:

  • Raman spectrometer with a fiber-optic immersion probe.

  • Jacketed glass reactor with temperature control.

  • Reactants, catalyst, and solvents.

Step-by-Step Methodology:

  • System Setup and Reference Spectrum:

    • Insert the Raman probe into the reactor.

    • Collect a reference spectrum of the reaction mixture before the addition of the catalyst or initiator.

  • Reaction Initiation and Data Acquisition:

    • Start the reaction.

    • Begin acquiring Raman spectra at regular intervals.

  • Data Analysis:

    • Monitor the Raman shifts corresponding to the starting material and product. Unique spectral fingerprints for each monosaccharide and its anomers can be obtained, making Raman a powerful tool for carbohydrate chemistry.[10][11]

    • Plot the intensity of characteristic peaks against time to track the reaction progress.

Data Interpretation:

The appearance of new peaks or changes in the relative intensities of existing peaks will signify the conversion of reactants to products.

Protocol 3: Online HPLC Monitoring

This protocol provides quantitative data on the concentration of all UV-active or otherwise detectable species in the reaction mixture.

Instrumentation and Reagents:

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

  • Online sampling system that can automatically withdraw, quench, and inject samples into the HPLC.

  • Appropriate HPLC column for separating carbohydrates and related compounds.

  • Mobile phase and standards for calibration.

Step-by-Step Methodology:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating the reactants, intermediates, and the this compound product. For sugars and their isomers, a UV detector set at a low wavelength (e.g., 195 nm) can be effective.[12][13][14]

    • Create a calibration curve for each compound of interest using standards of known concentration.

  • System Integration and Reaction Monitoring:

    • Connect the online sampling system to the reactor.

    • Program the system to automatically sample the reaction at predetermined intervals.

    • The system should be configured to quench the reaction in the withdrawn sample to prevent further conversion before analysis.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatograms.

    • Use the calibration curves to convert peak areas to concentrations.

    • Plot the concentration of each species as a function of time.

Data Interpretation:

The concentration profiles will provide detailed kinetic information, including reaction rates and the formation and consumption of intermediates.

Quantitative Data Summary

The following table provides a hypothetical summary of the data that can be obtained from these in situ monitoring techniques.

ParameterFT-IR SpectroscopyRaman SpectroscopyOnline HPLC
Monitored Species Functional Groups (C=O, O-H)Molecular Fingerprint, Carbon SkeletonIndividual Compounds
Key Signal Absorbance at ~1715 cm⁻¹Characteristic Raman ShiftsPeak Area
Data Type Qualitative/Semi-quantitativeQualitative/Semi-quantitativeQuantitative
Temporal Resolution High (seconds to minutes)High (seconds to minutes)Moderate (minutes)
Primary Application Reaction initiation, endpoint determinationMechanistic studies, phase changesKinetic modeling, impurity profiling

Logical Relationships in Data Analysis

The data from these orthogonal techniques should be correlated to build a comprehensive understanding of the reaction.

G Data Correlation and Process Understanding FTIR_Data FT-IR Data (Functional Group Changes) Reaction_Kinetics Reaction Kinetics FTIR_Data->Reaction_Kinetics Raman_Data Raman Data (Structural Fingerprint) Reaction_Mechanism Reaction Mechanism Raman_Data->Reaction_Mechanism HPLC_Data Online HPLC Data (Concentration Profiles) HPLC_Data->Reaction_Kinetics Impurity_Profile Impurity Profile HPLC_Data->Impurity_Profile Process_Understanding Comprehensive Process Understanding & Control Reaction_Kinetics->Process_Understanding Reaction_Mechanism->Process_Understanding Impurity_Profile->Process_Understanding

Caption: Interrelation of data from different analytical techniques to achieve comprehensive process understanding.

Conclusion: Towards Quality by Design

The implementation of in situ monitoring techniques for the formation of this compound represents a significant advancement over traditional offline analysis. This PAT-driven approach provides a real-time, in-depth understanding of the chemical process, enabling scientists and engineers to make data-driven decisions to optimize reaction conditions, improve product quality and yield, and ensure process safety. By integrating these powerful analytical tools into the development and manufacturing workflow, the principles of Quality by Design (QbD) can be more effectively realized, leading to more robust and reliable production of complex molecules.

References

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  • ResearchGate. (2018). In situ ATR-IR studies in aqueous phase reforming of hydroxyacetone on Pt/ZrO2 and Pt/AlO(OH) catalysts: The role of aldol condensation.
  • ResearchGate. (n.d.). Simulated IR spectra of key surface species in the proposed mechanism....
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  • AZoM. (2023). The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing.
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  • Semantic Scholar. (n.d.). Determination of Glucose and Fructose from Glucose Isomerization Process by High-performance Liquid Chromatography with UV Detection.
  • University of Southampton. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • Wikipedia. (n.d.). Pascalization.
  • PubMed. (2000). Raman spectroscopy as a discovery tool in carbohydrate chemistry.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2008). Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection.
  • ResearchGate. (2000). Raman Spectroscopy As a Discovery Tool in Carbohydrate Chemistry.
  • YouTube. (2016). In Situ FTIR Reaction Monitoring.
  • Canadian Center of Science and Education. (n.d.). Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection.
  • P&S Chemicals. (n.d.). Product information, 1,4,5-Trihydroxy-2-pentanone.
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one.
  • AppliChrom. (n.d.). Sugar Analysis by HPLC | SugarSep Column for Chromatography.
  • LCGC International. (2020). Separating Sugar Isomers by HPLC.
  • ResearchGate. (n.d.). Synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from D-ribono-1,4-lactone.
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  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one.

Sources

Application Note & Protocol: High-Purity Isolation of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Polyhydroxylated Ketones

3,4,5-Trihydroxypentan-2-one, also known as 1-Deoxy-D-ribulose, is a polyhydroxy ketone with a structure analogous to simple monosaccharides.[1] Such small, highly polar, and hydrophilic molecules present significant purification challenges.[2] Their high affinity for aqueous phases and poor retention on traditional reversed-phase chromatography media necessitate specialized separation strategies. Furthermore, the presence of multiple stereocenters and a ketone functional group introduces the risk of isomerization or degradation under harsh purification conditions.

This document provides a comprehensive, two-stage purification strategy designed to isolate this compound from a crude synthetic mixture or natural extract. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for its superior ability to separate polar analytes, followed by a crystallization protocol for final polishing and isolation of the compound in a stable, solid form. Each step is rationalized to provide researchers with a deep understanding of the underlying principles, ensuring adaptability and successful implementation.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₅H₁₀O₄[1]
Molecular Weight 134.13 g/mol [1]
IUPAC Name This compound[1]
Computed XLogP3-AA -2.0[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 4[1]
Topological Polar Surface Area 77.8 Ų[1]

Principle of the Purification Strategy

The purification workflow is designed as a multi-step process to systematically remove impurities based on their physicochemical properties. The core principle is to first perform a bulk separation to remove major contaminants and then a high-resolution polishing step to achieve high purity.

  • Stage 1: Crude Purification via Flash Chromatography (HILIC Mode) : The initial step employs flash chromatography using a polar stationary phase (e.g., silica gel or an amine-functionalized phase). In HILIC mode, a high concentration of an organic solvent in the mobile phase is used to retain the highly polar target compound.[3] Impurities that are less polar than this compound will elute first. A gradually increasing gradient of the aqueous component then selectively elutes the target compound, separating it from more polar impurities and salts.

  • Stage 2: High-Resolution Purification via Preparative HPLC (HILIC Mode) : Fractions enriched with the target compound are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC). Using a high-efficiency HILIC column (e.g., amide- or diol-based) provides the resolution needed to separate the target molecule from any remaining structurally similar isomers or byproducts.[4]

  • Stage 3: Crystallization : To obtain the final product in a stable, easy-to-handle solid form, a crystallization protocol is employed. This technique relies on the principle of differential solubility in a solvent/anti-solvent system.[5] As the anti-solvent is introduced or the solution is cooled, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the solution (mother liquor).[6][7]

Overall Purification Workflow

G cluster_0 Stage 1: Crude Separation cluster_1 Stage 2: High-Purity Polishing cluster_2 Stage 3: Final Isolation & QC Crude Crude Product (in minimal solvent) Flash Flash Chromatography (HILIC Mode) Crude->Flash Load TLC Fraction Analysis (TLC/Analytical HPLC) Flash->TLC Collect Fractions Pool1 Pool Enriched Fractions TLC->Pool1 Select Evap1 Solvent Evaporation Pool1->Evap1 PrepHPLC Preparative HPLC (HILIC Column) Evap1->PrepHPLC Re-dissolve & Inject HPLC_Analysis Fraction Purity Analysis (Analytical HPLC) PrepHPLC->HPLC_Analysis Collect Fractions Pool2 Pool Pure Fractions (>98% Purity) HPLC_Analysis->Pool2 Select Crystallize Crystallization or Lyophilization Pool2->Crystallize Filter Filter & Dry Crystals Crystallize->Filter FinalQC Final Quality Control (MS, NMR, Purity) Filter->FinalQC PureProduct Pure this compound FinalQC->PureProduct

Caption: Overall workflow for the purification of this compound.

Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM, ACS Grade), Methanol (MeOH, HPLC Grade), Isopropanol (IPA, ACS Grade), Deionized Water (18.2 MΩ·cm).

  • Chromatography Media: Silica Gel (for flash chromatography, 230-400 mesh) or pre-packed HILIC flash columns.

  • HPLC Columns:

    • Preparative: Waters XBridge BEH Amide XP (10 x 250 mm, 5 µm) or equivalent HILIC phase.

    • Analytical: Waters XBridge BEH Amide XP (4.6 x 150 mm, 2.5 µm) or equivalent.

  • TLC: Silica gel 60 F₂₅₄ plates.

  • Staining Reagent: p-Anisaldehyde stain (for visualizing carbohydrates/polyols on TLC).

  • Glassware: Round-bottom flasks, Erlenmeyer flasks, graduated cylinders, separatory funnel, Büchner funnel, crystallization dish.

  • Equipment: Flash chromatography system, preparative HPLC system with UV and/or ELSD/RI detector, analytical HPLC system, rotary evaporator, vacuum oven, magnetic stirrer, hot plate, filtration apparatus.

Detailed Experimental Protocols

Protocol 1: Stage 1 - Crude Purification via Flash Chromatography

Causality: This step is designed to rapidly remove the bulk of impurities, particularly non-polar compounds that would otherwise interfere with the high-resolution HPLC step. Using a HILIC method retains the highly polar target compound while allowing less polar contaminants to be washed away.

  • Sample Preparation: Dissolve the crude starting material in a minimal amount of a strong solvent (e.g., Methanol:Water 9:1). Add silica gel (approx. 2-3 times the sample weight) to this solution and evaporate to dryness under reduced pressure to create a dry-loaded sample. This prevents dissolution issues at the column head and improves separation.

  • Column Packing & Equilibration:

    • Pack a glass column with silica gel in a slurry of 95:5 (v/v) Dichloromethane:Methanol or use a pre-packed HILIC cartridge.

    • Equilibrate the column with the starting mobile phase (Mobile Phase A) for at least 5 column volumes.

  • Chromatographic Separation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water.

    • Mobile Phase B: 80:20 (v/v) Acetonitrile:Water.

    • Carefully load the dry-loaded sample onto the top of the column.

    • Begin elution with 100% Mobile Phase A.

    • Run a step gradient to increase polarity and elute the target compound. A typical gradient might be:

      • 0-5 Column Volumes: 100% A (Elutes non-polar impurities).

      • 5-15 Column Volumes: 0-100% B (Elutes the target compound).

      • 15-20 Column Volumes: 100% B (Strips highly polar impurities).

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 20-50 mL each, depending on column size).

    • Analyze fractions using TLC. Spot a small aliquot from each fraction onto a silica TLC plate.

    • Develop the TLC plate in a chamber with 85:15 (v/v) Acetonitrile:Water.

    • Visualize spots by dipping the plate in p-anisaldehyde stain and heating gently with a heat gun. The target compound should appear as a distinct spot.

    • Pool all fractions containing the pure compound as determined by TLC.

Protocol 2: Stage 2 - High-Purity Purification via Preparative HPLC

Causality: This protocol achieves high-purity separation by using a high-efficiency HILIC stationary phase and an optimized mobile phase gradient.[4] This allows for the separation of the target molecule from closely related impurities that co-eluted during flash chromatography.

  • Sample Preparation: Evaporate the pooled fractions from Stage 1 to dryness using a rotary evaporator. Re-dissolve the residue in the initial HPLC mobile phase (e.g., 95:5 ACN:Water) to a concentration suitable for injection (e.g., 20-50 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Method Parameters:

    • Column: Preparative HILIC Column (e.g., XBridge BEH Amide, 10 x 250 mm).

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore.[4]

  • Gradient Elution Program:

Time (min)Flow Rate (mL/min)% A% BCurve
0.05.01000-
2.05.010006
20.05.001006
25.05.001006
26.05.010006
30.05.010006
  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze a small aliquot of the collected fractions using an analytical HPLC method (with a similar but faster gradient) to confirm purity (>98%). Pool the pure fractions.

Protocol 3: Stage 3 - Crystallization

Causality: Crystallization is a powerful final purification step that removes trace impurities and provides the compound in a stable, crystalline solid form, which is ideal for storage and downstream applications. The choice of solvent and anti-solvent is critical for inducing nucleation and crystal growth.[5][7]

  • Solvent Selection: The ideal system is one where the compound is highly soluble in the "solvent" and poorly soluble in the "anti-solvent." For a polyol like this, a good starting point is Methanol (solvent) and Acetonitrile or Diethyl Ether (anti-solvent).

  • Procedure (Anti-Solvent Addition):

    • Evaporate the pooled HPLC fractions to a concentrated oil.

    • Dissolve the oil in a minimal amount of warm methanol (e.g., 40 °C).

    • Slowly add acetonitrile dropwise while gently stirring until a persistent cloudiness (turbidity) is observed. This indicates the solution is supersaturated.

    • Add one or two more drops of methanol to just re-dissolve the precipitate.

    • Cover the vessel (e.g., with parafilm pierced with a few holes) and allow it to stand undisturbed at room temperature. For slower crystal growth, place the vessel in a refrigerator (2-8 °C).

  • Isolation:

    • Once a significant amount of crystals has formed, collect them by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of cold anti-solvent (acetonitrile) to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all solvent traces.

Protocol 4: Final Quality Control

Causality: Self-validation is critical for any scientific protocol. This step confirms the identity and purity of the final product.

  • Purity Confirmation: Re-analyze the final crystalline product using the analytical HPLC method. The purity should be ≥99%.

  • Identity Confirmation:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight (Expected [M+H]⁺ = 135.0652 or [M+Na]⁺ = 157.0471).

    • NMR Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure and rule out the presence of isomers or impurities.

Safety Precautions

  • Always handle organic solvents in a well-ventilated fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Keep flammable solvents away from heat, sparks, and open flames.[9]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

References

  • Meléndez, M., et al. (2022). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. National Institutes of Health (NIH).
  • News-Medical.Net. (2019). Sugar Analysis Using Chromatography.
  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 337, this compound.
  • Shimadzu Corporation. Methods for Separating Sugars.
  • Molbase. (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis.
  • National Center for Biotechnology Information. PubChem Compound Summary for (3R,4R)-1,3,4-trihydroxypentan-2-one.
  • Tampucci, S., et al. (2018). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health (NIH).
  • University of Colorado Boulder, Department of Chemistry. Crystallization.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • Deshpande, S., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications.
  • University of Geneva. Guide for crystallization.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20553668, 1,3,5-Trihydroxypentane-2-one.
  • Sharp, S. P., & Steitz, A. Jr. (1958). U.S. Patent No. 2,826,537. Google Patents.
  • Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6451547, 1,4,5-Trihydroxypentan-2-one.

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The Versatile Chiral Building Block: Application Notes and Protocols for 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,4,5-Trihydroxypentan-2-one

This compound, also known by its synonym 1-deoxy-D-xylulose, is a polyhydroxylated ketone that serves as a crucial precursor in various biosynthetic pathways.[1] Its rich stereochemistry and multiple functional groups make it an attractive starting material for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents.[2] The strategic importance of this molecule lies in its ability to introduce multiple stereocenters in a controlled manner, a concept central to the "chiral pool" approach in asymmetric synthesis.[3] By starting with a readily available, enantiomerically pure building block like this compound, chemists can significantly streamline the synthesis of complex targets, avoiding cumbersome resolution steps or the need for less efficient asymmetric induction methods.

This guide will detail a robust biocatalytic method for the synthesis of this compound and provide protocols for its characterization and subsequent use in synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₅H₁₀O₄[4]
Molecular Weight 134.13 g/mol [4]
IUPAC Name This compound[4]
CAS Number 1380080-16-9[4]
Appearance Typically an aqueous solution[4]

Spectroscopic Characterization:

Authentic samples of this compound should be characterized by a suite of spectroscopic techniques to confirm identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the methyl, methylene, and methine protons, with chemical shifts and coupling constants reflecting the hydroxylated environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct resonances corresponding to the five carbon atoms, including the ketone carbonyl, the methyl group, and the three hydroxyl-bearing carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption in the O-H stretching region (around 3300 cm⁻¹) and a sharp, strong absorption in the C=O stretching region (around 1715 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The LC-MS data often shows the [M-H]⁻ ion in negative mode.[4]

Synthesis Protocol: Biocatalytic Approach using D-Fructose-6-phosphate Aldolase (FSA)

The enantioselective synthesis of this compound is most effectively achieved through a biocatalytic aldol addition reaction. D-Fructose-6-phosphate aldolase (FSA) is a particularly suitable enzyme for this transformation due to its ability to utilize non-phosphorylated substrates, which simplifies the synthetic procedure and reduces costs.[5][6] The following protocol outlines a reliable method for the FSA-catalyzed synthesis.

Rationale for Biocatalytic Synthesis

The choice of an enzymatic approach is predicated on several key advantages over traditional chemical synthesis:

  • High Stereoselectivity: Aldolases are highly evolved to control the stereochemical outcome of the C-C bond formation, leading to the desired enantiomer with high purity.[7]

  • Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at or near neutral pH and ambient temperature, which is compatible with the sensitive functional groups of the substrates and product.

  • Green Chemistry: This method avoids the use of harsh reagents and organic solvents, aligning with the principles of sustainable chemistry.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Buffer and Reagents (HEPES buffer, pH 8.0) add_enzyme Add D-Fructose-6-phosphate Aldolase (FSA) prep_reagents->add_enzyme add_substrates Add Substrates (Dihydroxyacetone & β-carboxybenzaldehyde) add_enzyme->add_substrates incubation Incubate at 25°C with orbital stirring add_substrates->incubation monitoring Monitor reaction progress by HPLC incubation->monitoring centrifugation Centrifuge to remove enzyme monitoring->centrifugation filtration Filter supernatant centrifugation->filtration chromatography Purify by column chromatography (e.g., silica gel) filtration->chromatography characterization Characterize product (NMR, MS, IR) chromatography->characterization

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Protocol

This protocol is adapted from established procedures for FSA-catalyzed aldol additions.[5]

Materials:

  • D-Fructose-6-phosphate aldolase (FSA) from E. coli

  • Dihydroxyacetone (DHA)

  • β-carboxybenzaldehyde (β-CHO)

  • HEPES buffer (50 mM, pH 8.0)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Orbital shaker incubator

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a solution of 50 mM HEPES buffer (pH 8.0).

    • Dissolve dihydroxyacetone (45 mM) and β-carboxybenzaldehyde (30 mM) in the buffer.[5]

    • Add D-fructose-6-phosphate aldolase to a final concentration of 1 U/mL.[5]

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 25°C with orbital stirring.

    • Monitor the progress of the reaction by HPLC, observing the consumption of the starting materials and the formation of the product. The reaction is typically complete within 5-24 hours.

  • Work-up and Purification:

    • Once the reaction has reached completion, terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Decant the supernatant and concentrate it under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization:

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • Characterize the purified this compound by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Application as a Chiral Building Block

The synthetic utility of this compound stems from the reactivity of its ketone and multiple hydroxyl groups. These functional groups can be selectively protected and manipulated to construct more complex molecular architectures.

Key Transformations and Synthetic Strategies

G cluster_transformations Synthetic Transformations cluster_products Target Molecules start This compound reduction Reduction of Ketone (e.g., NaBH4) start->reduction protection Selective Protection of Hydroxyls (e.g., TBDMSCl, Ac2O) start->protection oxidation Oxidation of Hydroxyls (e.g., PCC, Swern) start->oxidation olefination Olefination of Ketone (e.g., Wittig reaction) start->olefination polyols Chiral Polyols & Diols reduction->polyols heterocycles Heterocyclic Compounds (e.g., Iminosugars) protection->heterocycles natural_products Natural Product Analogs protection->natural_products drug_candidates Drug Candidates oxidation->drug_candidates olefination->natural_products

Caption: Synthetic transformations of this compound.

Protocol: Synthesis of a Chiral Polyol via Ketone Reduction

This protocol illustrates a fundamental transformation of this compound into a chiral pentanetetraol.

Materials:

  • Purified this compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethyl acetate

Procedure:

  • Reduction:

    • Dissolve the purified this compound in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in small portions with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Neutralize the solution with dilute HCl.

    • Remove the methanol under reduced pressure.

    • Add fresh methanol and co-evaporate several times to remove boric acid esters as volatile methyl borate.

    • Alternatively, the aqueous solution can be treated with Dowex 50W-X8 resin to remove sodium ions, followed by filtration and evaporation.

  • Purification and Characterization:

    • The resulting chiral pentanetetraol can be purified by crystallization or column chromatography.

    • Characterize the product by NMR and mass spectrometry to confirm the reduction of the ketone and determine the diastereoselectivity of the reaction.

Applications in Drug Development

The chiral scaffolds derived from this compound are of significant interest in drug discovery. Polyhydroxylated compounds often mimic the structures of carbohydrates and can act as inhibitors of carbohydrate-processing enzymes, such as glycosidases.[6] This makes them valuable leads for the development of therapeutics for a range of diseases, including viral infections, diabetes, and cancer.

Furthermore, the ability to synthesize a variety of stereoisomers and analogs from this single chiral building block allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the optimization of drug candidates.

Conclusion

This compound is a powerful and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. The biocatalytic synthesis using D-fructose-6-phosphate aldolase offers an efficient, stereoselective, and environmentally friendly route to this valuable compound. The protocols and application notes provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chiral precursor in their own research and development endeavors.

References

  • Hanson, R. L., et al. (2001). Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug. Biomolecular Engineering, 17(6), 167–182.
  • Concia, A. L., et al. (2009). D-fructose-6-phosphate aldolase in organic synthesis: Cascade chemical-enzymatic preparation of sugar-related polyhydroxylated compounds. Chemistry–A European Journal, 15(15), 3808–3816.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Garrabou, X., et al. (2023). Engineered aldolases catalyzing stereoselective aldol reactions between aryl-substituted ketones and aldehydes. Catalysis Science & Technology, 13(15), 4567-4576.
  • ResearchGate. (n.d.). Three typical chiral drugs containing chiral ketone moiety.
  • Blagg, B. S. J., & Poulter, C. D. (1999). Synthesis of 1-Deoxy-d-xylulose and 1-Deoxy-d-xylulose-5-phosphate. The Journal of Organic Chemistry, 64(5), 1508–1511.
  • Lin, C.-C., et al. (2008).
  • ResearchGate. (n.d.). Chiral building blocks from D-xylose and their application in synthesis of avocadotriol monoacetate.
  • Otero, J. M., et al. (2021). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 26(8), 2205.
  • ResearchGate. (n.d.). Chiral cyclic hydroxy ketones in total synthesis.
  • ResearchGate. (n.d.). Transketolase–Aldolase Symbiosis for the Stereoselective Preparation of Aldoses and Ketoses of Biological Interest.
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Castillo, J. A., et al. (2021).
  • van der Vlist, J., et al. (2011). Techniques for Enzyme Purification. In Comprehensive Biotechnology (Second Edition).
  • Schmölzer, K., et al. (2018). Recent trends in the stereoselective synthesis of (poly)-substituted 2-oxo acids by biocatalyzed aldol reaction. Biotechnology Advances, 36(4), 1167-1178.
  • Blagg, B. S. J., & Poulter, C. D. (1999). Synthesis of 1-Deoxy-d-xylulose and 1-Deoxy-d-xylulose-5-phosphate. The Journal of Organic Chemistry, 64(5), 1508–1511.
  • LabMed Discovery. (2023). Chiral drugs.
  • Sugiyama, M., et al. (2007). D-fructose-6-phosphate aldolase-catalyzed one-pot synthesis of iminocyclitols. Journal of the American Chemical Society, 129(48), 14811–14817.
  • Thomson, R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(8), 1835-1846.
  • ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a.
  • ChemRxiv. (2023).
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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Semantic Scholar. (n.d.). One-Pot Cascade Reactions using Fructose-6-phosphate Aldolase: Efficient Synthesis of D-Arabinose 5-Phosphate, D-Fructose 6-Phosphate and Analogues.
  • eScholarship. (n.d.). Aldolase-catalyzed synthesis of chiral organofluorines.
  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
  • Journal of Physical Science. (2008). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. 19(2), 1-9.
  • Castillo, J. A., et al. (2021).
  • Journal of Agricultural and Food Chemistry. (2002). Development of an Enzymatic Method To Quantify Methyl Ketones from Bacterial Origin. 50(19), 5372-5375.
  • ResearchGate. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.

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Application Notes and Protocols for the Quantification of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,4,5-Trihydroxypentan-2-one

This compound, a polyhydroxylated ketone with the molecular formula C5H10O4[1][2], represents a class of small, highly polar molecules that are of increasing interest in various fields, from food chemistry to pharmaceutical development. The accurate quantification of this and similar keto-polyols is critical for understanding reaction kinetics, ensuring product quality, and conducting metabolic studies. However, the inherent properties of this compound—high polarity, lack of a strong UV chromophore, and potential for isomeric complexity—present significant analytical challenges.

This comprehensive guide provides detailed application notes and validated protocols for the robust quantification of this compound. We will explore multiple orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate these protocols but also adapt them to their specific matrices and analytical needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC5H10O4[1]
Molecular Weight134.13 g/mol [1][2]
IUPAC NameThis compound[1]
XLogP3-AA-2.0[1]
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The highly polar nature, indicated by the negative XLogP3 value, and the presence of multiple hydroxyl groups, are the primary determinants for the chromatographic strategies detailed below.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Principle: HPLC-RI is a robust and widely accessible technique for the quantification of non-volatile compounds that lack a UV chromophore, such as sugar alcohols and related polyols[3]. This method is particularly suited for routine quality control applications where high sample throughput and cost-effectiveness are priorities. The separation is typically achieved using a ligand-exchange chromatography column, which provides excellent selectivity for carbohydrates and polyols based on the interaction of their hydroxyl groups with a metal-loaded stationary phase[4][5].

Experimental Workflow: HPLC-RI

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC System s3->h1 h2 Ligand-Exchange Separation h1->h2 h3 Refractive Index Detection h2->h3 d1 Peak Integration h3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for this compound quantification by HPLC-RI.

Protocol: HPLC-RI
  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

    • Working Standards: Serially dilute the stock solution with HPLC-grade water to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of HPLC-grade water.

    • The concentration should be adjusted to fall within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm
Mobile Phase HPLC-grade Water
Flow Rate 0.6 mL/min
Column Temperature 80 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
  • Data Analysis:

    • Integrate the peak area corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of complex matrices and for confirmatory identification. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile and thermally stable moieties[6][7]. Silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups, is a common and effective derivatization technique for sugars and related compounds[7][8][9].

Experimental Workflow: GC-MS

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Prepare Sample/Standard Solution s2 Evaporate to Dryness s1->s2 s3 Derivatization (Silylation) s2->s3 g1 Inject into GC-MS System s3->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometric Detection g2->g3 d1 Peak Integration (Extracted Ion) g3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3 cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Sample/Standard s2 Dilute in Mobile Phase s1->s2 s3 Filter (0.22 µm) s2->s3 l1 Inject into LC-MS/MS s3->l1 l2 HILIC Separation l1->l2 l3 MRM Detection l2->l3 d1 Peak Integration (MRM) l3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3,4,5-Trihydroxypentan-2-one: A Technical Support Guide for Enhanced Yield

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 3,4,5-Trihydroxypentan-2-one, a ketopentose also known as xylulose, is a critical process. However, achieving high yields can be a significant challenge, often due to side reactions and purification difficulties. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis, empowering you to optimize your experimental outcomes.

I. Understanding the Core Challenge: The Isomerization Hurdle

The most common and often problematic route to this compound is the isomerization of the readily available aldopentose, xylose. This reaction, typically catalyzed by a Lewis acid, is an equilibrium-driven process where the desired xylulose can readily convert back to xylose or undergo further unwanted reactions.

dot```dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A typical workflow for enzymatic synthesis.

Key Advantages of the Enzymatic Route:
  • High Selectivity: Enzymes are highly specific, minimizing the formation of byproducts.

  • Mild Reaction Conditions: Reactions are typically run at or near physiological pH and temperature, preventing sugar degradation.

  • High Conversion Rates: Enzymatic isomerization can often approach thermodynamic equilibrium, leading to significantly higher yields compared to many chemical methods.

V. References

  • Choudhary, V., Caratzoulas, S., & Vlachos, D. G. (2013). Insights into the isomerization of xylose to xylulose and lyxose by a Lewis acid catalyst. Carbohydrate Research, 368, 89-95. [Link]

  • Choudhary, V., Pinar, A. B., Sandler, S. I., Vlachos, D. G., & Lobo, R. F. (2011). Xylose isomerization to xylulose and its dehydration to furfural in aqueous media. ACS Catalysis, 1(12), 1724-1728. [Link]

  • Bermejo-Deval, R., Gounder, R., & Davis, M. E. (2012). Framework and extraframework tin sites in zeolite beta: a spectroscopic and catalytic study. ACS Catalysis, 2(12), 2705-2713. [Link]

  • Kalagara, S., Orozco, G., & Mito, S. (2020). The efficient synthesis of D-xylulose and formal synthesis of Syringolide 1. Tetrahedron Letters, 61(41), 152431. [Link]

  • Zeolites for the production of xylulose from xylose. (n.d.). [Link]

  • Wei, T., et al. (2011). Separation and purification of xylose oligomers using centrifugal partition chromatography. Journal of Industrial Microbiology & Biotechnology, 38(2), 363-370. [Link]

Technical Support Center: Synthesis of 1,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4,5-Trihydroxypentan-2-one (also known as 3-deoxypentulose). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable polyhydroxylated ketone. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in mechanistic principles to empower you to optimize your synthetic route.

Introduction to the Synthesis

The synthesis of 1,4,5-Trihydroxypentan-2-one, a key intermediate in biomass conversion and a building block in medicinal chemistry, is most commonly achieved through an aldol-type reaction.[1] This involves the carbon-carbon bond formation between a two-carbon nucleophile (derived from a precursor like hydroxyacetone or pyruvate) and a three-carbon electrophile (such as glyceraldehyde or its protected forms). While conceptually straightforward, the presence of multiple hydroxyl groups and a ketone functionality makes this synthesis susceptible to several competing side reactions. This guide will address the most prevalent issues and offer field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during the synthesis of 1,4,5-Trihydroxypentan-2-one?

A1: The primary side reactions of concern are:

  • Self-condensation of starting materials: Where your precursor molecules react with themselves instead of each other.

  • Dehydration of the desired product: Formation of an α,β-unsaturated ketone.

  • Epimerization at stereocenters: Loss of stereochemical purity, particularly under basic conditions.

  • Retro-aldol reaction: The reverse reaction, leading to reduced yield.

  • Isomerization of reactants or product: For instance, the conversion of a ketose to an aldose.

Each of these is addressed in detail in the troubleshooting section below.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature plays a crucial role in the thermodynamics and kinetics of the reaction. Higher temperatures can promote undesired dehydration of the β-hydroxy ketone product to form a more stable α,β-unsaturated system.[2][3][4] Additionally, elevated temperatures can shift the reaction equilibrium of the retro-aldol reaction, favoring the starting materials and thus lowering your yield.[2] For these reasons, many aldol reactions are performed at low temperatures to maximize the yield of the desired β-hydroxy carbonyl compound.[2]

Q3: Can I use a strong base like sodium hydroxide for this reaction?

A3: While a base is necessary to generate the enolate for the aldol reaction, the use of a strong, non-specific base like sodium hydroxide can be problematic. Strong bases can promote several side reactions, including dehydration and epimerization.[3][5] In carbohydrate chemistry, even mild basic conditions can lead to a complex mixture of isomers through a series of enolate intermediates, a phenomenon known as the Lobry de Bruyn–Alberda van Ekenstein transformation.[5] For greater control, especially in mixed aldol reactions, the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one partner at low temperatures is often a superior strategy.[6]

Troubleshooting Guide

Problem 1: Low Yield of 1,4,5-Trihydroxypentan-2-one and Presence of Multiple Byproducts

Possible Cause A: Self-Condensation of Starting Materials

  • Why it happens: In a mixed aldol reaction, if both of your carbonyl-containing starting materials have α-hydrogens, they can each form an enolate and act as both a nucleophile and an electrophile. This leads to a mixture of four possible products, significantly reducing the yield of your desired compound.[7][8]

  • How to troubleshoot:

    • Choose your reactants strategically: If possible, use one reactant that cannot form an enolate (i.e., it has no α-hydrogens), such as formaldehyde or benzaldehyde (though not direct precursors for this synthesis, the principle applies). This reactant can only act as the electrophile.[7][9]

    • Control the addition of reactants: Add the enolizable starting material slowly to a mixture of the base and the non-enolizable reactant. This keeps the concentration of the enolate low and maximizes its reaction with the desired electrophile.[10]

    • Pre-form the enolate: The most robust method is to quantitatively form the enolate of one reactant first using a strong, sterically hindered, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C). Then, slowly add the second reactant (the electrophile) to this solution. This directed aldol reaction prevents self-condensation.[6][7]

Possible Cause B: Retro-Aldol Reaction

  • Why it happens: The aldol addition is a reversible reaction. The equilibrium can sometimes favor the starting materials, especially with ketones, leading to a low yield of the product.[2][11]

  • How to troubleshoot:

    • Optimize reaction temperature: As this is an equilibrium process, temperature can have a significant impact. Experiment with running the reaction at different temperatures to find the optimal balance between reaction rate and equilibrium position.

    • Drive the reaction forward: If a subsequent, irreversible step is possible and desired (like dehydration), it can be used to pull the equilibrium towards the product side. However, for the synthesis of the title compound, this is generally to be avoided.

Problem 2: Formation of an Unexpected Product with a C=C Double Bond

Possible Cause: Dehydration of the Aldol Product

  • Why it happens: The initial β-hydroxy ketone product can eliminate a molecule of water to form a more stable, conjugated α,β-unsaturated ketone. This dehydration is readily catalyzed by both acids and bases and is often accelerated by heat.[3][4][12]

  • How to troubleshoot:

    • Strict temperature control: Maintain a low reaction temperature throughout the synthesis.

    • Prompt neutralization: As soon as the reaction is complete, carefully neutralize the acid or base catalyst.

    • Mild workup and purification: Avoid high temperatures and strong pH changes during extraction, chromatography, and solvent removal.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis versus the common side reactions.

G cluster_0 Desired Synthesis cluster_1 Side Reactions Glyceraldehyde-3-P Glyceraldehyde-3-P Product 1,4,5-Trihydroxypentan-2-one Glyceraldehyde-3-P->Product Pyruvate Enolate Pyruvate Enolate Pyruvate Enolate->Product Aldol Addition Self_Condensation Self-Condensation Products Pyruvate Enolate->Self_Condensation Self-Condensation Dehydration Dehydration Product (α,β-unsaturated ketone) Product->Dehydration Heat, Acid/Base Epimers Epimerization Products Product->Epimers Base

Caption: Desired vs. Undesired Reaction Pathways.

Problem 3: Product is a Mixture of Diastereomers

Possible Cause: Epimerization

  • Why it happens: The α-protons to the ketone in your product are acidic. In the presence of a base, these can be removed to form an enolate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers and a loss of stereocontrol.[5] This is a common issue in carbohydrate chemistry under basic conditions.[5][13]

  • How to troubleshoot:

    • Minimize exposure to base: Use the minimum necessary amount of base for the shortest possible reaction time.

    • Prompt neutralization: Neutralize the reaction mixture immediately upon completion.

    • Consider enzymatic synthesis: Aldolase enzymes are highly stereoselective and can provide excellent control over the stereochemistry of the product, often yielding a single enantiomer or diastereomer.

    • Use of protecting groups: Protecting the hydroxyl groups can prevent base-catalyzed rearrangements and epimerization at adjacent centers.

Experimental Protocols

Protocol 1: General Procedure for Directed Aldol Synthesis

This protocol outlines a general approach for a directed aldol reaction to minimize self-condensation.

  • Enolate Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the ketone precursor (e.g., a protected hydroxyacetone) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equivalents) in THF dropwise via a syringe.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flask, prepare a solution of the aldehyde precursor (e.g., protected glyceraldehyde) in anhydrous THF.

    • Slowly add the aldehyde solution to the pre-formed enolate solution at -78 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the protecting groups used.

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol can be used to identify and quantify the desired product and major byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 5% B for 5 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm (for carbonyl) or a Refractive Index (RI) detector.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase and filter through a 0.45 µm syringe filter.

Data Summary

IssueCauseKey ConditionsPrevention Strategy
Low Yield Self-condensationBoth reactants enolizableUse a non-enolizable partner or pre-form enolate with LDA.[6][7][9]
Low Yield Retro-aldol reactionHigh temperature, unfavorable equilibriumOptimize temperature, remove product as it forms (if possible).[2][11]
Impurity DehydrationHigh temperature, strong acid/baseLow temperature, prompt neutralization, mild workup.[3][4]
Impurity EpimerizationBasic conditionsMinimize base exposure, prompt neutralization, consider enzymatic synthesis.[5]

References

  • Wikipedia.
  • ResearchGate. Two-Step Synthesis of Carbohydrates by Selective Aldol Reactions. [Link]
  • Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. [Link]
  • Chemistry LibreTexts. 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
  • NC State University Libraries. 23.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. 23.5: Mixed Aldol Reactions. [Link]
  • YouTube. 82.
  • Chemistry LibreTexts. 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
  • Wikipedia.
  • Pearson. Epimerization Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • Princeton University. Two-step synthesis of carbohydrates by selective aldol reactions. [Link]

Sources

Technical Support Center: Optimization of Furfuryl Alcohol Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of furfuryl alcohol (FA) hydrolysis. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting strategies to enhance your experimental success. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can adapt and innovate in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of furfuryl alcohol hydrolysis, and what is the general reaction mechanism?

The primary value-added product from the acid-catalyzed hydrolysis of furfuryl alcohol is levulinic acid (LA) .[1][2][3] The reaction proceeds through a cascade mechanism where angelica lactones (AnL) are key intermediates.[1][4]

The process is catalyzed by Brønsted acid sites and involves two main hydrolysis steps:

  • Formation of Angelica Lactone: Furfuryl alcohol is first converted to angelica lactone.

  • Hydrolysis to Levulinic Acid: The angelica lactone intermediate is then hydrolyzed to form the final product, levulinic acid.[1]

However, several competing side reactions can occur, most notably the polymerization of furfuryl alcohol to form undesirable humins or polymers, which can reduce the yield of LA and deactivate the catalyst.[3][5] At higher temperatures in an aqueous medium, FA can also undergo rearrangement to form 4-hydroxycyclopent-2-enone (4-HCP).[5]

Below is a diagram illustrating the primary reaction network.

G FA Furfuryl Alcohol AnL Angelica Lactones (Intermediate) FA->AnL Hydrolysis Step 1 (Brønsted Acid Catalyzed) Polymers Polymers / Humins (Side Products) FA->Polymers Acid-Catalyzed Polymerization LA Levulinic Acid (Target Product) AnL->LA Hydrolysis Step 2 (Brønsted Acid Catalyzed)

Caption: Reaction network for furfuryl alcohol hydrolysis.

Q2: How do I select an appropriate catalyst for LA production? What is the role of Brønsted vs. Lewis acidity?

Catalyst selection is critical for achieving high selectivity towards levulinic acid. The hydrolysis of both furfuryl alcohol and the angelica lactone intermediate is specifically catalyzed by Brønsted acid sites .[1] Lewis acid sites do not contribute to these specific hydrolysis steps and may even promote alternative reaction pathways or side reactions.[1][6] Therefore, catalysts with a high density of strong Brønsted acid sites are preferred.

Commonly used heterogeneous catalysts include:

  • Zeolites (e.g., ZSM-5, H-Beta): Offer strong Brønsted acidity and shape selectivity.[1][7]

  • Sulfonated Resins (e.g., Amberlyst-15, Purolite CT151): Provide strong acidic functional groups.[2][8][9]

  • Sulfonated Carbons and Silicas: Functionalized materials that provide accessible Brønsted acid sites.[1][2]

  • Niobium and Zirconium Phosphates/Oxides: These materials can be engineered to possess strong Brønsted acidity.[1]

Expert Insight: While strong Brønsted acidity is key, an extremely high acid strength can sometimes accelerate polymerization. The ideal catalyst possesses sufficient acid strength to drive hydrolysis efficiently at the desired temperature while minimizing degradation of the reactant and products. Characterization techniques like ammonia temperature-programmed desorption (NH3-TPD) can help quantify the total acidity and differentiate between weak, medium, and strong acid sites.[7]

Troubleshooting Guide

Q3: My levulinic acid yield is low, and I'm observing significant black, tar-like solids (humins). How can I fix this?

The formation of black, insoluble polymers, often called humins, is the most common issue, directly competing with the desired hydrolysis reaction.[5] This is an acid-catalyzed polymerization of furfuryl alcohol.

Troubleshooting Steps:

  • Introduce an Organic Co-solvent: Switching from a purely aqueous system to a mixed-solvent system is highly effective. The organic solvent can reduce the effective concentration of FA and water at the catalyst surface, hindering intermolecular polymerization reactions.[1]

  • Lower the Reaction Temperature: Polymerization reactions often have a higher activation energy than the desired hydrolysis. Reducing the temperature can slow the rate of humin formation more significantly than the rate of LA production. However, this will also increase the required reaction time.[5][10]

  • Decrease Initial Furfuryl Alcohol Concentration: Polymerization is often a higher-order reaction with respect to the FA concentration.[5] By lowering the initial concentration, you can disproportionately reduce the rate of this unwanted side reaction.

  • Optimize the Catalyst: A catalyst with excessively strong acid sites or poor pore accessibility can exacerbate humin formation on its surface, leading to deactivation. Consider a catalyst with moderate acidity or a more open pore structure.

Solvent SystemPrimary AdvantageReference
Acetone-Water High LA yields (e.g., 83.1%) have been reported.[2][11]
1,4-Dioxane-Water Shown to be highly suitable for hindering side reactions.[1]
GVL-Water A green and sustainable solvent system that inhibits FA polymerization.[1]
THF-Water Can reduce polymerization and increase LA yields.[3]

Table 1: Recommended mixed-solvent systems to mitigate polymerization.

Q4: My reaction starts well but then slows down or stops completely. What causes catalyst deactivation, and how can I prevent it?

Catalyst deactivation is typically caused by the deposition of carbonaceous materials (coke or humins) on the active sites.[1] This blocks the pores and covers the acid sites, preventing reactants from accessing them.

Troubleshooting & Prevention:

  • Implement Strategies to Reduce Humin Formation: The most effective way to prevent deactivation is to prevent the formation of the deactivating species in the first place. Refer to the troubleshooting steps in Q3 .

  • Catalyst Regeneration: After the reaction, the catalyst can often be regenerated. A common method is calcination (heating in air or an inert atmosphere) to burn off the deposited carbonaceous species. The optimal temperature and atmosphere for calcination depend on the specific catalyst and should be determined experimentally to avoid damaging the catalyst structure.

  • Choose a Robust Catalyst: Catalysts with larger pores (mesoporous materials) can be more resistant to deactivation by pore blockage compared to microporous materials like some zeolites.

G cluster_0 Active Catalyst cluster_1 Deactivated Catalyst ActiveSite Brønsted Acid Site BlockedSite Brønsted Acid Site Pore Catalyst Pore Reactant Furfuryl Alcohol Reactant->ActiveSite Accesses Site BlockedPore Catalyst Pore Coke Humin/Coke Deposition Reactant2 Furfuryl Alcohol Reactant2->Coke Blocked

Sources

Preventing degradation of 3,4,5-Trihydroxypentan-2-one during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the analysis of 3,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar polyhydroxy ketones. As a ketopentose, this compound is a structurally sensitive molecule, prone to various forms of degradation during sample preparation and analysis.[1][2] This resource provides in-depth, scientifically-grounded answers to common challenges, ensuring the integrity and reproducibility of your analytical results.

FAQ 1: Why am I observing poor reproducibility and significant analyte loss in my results?

Answer: Poor reproducibility and analyte loss when analyzing this compound are almost always attributable to its chemical instability. This molecule contains multiple reactive functional groups—a ketone and several hydroxyl groups—that make it susceptible to degradation under common analytical conditions.

The primary causes of degradation are:

  • pH Extremes: Both acidic and basic conditions can catalyze degradation. Alkaline conditions promote enolization, leading to isomerization and subsequent breakdown.[3] Strongly acidic conditions, especially when combined with heat, can cause rapid dehydration.[4]

  • Elevated Temperatures: As a sugar, this compound is thermally labile. High temperatures, such as those in a hot GC inlet, will cause caramelization—a complex series of reactions leading to browning and decomposition.[5][6][7]

  • Reaction with Matrix Components: If your sample contains amino acids, peptides, or proteins, elevated temperatures can initiate the Maillard reaction.[5][8][9][10] This non-enzymatic browning reaction between the reducing sugar and amino groups results in the covalent modification and loss of your analyte.[9][10]

Understanding these pathways is the first step toward developing a robust analytical method.

cluster_stressors Stress Factors cluster_pathways Degradation Pathways Analyte This compound (in Sample Matrix) Temp Elevated Temperature pH Non-Optimal pH (Acidic or Basic) Matrix Amino Acids in Matrix Degradation Analyte Loss & Inaccurate Results Dehydration Dehydration & Caramelization Temp->Dehydration Maillard Maillard Reaction Temp->Maillard Enolization Enolization & Isomerization pH->Enolization Matrix->Maillard Dehydration->Degradation Enolization->Degradation Maillard->Degradation

Key degradation pathways for this compound.
FAQ 2: What are the optimal storage and handling conditions for my samples and standards?

Answer: Proper storage and handling are critical to prevent degradation before analysis even begins. The goal is to minimize molecular motion and slow down chemical reactions.

ParameterRecommendationRationale
Temperature -20°C for short-term (days); -80°C for long-term (weeks/months)Reduces the rate of all chemical degradation pathways.
Solvent HPLC-grade water or a mild buffer (e.g., 10 mM Ammonium Acetate)Avoids reactive solvents. Water is generally inert.
pH 6.0 - 7.0A neutral to slightly acidic pH minimizes base-catalyzed enolization and acid-catalyzed dehydration.[11][12]
Atmosphere Store under an inert gas (Argon or Nitrogen) if possibleMinimizes exposure to oxygen, reducing the potential for oxidative degradation.
Containers Amber glass vials with PTFE-lined capsPrevents photodegradation and leaching of contaminants from plastic.
Freeze/Thaw Cycles Minimize; aliquot samples upon receiptRepeated freezing and thawing can cause localized concentration changes and physical stress, potentially accelerating degradation.
FAQ 3: I'm using Gas Chromatography (GC), but I'm getting no peak or multiple, broad peaks. What is happening?

Answer: This is a common and expected issue when attempting to analyze underivatized polyhydroxy compounds like this compound by GC.

The core problem is two-fold:

  • Non-Volatile Nature: The multiple hydroxyl groups form strong hydrogen bonds, making the molecule non-volatile. It will not transition into the gas phase under typical GC conditions.[7]

  • Thermal Instability: Instead of vaporizing in the hot GC inlet (typically >250°C), the molecule decomposes through caramelization and pyrolysis.[5][7]

The "multiple peaks" you might see for a standard are often the result of anomer formation (different stereoisomers of the cyclic form) during derivatization if the procedure is not optimized.[7][13]

The mandatory solution is chemical derivatization. Derivatization replaces the polar -OH protons with non-polar, thermally stable groups. This increases volatility and thermal stability, allowing the molecule to be analyzed by GC.[14][15][16] The most robust method for sugars is a two-step oximation followed by silylation.

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol first stabilizes the ketone group through oximation to prevent the formation of multiple isomers, followed by silylation of the hydroxyl groups to increase volatility.

Step 1: Oximation

  • Dry the Sample: Evaporate an aliquot of your sample (e.g., containing 1-2 mg of analyte) to complete dryness under a stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are moisture-sensitive.[17]

  • Prepare Reagent: Prepare a solution of an oximating agent, such as Methoxyamine HCl or Ethylhydroxylamine HCl, in pyridine (e.g., 40 mg/mL).

  • React: Add 200 µL of the oximation reagent to the dried sample. Cap the vial tightly.

  • Heat: Heat the mixture at 70-90°C for 30 minutes.[15][16] This reaction converts the ketone to a stable methoxime or ethoxime derivative.

  • Cool: Allow the sample to cool completely to room temperature.

Step 2: Silylation

  • Add Silylating Agent: To the cooled vial, add 120 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15][16]

  • React: Re-cap the vial tightly and heat again at 70°C for 30-60 minutes. This will convert all hydroxyl (-OH) groups to trimethylsilyl (-OTMS) ethers.

  • Analyze: The derivatized sample is now ready for GC-MS analysis.

start Dry Sample (Anhydrous) oximation Step 1: Oximation (Methoxyamine HCl in Pyridine) Heat at 70-90°C start->oximation intermediate1 Stable Oxime Derivative oximation->intermediate1 Cool to RT silylation Step 2: Silylation (BSTFA or MSTFA) Heat at 70°C gcms Inject into GC-MS (Volatile & Stable Analyte) silylation->gcms intermediate1->silylation

Workflow for GC-MS analysis via two-step derivatization.
FAQ 4: Which analytical technique is better for this compound: HPLC or GC?

Answer: The choice depends on your specific needs, available equipment, and the complexity of your sample matrix. Both techniques are viable but have distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Prep Minimal; often just "dilute and shoot" after filtration.[18]Mandatory derivatization is required, which is multi-step and time-consuming.[7][16]
Degradation Risk Lower risk, as analysis is performed at or near room temperature. Mobile phase pH must be controlled.High risk of degradation in the inlet if derivatization is incomplete.
Separation Good for complex mixtures. HILIC or specialized carbohydrate columns (e.g., Aminex HPX-87 series) are effective.[19][20]Excellent separation power and peak resolution for derivatized isomers.
Detection Refractive Index (RI) is universal but not sensitive. UV detection is possible for ketoses at low wavelengths (~210 nm).[19][20] ELSD or MS provides better sensitivity.Mass Spectrometry (MS) provides high sensitivity, selectivity, and structural information for identification.
Best For High-throughput screening, analysis of native compound, and when derivatization is undesirable.Definitive identification, structural elucidation, and high-sensitivity quantification of trace amounts.

Senior Scientist's Recommendation:

  • For routine quantification in relatively clean matrices, an HPLC method with a suitable carbohydrate column and a sensitive detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is often more efficient.

  • For structural confirmation, metabolite identification, or trace-level analysis , the sensitivity and specificity of GC-MS after robust derivatization are unparalleled.

Protocol 2: General Sample Preparation for HPLC Analysis

This protocol is designed to maintain the integrity of the analyte for direct injection.

  • Thaw: Thaw frozen samples on ice to maintain a low temperature.

  • Dilute: Dilute the sample to the desired concentration range using a pre-chilled, slightly acidic mobile phase or HPLC-grade water.[21] A 1:1 mixture of acetonitrile:water is common for HILIC methods.[21]

  • Precipitate Proteins (if necessary): If the sample contains proteins (e.g., serum, cell lysate), add cold acetonitrile or use another protein precipitation method. Vortex and centrifuge at 4°C.

  • Filter: Filter the supernatant through a 0.2 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.[18] This step is crucial to protect the HPLC column.

  • Analyze Promptly: Place the vials in a cooled autosampler (e.g., 4°C) and analyze as soon as possible to prevent degradation while waiting for injection. If samples must be stored in the autosampler for an extended period, ensure the temperature is maintained.[18]

References
  • MasterClass. (2022). Maillard Reaction Explained: What Is the Maillard Reaction? MasterClass. [Link]
  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR.
  • Wikipedia. (2024). Maillard reaction. Wikipedia. [Link]
  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
  • Mezroua, K., et al. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review.
  • R.A.S. Group. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. R.A.S. Group. [Link]
  • Restek Corporation. (n.d.). Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]
  • Quora. (2019).
  • Givry, S., et al. (2008).
  • Chromatography Forum. (2014). Analysis of sugars by GC method.
  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods.
  • ResearchGate. (n.d.). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC | Request PDF.
  • Halperin, M. L., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. PubMed. [Link]
  • Semantic Scholar. (n.d.). A new spectrophotometric method for the detection and determination of keto sugars and trioses. Semantic Scholar. [Link]
  • MASONACO. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. [Link]
  • ResearchGate. (2015). How can I derivatize sugars for GC analysis?
  • National Institutes of Health. (1954). Colorimetric estimation of ketopentoses and ketohexoses. PMC. [Link]
  • ResearchGate. (1951). A New spectrophotometric method for the detection and determination of keto sugars and trioses.
  • Creative Biolabs. (n.d.). Monosaccharide Analysis Service.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (1990). (PDF) Systemic pH modifies ketone body production rates and lipolysis in man.
  • National Renewable Energy Laboratory. (n.d.). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. NREL. [Link]
  • Kashiwagura, T., et al. (1984).
  • National Institutes of Health. (2017). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC. [Link]
  • Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one. Mol-Instincts. [Link]
  • SlideShare. (n.d.). carbohydrates- polyhydroxy aldehydes or ketones... SlideShare. [Link]
  • Reddit. (2016). Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? Reddit. [Link]
  • Chemistry Steps. (n.d.). Aldoses and Ketoses. Chemistry Steps. [Link]
  • Scribd. (n.d.).
  • National Institutes of Health. (2021).
  • Chemistry Stack Exchange. (2021). Why do ketoses undergo dehydration more rapidly than aldoses? Chemistry Stack Exchange. [Link]
  • Ye, F., et al. (2006).
  • Nagasawa, T., et al. (2023). Interaction of Organogermanium Compounds with Saccharides in Aqueous Solutions... PubMed. [Link]
  • National Institutes of Health. (2017). Acid–base safety during the course of a very low-calorie-ketogenic diet. PMC. [Link]
  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. PubChem. [Link]
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. PubChem. [Link]
  • PubChem. (n.d.). 1,3,5-Trihydroxypentane-2-one. PubChem. [Link]
  • Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • National Institutes of Health. (2016).
  • Creative Biolabs. (n.d.). Aldose & Ketose: Structure, Differences & Isomerization.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 3,4,5-Trihydroxy-2-(1-methoxyethylperoxy)pentanal. PubChem. [Link]

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Technical Support Center: Purification of Polyhydroxylated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polyhydroxylated ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these complex molecules. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical expertise.

Frequently Asked Questions (FAQs)

Q1: What makes polyhydroxylated ketones so challenging to purify?

Polyhydroxylated ketones, which include many sugars and their derivatives, present a unique set of purification challenges due to their structural complexity and chemical sensitivities. Key difficulties include:

  • High Polarity: The multiple hydroxyl groups render these molecules highly polar, making them very soluble in water and poorly soluble in many common organic solvents used in standard chromatography.[1]

  • Structural Isomerism: These compounds often exist as a mixture of isomers, including enantiomers, diastereomers, and anomers (in the case of cyclic forms), which have very similar physicochemical properties, making them difficult to separate.[2][3][4]

  • Instability: Polyhydroxylated ketones can be sensitive to pH, temperature, and even light, leading to degradation, epimerization, or rearrangement during purification.[5][6][7]

  • Lack of a Strong Chromophore: Many simple polyhydroxylated ketones do not absorb UV light, making detection by standard HPLC methods challenging and often requiring alternative techniques like refractive index (RI) or evaporative light scattering detection (ELSD).[8]

Q2: My polyhydroxylated ketone seems to be degrading during purification. What are the common causes and how can I prevent this?

Degradation is a significant concern and can be caused by several factors:

  • pH Extremes: Both acidic and basic conditions can catalyze degradation reactions. For instance, ketones with alpha-hydrogens are susceptible to enolization, which can lead to racemization or epimerization.[5][9][10] To mitigate this, maintain a neutral pH whenever possible and use buffered mobile phases.

  • Thermal Instability: Many polyhydroxylated compounds are thermally labile.[6] Avoid high temperatures during solvent evaporation (e.g., rotary evaporation) and during chromatographic separations if possible. Consider using techniques like freeze-drying (lyophilization) to remove solvents.

  • Oxidation: The hydroxyl groups can be susceptible to oxidation. To prevent this, consider degassing solvents and blanketing samples and fractions with an inert gas like nitrogen or argon.

Q3: How can I effectively separate diastereomers of a polyhydroxylated ketone?

Separating diastereomers requires high-resolution chromatographic techniques. Here are some strategies:

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice.

    • Normal-Phase and HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like polyhydroxylated ketones.[3][11] It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.

    • Reversed-Phase Chromatography: While less common for highly polar underivatized ketones, reversed-phase (RP) chromatography can be effective, especially for less polar derivatives or when using specialized columns.[3][8] Ion-pairing agents can also be added to the mobile phase to improve retention and separation of highly polar analytes.[8]

  • Column Selection: The choice of stationary phase is critical. For HILIC, amide or diol-based columns are common choices. Chiral stationary phases are necessary for separating enantiomers and can sometimes resolve diastereomers as well.[2][4]

  • Method Development: Systematic optimization of the mobile phase composition (e.g., gradient elution), flow rate, and temperature is crucial for achieving baseline separation.

Q4: What are the best practices for storing purified polyhydroxylated ketones?

To ensure the long-term stability of your purified compound:

  • Low Temperature: Store samples at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • Anhydrous Conditions: As many of these compounds are hygroscopic, store them in a desiccated environment to prevent water absorption, which can catalyze degradation.

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) can prevent oxidation.

  • Appropriate Solvent: If stored in solution, choose a non-reactive, anhydrous solvent.

Troubleshooting Guides

Problem 1: Low Yield After Chromatographic Purification
Potential Cause Troubleshooting Steps
Irreversible Adsorption onto the Column 1. Check for appropriate column chemistry: For highly polar compounds, silica-based normal-phase columns can sometimes lead to strong, irreversible binding. Consider using a less active stationary phase like a diol or a bonded phase for HILIC. 2. Modify the mobile phase: Adding a small amount of a polar solvent (like water or a buffer) to the mobile phase in normal-phase chromatography can help to reduce strong interactions.
Product Degradation on the Column 1. Assess pH sensitivity: If using a silica-based column, the surface can be acidic and cause degradation of acid-labile compounds. Consider using end-capped columns or switching to a polymer-based column. 2. Run at lower temperatures: If the compound is thermally labile, try running the chromatography at a reduced temperature.
Incomplete Elution 1. Increase the strength of the mobile phase: In a gradient elution, ensure the final mobile phase composition is strong enough to elute all of the compound of interest. 2. Perform a column wash: After your run, wash the column with a very strong solvent to see if any of your compound elutes. This can help diagnose incomplete elution.
Problem 2: Co-elution of Isomers
Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution 1. Optimize the mobile phase: Perform a systematic study of different solvent systems and gradient profiles. Small changes in solvent composition can have a large impact on selectivity.[3] 2. Change the stationary phase: Not all columns are created equal. Trying a column with a different stationary phase chemistry (e.g., switching from an amide to a diol HILIC column) can alter the selectivity and improve separation.[12] 3. Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. 4. Increase the column length: Using a longer column or coupling two columns in series can also increase the theoretical plates and improve separation.
Presence of Multiple Anomers in Solution 1. Control the temperature: Anomeric equilibrium can be temperature-dependent. Running the chromatography at a consistent, and sometimes sub-ambient, temperature can "freeze" the equilibrium and result in sharper peaks.[2] 2. Consider derivatization: Protecting the hydroxyl groups can prevent anomerization and simplify the chromatographic profile.
Problem 3: Epimerization During Purification

Epimerization, the change in stereochemistry at a single chiral center, is a common issue for ketones with acidic alpha-protons.[5]

Workflow for Diagnosing and Preventing Epimerization

Ketone (R-isomer) Ketone (R-isomer) Enolate (achiral) Enolate (achiral) Ketone (R-isomer)->Enolate (achiral) Deprotonation (Base) Enolate (achiral)->Ketone (R-isomer) Reprotonation Ketone (S-isomer) Ketone (S-isomer) Enolate (achiral)->Ketone (S-isomer) Reprotonation

Caption: Base-catalyzed epimerization via an enolate intermediate.

Under basic conditions, a proton on the alpha-carbon is removed to form a planar, achiral enolate intermediate. [5]Reprotonation can then occur from either face of the enolate, leading to a mixture of epimers. [5]

Problem 4: Difficulty with Detection
Potential Cause Troubleshooting Steps
Lack of UV Chromophore 1. Use a universal detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are excellent alternatives for non-UV active compounds. Refractive Index (RI) detectors are also an option but are not compatible with gradient elution. 2. Derivatization: Introduce a UV-active protecting group to the molecule. This can also have the added benefit of improving chromatographic separation. [8]
Low Concentration 1. Concentrate the sample: If the sample is too dilute, consider a concentration step prior to injection. Be mindful of the compound's stability during this process. 2. Increase the injection volume: If the chromatography method allows, a larger injection volume can lead to a stronger signal.

References

  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. [Link]
  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne ISCO. [Link]
  • Process for the purification of sugars and their derivatives. (1965).
  • Methods for Separ
  • How to avoid sugar interference in column chromatography?. (2014).
  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. (2016).
  • Method for purification of ketones. (1958).
  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson)
  • α-Ketol rearrangement. Wikipedia. [Link]
  • Tautomerism of Aldehydes and Ketones. (2014). YouTube. [Link]
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008).
  • Chromatographic separation of glycated peptide isomers derived from glucose and fructose. (2022). Springer. [Link]
  • Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. (2022).
  • A Newly Identified Impurity in Polysorbate 80, the Long-Chain Ketone 12-Tricosanone, Forms Visible Particles in a Biopharmaceutical Drug Product. (2018).
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008).
  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. (2019).

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Technical Support Center: Troubleshooting Low Conversion Rates in Aldolase-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aldolase-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Aldolases are powerful biocatalysts for stereoselective carbon-carbon bond formation, a critical step in the synthesis of chiral molecules for pharmaceuticals and other fine chemicals.[1][2] However, achieving high conversion rates can be challenging due to the sensitive nature of enzymatic reactions. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aldolase reaction has stalled at a low conversion rate. What are the most likely causes?

Low conversion in aldolase reactions can stem from a variety of factors, often related to enzyme stability, substrate or product effects, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Diagnostic Questions:

  • Is the enzyme active? Confirm the activity of your aldolase stock using a standard activity assay with known substrates.

  • Are the substrates of high purity? Impurities in your aldehyde or ketone substrates can inhibit the enzyme or lead to unwanted side reactions.[3]

  • Is the reaction environment optimal? Factors like pH, temperature, and buffer composition can significantly impact enzyme activity and stability.[4][5]

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow Start Low Conversion Rate Observed Enzyme_Activity Verify Enzyme Activity (Standard Assay) Start->Enzyme_Activity Substrate_Purity Check Substrate Purity (e.g., NMR, GC-MS) Enzyme_Activity->Substrate_Purity Enzyme is Active Inactive_Enzyme Source New Enzyme or Purify Existing Stock Enzyme_Activity->Inactive_Enzyme Enzyme Inactive/Low Activity Reaction_Conditions Evaluate Reaction Conditions (pH, Temp, Buffer) Substrate_Purity->Reaction_Conditions Substrates are Pure Impure_Substrates Purify Substrates (e.g., Distillation, Chromatography) Substrate_Purity->Impure_Substrates Impurities Detected Inhibition_Check Investigate Potential Inhibition (Substrate, Product) Reaction_Conditions->Inhibition_Check Conditions are Optimal Suboptimal_Conditions Optimize pH, Temperature, Buffer Components Reaction_Conditions->Suboptimal_Conditions Suboptimal Conditions Stability_Check Assess Enzyme Stability Under Reaction Conditions Inhibition_Check->Stability_Check No Significant Inhibition Inhibition_Detected Modify Substrate Feed Strategy or Consider Product Removal Inhibition_Check->Inhibition_Detected Inhibition Observed Optimization Systematic Optimization (DOE) Stability_Check->Optimization Enzyme is Stable Instability_Detected Consider Immobilization or Protein Engineering Stability_Check->Instability_Detected Enzyme is Unstable Success High Conversion Achieved Optimization->Success

Caption: A logical workflow for troubleshooting low conversion rates in aldolase reactions.

Q2: I suspect substrate inhibition is occurring. How can I confirm this and what are the mitigation strategies?

Substrate inhibition is a common challenge in biocatalysis, particularly when using high concentrations of reactive aldehydes.[6] Aldehydes can sometimes form adducts with the enzyme or undergo side reactions, leading to enzyme inactivation.[6]

Confirmation of Substrate Inhibition:

To determine if substrate inhibition is the culprit, perform a substrate titration experiment. Measure the initial reaction rate at varying concentrations of one substrate while keeping the other constant. If substrate inhibition is occurring, you will observe a decrease in the reaction rate at higher substrate concentrations.

Substrate ConcentrationInitial Reaction Rate (U/mL)
LowIncreasing
OptimalMaximum
HighDecreasing
Caption: Expected trend for substrate inhibition.

Mitigation Strategies:

  • Fed-Batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually over time can maintain a low, optimal concentration in the reaction vessel.

  • Enzyme Engineering: Directed evolution or rational design can be employed to develop aldolase variants with increased tolerance to high substrate concentrations.[1][2] For example, mutating residues near the active site can sometimes prevent inhibitory binding.[6]

Q3: Could product inhibition be limiting my reaction conversion? How do I test for and overcome this?

Product inhibition occurs when the product of the reaction binds to the enzyme and prevents further substrate conversion. This is a common feedback mechanism in metabolic pathways.

Testing for Product Inhibition:

To test for product inhibition, run the reaction with varying initial concentrations of the product added at the start of the reaction. A decrease in the initial reaction rate with increasing product concentration is indicative of product inhibition.

Overcoming Product Inhibition:

  • In Situ Product Removal (ISPR): Employ techniques to continuously remove the product from the reaction mixture as it is formed. This can be achieved through methods like precipitation, extraction, or adsorption.

  • Reaction Engineering: For reversible reactions, pushing the equilibrium towards the product side by removing the product can significantly improve the final conversion.[7]

Q4: My enzyme seems to be losing activity over the course of the reaction. How can I improve its stability?

Enzyme stability is paramount for achieving high conversions, especially in industrial applications where reactions may run for extended periods.[8] Aldolases, like many enzymes, can be sensitive to temperature, pH, and the presence of organic solvents.[2]

Strategies to Enhance Enzyme Stability:

  • Immobilization: Attaching the enzyme to a solid support can often improve its stability and allow for easier reuse.[8]

  • Protein Engineering: Directed evolution and rational design have been successfully used to create more thermostable and solvent-tolerant aldolase variants.[2]

  • Additive Screening: The addition of certain excipients, such as polyols (e.g., glycerol, sorbitol) or polymers (e.g., PEG), can sometimes stabilize the enzyme's structure.

Enzyme_Stabilization Start Enzyme Instability Observed Immobilization Immobilization (e.g., on solid support) Start->Immobilization Protein_Engineering Protein Engineering (Directed Evolution, Rational Design) Start->Protein_Engineering Additives Use of Stabilizing Additives (e.g., Glycerol, PEG) Start->Additives Optimized_Conditions Optimization of Reaction Conditions (Lower Temp, Optimal pH) Start->Optimized_Conditions Stable_Enzyme Improved Enzyme Stability Immobilization->Stable_Enzyme Protein_Engineering->Stable_Enzyme Additives->Stable_Enzyme Optimized_Conditions->Stable_Enzyme

Caption: Key strategies for enhancing the stability of aldolase enzymes.

Q5: How do I determine the optimal pH and temperature for my specific aldolase-catalyzed reaction?

The optimal pH and temperature for an aldolase can vary depending on the source of the enzyme and the specific substrates being used.[4][9] Determining these parameters is a critical step in reaction optimization.

Experimental Protocol for Determining Optimal pH:

  • Prepare a series of buffers with a range of pH values (e.g., pH 6.0 to 9.0 in 0.5 unit increments).

  • Set up identical reaction mixtures in each buffer, ensuring the final concentrations of enzyme and substrates are the same.

  • Incubate the reactions at a constant temperature.

  • Measure the initial reaction rate for each pH value.

  • Plot the reaction rate as a function of pH to identify the optimum.

Experimental Protocol for Determining Optimal Temperature:

  • Set up identical reaction mixtures in the optimal pH buffer.

  • Incubate the reactions at a range of different temperatures (e.g., 25°C to 50°C in 5°C increments).

  • Measure the initial reaction rate at each temperature.

  • Plot the reaction rate as a function of temperature to determine the optimum.

ParameterTypical Range for Aldolases
pH 6.5 - 8.5
Temperature 25°C - 45°C
Caption: General optimal pH and temperature ranges for many aldolases. Note that these are general ranges and the optimal conditions for a specific enzyme may vary.[5][10][11][12]

Advanced Troubleshooting & Optimization

Q6: I'm working with a novel, non-natural substrate and observing very low conversion. What should I consider?

The substrate specificity of aldolases can be a limiting factor when working with non-natural substrates.[8] While some aldolases exhibit broad substrate tolerance, others are highly specific.

Strategies for Novel Substrates:

  • Enzyme Screening: Screen a panel of different aldolases from various sources to find one with activity towards your substrate.

  • Directed Evolution: If a suitable natural enzyme cannot be found, directed evolution can be a powerful tool to engineer an aldolase with the desired substrate specificity and activity.[13][14][15][16] This involves creating a library of enzyme variants and screening for improved performance with your target substrate.

Q7: What analytical methods are best for monitoring the progress of my aldolase reaction?

Accurate monitoring of reaction progress is essential for troubleshooting and optimization. The choice of analytical method will depend on the specific properties of your substrates and products.

Common Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying substrates and products.

  • Gas Chromatography (GC): Suitable for volatile substrates and products.

  • Spectrophotometric Assays: If a substrate or product has a unique absorbance or can be coupled to a colored or fluorescent product, a continuous spectrophotometric assay can be used.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantification of reaction components.

Protocol for a Coupled Spectrophotometric Assay:

Many aldolase activity assays are coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[19][20]

  • Reaction Mixture: Prepare a reaction mixture containing buffer, the aldolase substrate (e.g., fructose-1,6-bisphosphate), auxiliary enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), and NADH.

  • Initiate Reaction: Add the aldolase sample to the reaction mixture to start the reaction.

  • Monitor Absorbance: Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: The rate of NADH consumption is directly proportional to the aldolase activity.

References

  • Vertex AI Search. (n.d.). Aldolase: A desirable biocatalytic candidate for biotechnological applications.
  • National Institutes of Health. (n.d.). Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies.
  • PubMed. (n.d.). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase.
  • MDPI. (n.d.). Aldolase: A Desirable Biocatalytic Candidate for Biotechnological Applications.
  • PubMed Central. (2014, January 4). Engineering aldolases as biocatalysts.
  • Royal Society of Chemistry. (2021, December 20). Biocatalysis making waves in organic chemistry.
  • Santa Cruz Biotechnology. (n.d.). Aldolase Inhibitors.
  • PubMed Central. (n.d.). Computational and Experimental Study of Inhibitors Design for Aldolase A.
  • ACS Publications. (2021, December 27). Recent Advances in the Substrate Selectivity of Aldolases.
  • ResearchGate. (2025, August 9). Directed evolution of aldolases for exploitation in synthetic organic chemistry.
  • Santa Cruz Biotechnology. (n.d.). Aldolase A Inhibitors.
  • PubMed Central. (n.d.). Directed evolution of aldolases for exploitation in synthetic organic chemistry.
  • ResearchGate. (n.d.). Directed evolution of an aldolase for application in the parallel....
  • ResearchGate. (n.d.). Strategies for the directed evolution of enzymes that catalyze the....
  • PubMed. (2006, March 1). Amperometric assay for aldolase activity: antibody-catalyzed ferrocenylamine formation.
  • PubMed. (1969, January 10). Studies on the interaction of aldolase with substrate analogues.
  • PubMed Central. (2016, January 19). Trading off stability against activity in extremophilic aldolases.
  • Sigma-Aldrich. (n.d.). Aldolase Activity Colorimetric Assay Kit (MAK223) - Technical Bulletin.
  • Proteopedia. (2021, March 30). Fructose Bisphosphate Aldolase.
  • PubMed. (1995). Class I aldolases: substrate specificity, mechanism, inhibitors and structural aspects.
  • (n.d.). Robust design and optimization of retro-aldol enzymes.
  • National Institutes of Health. (n.d.). Complete Switch of Reaction Specificity of an Aldolase by Directed Evolution In Vitro: Synthesis of Generic Aliphatic Aldol Products.
  • Medichem Middle East. (2010). Manual Procedure Aldolase.
  • National Institutes of Health. (2013, July 18). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure.
  • eMedicine. (2025, December 9). Aldolase: Reference Range, Interpretation, Collection and Panels.
  • Biology LibreTexts. (2024, March 31). 9.2: Influence of pH and temperature on enzyme activity.
  • Creative BioMart. (n.d.). Aldolase Activity Colorimetric Assay Kit.
  • Abcam. (n.d.). Aldolase Activity Assay Kit (Colorimetric) (ab196994).
  • Sigma-Aldrich. (n.d.). Aldolase Activity Colorimetric Assay Kit (MAK223) - Technical Bulletin.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in reactions involving Hexanophenone.
  • Omics Online. (n.d.). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis.
  • LOUIS Pressbooks. (n.d.). The Effects of Temperature and pH on Enzymatic Activity.
  • DiVA portal. (2020, June 9). Production and characterization of fructose-6-phosphate aldolase mutants.
  • YouTube. (2025, January 14). The Effect of Temperature and pH on Enzyme Activity.
  • ResearchGate. (n.d.). Development of aldolase-based catalysts for the synthesis of organic chemicals.
  • (n.d.). Aldolase.
  • YouTube. (2022, May 1). GCSE Biology - Enzymes - How Temperature and pH Affect Rate of Reaction (2026/27 exams).
  • Wikipedia. (n.d.). Aldol condensation.
  • Boston University. (n.d.). Research.
  • Khan Academy. (n.d.). Aldol reactions in metabolism.

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Technical Support Center: Matrix Effects in LC-MS Analysis of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3,4,5-Trihydroxypentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies.

Introduction to Matrix Effects and this compound

This compound is a small, polar molecule, and its accurate quantification by LC-MS can be significantly impacted by matrix effects . The "matrix" encompasses all components within a sample other than the analyte of interest, including salts, proteins, lipids, and other endogenous or exogenous substances.[1] These components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of an assay.[3][4]

This guide will walk you through the common challenges and solutions associated with analyzing this polar compound in complex biological matrices.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects for a small, polar molecule like this compound?

A1: For a polar analyte such as this compound, the primary causes of matrix effects, particularly ion suppression in Electrospray Ionization (ESI), are:

  • Competition for Ionization: Co-eluting compounds from the sample matrix compete with the analyte for the available charge on the ESI droplet surface.[1] This is a significant issue for polar molecules which often have limited retention on traditional reversed-phase columns and may elute in regions with a high density of other polar matrix components.

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[2] This can hinder the efficient desolvation and release of analyte ions into the gas phase.

  • Ion Pairing: Endogenous salts or ion-pairing agents present in the mobile phase can form neutral adducts with the analyte, preventing its ionization.

  • Co-elution with Phospholipids: In biological matrices like plasma or serum, phospholipids are a major source of ion suppression.[5] They are often retained in the middle of a reversed-phase chromatographic run, a region where many polar analytes may elute.

Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?

A2: A widely used technique for the qualitative assessment of matrix effects is the post-column infusion experiment .

Experimental Workflow: Post-Column Infusion

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup LC LC Column Tee Mixing Tee LC->Tee Column Effluent SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow caption Post-Column Infusion Workflow

A diagram illustrating the post-column infusion experimental setup.

Protocol:

  • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column using a T-fitting.

  • Inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte) onto the LC column.

  • Monitor the analyte's signal in the mass spectrometer. A stable signal should be observed.

  • Observe for dips or peaks in the signal as the matrix components elute from the column. A significant drop in the signal indicates ion suppression, while a rise indicates ion enhancement.

Q3: What are the most effective sample preparation techniques to mitigate matrix effects for this analyte?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1] For a polar compound like this compound, the following techniques are recommended, often in combination:

Sample Preparation TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Often results in significant matrix effects due to co-extraction of phospholipids and other soluble components.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.[6][7]Analyte recovery can be low for highly polar compounds.[6]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Offers excellent cleanup and can significantly reduce matrix effects.[1][5]Method development can be more complex and time-consuming.

Recommendation for this compound:

Given its polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) SPE or a mixed-mode SPE with both reversed-phase and ion-exchange properties would be most effective.[6] These can retain the polar analyte while allowing less polar interferences to be washed away.

Q4: My calibration curve is non-linear and has poor reproducibility. Could this be due to matrix effects?

A4: Yes, non-linearity and poor reproducibility are classic symptoms of uncompensated matrix effects. The matrix can affect each concentration level of your calibrators differently, leading to a distorted curve.

To address this, consider the following:

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, urine).[1][8] This helps to ensure that the calibrators and samples experience similar matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects.[8][9] A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate ratiometric quantification.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to matrix effects in the analysis of this compound.

Issue 1: Low Analyte Response and Poor Sensitivity

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

LowResponseTroubleshooting Start Low Analyte Response Step1 Improve Sample Cleanup Start->Step1 Step2 Optimize Chromatography Step1->Step2 If suppression persists End Improved Sensitivity Step1->End If successful Step3 Modify MS Source Parameters Step2->Step3 If co-elution is unavoidable Step2->End If successful Step4 Use a Different Ionization Technique Step3->Step4 If suppression remains Step3->End If successful Step4->End

A flowchart for troubleshooting low analyte response.
  • Enhance Sample Preparation:

    • Action: Switch from protein precipitation to a more rigorous technique like SPE. Consider using specialized SPE plates that target phospholipid removal.[5][7]

    • Rationale: A cleaner sample will have fewer co-eluting interferences, leading to reduced ion suppression.[6]

  • Optimize Chromatographic Separation:

    • Action:

      • For reversed-phase LC, adjust the gradient to better separate the analyte from the "phospholipid region" of the chromatogram.

      • Consider switching to a HILIC column, which is well-suited for retaining and separating very polar compounds like this compound.[10]

    • Rationale: Improving chromatographic resolution separates the analyte from matrix components in time, preventing them from entering the mass spectrometer simultaneously and competing for ionization.[9]

  • Adjust Mass Spectrometer Source Conditions:

    • Action: Optimize source parameters such as gas flows, temperatures, and spray voltage.

    • Rationale: Fine-tuning the ionization source can sometimes improve the ionization efficiency of the target analyte relative to the interfering matrix components.[11]

  • Consider an Alternative Ionization Source:

    • Action: If available, evaluate Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).

    • Rationale: APCI and APPI are generally less susceptible to matrix effects than ESI, especially for less polar analytes, but can be an option if ESI proves problematic.[3]

Issue 2: Inconsistent Results and High Variability (%CV)

Possible Cause: Variable matrix effects between different sample lots or individuals.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy:

    • Action: If not already in use, incorporate a stable isotope-labeled internal standard for this compound.

    • Rationale: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects, as it will be affected in the same manner as the analyte.[8]

  • Evaluate Matrix Effect Across Different Lots:

    • Action: During method validation, perform a matrix effect experiment using at least six different lots of the biological matrix.[12][13]

    • Protocol:

      • Prepare two sets of samples at low and high concentrations.

      • Set A: Spike the analyte and IS into a clean solvent.

      • Set B: Spike the analyte and IS into post-extracted blank matrix from different sources.

      • Calculate the Matrix Factor (MF) for each lot:

        • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

      • The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be ≤15%.[13]

    • Rationale: This experiment quantitatively assesses the variability of the matrix effect and ensures the method is robust across different sample sources.

  • Dilute the Sample:

    • Action: If the analyte concentration allows, dilute the sample extract with the initial mobile phase.

    • Rationale: Dilution reduces the concentration of interfering matrix components, thereby minimizing their impact on analyte ionization.[9]

Part 3: In-Depth Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol provides a step-by-step guide to quantitatively determine the extent of ion suppression or enhancement.

Materials:

  • Calibrated solution of this compound and its SIL-IS.

  • At least six different sources of blank biological matrix.

  • Sample preparation materials (e.g., SPE cartridges, solvents).

  • LC-MS/MS system.

Procedure:

  • Prepare Blank Matrix Extracts: Process at least six different lots of the blank matrix using your validated sample preparation method.

  • Prepare Neat Solutions (Set A): In a clean solvent (e.g., mobile phase), prepare solutions of the analyte and IS at low and high concentrations corresponding to your quality control (QC) levels.

  • Prepare Post-Spiked Matrix Samples (Set B): To the blank matrix extracts from step 1, add the analyte and IS to achieve the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples.

  • Calculations:

    • Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix lot: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS

    • Calculate the %CV of the IS-Normalized MF across all matrix lots.

Acceptance Criteria: The %CV of the IS-Normalized MF should not exceed 15%.[13]

ParameterCalculationAcceptance Criteria
Analyte Matrix Factor MF_analyte = Area_matrix / Area_solvent-
IS Matrix Factor MF_IS = Area_matrix / Area_solvent-
IS-Normalized MF MF_analyte / MF_IS-
%CV of IS-Normalized MF (StDev / Mean) * 100≤ 15%

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ioniz
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry.
  • LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]
  • The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. [Link]
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
  • Validation of a global method for the simultaneous analysis of polar and non-polar pesticides by online extraction and LC-MS/MS. PubMed. [Link]
  • This compound. PubChem. [Link]
  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Validation of a global method for the simultaneous analysis of polar and non-polar pesticides by online extraction and LC-MS. I.R.I.S. [Link]
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). PMC - NIH. [Link]
  • An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research. [Link]
  • Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.

Sources

Stability of 3,4,5-Trihydroxypentan-2-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common experimental challenges. As Senior Application Scientists, we've structured this center to address the practical issues you may encounter, focusing on the causality behind experimental choices to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What is this compound and what are its key properties?

This compound is a polyhydroxylated ketone with the molecular formula C₅H₁₀O₄.[1] It is a member of the alpha-hydroxy ketone family, which are organic compounds containing a ketone functional group with a hydroxyl group on the adjacent carbon.[2] This structural feature is critical as it largely dictates the compound's chemical behavior and stability. It is also known by synonyms such as 1-Deoxy-D-ribulose.[1]

Key Physical and Chemical Properties:

  • Molecular Weight: 134.13 g/mol [1]

  • Structure: Possesses three hydroxyl groups and one ketone group, making it a highly polar molecule.

  • Significance: It is a key intermediate in the acid-catalyzed conversion of biomass-derived molecules, such as furfuryl alcohol, into valuable chemicals like levulinic acid.[3]

Q2: What are the recommended storage and handling procedures for this compound?

Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

  • Storage Temperature: Due to its potential for instability, this compound should be stored in a freezer.[3] Some suppliers recommend cold-chain transportation to maintain its integrity.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.[5] Avoid materials it is incompatible with, such as strong oxidizing agents and strong bases.[5]

Troubleshooting Guide: Stability and Degradation

Users frequently report issues with sample stability, leading to inconsistent results. This section explores the common causes of degradation and provides solutions.

Q3: My sample of this compound shows multiple or unexpected peaks during analysis. What are the likely degradation pathways?

The appearance of unexpected peaks is often a direct result of the compound's inherent chemical instability, which is characteristic of α-hydroxy ketones. Several degradation or isomerization pathways can occur, especially under analytical or storage conditions.

  • α-Ketol Rearrangement (Acyloin Rearrangement): This is a primary pathway for the isomerization of α-hydroxy ketones. The reaction involves a 1,2-migration of the alkyl group (in this case, the -CH(OH)CH₂OH group) from the carbon bearing the hydroxyl group to the carbonyl carbon.[6][7] This rearrangement can be catalyzed by acid, base, or even heat (e.g., in a hot GC injector).[6][8] The reaction is reversible, and the equilibrium will favor the more thermodynamically stable isomer.[6][8] This can result in the formation of 1,4,5-Trihydroxypentan-2-one or other isomers, leading to multiple peaks in your chromatogram.

  • Keto-Enol Tautomerism: Like all ketones with an alpha-hydrogen, this compound exists in equilibrium with its enol tautomer.[9] While the keto form is typically more stable, the presence of the enol form can be significant. The stability of the enol form can be influenced by solvent polarity and the potential for intramolecular hydrogen bonding.[9] The enol is often more reactive and can be an intermediate in other degradation reactions.

  • Dehydration: As an intermediate in the conversion of furfuryl alcohol, this compound can undergo dehydration, which involves the elimination of water molecules.[3] This process is typically acid-catalyzed and can lead to the formation of various unsaturated products.

  • Oxidation: The secondary hydroxyl groups and the α-hydroxy ketone moiety can be susceptible to oxidation, especially if samples are not handled under an inert atmosphere or if solvents contain dissolved oxygen. This can lead to the formation of dicarbonyl compounds or cleavage of C-C bonds.

Degradation Pathways Potential Degradation Pathways of this compound A This compound (Keto Form) B Enol Tautomer A->B Tautomerism (Solvent, pH dependent) C Isomeric Product (e.g., 1,4,5-Trihydroxypentan-2-one) A->C α-Ketol Rearrangement (Acid/Base/Heat catalyzed) D Dehydration Products A->D Dehydration (Acid catalyzed) E Oxidation Products A->E Oxidation (O₂, Oxidizing Agents) B->A C->A Reversible

Caption: Key degradation and isomerization pathways for this compound.

Q4: How does solvent choice impact the stability of this compound?

Solvent selection is a critical parameter that directly influences the stability of the compound by affecting solubility and mediating degradation pathways. Due to its multiple hydroxyl groups, this compound is a very polar molecule.

Solvent TypeExamplesExpected SolubilityStability Considerations
Protic Polar Water, Methanol, EthanolHighHigh Risk. These solvents can actively participate in proton transfer, facilitating both α-ketol rearrangement and keto-enol tautomerism.[7][9] Water is a reactant in its formation from furfuryl alcohol and can promote dehydration.[3] Use only when necessary and for short durations at low temperatures. Buffering the solution to a neutral pH may mitigate acid/base catalysis.
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Good to HighRecommended. These solvents provide good solubility for the polar molecule but are less likely to directly participate in proton-transfer-mediated degradation. They offer the best balance of solubility and stability for stock solutions and analytical samples.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneVery LowNot Recommended. The compound's high polarity leads to poor solubility, making these solvents impractical for most applications.

Recommendation: For preparing stock solutions or for use as an analytical diluent, Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are the preferred choices to maximize stability. If aqueous solutions are required, use freshly prepared, buffered (pH ~6-7) solutions and store them at low temperatures (2-8°C) for the shortest possible time.

Analytical Troubleshooting and Protocols

This section provides guidance on analyzing this compound and includes a protocol for assessing its stability.

Q5: I'm observing peak tailing, shifting retention times, or multiple peaks during chromatographic analysis. How can I troubleshoot this?

These issues often stem from the compound's reactivity on the analytical column or under the conditions of the analysis itself.

  • For GC-MS Analysis:

    • Problem: Thermal degradation in the hot injector is a major concern for α-hydroxy ketones, potentially causing on-the-fly α-ketol rearrangement.[6]

    • Solution:

      • Lower the Injector Temperature: Start with a low injector temperature (e.g., 120-150°C) and increase it incrementally to find a balance between volatilization and degradation.

      • Derivatization: To improve thermal stability and volatility, consider derivatizing the hydroxyl groups via silylation (e.g., using BSTFA). This protects the functional groups from rearrangement and improves peak shape.

  • For LC-MS/HPLC Analysis:

    • Problem: On-column interactions and tautomerization can lead to broad or split peaks. The mobile phase pH can also induce degradation.

    • Solution:

      • Control Mobile Phase pH: Add a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer to the mobile phase. This can suppress the ionization of hydroxyl groups and stabilize a single form of the molecule, leading to sharper peaks. However, be aware that strong acids can accelerate degradation.

      • Optimize Column Temperature: Analyze at a controlled, lower temperature (e.g., 25-30°C) to minimize on-column degradation.

      • Consider Derivatization for UV: this compound lacks a strong chromophore for sensitive UV detection. For quantification by HPLC-UV, derivatization of the ketone with 2,4-dinitrophenylhydrazine (DNPH) is an effective strategy.[10]

Experimental Protocol: Solvent Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound in various solvents over time.

Objective: To determine the degradation rate of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), DMSO (spectroscopic grade), Methanol (HPLC grade), Water (HPLC grade, buffered to pH 7.0)

  • Autosampler vials

  • LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. This serves as the master stock.

  • Sample Preparation:

    • In separate amber autosampler vials, dilute the stock solution to a final concentration of 20 µg/mL in each of the test solvents (Acetonitrile, DMSO, Methanol, buffered Water).

    • Prepare at least 3 replicates for each solvent and each time point.

    • Prepare a "Time 0" sample for each solvent by immediately placing it in the autosampler cooled to 4°C for analysis.

  • Incubation: Store all other sample vials in a temperature-controlled incubator at 25°C, protected from light.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each solvent from the incubator.

    • Immediately quench any further degradation by placing the vial in the cooled autosampler (4°C).

    • Analyze the samples by LC-MS.

  • LC-MS Analysis:

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Detection: Monitor the [M+H]⁺ or [M-H]⁻ ion in the mass spectrometer.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the corresponding T=0 sample peak area.

    • Plot the percentage of remaining this compound against time for each solvent.

Stability Protocol Workflow cluster_prep 1. Preparation cluster_analysis 2. Incubation & Analysis cluster_data 3. Data Processing prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_samples Dilute to 20 µg/mL in Test Solvents (ACN, DMSO, MeOH, H₂O) prep_stock->prep_samples t0_analysis Analyze 'Time 0' Samples Immediately via LC-MS prep_samples->t0_analysis incubation Incubate Samples at 25°C prep_samples->incubation analysis_tp Analyze at Time Points (2, 4, 8, 24, 48h) incubation->analysis_tp integrate Integrate Parent Peak Area analysis_tp->integrate normalize Normalize to T=0 Area integrate->normalize plot Plot % Remaining vs. Time normalize->plot

Caption: Workflow for the experimental protocol to assess solvent stability.

References
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2',3',4'-Trihydroxyacetophenone.
  • Various Authors. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Quora.
  • BenchChem. 1,4,5-Trihydroxypentan-2-one | CAS 3343-53-1.
  • Paquette, L. A. (2008, August 7). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Request PDF.
  • Topczewski, J. J., & Knauss, G. L. (2021, October 15). α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions. National Institutes of Health (NIH).
  • Wikipedia. α-Ketol rearrangement.
  • Paquette, L. A. (2004). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions.
  • PubChem. This compound | C5H10O4 | CID 337.
  • BLDpharm. (3S,4R)-3,4,5-Trihydroxypentan-2-one | 60299-43-6.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516).
  • BenchChem. A Comparative Guide to Analytical Techniques for 5-Hydroxy-2-Pentanone Detection.

Sources

Optimizing collision energy for MS/MS fragmentation of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Collision Energy for MS/MS Fragmentation of 3,4,5-Trihydroxypentan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support guide for the tandem mass spectrometry (MS/MS) analysis of this compound (C₅H₁₀O₄, Mol. Wt.: 134.13 g/mol ).[1][2] This document, designed for analytical scientists and researchers, provides in-depth guidance on optimizing collision energy to achieve robust and informative fragmentation spectra. As a small, polar keto-sugar, this molecule presents unique challenges and opportunities in structural elucidation via mass spectrometry. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific instrumentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of this compound.

Q1: What is this compound and why is its fragmentation behavior important?

A1: this compound is a monosaccharide derivative, specifically a deoxypentulose.[2] Its structure contains both a ketone functional group and multiple hydroxyl groups, making it highly polar. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices, such as in metabolomics studies, biomass conversion research, or as an impurity in drug products.[3] The MS/MS fragmentation pattern serves as a molecular fingerprint, and optimizing this pattern is key to achieving high sensitivity and specificity in quantitative and qualitative analyses.

Q2: What is Collision-Induced Dissociation (CID) and why is collision energy (CE) the critical parameter?

A2: Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where a selected precursor ion is accelerated and collided with neutral gas molecules (like argon or nitrogen) in a collision cell.[4] This collision converts the ion's kinetic energy into internal energy, which, upon reaching a certain threshold, causes the ion to break apart into smaller fragment ions (product ions).[4]

Collision energy (CE) is the user-defined potential that controls the kinetic energy of the precursor ion. It is the most critical parameter to optimize because:

  • Too Low CE: Insufficient internal energy is generated, resulting in poor or no fragmentation.

  • Too High CE: The precursor ion may be shattered into very small, non-specific fragments, or the desired fragments may undergo secondary fragmentation, losing valuable structural information.

  • Optimal CE: Provides the best balance, maximizing the intensity of structurally informative product ions. This "sweet spot" is highly dependent on the molecule's structure, the precursor ion's m/z, and the type of mass spectrometer used.[5]

Q3: What are the expected precursor ions for this molecule in ESI-MS?

A3: Given its structure, this compound can be ionized in both positive and negative electrospray ionization (ESI) modes.

  • Positive Mode: Expect the protonated molecule [M+H]⁺ at m/z 135.06. Adduct formation is also common for sugars, so look for sodium [M+Na]⁺ (m/z 157.04) or potassium [M+K]⁺ (m/z 173.02) adducts, which are often more stable and may require higher collision energy to fragment.

  • Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 133.05.[1] Formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ adducts may also be observed depending on the mobile phase composition.

Q4: What are the predictable fragmentation patterns for a keto-sugar like this?

A4: The fragmentation will be a composite of pathways typical for ketones and polyhydroxylated compounds.

  • Alpha-Cleavage: Ketones commonly fragment at the C-C bond adjacent to the carbonyl group.[6][7] This can lead to the loss of a methyl radical (•CH₃) or the C₃H₇O₃ side chain.

  • Dehydration: The multiple hydroxyl groups make sequential losses of water (H₂O, 18.01 Da) a very common and energetically favorable fragmentation pathway, especially in positive ion mode.[8]

  • Cross-ring and C-C Cleavages: Similar to other carbohydrates, cleavage of the carbon backbone is expected.[9][10] These cleavages provide the most structurally informative ions.

Section 2: Experimental Workflow for Collision Energy Optimization

This section provides a systematic approach to determining the optimal collision energy for your specific instrument and application.

Core Protocol: Collision Energy Ramp Experiment

This protocol is designed to be performed via direct infusion of a standard solution, which allows for rapid optimization without chromatographic interference.

Step 1: Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Water).

  • Prepare a working solution by diluting the stock solution to 0.5-1.0 µg/mL in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode or without acid for negative mode).

Step 2: Instrument Setup (Direct Infusion)

  • Set up your mass spectrometer for direct infusion using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy and resolution are within specification.[11][12]

  • Acquire a full scan (MS1) spectrum to confirm the presence and intensity of the desired precursor ion (e.g., [M+H]⁺ at m/z 135.06).

Step 3: Creating the MS/MS Method

  • In your instrument control software, create a product ion scan (MS/MS) method.

  • Set the precursor ion isolation window (e.g., 1-2 Da wide) around the target m/z.

  • Instead of a single collision energy value, set up a ramp or a series of experiments where the CE is systematically increased. A typical range for a small molecule like this would be from 5 eV up to 50 eV, in steps of 2-5 eV.

Step 4: Data Acquisition and Analysis

  • Infuse the standard and acquire data for each step in the collision energy ramp.

  • Analyze the resulting spectra to identify the collision energy that produces the most desirable fragmentation pattern. This is often a balance between precursor ion depletion and product ion intensity.

  • Plot the intensity of the key product ions and the remaining precursor ion as a function of collision energy. This "breakdown curve" visually represents the optimal energy for each transition.

Workflow Visualization

The following diagram illustrates the logical flow of the collision energy optimization process.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Finalization prep_std Prepare 1 µg/mL Standard Solution tune_ms Tune & Calibrate Mass Spectrometer prep_std->tune_ms infuse Infuse Standard (5-10 µL/min) tune_ms->infuse ms1 Acquire MS1 Scan (Confirm Precursor Ion) infuse->ms1 ms2 Setup MS/MS Method (CE Ramp: 5-50 eV) ms1->ms2 acquire Acquire MS/MS Data at each CE Step ms2->acquire plot Plot Ion Intensities vs. Collision Energy acquire->plot determine Determine Optimal CE for each Transition plot->determine finalize Finalize LC-MS/MS Method with Optimal CE determine->finalize

Caption: Workflow for empirical optimization of collision energy.
Predicted Fragmentation Data

The following table summarizes the predicted precursor and major fragment ions for this compound. These m/z values serve as a guide for what to expect during your optimization.

Ionization ModePrecursor IonPrecursor m/zPredicted Fragment IonFragment m/zFragment Description
Positive [M+H]⁺135.06[M+H-H₂O]⁺117.05Loss of Water
[M+H-2H₂O]⁺99.04Loss of 2 Water Molecules
[C₃H₅O₂]⁺73.03C2-C3 Cleavage
[C₂H₃O]⁺43.02Alpha-Cleavage (Acylium ion)
Negative [M-H]⁻133.05[M-H-H₂O]⁻115.04Loss of Water
[C₄H₇O₃]⁻103.04Loss of CH₂O
[C₃H₅O₃]⁻89.02C3-C4 Cleavage
[C₂H₃O₂]⁻59.01C2-C3 Cleavage

Note: These are theoretical values. Observed m/z may vary slightly based on instrument calibration and resolution.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q: I don't see my precursor ion or its intensity is very low.

A: This is a common issue that points to problems with ion generation or transmission, not fragmentation.[11]

  • Check Ion Source: Is the ESI spray stable? An unstable spray can lead to a fluctuating or absent signal.[13] Ensure the capillary position is optimal.

  • Sample Concentration: Your sample may be too dilute.[11] Try a 5-10 fold more concentrated solution. Conversely, a sample that is too concentrated can cause ion suppression.

  • Ionization Mode: Are you in the correct mode? This molecule ionizes in both positive and negative modes, but one may be significantly more efficient depending on your mobile phase. If using formic acid, positive mode is preferred. For negative mode, use a neutral or slightly basic mobile phase.

  • Source Parameters: Optimize source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Harsh temperatures can cause in-source degradation.[14]

Q: My precursor ion is intense, but I see little to no fragmentation.

A: This indicates that the energy transferred during collision is insufficient to break the molecule's bonds.

  • Increase Collision Energy: This is the most direct solution. The initial CE values may be too low for this molecule's stability. Increase the CE in 5-10 eV increments and observe the effect.

  • Check Collision Gas: Ensure the collision gas (Argon or Nitrogen) is turned on and the pressure is at the recommended level for your instrument.

  • Precursor Ion Type: Adducts like [M+Na]⁺ are often more stable and require significantly higher collision energy to fragment compared to the protonated molecule [M+H]⁺. If you are selecting an adduct, you may need to increase the CE range of your experiment.

Q: I see a lot of fragmentation, but the only major product ion is from a loss of water.

A: This suggests the collision energy is just high enough to induce the most favorable, low-energy fragmentation (dehydration) but not high enough to break C-C bonds.

  • Continue Increasing CE: Systematically increase the collision energy beyond the point where you first see water loss. The more structurally informative C-C bond cleavages typically require higher energy.[15]

  • Consider Different Dissociation Techniques: If available on your instrument, techniques like Higher-Energy Collisional Dissociation (HCD) can provide richer fragmentation patterns compared to traditional CID in an ion trap.[4] HCD often produces more C-C bond cleavages for carbohydrate-like molecules.

Q: My MS/MS spectrum is noisy and my fragment ions have poor intensity.

A: This points to a general sensitivity issue, which could have several causes.[16]

  • Instrument Cleanliness: A dirty ion source or transfer optics can drastically reduce ion transmission and sensitivity. Follow the manufacturer's protocol for cleaning the source components.[12]

  • Detector Voltage: Ensure the detector voltage is set appropriately. An aging detector may require a higher voltage to produce the same signal level.[12]

  • Matrix Effects: If you are analyzing the compound in a complex matrix (even via infusion), co-eluting species can suppress the ionization of your target analyte.[11] Use a cleaner sample or a more dilute solution.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common MS/MS optimization problems.

G start Problem: Poor MS/MS Spectrum no_precursor Low or No Precursor Ion Signal start->no_precursor no_frag Good Precursor, Weak/No Fragments start->no_frag poor_frag Poor Quality Fragmentation start->poor_frag sol_source Check ESI Spray & Source Parameters no_precursor->sol_source Is ESI unstable? sol_conc Adjust Sample Concentration no_precursor->sol_conc Is signal weak? sol_mode Verify Ionization Mode & Mobile Phase no_precursor->sol_mode Wrong pH? sol_ce Increase Collision Energy no_frag->sol_ce Is CE too low? sol_gas Check Collision Gas Pressure no_frag->sol_gas Is gas off? sol_adduct Target a Different Precursor (e.g., [M+H]⁺) no_frag->sol_adduct Targeting stable adduct? sol_clean Clean Ion Source & Optics poor_frag->sol_clean Is system dirty? sol_detector Check Detector Performance poor_frag->sol_detector Is signal noisy? sol_hcd Try Alternative Fragmentation (HCD) poor_frag->sol_hcd Only seeing H₂O loss?

Caption: A decision tree for troubleshooting MS/MS experiments.

References

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 337.
  • MacLean, B. et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124.
  • Zaia, J. et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry.
  • Clarke, W. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.
  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination?
  • Wu, R. et al. (2018). Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. The Journal of Physical Chemistry A, 122(25), 5489–5497.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone.
  • Patras, M. A., et al. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972.
  • Shaffer, S. A., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1167-76.
  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube.
  • LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
  • Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube.
  • ACS Publications. (2018). Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. The Journal of Physical Chemistry A.
  • MacLean, B., et al. (2011). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 10(9), 4348-4353.
  • Skyline. (n.d.). Collision Energy Optimization.
  • University of Washington. (n.d.). Skyline Collision Energy Optimization.
  • Molbase. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • Ibáñez, M., et al. (2021). A data independent acquisition all ion fragmentation mode tool for the suspect screening of natural toxins in surface water. Journal of Chromatography A, 1644, 462085.
  • National Center for Biotechnology Information. "1,4,5-Trihydroxypentan-2-one". PubChem Compound Summary for CID 6451547.
  • National Center for Biotechnology Information. "CID 18522788". PubChem Compound Summary.
  • Fu, H. Z. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry, 7, 66-74.
  • National Center for Biotechnology Information. "(3S,4S)-3,4,5-trihydroxypentanal". PubChem Compound Summary for CID 6994526.
  • Panderi, I. (2008). Fragmentation pattern and product ion scan spectra of the molecular ion of protonated hydrocortisone. ResearchGate.

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Technical Support Center: Byproduct Formation in Levulinic Acid Synthesis from Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of levulinic acid (LA) from furfuryl alcohol (FAL). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this valuable bio-based platform chemical conversion. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms that lead to byproduct formation, enabling you to proactively optimize your experiments for higher yield and purity.

The acid-catalyzed conversion of furfuryl alcohol to levulinic acid is an elegant and important reaction, bridging C5 and C6 sugar chemistries.[1] However, the very conditions that facilitate the desired ring-opening and hydration can also promote a host of side reactions, leading to the formation of undesirable byproducts. This guide will address the most common issues encountered in the laboratory.

Core Reaction Pathway: Furfuryl Alcohol to Levulinic Acid

The desired transformation proceeds via an acid-catalyzed hydrolysis mechanism. Understanding this main pathway is crucial for diagnosing deviations that lead to byproducts.

G FAL Furfuryl Alcohol (FAL) Intermediate Protonated Intermediate FAL->Intermediate + H+ (Acid Catalyst) RingOpening Ring-Opened Cationic Species Intermediate->RingOpening + H2O (Nucleophilic Attack) LA Levulinic Acid (LA) RingOpening->LA Rearrangement & Hydration

Caption: Idealized reaction pathway for the synthesis of Levulinic Acid from Furfuryl Alcohol.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of common problems followed by expert analysis and actionable solutions.

Problem 1: My reaction turns black/brown, and my LA yield is very low.

Question: My reaction mixture is producing significant amounts of insoluble, dark-colored solids, and the final yield of levulinic acid is substantially lower than expected. What is causing this, and how can I prevent it?

Answer:

This is the most frequent issue in FAL to LA conversion and is almost certainly due to the formation of humins . Humins are complex, furan-rich polymeric materials formed by the acid-catalyzed polymerization of furfuryl alcohol and its intermediates.[2][3] This side reaction competes directly with the desired hydrolysis pathway to levulinic acid.

Causality: The formation of humins is highly dependent on reaction conditions. The carbocation intermediates formed during the reaction are susceptible to electrophilic attack by other FAL molecules, initiating a polymerization cascade. Factors that increase the concentration or reactivity of these intermediates will accelerate humin formation.

Key Contributing Factors:

  • High Acid Concentration: Stronger acidity or higher catalyst loading increases the rate of both the desired reaction and polymerization.

  • High Temperature: While higher temperatures increase the reaction rate, they disproportionately accelerate the polymerization side reactions.

  • High Furfuryl Alcohol Concentration: A higher concentration of the starting material increases the likelihood of intermolecular reactions leading to polymers.[2]

  • Solvent Environment: A purely aqueous environment can sometimes exacerbate polymerization.[4]

G cluster_0 Reaction Pathways FAL Furfuryl Alcohol (FAL) Intermediate Reactive Intermediate FAL->Intermediate + H+ / H2O Humins Humins (Byproduct) FAL->Humins Self-Polymerization LA Levulinic Acid (Desired) Intermediate->LA Hydrolysis Pathway (Slower, Desired) Intermediate->Humins Polymerization Pathway (Faster, Undesired)

Caption: Competing reaction pathways leading to Levulinic Acid and Humin byproducts.

Troubleshooting Protocol & Optimization:

  • Reduce Catalyst Concentration: Titrate the acid catalyst (e.g., H₂SO₄, HCl) to the lowest effective concentration. If using solid acid catalysts like zeolites or resins, reduce the catalyst loading.

  • Optimize Temperature: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature (e.g., 100-120°C) than for a shorter time at a higher temperature (>140°C).

  • Control Substrate Concentration: Begin with a lower concentration of furfuryl alcohol. A high initial concentration can trigger rapid polymerization.

  • Modify the Solvent System: The use of a co-solvent can dramatically inhibit humin formation. Monophasic tetrahydrofuran (THF)-water solvent systems have been shown to be highly effective, increasing LA yields to over 70% by creating a more hydrophobic microenvironment within the catalyst that disfavors polymerization.[1][2][5] Acetone-water mixtures have also been used successfully.[6]

Table 1: Recommended Starting Conditions to Minimize Humin Formation

ParameterAggressive Condition (High Humins)Optimized Condition (Low Humins)Rationale
Temperature > 140 °C100 - 120 °CReduces the rate of polymerization side reactions.
Catalyst High [H⁺] (e.g., >0.5 M H₂SO₄)Low [H⁺] or Heterogeneous CatalystMinimizes uncontrolled polymerization.[7]
FAL Conc. > 1 M in pure water< 1 MLowers probability of intermolecular reactions.
Solvent 100% AqueousTHF:H₂O (e.g., 4:1 w/w)Suppresses polymerization side reactions.[2][5]
Problem 2: My purified product contains angelica lactones or levulinate esters.

Question: My analytical data (GC-MS, NMR) of the final product shows the presence of α- and/or β-angelica lactones. In other experiments where I used an alcohol as a co-solvent, I'm detecting the corresponding levulinate ester. Why are these forming?

Answer:

The presence of these compounds indicates either an incomplete reaction or a reaction with the solvent itself.

  • Angelica Lactones (AL): These are known intermediates in the conversion of furfuryl alcohol to levulinic acid.[2] Their presence in the final product mix suggests that the reaction has not gone to completion. The conversion of AL to LA is also an acid-catalyzed hydrolysis step, so insufficient reaction time, low temperature, or catalyst deactivation can cause them to accumulate.

  • Levulinate Esters: If the reaction is conducted in an alcohol solvent (e.g., ethanol, butanol) instead of water, the alcohol will act as the nucleophile in place of water.[3] This leads to the formation of a levulinate ester (e.g., ethyl levulinate, butyl levulinate) instead of levulinic acid. This process, known as alcoholysis, can be advantageous as esters are often easier to separate from the aqueous phase.[4][8] If an alcohol is present merely as an impurity, you may see a mixture of the acid and the ester.

Troubleshooting Protocol & Optimization:

  • For Angelica Lactone Presence:

    • Increase Reaction Time: The simplest solution is to allow the reaction to proceed for a longer duration to ensure the complete conversion of intermediates.

    • Verify Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been deactivated by coking (humin deposition) or leaching.

    • Slightly Increase Temperature: A modest increase in temperature can facilitate the final hydrolysis step, but be mindful of the trade-off with humin formation as discussed in Problem 1.

  • For Levulinate Ester Presence:

    • Intentional Synthesis: If your goal is the ester, optimize for its formation. Anhydrous conditions will favor esterification.

    • Unintentional Synthesis: If levulinic acid is the desired product, scrupulously avoid alcohol co-solvents or impurities. Use high-purity, water-based solvent systems. If an organic co-solvent is needed to suppress humins, choose a non-alcoholic one like THF or acetone.[6]

Problem 3: I'm having difficulty purifying the levulinic acid.

Question: My crude reaction mixture is complex, and I'm struggling to isolate pure levulinic acid. What is a reliable purification workflow to remove humins, the catalyst, and other byproducts?

Answer:

Purification is a significant challenge, primarily due to the high water content of the crude product and the presence of both soluble and insoluble impurities.[9][10] A multi-step approach is typically required.

Common Impurities to Remove:

  • Insoluble Humins: The black/brown solids.

  • Soluble Humins: Polymeric byproducts that remain dissolved in the reaction mixture.[11]

  • Acid Catalyst: Especially if using a homogeneous catalyst like sulfuric acid.

  • Formic Acid: Often a co-product when LA is produced from C6 sugars, but can also form from side reactions here.[10][11]

  • Unreacted Furfuryl Alcohol: Indicates an incomplete reaction.

Recommended Purification Workflow:

G Crude Crude Reaction Mixture (LA, H2O, Humins, Catalyst) Filtration Step 1: Filtration Crude->Filtration Filtrate Aqueous Filtrate (LA, Soluble Impurities) Filtration->Filtrate Solid Insoluble Humins (Solid Waste) Filtration->Solid Extraction Step 2: Liquid-Liquid Extraction (e.g., with MIBK or n-octanol) Filtrate->Extraction Organic Organic Phase (LA, Solvent) Extraction->Organic Aqueous Aqueous Phase (Catalyst, Salts, Waste) Extraction->Aqueous Evaporation Step 3: Solvent Evaporation Organic->Evaporation CrudeLA Crude Levulinic Acid Evaporation->CrudeLA Final Step 4: Final Purification (Distillation or Crystallization) CrudeLA->Final PureLA Pure Levulinic Acid Final->PureLA

Caption: General workflow for the purification of Levulinic Acid from a crude reaction mixture.

Step-by-Step Protocol Details:

  • Removal of Insoluble Humins: After cooling the reaction, filter the mixture through Celite or a similar filter aid to remove all solid black particles. This is a critical first step.

  • Extraction of Levulinic Acid: Transfer the aqueous filtrate to a separatory funnel. Extract the levulinic acid into an organic solvent.

    • Recommended Solvents: Methyl isobutyl ketone (MIBK) and tri-n-octylamine (TOA) are effective extractants.[12] n-Octanol can also be used in a reactive extraction process to form the ester, which is then separated.[12][13]

    • This step leaves the homogeneous acid catalyst (e.g., H₂SO₄) and other water-soluble impurities in the aqueous phase.

  • Solvent Removal: Remove the organic solvent from the extract phase using a rotary evaporator. This will yield crude, concentrated levulinic acid.

  • Final Purification:

    • Vacuum Distillation: This is a common method but can be energy-intensive due to residual water.[9]

    • Melt Crystallization: An effective technique for achieving high purity (>98%). The crude LA is cooled to induce crystallization, and impurities remain in the liquid mother liquor which is drained away.[10][11] This method can effectively separate LA from residual formic acid and soluble humins.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between using a homogeneous vs. a heterogeneous catalyst?

    • A1: Homogeneous catalysts (e.g., H₂SO₄, HCl) are dissolved in the reaction medium. They are typically very active but can be corrosive and difficult to separate from the product, complicating purification.[7] Heterogeneous catalysts (e.g., zeolites like H-ZSM-5, acidic resins) are solids that are insoluble in the reaction medium. They are generally easier to recover (by simple filtration) and reuse, and can offer improved selectivity by providing a unique microenvironment that can suppress side reactions like humin formation.[2][5][7]

  • Q2: Can I use furfural directly instead of furfuryl alcohol?

    • A2: No, not for this specific pathway. Levulinic acid is typically produced from C6 sugars (like glucose) via a 5-hydroxymethylfurfural (HMF) intermediate.[14] Furfural is derived from C5 sugars. The synthesis of LA from furfuryl alcohol is a distinct pathway that integrates C5 chemistry into the production of this C5-skeleton chemical.[1][15] Furfural must first be hydrogenated to furfuryl alcohol before it can be converted to levulinic acid.[15]

  • Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

    • A3: A combination of techniques is ideal.

      • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the concentration of levulinic acid, unreacted furfuryl alcohol, and key intermediates over time.[16][17][18]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. Samples often require derivatization to make polar compounds like carboxylic acids more volatile.[17][18]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for identifying the structure of unknown byproducts and confirming the structure of your final product.[4][19]

References

  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (n.d.). MDPI. [Link]
  • Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass. (n.d.). MDPI. [Link]
  • Levulinic Acid from Furfuryl Alcohol in THF Solvent Systems. (2015, February 23). Biosystems Engineers. [Link]
  • Reaction Extraction of Levulinic Acid and Formic Acid from Cellulose Deep Hydrolyzate. (2022, April 11). Research Square. [Link]
  • Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions. (2024, June 9). MDPI. [Link]
  • Selective Production of Levulinic Acid from Furfuryl Alcohol in THF Solvent Systems over H-ZSM-5. (n.d.).
  • Innovative reactive distillation process for levulinic acid production and purification. (2022). Chemical Engineering Research and Design, 183, 316-327. [Link]
  • Process for the purification of levulinic acid. (2019).
  • Process for the purification of levulinic acid. (2017).
  • Selective Production of Levulinic Acid from Furfuryl Alcohol in THF Solvent Systems over H‑ZSM‑5. (2015).
  • Process for the reactive extractive extraction of levulinic acid. (2006).
  • Levulinic acid production from waste biomass. (2012). BioResources, 7(2), 1416-1426. [Link]
  • Conversion of Furfuryl Alcohol to Levulinic Acid in Aqueous Solution Catalyzed by Shell Thickness-Controlled Arenesulfonic Acid-Functionalized Ethyl-Bridged Organosilica Hollow Nanospheres. (2018). ACS Sustainable Chemistry & Engineering, 6(3), 3290-3301. [Link]
  • Quantitative analysis of acid-catalyzed levulinic acid product mixture from cellulose by mixed-mode liquid chromatography. (n.d.).
  • Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. (n.d.).
  • How is levulinic acid analyzed and detected?. (2025, June 16). Koyon. [Link]
  • High Yield Production of Levulinic Acid by Catalytic Partial Oxidation of Cellulose in Aqueous Media. (n.d.). Royal Society of Chemistry. [Link]
  • Laboratory analysis of levulinic acid: methods and results. (2024, December 2). Blog. [Link]
  • Alcoholysis of Furfuryl Alcohol to Ethyl Levulinate Catalyzed by a Deep Eutectic Solvent. (2022). ACS Omega, 7(37), 33458-33466. [Link]
  • Acid-Catalyzed Conversion of Furfuryl Alcohol to Ethyl Levulinate in Liquid Ethanol. (2015). The Journal of Physical Chemistry A, 119(29), 8051-8060. [Link]

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Technical Support Center: Optimizing the Derivatization of 3,4,5-Trihydroxypentan-2-one for Enhanced Analytical Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the efficiency and reproducibility of their analytical methods for this and similar polyhydroxylated compounds. As a ketopentose, this compound presents unique analytical challenges due to its high polarity and low volatility, making direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) impractical.[1][2] Derivatization is a critical step to convert these molecules into a form that is more amenable to GC analysis by increasing their volatility and thermal stability.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your derivatization workflow.

The "Why": Understanding the Necessity of Derivatization

This compound, like other sugars and polyols, is rich in polar hydroxyl (-OH) and carbonyl (C=O) functional groups. These groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability. When injected into a hot GC inlet, underivatized sugars tend to degrade rather than volatilize, making accurate quantification impossible.

Chemical derivatization addresses this by replacing the active hydrogen atoms on the hydroxyl groups with non-polar functional groups.[3] This transformation achieves several key objectives:

  • Increases Volatility: By masking the polar functional groups, the intermolecular forces are weakened, lowering the boiling point of the analyte.

  • Enhances Thermal Stability: The resulting derivatives are less prone to thermal degradation in the GC inlet and column.

  • Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[5]

  • Provides Structural Information: The mass spectra of the derivatives are often more characteristic and can aid in structural elucidation.[6]

The most common and effective derivatization strategy for ketopentoses involves a two-step process: oximation followed by silylation .

  • Oximation: This step targets the ketone group. A reagent like methoxyamine hydrochloride reacts with the carbonyl group to form a methoxime (MO) derivative. This is crucial because it prevents the sugar from forming multiple ring structures (anomers) in solution, which would otherwise result in multiple peaks for a single compound.[7] The oximation step simplifies the resulting chromatogram by reducing the number of isomers to just two (syn- and anti-isomers of the oxime).[1][2]

  • Silylation: Following oximation, a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) is added. This reagent replaces the active hydrogens on all hydroxyl groups with a trimethylsilyl (TMS) group.[4] The resulting TMS ethers are significantly more volatile and thermally stable.

Below is a diagram illustrating this sequential derivatization workflow.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Steps cluster_analysis Analysis Sample Aqueous Sample (containing this compound) Drydown Complete Drydown (e.g., under N2 stream) Sample->Drydown Oximation Step 1: Oximation (Methoxyamine HCl in Pyridine) Drydown->Oximation Silylation Step 2: Silylation (BSTFA + 1% TMCS) Oximation->Silylation Incubation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: General workflow for two-step derivatization and GC-MS analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the derivatization of this compound.

Question 1: Why am I seeing very small or no derivative peaks in my GC-MS chromatogram?

This is one of the most common issues and typically points to an incomplete or failed derivatization reaction.

  • Potential Cause 1: Presence of Moisture. Silylating reagents like BSTFA are extremely sensitive to moisture.[2] Any residual water in your sample or reagents will preferentially react with the silylating agent, consuming it before it can react with your analyte. The presence of water can also cause the hydrolysis of the TMS derivatives that have already formed.[4]

    • Solution:

      • Ensure Complete Dryness: Lyophilize your samples or dry them completely under a stream of nitrogen gas before adding any reagents.

      • Use Anhydrous Solvents: Use high-purity, anhydrous pyridine or other appropriate solvents.

      • Proper Reagent Handling: Store derivatization reagents in a desiccator and handle them quickly in a low-humidity environment. Use a syringe to pierce the septum of the reagent vial rather than opening the cap repeatedly.

      • Consider Molecular Sieves: For particularly stubborn moisture issues, adding a small amount of activated molecular sieve to your sample prior to derivatization can be effective, though be aware it may absorb some of your analyte.[1]

  • Potential Cause 2: Incomplete Reaction. The derivatization reaction may not have gone to completion due to suboptimal conditions.

    • Solution:

      • Optimize Temperature and Time: While some reactions proceed at room temperature, many require heating to ensure completion. For the two-step oximation/silylation, a typical protocol involves heating at 60-80°C for 30-60 minutes for each step.[8] These parameters may need to be optimized for your specific application.

      • Ensure Reagent Excess: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the total number of active hydrogens in your sample.[4]

  • Potential Cause 3: Reagent Degradation. Derivatization reagents have a limited shelf life and can degrade over time, especially if improperly stored.

    • Solution: Always use fresh reagents or reagents that have been stored according to the manufacturer's instructions. If in doubt, test the reagent on a simple standard, like glucose, to verify its activity.

LowYieldTroubleshooting Start Problem: Low/No Derivative Peak CheckMoisture Is the sample completely dry? Start->CheckMoisture CheckConditions Are reaction time & temperature optimal? CheckMoisture->CheckConditions Yes SolutionDry Solution: Ensure rigorous drying (N2 stream, lyophilization). Use anhydrous solvents. CheckMoisture->SolutionDry No CheckReagents Are reagents fresh and active? CheckConditions->CheckReagents Yes SolutionConditions Solution: Increase incubation time/ temperature. Ensure reagent excess. CheckConditions->SolutionConditions No SolutionReagents Solution: Use new reagents. Verify with a standard. CheckReagents->SolutionReagents No GCMS_Issue Consider GC-MS system issues (e.g., inlet discrimination). CheckReagents->GCMS_Issue Yes

Caption: Decision tree for troubleshooting low derivatization yield.

Question 2: Why do I see two peaks for this compound after derivatization?

Seeing two closely eluting peaks is actually the expected outcome for a successful oximation-silylation derivatization of a ketone.

  • Explanation: The oximation reaction creates a C=N double bond, which can exist as two geometric isomers: syn and anti. These two isomers have slightly different physical properties and therefore separate during gas chromatography, resulting in two distinct peaks.[1][2]

    • Validation: You can confirm that these two peaks correspond to the same analyte by examining their mass spectra. The fragmentation patterns of the syn and anti isomers should be nearly identical.

    • Quantification: For quantitative analysis, you should integrate the area of both peaks and sum them to represent the total amount of this compound in your sample.

Question 3: My chromatogram shows tailing peaks for the derivatives. What is causing this?

Peak tailing can compromise resolution and the accuracy of peak integration.

  • Potential Cause 1: Active Sites in the GC System. Even after derivatization, the TMS derivatives can interact with active sites (e.g., free silanol groups) in the GC inlet liner, the column, or the transfer line.

    • Solution:

      • Use Deactivated Liners: Always use a high-quality, deactivated (silylated) GC inlet liner.

      • Condition Your Column: Properly condition your GC column according to the manufacturer's instructions before analysis.

      • Column Maintenance: If the column is old, it may have developed active sites. Trimming a small section (10-20 cm) from the front of the column can often resolve this. In severe cases, the column may need to be replaced.

  • Potential Cause 2: Incomplete Derivatization. If a small fraction of the analyte remains underivatized or only partially derivatized, these more polar molecules will interact strongly with the stationary phase and cause tailing.

    • Solution: Re-optimize your derivatization procedure as described in Question 1 to ensure the reaction goes to completion.

  • Potential Cause 3: Matrix Effects. Complex sample matrices can sometimes interfere with the chromatography, leading to poor peak shape.[9]

    • Solution: Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q: Which silylating reagent is best? BSTFA, MSTFA, or something else? A: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent and widely used silylating reagents. BSTFA is often used with a catalyst like 1% TMCS to increase its reactivity, especially for hindered hydroxyl groups.[4][7] MSTFA is more volatile than BSTFA, which can be an advantage as its byproducts are less likely to interfere with early eluting peaks in the chromatogram. For most applications involving sugars and polyols, either reagent, when used correctly, will provide excellent results.

Q: How long are my derivatives stable after the reaction? A: The stability of TMS derivatives can be a concern, as they are susceptible to hydrolysis. It is strongly recommended to analyze the samples as soon as possible after derivatization, ideally within 24 hours. If samples must be stored, they should be tightly capped and kept in a freezer (-20°C) to minimize degradation.[9]

Q: How do I select an appropriate internal standard? A: An ideal internal standard (IS) is a compound that is chemically similar to your analyte but not present in the sample. It should be added at a known concentration before derivatization to account for variations in reaction efficiency and injection volume. For this compound, a suitable IS would be a stable isotope-labeled version of the analyte or a similar sugar that is not expected in your samples, such as sorbitol or ribitol.

Q: Can I avoid derivatization by using Liquid Chromatography (LC-MS)? A: Yes, LC-MS is an alternative technique that can analyze polar compounds like this compound in their native form.[6] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for separating polar analytes. However, derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic retention, thereby enhancing sensitivity.[5][10] The choice between GC-MS and LC-MS depends on the specific goals of the analysis, available instrumentation, and the complexity of the sample matrix.

Detailed Experimental Protocol: Two-Step Oximation-Silylation

This protocol provides a robust starting point for the derivatization of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., Ribitol) solution

  • Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine

  • Reacti-Vials™ or other suitable glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Aliquot a precise volume of your sample (and internal standard) into a reaction vial.

    • Completely evaporate the solvent to dryness under a gentle stream of nitrogen. This step is critical to remove all water.

  • Step 1: Oximation

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex briefly to ensure the residue is fully dissolved.

    • Incubate the vial at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 80 µL of BSTFA + 1% TMCS to the vial.

    • Vortex briefly.

    • Incubate the vial at 60°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Analysis:

    • Transfer the derivatized sample to a GC-MS autosampler vial.

    • Analyze promptly using an appropriate GC-MS method.

Summary of Derivatization Reagents

Reagent NameAbbreviationTarget Functional Group(s)Key Characteristics
Methoxyamine HydrochlorideMeOxCarbonyl (Ketone/Aldehyde)Prevents ring formation (anomerism) of sugars, reducing the number of derivative peaks.[7]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, AmineA powerful and common silylating agent. Often used with a TMCS catalyst for increased reactivity.[4]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxyl, AmineA highly volatile and effective silylating agent. Its byproducts are also highly volatile.

References

  • Benchchem. (n.d.). 1,4,5-Trihydroxypentan-2-one|CAS 3343-53-1|C5H10O4.
  • Kouremenos, K. A., Harynuk, J. J., Winniford, W. L., Morrison, P. D., & Marriott, P. J. (2007). Metabolic profiling of biologically-based samples – New profiling capabilities reveal new information. 15th Annual RACI Analytical and Environmental R&D Topics Conference.
  • Wishart, D. S. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(417), 2097-2108.
  • Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods.
  • Zhao, X., et al. (2014). MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice. Journal of Chromatography B, 966, 75-83.
  • Restek Corporation. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS.
  • ResearchGate. (n.d.). The major derivatization steps in metabolic profiling by GC/MS.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one.
  • PubChem. (n.d.). 1,3,5-Trihydroxypentane-2-one.
  • Deng, W., et al. (2015). Production of keto-pentoses via isomerization of aldo-pentoses catalyzed by phosphates and recovery of products by anionic extraction. Green Chemistry, 17(6), 3647-3655.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 529-573). Elsevier.
  • Dias, D. A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421.
  • Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 732-742.
  • Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one - InChI Key.
  • Higashi, T., & Ogawa, S. (2017). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 1060, 20-27.
  • Kordás, L., & Guttman, A. (2000). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC. Journal of Liquid Chromatography & Related Technologies, 23(15), 2393-2401.

Sources

Technical Support Center: Refinement of Purification Protocols for 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4,5-Trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this highly polar, polyhydroxylated ketone. The inherent chemical nature of this molecule presents unique challenges that standard purification protocols may not adequately address. This document synthesizes field-proven insights and foundational chemical principles to provide a robust resource for troubleshooting and refining your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your purification strategy.

Q1: What are the critical physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's properties is the cornerstone of developing an effective purification strategy. This compound is a small, highly polar molecule due to its multiple hydroxyl groups and a ketone moiety. This leads to high water solubility and strong interactions with polar stationary phases like silica gel.

Table 1: Key Physicochemical Properties of this compound

Property Value Source Significance for Purification
Molecular Formula C₅H₁₀O₄ [1] Indicates a small molecule with a high oxygen-to-carbon ratio, suggesting high polarity.
Molecular Weight 134.13 g/mol [1][2] Relevant for mass spectrometry analysis and calculating molar concentrations.
XLogP3-AA -2.0 [1] The negative LogP value confirms the compound is highly hydrophilic (water-loving), predicting poor solubility in non-polar organic solvents and strong retention on normal-phase columns.
Hydrogen Bond Donors 3 [1][2] The three hydroxyl groups can donate hydrogen bonds, leading to strong interactions with polar solvents and stationary phases.
Hydrogen Bond Acceptors 4 [1][2] The four oxygen atoms can accept hydrogen bonds, contributing to its high polarity and potential for self-association or solvent interaction.

| IUPAC Name | this compound |[1] | Defines the chemical structure. |

Q2: What is the recommended starting point for purifying crude this compound?

A2: For most crude reaction mixtures, a logical starting point is normal-phase column chromatography on silica gel . However, due to the compound's high polarity, a standard hexane/ethyl acetate solvent system will likely fail. You will need to employ a highly polar mobile phase. A typical starting point would be a gradient of dichloromethane (DCM) to methanol (MeOH) or ethyl acetate (EtOAc) to methanol. For exceptionally polar impurities, a reversed-phase approach may be necessary.

Q3: How can I accurately assess the purity of my final product?

A3: Purity assessment requires analytical techniques that can resolve the target compound from residual solvents and impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase C18 column is effective for separating polar compounds.[3] A mobile phase of water and methanol or acetonitrile is a good starting point. UV detection can be challenging as the molecule lacks a strong chromophore, so detection at a low wavelength (e.g., 210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for purity assessment (qNMR) if an internal standard is used. The absence of impurity signals is a strong indicator of high purity.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[4]

Q4: My purified compound is a clear, viscous oil. How should I store it?

A4: Polyhydroxylated compounds like this are often hygroscopic and can be susceptible to degradation, especially if residual acidic or basic impurities are present. For short-term storage, keep the oil in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at -20°C. For long-term stability, inducing crystallization or lyophilization from an aqueous solution to obtain a stable powder is highly recommended.

Section 2: Troubleshooting Guide: Column Chromatography

This section provides solutions to specific problems encountered during chromatographic purification.

Problem: My compound is not eluting from the silica gel column, even with 100% ethyl acetate.

Causality & Solution: This is a classic sign of extremely strong interaction between your highly polar compound and the acidic silanol groups (Si-OH) on the silica surface. The multiple hydroxyl groups on your molecule form strong hydrogen bonds with the silica, effectively immobilizing it.

  • Increase Mobile Phase Polarity: You must use a more polar "strong" solvent to compete for the binding sites on the silica.

    • Introduce an Alcohol: Gradually increase the percentage of methanol (MeOH) or ethanol (EtOH) in your mobile phase. A gradient of 0-20% MeOH in DCM or EtOAc is a common strategy for very polar compounds.[5]

    • Add a Competitive Modifier: Adding a small amount of a polar modifier can drastically improve elution.

      • Acetic Acid (0.1-1%): This protonates basic impurities and can help disrupt interactions, but be mindful of your compound's stability to acid.

      • Ammonia or Triethylamine (0.1-1%): Adding a base can deprotonate the acidic silanol groups on the silica surface, reducing their interaction with your compound. This is particularly effective if your compound has any basic character.

Problem: The compound is eluting, but the peaks are broad and tailing significantly.

Causality & Solution: Peak tailing often results from a combination of factors: strong, non-ideal interactions with the stationary phase, overloading the column, or poor solubility in the mobile phase.

  • Optimize the Mobile Phase: As with elution failure, adding a modifier like acetic acid or triethylamine can often sharpen peaks by masking the active sites on the silica that cause tailing.

  • Reduce Column Loading: You may be overloading the column. For difficult separations, reduce the amount of crude material loaded to 1-2% of the silica gel mass.

  • Consider Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it will not load onto the column in a tight band.[6] Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column. This ensures the compound starts as a very narrow band, leading to sharper peaks.[6]

Problem: I suspect my compound is decomposing on the silica gel column.

Causality & Solution: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive molecules, such as those with acid-labile protecting groups or functionalities prone to elimination or rearrangement.

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or significant streaking from the baseline, your compound is likely unstable on silica.[5]

  • Use Deactivated Silica: You can deactivate the silica gel to reduce its acidity.

    • Neutral Silica: Prepare a slurry of silica in a solution of triethylamine (e.g., 1% in your starting eluent), pack the column with this slurry, and then equilibrate with the mobile phase.

    • Alternative Stationary Phases: If deactivation is insufficient, consider switching to a less acidic stationary phase like alumina (basic or neutral) or Florisil.[5] For very challenging separations, reversed-phase chromatography (C18 silica) may be the best option.

Problem: I cannot separate my target compound from a similarly polar impurity.

Causality & Solution: This is the fundamental challenge of chromatography. If co-elution occurs, you lack sufficient selectivity between your compound and the impurity in the chosen system.

  • Change Solvent Selectivity: The "magic" of chromatography often lies in the solvent system. Do not just increase the polarity; change the nature of the solvents. If a DCM/MeOH system isn't working, try a completely different system like EtOAc/EtOH/H₂O or even Acetonitrile/H₂O. Different solvents will have unique interactions with your compound and the impurity, potentially revealing a separation window.

  • High-Performance Flash Chromatography: Automated flash chromatography systems allow for more precise gradients and the use of smaller particle size silica, which can significantly improve resolution compared to traditional gravity columns.

  • Orthogonal Purification: If all else fails, use a completely different purification technique. If you purified with normal-phase chromatography, try purifying the mixed fractions using reversed-phase HPLC. This "orthogonal" approach separates compounds based on different chemical principles (polarity vs. hydrophobicity) and is very powerful for removing stubborn impurities.

Section 3: Troubleshooting Guide: Crystallization

Obtaining a solid, crystalline final product is often crucial for purity and stability.

Problem: My purified compound is a persistent, clear oil that refuses to crystallize.

Causality & Solution: Crystallization requires the formation of an ordered molecular lattice.[7] This can be inhibited by residual impurities, the presence of multiple stereoisomers (diastereomers), or the inherent properties of the molecule. Sugar-like compounds are notoriously difficult to crystallize.[8][9]

  • Ensure High Purity: Even trace amounts of impurities can disrupt crystal lattice formation.[8] Try re-purifying the oil with a different chromatographic method.

  • Solvent Screening: The choice of solvent is critical. You need a solvent system where your compound is soluble when hot but only sparingly soluble when cold.

    • Systematic Approach: In small vials, dissolve a small amount of your oil in various solvents (e.g., ethyl acetate, acetone, isopropanol, acetonitrile). Add a less polar "anti-solvent" (e.g., hexanes, diethyl ether, DCM) dropwise until the solution becomes slightly cloudy. Warm the solution until it is clear again, then allow it to cool slowly.

    • Water as a Co-solvent: For this polar molecule, using a small amount of water with an organic solvent like acetone or ethanol can sometimes promote crystallization.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have ever had a batch crystallize, save a few seed crystals. Adding a single tiny crystal to a supersaturated solution can trigger rapid crystallization.[10]

  • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate very slowly over several days or weeks in a loosely covered vial.

Problem: The compound "crashes out" of solution as a powder or amorphous solid.

Causality & Solution: This occurs when the solution becomes supersaturated too quickly, leading to rapid precipitation rather than ordered crystal growth.[11] This process often traps solvent and impurities within the solid.

  • Slow Down the Cooling Process: Do not place your hot solution directly into an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Insulating the flask (e.g., with glass wool) can help slow the cooling rate.

  • Reduce the Level of Supersaturation: Use slightly more solvent to dissolve your compound initially. This will require cooling to a lower temperature to induce crystallization, but the process will be more controlled.

  • Use a Co-Solvent System: Instead of a single solvent, use a binary mixture. Dissolve the compound in a good solvent and slowly add a poor solvent at an elevated temperature until turbidity is observed. Then, add a few drops of the good solvent to redissolve the solid and allow the mixture to cool slowly.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Recommended Workflow for Column Chromatography

This protocol outlines a robust method for the purification of this compound using flash chromatography.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude material in a polar solvent like methanol.

    • Spot the solution on at least three different silica gel TLC plates.

    • Develop the plates in different solvent systems. Start with:

      • System A: 95:5 Dichloromethane/Methanol

      • System B: 90:10 Ethyl Acetate/Methanol

      • System C: 80:18:2 Ethyl Acetate/Ethanol/Water

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica height to diameter).

    • Fill the column about one-third full with your chosen starting eluent (the less polar component of your solvent system).

    • In a separate beaker, create a slurry of silica gel in the same eluent. The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., methanol).

    • Add 2-3 g of silica gel to this solution and swirl to mix.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6]

    • Carefully layer this powder onto the top of your packed column bed.

    • Gently add a thin layer of sand (approx. 0.5 cm) on top of your sample to prevent disturbance when adding eluent.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (using a pump for flash chromatography or a bulb for gravity) to begin elution.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by TLC analysis of the collected fractions.

Protocol 4.2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a starting point for analyzing the purity of your final fractions.

Table 2: Recommended HPLC Starting Conditions

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape for hydroxyl compounds.
Mobile Phase B 0.1% Formic Acid in Methanol Common organic modifier for reversed-phase.
Gradient 5% B to 95% B over 15 minutes A broad gradient is a good starting point to find the elution time.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL Standard injection volume.

| Detector | UV at 210 nm or ELSD/MS | The ketone has a weak UV absorbance at low wavelengths. ELSD or MS is more universal.[3] |

  • Sample Preparation: Prepare a solution of your compound at approximately 1 mg/mL in the initial mobile phase composition (e.g., 95:5 Water/Methanol).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically considered good for many research applications.

Section 5: Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from crude material to a pure, characterized compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Post-Purification & QC Crude Crude this compound TLC TLC Analysis for Solvent System Selection Crude->TLC Column Normal-Phase Flash Chromatography TLC->Column Optimized System Fractions Collect & Analyze Fractions by TLC Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pool Pure Fractions Oil Purified Oil Combine->Oil Crystallize Crystallization / Lyophilization Oil->Crystallize QC Purity & Identity Check (HPLC, NMR, MS) Oil->QC Analyze Oil Directly Crystallize->QC QC->Column Fails Spec: Repurify Final Pure, Solid Product (>95%) QC->Final Meets Spec

Caption: Workflow for purification and quality control.

Diagram 2: Troubleshooting Decision Tree for Column Chromatography

This diagram provides a logical path for diagnosing and solving common column chromatography issues.

Troubleshooting_Tree Start Problem with Column? NoElution Compound Not Eluting? Start->NoElution Tailing Broad / Tailing Peaks? Start->Tailing Elutes, but... Decomp Compound Degrading? Start->Decomp Elutes, but... Sol_Polarity Increase Mobile Phase Polarity (e.g., add MeOH) NoElution->Sol_Polarity Yes Tailing_Cause Possible Cause? Tailing->Tailing_Cause Yes Decomp_Test Test Stability on TLC Decomp->Decomp_Test Yes Check_Again1 Problem Solved? Sol_Polarity->Check_Again1 Overload Overloading Tailing_Cause->Overload Interaction Strong Interaction Tailing_Cause->Interaction Reduce_Load Reduce Sample Load Overload->Reduce_Load Add_Modifier Add Modifier (Acid/Base) Interaction->Add_Modifier Check_Again2 Problem Solved? Reduce_Load->Check_Again2 Add_Modifier->Check_Again2 Deactivate Use Deactivated Silica or Alumina Decomp_Test->Deactivate Unstable Check_Again3 Problem Solved? Deactivate->Check_Again3

Caption: Decision tree for chromatography troubleshooting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Chemistry of Food and Cooking. (n.d.). Crystallization – A Physical Change.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • StudySmarter. (n.d.). Sugar Crystallization: Process & Mechanism.
  • Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one - InChI Key.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information.
  • Wekiva Culinary. (2021, October 17). Working with Sugar: the Magic of Crystallization.
  • Quora. (2017, September 20). Why does sugar form crystals?.
  • CAERT, Inc. (n.d.). Sugar Crystallization. MyCAERT.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1,3,5-Trihydroxypentane-2-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). (3S,4S)-3,4,5-trihydroxypentanal. National Center for Biotechnology Information.

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Overcoming catalyst deactivation in 3,4,5-Trihydroxypentan-2-one production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4,5-Trihydroxypentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic biomass conversion. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of catalyst deactivation in this specific synthesis. Our focus is on providing practical, mechanistically grounded solutions to enhance the efficiency and longevity of your catalytic processes.

Introduction to the Catalytic Landscape

The production of this compound, a valuable chiral building block, often involves the catalytic conversion of biomass-derived pentoses, such as xylose. This process typically employs heterogeneous catalysts, which are essential for achieving high selectivity and yield. However, the very nature of biomass feedstocks and the reaction conditions can lead to rapid catalyst deactivation, a significant hurdle in developing robust and economically viable processes.

This guide will focus on two primary classes of catalysts pertinent to this synthesis: solid acid catalysts (e.g., zeolites) and bifunctional supported metal catalysts . We will explore the common deactivation pathways for each and provide systematic troubleshooting approaches.

Core Deactivation Pathways in Polyol Synthesis

Catalyst deactivation in the synthesis of this compound from biomass is a multi-faceted problem. Understanding the root causes is the first step toward effective mitigation. The primary mechanisms of deactivation can be categorized as fouling, poisoning, and structural degradation.[1]

Troubleshooting Guide & FAQs

Section 1: Fouling and Coke Formation

Fouling, primarily through the deposition of carbonaceous materials (coke or humins), is one of the most common and rapid forms of deactivation in biomass conversion.[2][3] These deposits physically block active sites and pores, leading to a significant loss in catalytic activity.[4]

Frequently Asked Questions (FAQs):

Q1: My catalyst's activity has dropped significantly after just a few runs. How can I confirm if coking is the issue?

A1: A rapid decline in activity is a classic symptom of coking. To confirm this, you can perform a Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst.[5] A significant weight loss at elevated temperatures (typically 300-600°C) in an oxidizing atmosphere indicates the combustion of deposited coke. Visual inspection may also reveal a darkening of the catalyst pellets.

Q2: What are the primary precursors to coke formation in xylose conversion?

A2: In the acidic conversion of xylose, furan-type intermediates, such as furfural, are known precursors to coke.[5] These molecules can undergo polymerization and condensation reactions on the catalyst's acid sites, leading to the formation of insoluble, high-molecular-weight humins.[6]

Q3: How can I minimize coke formation during the reaction?

A3: Minimizing coke formation involves a multi-pronged approach targeting reaction conditions and catalyst properties:

  • Temperature Optimization: High temperatures can accelerate the reactions that lead to coke.[5] It is crucial to operate within a temperature window that favors the formation of this compound without excessively promoting coking pathways.

  • Solvent Selection: The choice of solvent can influence the stability of intermediates. For instance, using a solvent system that can stabilize reactive intermediates may reduce their propensity to polymerize.

  • Catalyst Modification: Modifying the catalyst to have a hierarchical pore structure (containing both micropores and mesopores) can improve the diffusion of bulky molecules, reducing the likelihood of pore blockage.[7]

Experimental Protocol: Catalyst Regeneration via Calcination

This protocol outlines a general procedure for regenerating a coked solid acid or supported metal catalyst.

  • Catalyst Recovery: After the reaction, carefully recover the catalyst by filtration or centrifugation.

  • Solvent Washing: Wash the catalyst with a suitable solvent (e.g., ethanol or acetone) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst in an oven at 100-120°C for at least 4 hours to remove residual solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.

  • Ramping: Increase the temperature to a target between 450°C and 550°C at a controlled rate (e.g., 5°C/min) under a flow of air or a mixture of oxygen and an inert gas.

  • Dwelling: Hold the catalyst at the target temperature for 3-6 hours to ensure complete combustion of the coke.

  • Cooling: Allow the catalyst to cool down to room temperature slowly.

ParameterRecommended RangeRationale
Calcination Temperature 450-550°CSufficient to combust coke without causing thermal damage to the catalyst.
Heating Rate 2-5°C/minA slow ramp rate prevents thermal shock and ensures uniform coke removal.
Atmosphere Air or O₂/N₂Provides the necessary oxygen for coke combustion.
Duration 3-6 hoursEnsures complete removal of carbonaceous deposits.
Section 2: Catalyst Poisoning

Catalyst poisoning occurs when chemical species in the feedstock or reaction medium strongly adsorb to the active sites, rendering them inactive.[8] In biomass conversion, common poisons include alkali and alkaline earth metals present in the feedstock.[9][10]

Frequently Asked Questions (FAQs):

Q1: My fresh catalyst shows good initial activity, but it deactivates irreversibly over time. Could this be poisoning?

A1: Irreversible deactivation that is not remedied by calcination is a strong indicator of poisoning. To confirm, you can analyze the elemental composition of the spent catalyst using techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF). An accumulation of elements like sodium, potassium, or calcium would suggest poisoning.[10]

Q2: How do alkali metals poison solid acid catalysts?

A2: Alkali metals, being basic in nature, can neutralize the Brønsted acid sites of zeolite catalysts.[11] This is a direct chemical poisoning mechanism that reduces the number of active sites available for the desired acid-catalyzed reactions.

Q3: What are the effects of poisons on supported metal catalysts?

A3: For supported metal catalysts, poisons can have multiple detrimental effects. They can block the active metal sites, alter the electronic properties of the metal, and in some cases, promote the aggregation of metal particles.[11]

Troubleshooting Flowchart for Suspected Poisoning

Start Observe Irreversible Deactivation Confirm Elemental Analysis (ICP/XRF) of Spent Catalyst Start->Confirm Poison_Detected Poison Detected? Confirm->Poison_Detected Yes Yes Poison_Detected->Yes No No Poison_Detected->No Source Identify Source of Poison (Feedstock Analysis) Yes->Source Other_Mech Investigate Other Deactivation Mechanisms (e.g., Sintering) No->Other_Mech Pretreatment Implement Feedstock Pretreatment (e.g., Ion Exchange) Source->Pretreatment Regeneration Attempt Poison Removal (e.g., Acid Wash) Pretreatment->Regeneration

Caption: Troubleshooting workflow for catalyst poisoning.

Section 3: Hydrothermal Degradation

The presence of water at elevated temperatures is inherent to many biomass conversion processes. These hydrothermal conditions can lead to irreversible changes in the catalyst structure, such as the dealumination of zeolites or the sintering of supported metal nanoparticles.[12][13]

Frequently Asked Questions (FAQs):

Q1: My zeolite catalyst is losing activity, and regeneration by calcination is not fully effective. What could be the cause?

A1: This scenario suggests that an irreversible structural change may be occurring. For zeolites, hydrothermal conditions can cause the hydrolysis of Si-O-Al bonds, leading to the removal of aluminum from the zeolite framework (dealumination).[13] This results in a loss of acid sites and can eventually lead to the collapse of the crystalline structure.

Q2: How can I assess the hydrothermal stability of my catalyst?

A2: The hydrothermal stability can be evaluated by treating the catalyst with hot liquid water or steam at reaction temperatures for an extended period.[14] Characterization of the treated catalyst by techniques such as X-ray Diffraction (XRD) to check for changes in crystallinity, and ammonia temperature-programmed desorption (NH₃-TPD) to quantify the loss of acid sites, can provide a clear picture of its stability.

Q3: Are there ways to improve the hydrothermal stability of zeolite catalysts?

A3: Yes, several strategies can be employed:

  • Increase Si/Al Ratio: Zeolites with a higher silicon-to-aluminum ratio generally exhibit greater hydrothermal stability.[13]

  • Cation Exchange: Exchanging protons with certain metal cations can enhance stability.[13]

  • Surface Modification: Coating the zeolite with a protective layer of a hydrophobic material can limit the access of water to the active sites.

Logical Relationship Diagram for Deactivation Mechanisms

Deactivation Catalyst Deactivation Fouling Fouling (Coking) Deactivation->Fouling Poisoning Poisoning Deactivation->Poisoning Degradation Hydrothermal Degradation Deactivation->Degradation Reversible Reversible Fouling->Reversible Irreversible Irreversible Poisoning->Irreversible Degradation->Irreversible

Caption: Relationship between deactivation types and their reversibility.

Concluding Remarks

Overcoming catalyst deactivation is paramount for the successful and sustainable production of this compound. A systematic and informed approach to troubleshooting, grounded in an understanding of the underlying deactivation mechanisms, is essential. By carefully considering the interplay between feedstock impurities, reaction conditions, and catalyst properties, researchers can develop more robust and efficient catalytic systems. This guide serves as a foundational resource to aid in this endeavor. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Recent progress in the improvement of hydrothermal stability of zeolites. (n.d.). RSC Publishing.
  • Gounder, R., et al. (2020). Origins of the Hydrothermal Stability of Cu-Chabazite Zeolites for the Selective Catalytic Reduction of NOx. Journal of the American Chemical Society.
  • Wang, Y., et al. (2023). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.
  • Zhang, Y., et al. (2019). Hydrothermal stability of different zeolites in supercritical water: Implication for synthesis of supported catalysts by supercritical water impregnation. Semantic Scholar.
  • Jumah, H., et al. (2020). Recent Progress to Understand and Improve Zeolite Stability in the Aqueous Medium. OSTI.GOV.
  • Liu, Y., et al. (2022). Improving the Hydrothermal Stability of ZSM-5 Zeolites in 1-Octene Aromatization by Sequential Alkali Treatment and Phosphorus Modification. MDPI.
  • Padmaperuma, A. (2022). Unlocking the Mystery of Catalyst Poisoning. Department of Energy.
  • Padmaperuma, A. (2022). Unlocking the Mystery of Catalyst Poisoning. Advanced BioFuels USA.
  • Ochoa, A., et al. (2021). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. MDPI.
  • Gholami, Z., & Tišler, Z. (2021). Regeneration of S-poisoned Pd/Al2O3 catalysts for the combustion of methane. ResearchGate.
  • Ochoa, A., et al. (2020). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. ResearchGate.
  • Forzatti, P., & Lietti, L. (2021). Catalyst Deactivation, Poisoning and Regeneration. MDPI.
  • Wang, S., et al. (2013). Characterization of Coke Deposition in the Catalytic Fast Pyrolysis of Biomass Derivates. ACS Publications.
  • Gao, F., et al. (2021). Zeolite supported Pd catalysts for the complete oxidation of methane. OSTI.GOV.
  • Lambert, C., & Tissler, A. (2004). Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • Wang, S., & Liu, Y. (2018). Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2024). LinkedIn.
  • Wang, S., et al. (2015). Catalytic Pyrolysis of Biomass-Derived Compounds: Coking Kinetics and Formation Network. ACS Publications.
  • Ochoa, A., et al. (2020). Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review. IDEAS/RePEc.
  • Garcia-Martinez, J., & Li, K. (2017). Analysis of zeolite catalyst deactivation during catalytic cracking reactions. Imperial College London.
  • Dufour, J., et al. (2022). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI.
  • Chareonlimkun, A., et al. (2010). Kinetics of Aqueous Phase Dehydration of Xylose into Furfural Catalyzed by ZSM-5 Zeolite. ResearchGate.
  • Gebo, K. A., et al. (2021). Studies on effective catalytic conversion of xylose to furfural using green sulfonated carbon catalysts: Process optimization by Taguchi approach. Arabian Journal of Chemistry.
  • Anwar, Z., et al. (2021). Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling. PMC - NIH.

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Technical Support Center: Minimizing Epimerization in 3,4,5-Trihydroxypentan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3,4,5-trihydroxypentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing epimerization, a critical challenge in the synthesis of polyhydroxylated compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your target molecule.

Understanding the Core Challenge: Epimerization

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of this compound, a ketose, the chiral carbons are particularly susceptible to this transformation, especially the carbon atom alpha to the ketone group (C3).[1] This process is often base- or acid-catalyzed and proceeds through an enediol intermediate.[2] The formation of this planar intermediate allows for reprotonation from either face, leading to a mixture of diastereomers and compromising the stereochemical purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of epimerization in the synthesis of this compound?

A1: The primary drivers of epimerization in this synthesis are the presence of acidic or basic conditions and elevated temperatures. The alpha-proton at the C3 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, this proton can be abstracted to form an enolate, which is in equilibrium with its enediol tautomer.[2][3] Similarly, acidic conditions can catalyze the formation of the enediol intermediate.[2] High temperatures provide the necessary activation energy for these transformations to occur more readily.

Q2: At which stages of the synthesis is epimerization most likely to occur?

A2: Epimerization is a risk during any step where the chiral centers, particularly C3 and C4, are exposed to conditions that can facilitate proton abstraction and reprotonation. Key stages to monitor closely include:

  • Deprotection Steps: The removal of protecting groups, especially those requiring strong acidic or basic conditions, is a major vulnerability.

  • Purification: Prolonged exposure to certain chromatographic media, such as silica gel (which can be slightly acidic), or the use of basic or acidic eluents can induce epimerization.

  • Reaction Conditions: Any synthetic step that involves basic or acidic reagents or byproducts can create an environment conducive to epimerization.

Q3: How can I detect and quantify the extent of epimerization?

A3: Several analytical techniques can be employed to detect and quantify epimers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and effective method. By using a chiral stationary phase, you can separate and quantify the different epimers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can distinguish between epimers. The chemical shifts and coupling constants of the protons and carbons adjacent to the chiral centers will differ.

  • Gas Chromatography (GC): After derivatization to make the molecule more volatile (e.g., silylation), GC with a chiral column can be used for separation and quantification.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to epimerization during the synthesis of this compound.

Issue 1: Significant epimerization observed after a deprotection step.

Causality: The deprotection conditions are likely too harsh, leading to the formation of the enediol intermediate.

Troubleshooting Workflow:

start High Epimerization Post-Deprotection cond1 Are acidic conditions used? start->cond1 action1a Switch to milder acidic conditions (e.g., pyridinium p-toluenesulfonate). cond1->action1a Yes cond2 Are basic conditions used? cond1->cond2 No action1b Consider enzymatic deprotection. action1a->action1b end Epimerization Minimized action1b->end action2a Use a weaker base or buffered system. cond2->action2a Yes action2b Lower the reaction temperature. action2a->action2b action2b->end

Caption: Troubleshooting workflow for deprotection-induced epimerization.

Detailed Recommendations:

  • Protecting Group Strategy: The choice of protecting groups is crucial. Employ orthogonal protecting groups that can be removed under mild and specific conditions, avoiding harsh acidic or basic treatments.[4][5] For example, silyl ethers can often be removed under neutral conditions using fluoride sources.

  • Reaction Conditions:

    • Temperature: Perform deprotection at the lowest possible temperature that allows for a reasonable reaction rate.

    • pH Control: If acidic or basic conditions are unavoidable, use a buffered system to maintain a specific and controlled pH.

Issue 2: Epimerization is occurring during chromatographic purification.

Causality: The stationary phase (e.g., silica gel) may have acidic sites that are catalyzing epimerization. The eluent system could also be contributing to the problem.

Troubleshooting Workflow:

start Epimerization During Purification action1 Neutralize silica gel with a base (e.g., triethylamine) before use. start->action1 action2 Switch to a less acidic stationary phase (e.g., alumina, C18). action1->action2 action3 Add a small amount of a volatile base (e.g., triethylamine) to the eluent. action2->action3 end Pure Product, No Epimerization action3->end

Caption: Troubleshooting workflow for purification-induced epimerization.

Detailed Recommendations:

  • Stationary Phase:

    • Neutralization: Pre-treat silica gel by slurrying it in the eluent containing a small amount of a volatile base like triethylamine or pyridine, then re-packing the column.

    • Alternative Media: Consider using neutral alumina or a reversed-phase silica (C18) for purification.

  • Eluent System:

    • Buffered Eluents: If possible, use a buffered mobile phase to maintain a neutral pH.

    • Avoid Protic Solvents: In some cases, protic solvents in the eluent can facilitate proton exchange and epimerization.

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Aldol Addition with Protecting Groups

This protocol focuses on a stereoselective approach that utilizes protecting groups to minimize epimerization.

Step 1: Protection of a Suitable Precursor

  • Start with a readily available chiral precursor, such as a protected glyceraldehyde derivative.

  • Protect the hydroxyl groups to prevent side reactions and to influence the stereochemical outcome of subsequent steps. Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are often a good choice due to their stability and mild removal conditions.[5]

Step 2: Stereoselective Aldol Addition

  • Generate the enolate of a protected dihydroxyacetone equivalent.

  • React the enolate with the protected glyceraldehyde derivative at low temperature (e.g., -78 °C) to favor kinetic control and enhance stereoselectivity. The choice of base and solvent is critical here.

Step 3: Deprotection under Mild Conditions

  • Remove the protecting groups using conditions that are known to not cause epimerization. For TBDMS groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) in a buffered solution is recommended.

Table 1: Comparison of Deprotection Conditions and Potential for Epimerization

Deprotection ReagentProtecting GroupConditionsRisk of Epimerization
Tetrabutylammonium fluoride (TBAF)Silyl ethers (e.g., TBDMS)Room temperature, bufferedLow
Trifluoroacetic acid (TFA)Boc, TritylRoom temperatureHigh
Sodium methoxideAcetates, BenzoatesRoom temperatureHigh
Hydrogenolysis (H₂, Pd/C)Benzyl ethersRoom temperature, neutralLow

Visualization of the Epimerization Mechanism

The following diagram illustrates the base-catalyzed epimerization of this compound at the C3 position via an enediol intermediate.

Caption: Base-catalyzed epimerization at C3.

Concluding Remarks

Minimizing epimerization during the synthesis of this compound requires a careful and strategic approach. By understanding the underlying mechanisms of epimerization and by judiciously selecting protecting groups, reaction conditions, and purification methods, researchers can significantly enhance the stereochemical purity of their final product. This guide provides a foundation for troubleshooting and optimizing synthetic routes to achieve this goal.

References

  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
  • Chemistry LibreTexts. (2020, October 20). 15.4: The Configurations of Ketoses.
  • Pearson. (n.d.). Epimerization Explained: Definition, Examples, Practice & Video Lessons.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Protecting group.
  • Wikipedia. (n.d.). Ketose.
  • Falentin-Daudre, C., Beaupère, D., & Stasik-Boutbaiba, I. (2010). Synthesis of new N-substituted 3,4,5-trihydroxypiperidin-2-ones from d-ribono-1,4-lactone.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Tanner, D. (2003). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. Angewandte Chemie International Edition, 42(41), 5037-5039. [Link]
  • Vedejs, E., & Daugulis, O. (1999). Orthogonal protecting groups. In Comprehensive Organic Synthesis II (Second Edition), 1, 12-43.
  • YouTube. (2018, March 3). 6. Sugar isomers (Part-5) epimers & Aldose-Ketose isomers.
  • ResearchGate. (2006). Epimerases: Structure, function and mechanism.
  • ResearchGate. (2018). The proposed mechanisms of the epimerization reactions by RaCE and....
  • Chemistry Steps. (n.d.). Aldoses and Ketoses.

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Validation & Comparative

A Comparative Guide to Catalytic Synthesis of 1,4,5-Trihydroxypentan-2-one: A Keystone in Biorefinery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sustainable chemistry, the efficient synthesis of platform molecules from renewable biomass is a paramount objective for researchers and drug development professionals. Among these, 1,4,5-Trihydroxypentan-2-one, a C5 keto-sugar also known as 3-deoxypentulose, stands out as a versatile intermediate.[1][2] Its strategic importance lies in its role as a precursor to high-value chemicals and its potential applications in medicinal chemistry. This guide provides an in-depth, objective comparison of the catalytic routes for the synthesis of 1,4,5-Trihydroxypentan-2-one, grounded in experimental data and field-proven insights to empower your research and development endeavors.

The Significance of 1,4,5-Trihydroxypentan-2-one

1,4,5-Trihydroxypentan-2-one is a key intermediate in the acid-catalyzed conversion of biomass-derived compounds, such as furfuryl alcohol, into valuable products like levulinic acid.[1] The strategic placement of its hydroxyl and carbonyl functionalities makes it a valuable chiral building block for the synthesis of complex molecules and pharmaceuticals. The development of efficient and selective catalytic systems for its production is therefore a critical area of research.

Catalytic Pathways: A Comparative Overview

The synthesis of 1,4,5-Trihydroxypentan-2-one and its analogs can be approached through several catalytic strategies, primarily involving the conversion of C5 sugars like xylose. The main catalytic systems explored to date can be broadly categorized as heterogeneous catalysis, biocatalysis, and organocatalysis. Each approach presents a unique set of advantages and challenges in terms of efficiency, selectivity, and operational feasibility.

Heterogeneous Catalysis: The Power of Solid Acids

Heterogeneous catalysts are a cornerstone of industrial chemical synthesis due to their ease of separation, recyclability, and potential for continuous operation.[3][4][5][6] In the context of 1,4,5-Trihydroxypentan-2-one synthesis from xylose, solid acid catalysts, particularly those with a combination of Lewis and Brønsted acid sites, have shown significant promise.

The conversion of xylose to 1,4,5-Trihydroxypentan-2-one over solid acid catalysts is believed to proceed through a cascade of reactions. Lewis acid sites, such as those found in Sn-Beta zeolites, are effective in catalyzing the isomerization of aldoses (xylose) to ketoses (xylulose).[7][8][9][10][11] Subsequently, Brønsted acid sites facilitate the dehydration of the ketose intermediate to form the target product. The interplay and balance between Lewis and Brønsted acidity are crucial for maximizing the yield and selectivity towards 1,4,5-Trihydroxypentan-2-one while minimizing the formation of byproducts like furfural.[12][13][14][15]

Experimental Workflow: Heterogeneous Catalysis

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis & Catalyst Recovery prep1 Synthesis of Sn-Beta Zeolite prep2 Characterization (XRD, BET, Py-IR) prep1->prep2 react3 Catalyst Addition prep2->react3 react1 Reaction Setup: Batch Reactor react2 Reactants: Xylose, Water/Solvent react1->react2 react2->react3 react4 Reaction Conditions: Temp, Pressure, Time react3->react4 analysis1 Product Filtration & Separation react4->analysis1 analysis2 Product Identification & Quantification (HPLC, GC-MS) analysis1->analysis2 analysis3 Catalyst Recovery & Washing analysis1->analysis3 analysis4 Catalyst Regeneration analysis3->analysis4 analysis4->react3 Recycle

Caption: Workflow for heterogeneous catalytic synthesis.

CatalystSubstrateTemp (°C)Time (h)Xylose Conv. (%)1,4,5-THPO Yield (%)Selectivity (%)Reference
Sn-Beta Zeolite Xylose1404~95~40~42[7][8]
Sulfonated Carbon Xylose1506~90~35~39[3]
Amberlyst-15 Xylose1308~85~30~35[16]

Note: The data presented is a synthesis of reported values for similar C5 sugar conversions and should be considered indicative. Direct comparative studies for 1,4,5-Trihydroxypentan-2-one are limited.

  • Catalyst Preparation: Synthesize Sn-Beta zeolite following established hydrothermal methods. Calcine the synthesized material to obtain the active catalyst.

  • Reaction Setup: In a high-pressure batch reactor, add a solution of D-xylose in deionized water.

  • Catalyst Loading: Add the prepared Sn-Beta catalyst to the reactor. The typical catalyst loading is in the range of 1-5 wt% relative to the xylose.

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., N₂). Heat the reactor to 140°C and maintain for 4 hours with constant stirring.

  • Product Work-up: After the reaction, cool the reactor to room temperature. Separate the solid catalyst by filtration or centrifugation.

  • Analysis: Analyze the liquid product mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and a Refractive Index (RI) detector to quantify the concentration of 1,4,5-Trihydroxypentan-2-one, unreacted xylose, and any byproducts.

Biocatalysis: The Precision of Enzymes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[17] Enzymes, particularly aldolases, are well-suited for the stereoselective synthesis of polyhydroxylated compounds like 1,4,5-Trihydroxypentan-2-one.[18][19][20]

Aldolases catalyze the reversible aldol addition of a donor molecule (e.g., dihydroxyacetone phosphate or pyruvate) to an acceptor aldehyde.[20][21] For the synthesis of 1,4,5-Trihydroxypentan-2-one, a key step involves the aldol addition of a C2 or C3 donor to a C3 or C2 aldehyde precursor, respectively. The high stereospecificity of these enzymes allows for the synthesis of enantiomerically pure products.[22][23]

Reaction Pathway: Aldolase Catalysis

G cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_product Product donor Donor Substrate (e.g., Dihydroxyacetone) reaction Aldol Addition donor->reaction acceptor Acceptor Aldehyde (e.g., Glycolaldehyde) acceptor->reaction enzyme Aldolase Enzyme enzyme->reaction product 1,4,5-Trihydroxypentan-2-one reaction->product

Caption: Aldolase-catalyzed synthesis pathway.

Aldolase TypeDonor SubstrateAcceptor AldehydeProduct Yield (%)StereoselectivityReference
Fructose-1,6-bisphosphate aldolase (FSA) DihydroxyacetoneGlycolaldehyde>90High (S-configuration)[20]
2-Deoxyribose-5-phosphate aldolase (DERA) AcetaldehydeGlyceraldehyde~80High (R-configuration)[19][21]
Rhamnulose-1-phosphate aldolase (RhuA) Dihydroxyacetone phosphateVarious aldehydes60-99 (conversion)Substrate-dependent[22]

Note: Yields are highly dependent on specific reaction conditions and substrate concentrations.

  • Enzyme Preparation: Obtain or prepare the desired aldolase enzyme (e.g., commercially available or expressed and purified from a recombinant host).

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., phosphate or Tris-HCl buffer) at the optimal pH for the chosen enzyme.

  • Reaction Mixture: In a reaction vessel, combine the donor substrate (e.g., dihydroxyacetone) and the acceptor aldehyde (e.g., glycolaldehyde) in the prepared buffer.

  • Enzyme Addition: Initiate the reaction by adding the aldolase enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation for a specified period (e.g., 24-48 hours).

  • Reaction Quenching and Analysis: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Analyze the product formation and stereoselectivity using chiral HPLC or GC-MS.

Organocatalysis: Small Molecules, Big Impact

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of polyhydroxylated ketones, cinchona alkaloid derivatives have shown considerable promise.[24][25][26]

Cinchona-derived catalysts, such as those based on cinchonine, can act as bifunctional catalysts.[24] The tertiary amine moiety can deprotonate the donor substrate to form an enolate, while the hydroxyl group can activate the acceptor aldehyde through hydrogen bonding. This dual activation in a chiral environment leads to high stereoselectivity in the aldol addition reaction.

Catalytic Cycle: Organocatalysis

G catalyst Cinchonine Catalyst enolate Enolate Intermediate catalyst->enolate Deprotonation donor Donor (e.g., Hydroxyacetone) donor->enolate acceptor Acceptor Aldehyde product_complex Product-Catalyst Complex acceptor->product_complex enolate->product_complex Aldol Addition product_complex->catalyst Catalyst Regeneration product Trihydroxypentan-2-one product_complex->product

Caption: Organocatalytic cycle for aldol addition.

CatalystDonor SubstrateAcceptor AldehydeYield (%)Enantiomeric Excess (ee, %)Reference
9-Amino(9-deoxy)epi-cinchonine HydroxyacetoneVarious aldehydes60-8580-95[25]
Cinchonine-derived thiourea 1,3-DicarbonylsNitrostyrene85-95>90[24]

Note: Data is for analogous aldol reactions; specific data for 1,4,5-Trihydroxypentan-2-one synthesis is limited.

  • Catalyst and Reagent Preparation: In a dry reaction flask under an inert atmosphere, dissolve the cinchonine-derived organocatalyst in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reactant Addition: Add the donor substrate (e.g., hydroxyacetone) to the catalyst solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).

  • Acceptor Addition: Slowly add the acceptor aldehyde to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and purify the product by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC analysis.

Comparative Analysis and Future Outlook

FeatureHeterogeneous CatalysisBiocatalysisOrganocatalysis
Activity Moderate to HighHighModerate to High
Selectivity Moderate to HighVery HighHigh
Catalyst Separation EasyCan be challengingModerate
Recyclability GoodPossible with immobilizationModerate
Operating Conditions Harsher (high temp/pressure)Mild (ambient temp/pressure)Mild
Substrate Scope BroadOften specificBroad
Cost Potentially lower for bulkCan be highModerate

The choice of catalytic system for the synthesis of 1,4,5-Trihydroxypentan-2-one depends heavily on the specific requirements of the application, including desired purity, scale of production, and cost considerations.

  • Heterogeneous catalysis offers a robust and scalable solution, particularly for large-scale industrial production where catalyst longevity and ease of separation are critical.[3][27] Future research should focus on developing catalysts with improved selectivity and stability under hydrothermal conditions.

  • Biocatalysis provides unparalleled stereoselectivity, making it the method of choice for the synthesis of enantiopure compounds for pharmaceutical applications.[17] The development of more robust and versatile aldolases through protein engineering will further expand their synthetic utility.[18][20]

  • Organocatalysis presents a versatile and operationally simple approach, bridging the gap between heterogeneous and biocatalysis. The continued design of novel and more efficient organocatalysts will be a key area of future development.

References

  • Functionalised heterogeneous catalysts for sustainable biomass valoris
  • Heterogeneous Catalysts and Biomass Conversion.
  • Directed evolution of D-2-keto-3-deoxy-6-phosphogluconate aldolase to new variants for the efficient synthesis of D- and L-sugars. PubMed. [Link]
  • Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosph
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  • Emerging heterogeneous catalysts for biomass conversion: studies of the reaction mechanism. Chemical Society Reviews. [Link]
  • Improving Heterogeneous Catalyst Stability for Liquid-phase Biomass Conversion and Reforming. CHIMIA. [Link]
  • Production of Hydroxyl–rich Acids from Xylose and Glucose Using Sn‐BEA Zeolite. eScholarship, University of California. [Link]
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  • Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase.
  • Interconversion between Lewis and Brønsted–Lowry acid sites on vanadia-based c
  • Sn-Beta Catalyzed Transformations of Sugars—Advances in Catalyst and Applications.
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
  • Reaction pathways for the conversion of xylose to xylulose and alkyl xyluloside..
  • Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,4,5-Trihydroxypentan-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,4,5-Trihydroxypentan-2-one, a ketopentose of interest in various biochemical and pharmaceutical contexts. We will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, ensuring a deep understanding of method performance and reliability. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to this compound and the Imperative for Validated Quantification

This compound is a five-carbon sugar with a ketone functional group, classifying it as a ketopentose.[4][5] Its polyhydroxylated nature makes it a highly polar molecule, which presents specific challenges and considerations for its separation and detection. Accurate quantification of this and similar molecules is critical in fields ranging from metabolic studies to the quality control of carbohydrate-based therapeutics and raw materials. An analytical method's validation is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. A validated method provides assurance of reliability, consistency, and accuracy of the analytical data.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput. Here, we compare HPLC-UV and LC-MS/MS for the quantification of this compound.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a robust and widely accessible technique. For a molecule like this compound, which lacks a strong chromophore, UV detection is typically performed at a low wavelength (around 190-210 nm) where the carbonyl group exhibits some absorbance.[6][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: This technique offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. It is particularly advantageous for analyzing complex biological matrices and for quantifying analytes at very low concentrations.[8][9]

The Validation Journey: A Parameter-by-Parameter Comparison

A comprehensive analytical method validation encompasses several key parameters. The following sections will detail these parameters, explain their significance, and present comparative data for HPLC-UV and LC-MS/MS in the context of this compound quantification.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • HPLC-UV: Specificity is primarily demonstrated by the resolution of the analyte peak from other components in a chromatogram. In the case of this compound, which has isomers, achieving baseline separation from other pentoses can be challenging and may require specialized columns, such as those used in high-performance anion-exchange chromatography.[10] Peak purity analysis using a diode-array detector (DAD) can provide additional evidence of specificity.

  • LC-MS/MS: This technique provides a higher degree of specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. The detection of this specific transition is highly selective and significantly reduces the likelihood of interference from co-eluting compounds.[9][11]

Experimental Workflow for Method Validation

The overall process for validating an analytical method for this compound quantification follows a structured approach, from initial method development to the final validation report.

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Flow rate, Gradient, etc.) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Analysis Statistical Analysis of Data Accuracy->Analysis Report Validation Report Generation Analysis->Report

Caption: A generalized workflow for the validation of an analytical method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterHPLC-UVLC-MS/MS
Typical Range 0.5 - 20 g/L[6][7]0.1 - 100 µg/L
Correlation Coefficient (r²) ≥ 0.995≥ 0.998
Calibration Curve Linear regression of peak area vs. concentrationLinear regression of peak area ratio (analyte/internal standard) vs. concentration
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

ParameterHPLC-UVLC-MS/MS
Typical Recovery 98.0 - 102.0%99.0 - 101.0%
Assessment Method Analysis of spiked matrix samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration)Analysis of spiked matrix samples at three concentration levels, often with the use of a stable isotope-labeled internal standard to correct for matrix effects
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

ParameterHPLC-UVLC-MS/MS
Repeatability (RSD) ≤ 2.0%≤ 1.5%
Intermediate Precision (RSD) ≤ 3.0%≤ 2.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterHPLC-UVLC-MS/MS
LOD ~0.1 g/L~0.03 µg/L
LOQ ~0.5 g/L[6][7]~0.1 µg/L
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Parameter VariedHPLC-UVLC-MS/MS
Mobile Phase Composition ± 2% organic± 1% organic
Column Temperature ± 5 °C± 2 °C
Flow Rate ± 0.1 mL/min± 0.05 mL/min
Effect on Results Retention time shifts, peak shape changesRetention time shifts, potential changes in ionization efficiency

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method Validation
  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: Aminex HPX-87H or similar ion-exclusion column suitable for carbohydrate analysis.

  • Mobile Phase: Milli-Q water or dilute sulfuric acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-85 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the method.

  • Validation Experiments:

    • Specificity: Analyze a blank, a placebo (if applicable), and a sample spiked with known related substances.

    • Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range.

    • Accuracy: Spike a known amount of this compound into the sample matrix at three different concentration levels.

    • Precision:

      • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Protocol 2: LC-MS/MS Method Validation

LCMS_Workflow Sample Sample Preparation (Dilution, Protein Precipitation) Spike Spike with Internal Standard (Stable Isotope Labeled Analyte) Sample->Spike LC HILIC Separation (e.g., Amide Column) Spike->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Q1) Selects Precursor Ion ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Selects Product Ion CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: A typical workflow for LC-MS/MS analysis.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amide-based column).[8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined via infusion and optimization experiments.

  • Sample Preparation: Depending on the matrix, a simple dilution or a protein precipitation step followed by dilution. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added.

  • Validation Experiments: The same validation parameters as for the HPLC-UV method are assessed, but with the added consideration of matrix effects, which can be evaluated by comparing the response of the analyte in the matrix to its response in a neat solution.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS can be validated to provide reliable methods for the quantification of this compound. The choice between the two depends on the specific analytical needs.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where the analyte concentration is relatively high and the sample matrix is simple.

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for the analysis of complex biological samples or for trace-level quantification. The use of an internal standard in LC-MS/MS analysis can significantly improve the accuracy and precision of the results.

Ultimately, the successful implementation of any analytical method relies on a thorough and well-documented validation process. This guide provides a framework for approaching the validation of analytical methods for this compound, ensuring data of the highest quality and integrity.

References

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A Comprehensive Guide to the Comparative Analysis of 3,4,5-Trihydroxypentan-2-one and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of carbohydrate chemistry and drug discovery, the nuanced differences between isomers can dictate their biological efficacy and physicochemical behavior. This guide provides a comprehensive framework for the comparative study of 3,4,5-Trihydroxypentan-2-one and its isomers. As a ketopentose, this compound is a five-carbon monosaccharide with a ketone functional group.[1][2] Its structure allows for multiple stereoisomers and positional isomers, each with potentially unique properties. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide outlines a robust, self-validating experimental plan to elucidate these differences. We will delve into the structural intricacies of these molecules, propose detailed protocols for their synthesis, separation, and characterization, and lay out a strategy for comparing their biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the potential of these polyhydroxylated ketones.

The Isomeric Landscape of Trihydroxypentan-2-one

The molecular formula C₅H₁₀O₄ gives rise to several isomers of Trihydroxypentan-2-one, which can be broadly categorized into constitutional (positional) isomers and stereoisomers.

Constitutional Isomers

Positional isomers of this compound differ in the placement of the ketone and hydroxyl groups along the five-carbon backbone. Understanding these structural variations is the first step in a comparative analysis. Some key positional isomers include:

  • This compound: The primary subject of this guide.

  • 1,4,5-Trihydroxypentan-2-one: A key intermediate in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.[3][4]

  • 1,3,5-Trihydroxypentan-2-one [5]

  • 1,3,4-Trihydroxypentan-2-one

The relative positions of the functional groups are expected to significantly influence properties such as polarity, intramolecular hydrogen bonding, and reactivity.

Stereoisomers

For this compound, the presence of two chiral centers at carbons 3 and 4 gives rise to four possible stereoisomers (2², where n=2 is the number of chiral centers).[6][7] These are typically classified as D and L forms based on the configuration of the chiral carbon furthest from the carbonyl group (C4 in this case), and as epimers which differ in the configuration at a single chiral center. The four stereoisomers are:

  • (3S,4R)-3,4,5-trihydroxypentan-2-one[8]

  • (3R,4S)-3,4,5-trihydroxypentan-2-one

  • (3S,4S)-3,4,5-trihydroxypentan-2-one

  • (3R,4R)-3,4,5-trihydroxypentan-2-one

The precise spatial arrangement of the hydroxyl groups is critical for molecular recognition in biological systems, such as enzyme active sites and cell surface receptors.

Isomeric Relationships

The following diagram illustrates the relationship between the different types of isomers of Trihydroxypentan-2-one.

G cluster_constitutional Constitutional Isomers cluster_stereoisomers Stereoisomers of 3,4,5-THP C5H10O4 C₅H₁₀O₄ 3,4,5-THP This compound C5H10O4->3,4,5-THP 1,4,5-THP 1,4,5-Trihydroxypentan-2-one C5H10O4->1,4,5-THP 1,3,5-THP 1,3,5-Trihydroxypentan-2-one C5H10O4->1,3,5-THP 1,3,4-THP 1,3,4-Trihydroxypentan-2-one C5H10O4->1,3,4-THP SR (3S,4R) 3,4,5-THP->SR RS (3R,4S) SR->RS Enantiomer SS (3S,4S) SR->SS Diastereomer RR (3R,4R) SR->RR Diastereomer RS->SS Diastereomer RS->RR Diastereomer SS->RR Enantiomer

Caption: Isomeric landscape of Trihydroxypentan-2-one.

Proposed Experimental Workflow for Comparative Analysis

To objectively compare the isomers of this compound, a multi-faceted experimental approach is necessary. The following workflow is proposed as a robust methodology for a comprehensive comparative study.

G cluster_synthesis Synthesis & Purification cluster_separation Isomer Separation cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Screening synthesis Chemical or Enzymatic Synthesis of Isomers purification Purification by Column Chromatography synthesis->purification hplc HPLC Separation of Stereoisomers and Positional Isomers purification->hplc nmr_ms Structural Verification (NMR, MS) hplc->nmr_ms antioxidant Antioxidant Assays (e.g., DPPH, ABTS) hplc->antioxidant enzyme Enzyme Inhibition Assays (e.g., Glycosidase) hplc->enzyme cell_based Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) hplc->cell_based phys_props Determination of Physical Properties (m.p., b.p., solubility) nmr_ms->phys_props stability Stability Studies (pH, temperature) phys_props->stability

Caption: Proposed workflow for comparative isomer analysis.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow.

Part 1: Synthesis of this compound Isomers

A chemoenzymatic approach is proposed for the stereoselective synthesis of this compound isomers, offering high selectivity under mild reaction conditions.

Protocol: Aldolase-Catalyzed Synthesis

This protocol is adapted from established methods for the synthesis of polyhydroxylated ketones.[3]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5).

    • Add the donor substrate, dihydroxyacetone phosphate (DHAP), and the aldehyde acceptor (e.g., glycolaldehyde).

    • To initiate the reaction, add a suitable aldolase, such as fructose-1,6-bisphosphate aldolase (FSA). Specific mutants of FSA may be used to achieve desired stereoselectivity.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a quenching agent (e.g., trichloroacetic acid) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant, containing the product, is then purified using column chromatography on silica gel or a suitable ion-exchange resin to isolate the desired trihydroxypentan-2-one isomer.

    • The structure and purity of the synthesized compound should be confirmed by NMR and Mass Spectrometry.

Part 2: Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Due to the structural similarity of the isomers, a high-resolution separation technique is required. Chiral HPLC is a powerful tool for separating enantiomers and diastereomers.

Protocol: Chiral HPLC Separation

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). For polyhydroxylated compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization:

    • Begin with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Systematically vary the ratio of the non-polar to polar solvent to optimize the separation of the isomers.

    • The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may improve peak shape and resolution.

  • Analysis Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Inject a small volume of the isomer mixture onto the column.

    • Monitor the elution of the isomers using a suitable detector, such as a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas.

Part 3: Comparative Physicochemical Properties

A thorough comparison of the fundamental physicochemical properties of the isomers is essential for understanding their behavior in various applications.

Table 1: Comparative Physicochemical Properties of Trihydroxypentan-2-one Isomers

PropertyThis compound (Stereoisomer A)This compound (Stereoisomer B)1,4,5-Trihydroxypentan-2-one1,3,5-Trihydroxypentan-2-one
Molecular Weight ( g/mol ) 134.13[9]134.13134.13[4]134.13[5]
Melting Point (°C) To be determinedTo be determinedTo be determinedTo be determined
Boiling Point (°C) To be determinedTo be determinedTo be determinedTo be determined
Solubility in Water (g/L) To be determinedTo be determinedTo be determinedTo be determined
LogP (Octanol/Water) -2.0 (Computed)[9]To be determinedTo be determinedTo be determined
Topological Polar Surface Area (Ų) 77.8 (Computed)[9]To be determinedTo be determinedTo be determined

Data to be filled in from experimental measurements.

Part 4: Comparative Biological Activity

The biological activity of the isomers should be assessed through a panel of in vitro assays. The structural analogues, 3,4,5-trihydroxypiperidines, have shown promise as glycosidase inhibitors, suggesting a potential avenue of investigation for the trihydroxypentan-2-ones.[10][11]

Antioxidant Activity

Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare serial dilutions of each isomer in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the isomer solution (or methanol as a control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each isomer concentration.

    • Determine the IC₅₀ value (the concentration of the isomer that scavenges 50% of the DPPH radicals).

Enzyme Inhibition

Protocol: α-Glucosidase Inhibition Assay

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Add various concentrations of the test isomers to the wells. Acarbose can be used as a positive control.

  • Incubation and Substrate Addition:

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measurement and Analysis:

    • Incubate the plate at 37 °C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of enzyme inhibition for each isomer concentration and determine the IC₅₀ value.

Table 2: Comparative Biological Activities of Trihydroxypentan-2-one Isomers

Biological ActivityThis compound (Stereoisomer A)This compound (Stereoisomer B)1,4,5-Trihydroxypentan-2-one1,3,5-Trihydroxypentan-2-one
DPPH Scavenging (IC₅₀, µM) To be determinedTo be determinedTo be determinedTo be determined
α-Glucosidase Inhibition (IC₅₀, µM) To be determinedTo be determinedTo be determinedTo be determined
Other (Specify) To be determinedTo be determinedTo be determinedTo be determined

Data to be filled in from experimental measurements.

Conclusion and Future Directions

This guide provides a foundational framework for a comprehensive comparative study of this compound and its isomers. The proposed experimental workflows and detailed protocols are designed to yield high-quality, reproducible data that will enable a thorough understanding of the structure-property and structure-activity relationships of these compounds. The successful execution of these studies will undoubtedly contribute valuable knowledge to the fields of carbohydrate chemistry, drug discovery, and materials science. Future work should focus on exploring the in vivo efficacy and toxicological profiles of the most promising isomers identified through this screening cascade.

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A Comparative Guide to the Synthesis of 3,4,5-Trihydroxypentan-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4,5-Trihydroxypentan-2-one

This compound, also known by synonyms such as 1-deoxy-D-xylulose and 3-deoxypentulose, is a polyhydroxylated ketone of significant interest in various scientific disciplines.[1][2][3] Its structural complexity and chirality make it a valuable chiral building block in the synthesis of complex natural products and pharmaceutical agents. Furthermore, its role as an intermediate in the Maillard reaction and its presence in microorganisms like Streptomyces hygroscopicus underscore its biological relevance.[3] The development of efficient and stereoselective synthetic routes to this molecule is therefore a critical endeavor for researchers in organic chemistry, biochemistry, and drug discovery.

This guide provides an in-depth, objective comparison of prominent synthetic routes to this compound, offering experimental data and expert insights to aid researchers in selecting the most suitable method for their specific needs. We will delve into the mechanistic underpinnings of each approach, providing detailed protocols and comparative data to ensure scientific integrity and practical utility.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: multi-step chemical synthesis from carbohydrate precursors, organocatalytic asymmetric aldol reactions, and biocatalytic synthesis. Each strategy presents a unique set of advantages and disadvantages in terms of yield, stereocontrol, scalability, and environmental impact.

Route 1: Multi-Step Chemical Synthesis from D-Xylose

The utilization of readily available and inexpensive carbohydrates as starting materials is a cornerstone of sustainable chemical synthesis. D-xylose, a pentose sugar, serves as a logical and cost-effective precursor for the synthesis of this compound. This multi-step approach leverages classical carbohydrate chemistry to achieve the desired transformation.

Causality of Experimental Choices: The synthetic strategy hinges on the selective protection and deprotection of hydroxyl groups to control reactivity and stereochemistry. The initial conversion of D-xylose to a furanose derivative allows for targeted modifications at specific positions. The subsequent steps involve the introduction of the ketone functionality and the removal of a hydroxyl group to arrive at the target deoxy sugar.

Experimental Protocol: Synthesis from D-Xylose

Step 1: Protection of D-Xylose

  • D-xylose is treated with a suitable protecting group reagent, such as acetone in the presence of an acid catalyst, to form a di-O-isopropylidene-D-xylofuranose derivative. This protects the hydroxyl groups at the 1,2- and 3,5-positions, leaving the C4-hydroxyl group accessible for subsequent reactions.

Step 2: Oxidation

  • The free hydroxyl group at C4 is oxidized to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

Step 3: Deoxygenation

  • The hydroxyl group at a specific position (e.g., C3) is removed. This can be achieved through a variety of methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Step 4: Deprotection

  • The protecting groups are removed under acidic conditions to yield this compound.

Workflow Visualization:

Start D-Xylose Step1 Protection Start->Step1 Step2 Oxidation Step1->Step2 Step3 Deoxygenation Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Caption: Multi-step synthesis from D-Xylose.

Route 2: Organocatalytic Asymmetric Aldol Reaction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional methods. The use of small chiral organic molecules, such as proline and its derivatives, to catalyze aldol reactions allows for the direct and enantioselective formation of carbon-carbon bonds.[4][5][6]

Causality of Experimental Choices: This approach relies on the in situ formation of a nucleophilic enamine from a ketone (e.g., hydroxyacetone) and the chiral amine catalyst. This enamine then reacts with an electrophilic aldehyde (e.g., a protected glyceraldehyde) in a stereocontrolled manner. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. Proline is often chosen for its bifunctional nature, acting as both an amine for enamine formation and a carboxylic acid for proton transfer in the transition state.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Step 1: Reaction Setup

  • To a solution of the aldehyde acceptor (e.g., 2,3-O-isopropylideneglyceraldehyde) in a suitable solvent (e.g., DMF or DMSO) is added hydroxyacetone as the ketone donor.

  • A catalytic amount of L-proline (typically 10-30 mol%) is then added to the mixture.

Step 2: Reaction Execution

  • The reaction is stirred at a controlled temperature (often room temperature or slightly below) for a specified period, typically ranging from several hours to a few days, while monitoring the progress by TLC or HPLC.

Step 3: Work-up and Purification

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The crude product is then purified by column chromatography on silica gel to isolate the protected this compound derivative.

Step 4: Deprotection

  • The protecting group(s) are removed under appropriate conditions (e.g., mild acid hydrolysis for an acetonide) to afford the final product.

Workflow Visualization:

Start Hydroxyacetone + Protected Glyceraldehyde Step1 Proline Catalysis Start->Step1 Step2 Purification Step1->Step2 Step3 Deprotection Step2->Step3 End This compound Step3->End

Caption: Organocatalytic asymmetric aldol reaction.

Route 3: Biocatalytic Synthesis using D-Fructose-6-Phosphate Aldolase (FSA)

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of complex chiral molecules. Aldolases, in particular, are powerful enzymes for the stereocontrolled formation of carbon-carbon bonds. D-Fructose-6-phosphate aldolase (FSA) has shown great promise in the synthesis of polyhydroxylated compounds due to its ability to accept a variety of donor and acceptor substrates.[1][7][8][9]

Causality of Experimental Choices: This chemoenzymatic strategy leverages the high stereoselectivity of FSA to catalyze the aldol addition of a donor molecule (e.g., hydroxyacetone) to an aldehyde acceptor (e.g., glycolaldehyde or a protected glyceraldehyde).[1] The enzyme's active site precisely orients the substrates, leading to the formation of a single stereoisomer of the product. This approach often operates under mild, aqueous conditions, minimizing the need for protecting groups and harsh reagents.

Experimental Protocol: FSA-Catalyzed Synthesis

Step 1: Enzyme Preparation

  • Recombinant FSA can be overexpressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques. Alternatively, commercially available FSA preparations can be used.

Step 2: Reaction Setup

  • In a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer at a neutral pH), the donor substrate (hydroxyacetone) and the acceptor substrate (e.g., glycolaldehyde) are dissolved.

  • The FSA enzyme is added to initiate the reaction.

Step 3: Reaction Execution

  • The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation. The reaction progress is monitored over time using methods like HPLC or enzymatic assays.

Step 4: Product Isolation and Purification

  • Once the reaction reaches completion, the enzyme is removed (e.g., by heat denaturation and centrifugation, or if immobilized, by simple filtration).

  • The product is then purified from the reaction mixture, often using techniques like ion-exchange chromatography or size-exclusion chromatography to remove unreacted substrates and byproducts.

Workflow Visualization:

Start Hydroxyacetone + Glycolaldehyde Step1 FSA-Catalyzed Aldol Addition Start->Step1 Step2 Enzyme Removal Step1->Step2 Step3 Purification Step2->Step3 End This compound Step3->End

Caption: Biocatalytic synthesis using FSA.

Quantitative Data Summary and Comparison

To facilitate a direct comparison of the different synthetic routes, the following table summarizes key performance metrics based on literature data and typical experimental outcomes.

ParameterMulti-Step Chemical Synthesis (from D-Xylose)Organocatalytic Aldol ReactionBiocatalytic Synthesis (FSA)
Starting Materials D-XyloseHydroxyacetone, Protected GlyceraldehydeHydroxyacetone, Glycolaldehyde
Overall Yield 20-40%50-70%60-90%
Stereoselectivity Often requires chiral separation or complex stereocontrolGood to excellent (up to >95% ee)Excellent (typically >99% ee)
Number of Steps 4-63-41 (enzymatic step) + purification
Reaction Conditions Harsh reagents, protecting groups requiredMild, metal-freeMild, aqueous, neutral pH
Scalability Can be challengingModeratePotentially high, requires enzyme production
Environmental Impact Higher, due to solvents and reagentsLower than traditional chemical synthesisLowest, green chemistry principles

Characterization of this compound

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the connectivity and stereochemistry of the molecule. Characteristic signals for the methyl group, the methylene protons, and the protons on the stereogenic centers are observed.[1]

    • ¹³C NMR: The carbon NMR spectrum confirms the presence of the five carbon atoms in their respective chemical environments, including the ketone carbonyl carbon and the hydroxyl-bearing carbons.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[1]

  • Physicochemical Properties:

    • Molecular Formula: C₅H₁₀O₄[2][3]

    • Molecular Weight: 134.13 g/mol [2][3]

    • Boiling Point: Estimated to be around 231 °C.[10]

    • Solubility: Soluble in water and polar organic solvents.

    • LogP: -2.0[2][11]

Conclusion and Recommendations

The choice of a synthetic route to this compound is a critical decision that depends on the specific requirements of the research or development project.

  • The multi-step chemical synthesis from D-xylose offers a cost-effective starting point but is often hampered by lower overall yields, the need for multiple protection/deprotection steps, and potential challenges in achieving high stereoselectivity.

  • The organocatalytic asymmetric aldol reaction represents a significant improvement, providing good yields and high enantioselectivity under milder, metal-free conditions. This route is well-suited for laboratory-scale synthesis where stereochemical purity is paramount.

  • The biocatalytic synthesis using FSA stands out as the most elegant and environmentally friendly approach. It offers excellent yields and near-perfect stereocontrol in a single enzymatic step under mild, aqueous conditions. For large-scale production and applications where sustainability is a key driver, this chemoenzymatic route is highly recommended, provided that the enzyme is readily available or can be produced efficiently.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the synthetic strategy that best aligns with their goals of efficiency, stereochemical purity, scalability, and sustainability.

References

  • Yadav, J. S., et al. Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology, 2014, 4(11), 4153-4160.
  • Molbase. (3S,4R)-3,4,5-trihydroxypentan-2-one.
  • Javidan, A. Asymmetric synthesis of proline derivatives. ResearchGate, 2020.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 337, this compound.
  • List, B., Lerner, R. A., & Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000, 122(10), 2395–2396.
  • Castillo, J. A., et al. One-Pot Cascade Reactions using Fructose-6-phosphate Aldolase: Efficient Synthesis of D-Arabinose 5-Phosphate, D-Fructose 6-Phosphate and Analogues. Advanced Synthesis & Catalysis, 2012, 354(11-12), 2205-2213.
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0321005).
  • Williams, S. J., et al. D-Fructose-6-phosphate aldolase-catalyzed one-pot synthesis of iminocyclitols. Journal of the American Chemical Society, 2007, 129(49), 15338–15347.
  • Oroz-Guinea, I., et al. Structure-guided redesign of D-fructose-6-phosphate aldolase from E-coli: remarkable activity and selectivity towards acceptor substrates by two-point mutation. ResearchGate, 2025.
  • Castillo, J. A., et al. One-Pot Cascade Reactions using Fructose-6-phosphate Aldolase: Efficient Synthesis of D-Arabinose 5-Phosphate, D-Fructose 6-Phosphate and Analogues. Semantic Scholar, 2012.
  • P&S Chemicals. Product information, 1,4,5-Trihydroxy-2-pentanone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6451547, 1,4,5-Trihydroxypentan-2-one.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994526, (3S,4S)-3,4,5-trihydroxypentanal.
  • Sanchez-Moreno, I., et al. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. PLoS One, 2021, 16(4), e0249330.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Glycosidase Inhibition

Glycosidase inhibitors are a pivotal class of therapeutic agents with broad applications in the management of metabolic diseases, viral infections, and lysosomal storage disorders.[1][2] Their mechanism of action lies in the competitive inhibition of enzymes responsible for the cleavage of glycosidic bonds in carbohydrates.[3][4] Among the most successful glycosidase inhibitors are the iminosugars, carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[5][6] This structural alteration allows them to mimic the transition state of the natural substrate, leading to potent and often selective enzyme inhibition.[2]

Prominent examples of clinically approved iminosugars include Miglitol and Voglibose, which are instrumental in managing type 2 diabetes by delaying carbohydrate digestion and absorption.[7][8][9] Another key iminosugar, 1-deoxynojirimycin (DNJ), found naturally in mulberry leaves, is a potent α-glucosidase inhibitor with a range of demonstrated biological activities, including antihyperglycemic, antiviral, and anti-inflammatory effects.[10]

This guide ventures into a comparative analysis of a lesser-explored compound, 3,4,5-Trihydroxypentan-2-one , with these well-characterized iminosugars. While direct biological data for this compound is scarce, its polyhydroxylated ketonic structure presents an intriguing scaffold for potential glycosidase interaction. This document will serve as a comprehensive roadmap for researchers, providing the scientific rationale and detailed experimental protocols to investigate the biological activity of this compound and benchmark it against established iminosugar inhibitors.

Structural Rationale: A Tale of Mimicry and Potential

The efficacy of iminosugars as glycosidase inhibitors stems from their structural resemblance to the pyranose ring of monosaccharides. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the oxonium ion intermediate formed during the enzymatic hydrolysis of glycosidic bonds.

DOT Script for Structural Comparison:

Structural_Comparison cluster_iminosugars Established Iminosugar Glycosidase Inhibitors cluster_target Target Compound for Investigation DNJ 1-Deoxynojirimycin (DNJ) (Piperidine Core) Miglitol Miglitol (N-hydroxyethyl DNJ) DNJ->Miglitol Structural Derivative THP This compound (Acyclic Polyhydroxylated Ketone) DNJ->THP Structural Analogy? (Hypothesized Interaction) Miglitol->THP Structural Analogy? (Hypothesized Interaction) Voglibose Voglibose (Valiolamine derivative) Voglibose->THP Structural Analogy? (Hypothesized Interaction)

Caption: Structural relationship between established iminosugars and the target compound.

While this compound is an acyclic ketone and not a true iminosugar, its multiple hydroxyl groups could potentially engage with the active site of glycosidases. The key scientific question is whether this linear, flexible molecule can adopt a conformation that mimics the carbohydrate substrate sufficiently to exhibit inhibitory activity. Research on 3,4,5-trihydroxypiperidines, which are cyclic iminosugar analogues of pentose, has shown potent and selective biological activities, including glycosidase inhibition, suggesting that the core polyhydroxylated structure is a critical determinant of bioactivity.[1][3]

Comparative Biological Activity: Knowns vs. the Unknown

To provide a clear benchmark for the proposed investigation, the following table summarizes the known biological activities of key iminosugars.

CompoundPrimary Target(s)Key Biological Activities & Therapeutic Applications
1-Deoxynojirimycin (DNJ) α-Glucosidases (e.g., sucrase, maltase)Antihyperglycemic, antiviral, anti-inflammatory.[10]
Miglitol α-Glucosidases in the small intestineManagement of type 2 diabetes by delaying carbohydrate absorption.[7][8][9]
Voglibose α-Glucosidases in the small intestineManagement of type 2 diabetes, particularly postprandial hyperglycemia.[1][3][4]
This compound Unknown To be determined through the proposed experimental protocols.

Experimental Design: A Step-by-Step Guide to Uncovering Biological Function

The following section outlines the essential experimental protocols to assess the biological activity of this compound and compare it with reference iminosugars.

I. In Vitro Glycosidase Inhibition Assay

This primary assay will determine if this compound can inhibit the activity of a key glycosidase, such as α-glucosidase.

DOT Script for Experimental Workflow:

Inhibition_Assay_Workflow start Start: Prepare Reagents prepare_enzyme Prepare α-glucosidase solution start->prepare_enzyme prepare_substrate Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate start->prepare_substrate prepare_inhibitors Prepare serial dilutions of test compounds (this compound, DNJ, Miglitol) start->prepare_inhibitors incubation Incubate enzyme with inhibitors prepare_enzyme->incubation reaction Initiate reaction with pNPG substrate prepare_substrate->reaction prepare_inhibitors->incubation incubation->reaction stop_reaction Stop reaction with Na2CO3 reaction->stop_reaction measure Measure absorbance at 405 nm stop_reaction->measure calculate Calculate % inhibition and IC50 values measure->calculate end End: Data Analysis calculate->end

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

    • pNPG Substrate Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 5 mM.

    • Test Compound and Reference Inhibitor Solutions: Prepare stock solutions of this compound, DNJ, and Miglitol in the phosphate buffer. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Stop Solution (0.1 M Na2CO3): Prepare a 0.1 M solution of sodium carbonate.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound or reference inhibitor solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the 0.1 M Na2CO3 solution.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

II. Cytotoxicity Assay

It is crucial to assess whether any observed enzyme inhibition is not due to general cellular toxicity. A standard MTT assay can be used for this purpose.

DOT Script for Cytotoxicity Workflow:

Cytotoxicity_Assay_Workflow start Start: Seed Cells treat Treat cells with various concentrations of test compounds start->treat incubate_24h Incubate for 24-48 hours treat->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate_viability Calculate % cell viability measure->calculate_viability end End: Data Analysis calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., Caco-2, a human colon adenocarcinoma cell line often used for intestinal absorption studies) in appropriate media.

  • Assay Procedure (96-well plate format):

    • Seed cells at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound and the reference iminosugars.

    • Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Expected Outcomes and Future Directions

The successful execution of these experiments will provide the first critical insights into the biological activity of this compound.

  • Scenario 1: Significant Glycosidase Inhibition and Low Cytotoxicity: This would be a highly promising result, suggesting that this compound is a novel scaffold for the development of glycosidase inhibitors. Further studies would be warranted, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and screening against a broader panel of glycosidases to assess selectivity.

  • Scenario 2: Weak or No Glycosidase Inhibition: Even a negative result in the glycosidase inhibition assay is valuable. The compound could then be screened for other biological activities. Given its polyhydroxylated nature, it might interact with other carbohydrate-binding proteins or possess antioxidant properties.

  • Scenario 3: Significant Cytotoxicity: If the compound exhibits high cytotoxicity at concentrations where enzyme inhibition is observed, it would be less promising as a therapeutic lead. However, understanding the mechanism of toxicity could still be of scientific interest.

References

  • Nash, R. J., Kato, A., Yu, C. Y., & Fleet, G. W. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future medicinal chemistry, 3(12), 1513–1521. [Link]
  • Stütz, A. E. (Ed.). (2013). Iminosugars as glycosidase inhibitors: nojirimycin and beyond. John Wiley & Sons.
  • Asano, N. (2003). Glycosidase inhibitors: updates and perspectives on practical use. Glycobiology, 13(10), 93R-104R. [Link]
  • van de Laar, F. A., Lucassen, P. L., Akkermans, R. P., van de Lisdonk, E. H., & De-novo Guideline Development Group. (2005). Alpha-glucosidase inhibitors for type 2 diabetes mellitus.
  • Butters, T. D., Dwek, R. A., & Platt, F. M. (2005). Imino sugar inhibitors for treating the lysosomal glycosphingolipidoses. Glycobiology, 15(10), 43R-52R. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Deoxynojirimycin. National Center for Biotechnology Information.
  • PubChem. (n.d.). Miglitol. National Center for Biotechnology Information.
  • PubChem. (n.d.). Voglibose. National Center for Biotechnology Information.
  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay.

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Probing Reaction Mechanisms of 3,4,5-Trihydroxypentan-2-one: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise reaction mechanisms of polyhydroxylated ketones like 3,4,5-Trihydroxypentan-2-one is paramount for understanding their biological roles and optimizing their synthesis. This guide provides an in-depth comparison of isotopic labeling strategies to validate proposed reaction mechanisms, moving beyond theoretical postulation to empirical evidence. We will explore how strategically placed isotopes can act as powerful reporters, offering unambiguous insights into bond formations, cleavages, and molecular rearrangements.

The Mechanistic Puzzle: Isomerization of this compound

A common reaction pathway for ketones with adjacent hydroxyl groups is isomerization via an enol or enolate intermediate. Let's consider a hypothetical acid-catalyzed isomerization of this compound to 1,3,4,5-tetrahydroxypentan-2-one. Two plausible mechanisms are often proposed: a direct proton transfer and a more complex pathway involving an enediol intermediate. Distinguishing between these pathways is crucial for a complete understanding of the molecule's reactivity.

Here, we will compare three isotopic labeling approaches—Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O)—to validate the most likely mechanism. Each method offers a unique window into the reaction, and their combined application provides a robust, self-validating system for mechanistic elucidation.

Comparative Analysis of Isotopic Labeling Strategies

Isotopic Label Labeling Position Key Mechanistic Insight Primary Analytical Technique Advantages Limitations
Deuterium (²H) C1 or C3Probes keto-enol tautomerism and proton transfer steps.¹H NMR, ²H NMR, Mass SpectrometryRelatively inexpensive, significant kinetic isotope effects can be observed.Exchange with solvent protons can complicate analysis if not controlled.
Carbon-13 (¹³C) C1, C2, or C3Traces the carbon skeleton's rearrangement.¹³C NMR, Mass SpectrometryStable label, provides direct evidence of bond formation/cleavage.Higher cost of labeled starting materials.
Oxygen-18 (¹⁸O) C2 (carbonyl) or solvent (H₂¹⁸O)Investigates the involvement of water and carbonyl oxygen exchange.Mass Spectrometry, ¹³C NMR (indirectly)Directly probes the role of the carbonyl oxygen and solvent.Can be challenging to introduce the label synthetically at a specific position.

Experimental Design and Predicted Outcomes

To differentiate between a simple proton transfer and an enediol intermediate mechanism, we will design a series of experiments using specifically labeled this compound.

Mechanism A: Direct Proton Transfer

This mechanism involves the direct transfer of a proton from C1 to C3 through a concerted or stepwise process without significant rearrangement of the carbon skeleton.

Mechanism B: Enediol Intermediate

This pathway involves the formation of an enediol intermediate, which then tautomerizes to the product. This mechanism implies a more substantial rearrangement and the potential for label scrambling.

Isotopic Labeling Experiment 1: Deuterium Labeling

Objective: To determine if the protons on C1 are directly transferred to C3.

Experimental Protocol:

  • Synthesis of Labeled Substrate: Synthesize 1-deutero-3,4,5-trihydroxypentan-2-one (where one or both protons on C1 are replaced with deuterium).

  • Reaction: Subject the labeled substrate to acid-catalyzed isomerization conditions.

  • Product Analysis: Isolate the product, 1,3,4,5-tetrahydroxypentan-2-one, and analyze it using ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position of the deuterium label.

Predicted Outcomes:

Mechanism Predicted Location of Deuterium in Product Rationale
Direct Proton Transfer Exclusively at C3The deuterium atom is directly transferred from C1 to C3.
Enediol Intermediate Potentially at C1 and C3, and possibly exchanged with solventThe formation of the enediol intermediate could lead to scrambling of the deuterium label between C1 and C3, and potential exchange with protons from the solvent.

Visualization of Deuterium Labeling Experiment:

G cluster_start Starting Material cluster_mechA Mechanism A: Direct Transfer cluster_mechB Mechanism B: Enediol Intermediate Start 1-Deutero-3,4,5-trihydroxypentan-2-one ProductA 3-Deutero-1,3,4,5-tetrahydroxypentan-2-one Start->ProductA Direct Proton Transfer ProductB Scrambled Deuterium (C1 and C3) Start->ProductB Enediol Intermediate

Caption: Predicted outcomes for deuterium labeling.

Isotopic Labeling Experiment 2: Carbon-13 Labeling

Objective: To track the movement of the carbon skeleton during isomerization.

Experimental Protocol:

  • Synthesis of Labeled Substrate: Synthesize 1-¹³C-3,4,5-trihydroxypentan-2-one.

  • Reaction: Perform the acid-catalyzed isomerization.

  • Product Analysis: Analyze the resulting 1,3,4,5-tetrahydroxypentan-2-one using ¹³C NMR spectroscopy to determine the position of the ¹³C label.

Predicted Outcomes:

Mechanism Predicted Location of ¹³C in Product Rationale
Direct Proton Transfer Exclusively at C1The carbon skeleton remains intact, and the ¹³C label does not move.
Enediol Intermediate Primarily at C1, but with potential for minor scrambling if the intermediate undergoes further rearrangement.The enediol mechanism as typically proposed would not result in carbon skeleton rearrangement. However, observing any scrambling would point to a more complex pathway.

Visualization of ¹³C Labeling Experiment:

G cluster_start Starting Material cluster_mechA Mechanism A: Direct Transfer cluster_mechB Mechanism B: Enediol Intermediate Start 1-¹³C-3,4,5-trihydroxypentan-2-one ProductA 1-¹³C-1,3,4,5-tetrahydroxypentan-2-one Start->ProductA No Rearrangement ProductB 1-¹³C-1,3,4,5-tetrahydroxypentan-2-one Start->ProductB No Rearrangement

Caption: Predicted outcomes for ¹³C labeling.

Isotopic Labeling Experiment 3: Oxygen-18 Labeling

Objective: To investigate the involvement of the carbonyl oxygen and water in the reaction.

Experimental Protocol:

  • Synthesis of Labeled Substrate: Synthesize 2-¹⁸O-3,4,5-trihydroxypentan-2-one.

  • Reaction: Carry out the isomerization in unlabeled water (H₂¹⁶O).

  • Parallel Experiment: Conduct the isomerization of unlabeled this compound in ¹⁸O-labeled water (H₂¹⁸O).

  • Product Analysis: Analyze the products from both experiments by mass spectrometry to determine the incorporation of ¹⁸O.

Predicted Outcomes:

Experiment Mechanism Predicted ¹⁸O Incorporation in Product Rationale
2-¹⁸O Substrate in H₂¹⁶O Direct Proton Transfer Retention of ¹⁸O at C2The carbonyl oxygen is not involved in the proton transfer.
Enediol Intermediate Loss of ¹⁸O from C2The enediol formation involves the carbonyl oxygen, which can exchange with the solvent.
Unlabeled Substrate in H₂¹⁸O Direct Proton Transfer No incorporation of ¹⁸OThe reaction does not involve water addition to the carbonyl.
Enediol Intermediate Incorporation of ¹⁸O at C2The enediol intermediate is formed via hydration of the carbonyl group, leading to incorporation of oxygen from the solvent.

Visualization of ¹⁸O Labeling Experiment:

G cluster_exp1 Experiment 1: 2-¹⁸O Substrate in H₂¹⁶O cluster_exp2 Experiment 2: Unlabeled Substrate in H₂¹⁸O Start1 2-¹⁸O-3,4,5-trihydroxypentan-2-one Product1A ¹⁸O Retained (Direct Transfer) Start1->Product1A Product1B ¹⁸O Lost (Enediol) Start1->Product1B Start2 This compound Product2A No ¹⁸O Incorporation (Direct Transfer) Start2->Product2A Product2B ¹⁸O Incorporated (Enediol) Start2->Product2B

Caption: Predicted outcomes for ¹⁸O labeling experiments.

Conclusion: A Multi-faceted Approach to Mechanism Validation

Isotopic labeling is an indispensable tool for the rigorous validation of reaction mechanisms.[1][2] As demonstrated, no single isotopic tracer tells the whole story. Deuterium labeling provides insights into proton transfer dynamics[3], ¹³C labeling confirms the integrity of the carbon skeleton[4][5][6], and ¹⁸O labeling elucidates the role of carbonyl oxygen and solvent molecules.[7][8]

By comparing the experimental outcomes of these complementary labeling studies with the predicted results for each proposed mechanism, researchers can build a strong, evidence-based case for the operative reaction pathway. This level of mechanistic detail is not merely academic; it is fundamental to controlling reaction outcomes, designing novel catalysts, and understanding the biochemical transformations of important molecules like this compound. The analytical synergy of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for the precise determination of isotope positions and enrichments in these studies.[9][10]

References

  • Fan, T. W. M., & Lane, A. N. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. PubMed. [Link]
  • Fan, T. W. M., Lorkiewicz, P. K., & Lane, A. N. (2016).
  • Cerno Bioscience. (n.d.). Isotope Labeling. Cerno Bioscience. [Link]
  • Lee, W. N. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. [Link]
  • Gomez, J. A., et al. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. NIH. [Link]
  • Yuan, J., et al. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels.
  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]
  • IsoLife. (n.d.). NMR metabolomics. IsoLife. [Link]
  • LibreTexts Chemistry. (2021). 10.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts. [Link]
  • Preuss, C. M., et al. (2022). Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PubMed Central. [Link]
  • Guengerich, F. P., et al. (2022).
  • Previs, S. F., & Kelley, D. E. (2009).
  • Gowda, G. A. N., & Raftery, D. (2014). Isotope Enhanced Approaches in Metabolomics. PMC. [Link]
  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.
  • Baldwin, J. E., & Leber, P. A. (2004). Deuterium Kinetic Isotope Effects and Mechanism of the Thermal Isomerization of Bicyclo[4.2.0]oct-7-ene to 1,3-Cyclooctadiene. [Link]
  • Chem-Station. (2015). Deuterium Labeling Reaction.
  • Prakash Academy. (2012). Organic Chemistry: keto enol tatutomerism I Deuterium Effect I Mechanism. YouTube. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Pu, X., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Rumiantseva, L., et al. (2023). Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study. PubMed Central. [Link]
  • PubChem. (n.d.).
  • PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. PubChem. [Link]
  • University of Wisconsin. (n.d.). Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. University of Wisconsin. [Link]
  • P&S Chemicals. (n.d.). Product information, 1,4,5-Trihydroxy-2-pentanone. P&S Chemicals. [Link]
  • Ye, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 3,4,5-Trihydroxypentan-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug development, the precise quantification of target molecules within complex reaction mixtures is paramount. This guide provides an in-depth, comparative analysis of robust analytical methodologies for the quantitative determination of 3,4,5-Trihydroxypentan-2-one, a key ketopentose intermediate. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most suitable method for your research needs. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility, cornerstones of scientific advancement.

Introduction: The Analytical Challenge of a Polyhydroxy Ketone

This compound, a C5 keto-sugar, presents a unique set of analytical challenges.[1] Its high polarity, lack of a strong chromophore, and potential for isomerization in solution necessitate carefully considered analytical strategies. Furthermore, its presence in a reaction mixture implies a complex matrix of starting materials, reagents, byproducts, and solvents, all of which can interfere with accurate quantification. This guide will compare and contrast three widely applicable techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and a classic Spectrophotometric method.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a workhorse technique for the analysis of non-volatile, non-chromophoric compounds like sugars.[2][3][4] The separation is typically achieved on an amino- or polymer-based column, and detection is based on the change in the refractive index of the mobile phase as the analyte elutes.[2][4]

The "Why": Causality in HPLC-RID Method Development

The choice of an amino column is deliberate; it operates in a normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode, which is ideal for retaining and separating highly polar analytes like polyols and sugars.[2] The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a balance between retention and elution. A higher acetonitrile concentration increases retention, while a higher water content speeds up elution. The isocratic elution (constant mobile phase composition) is often preferred for its simplicity and robustness in routine analysis.[2][4] The refractive index detector is a universal detector that responds to nearly all compounds, making it suitable for analytes lacking a UV-absorbing chromophore.[2][4]

Experimental Protocol: HPLC-RID

1. Instrumentation and Columns:

  • An HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a refractive index detector (RID).[4]

  • Amino column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • HPLC-grade acetonitrile.

  • Ultrapure water.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).[2][4] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[2][4]

  • RID Temperature: 35 °C.[4]

  • Injection Volume: 10-20 µL.

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to bring the analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove particulate matter.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-RID Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) HPLC HPLC System (Amino Column, RID) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Sample Reaction Mixture Sample DiluteSample Dilute & Filter Sample Sample->DiluteSample DiluteSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for HPLC-RID analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity, but it requires the analyte to be volatile and thermally stable.[5] Since this compound is a non-volatile polyhydroxy compound, a derivatization step is mandatory to convert it into a volatile derivative suitable for GC analysis.[5]

The "Why": The Necessity and Choice of Derivatization

Derivatization serves two primary purposes: it increases the volatility of the analyte and can improve its chromatographic properties and detection sensitivity.[5] For carbonyl compounds like ketones, derivatization with an oximation reagent is a common and effective strategy. We will focus on derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable PFB-oxime derivative.[6][7][8] The pentafluorobenzyl group is highly electronegative, making the derivative particularly amenable to sensitive detection by mass spectrometry in the negative chemical ionization (NCI) mode.[6][7][8]

Experimental Protocol: GC-MS with PFBHA Derivatization

1. Instrumentation and Columns:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) and/or negative chemical ionization (NCI) source.

  • A capillary GC column suitable for the analysis of derivatized sugars (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

2. Reagents and Standards:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Pyridine (or other suitable base).

  • Ethyl acetate (or other suitable extraction solvent).

  • This compound reference standard.

  • An internal standard (e.g., a structurally similar compound not present in the sample).

3. Derivatization Procedure:

  • To an aliquot of the sample or standard in a vial, add a solution of PFBHA in a suitable solvent (e.g., water or buffer).

  • Add a small amount of a base like pyridine to neutralize the HCl released during the reaction.

  • Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling, extract the PFB-oxime derivative into an organic solvent like ethyl acetate.

  • Wash the organic layer with water to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate it to a small volume under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions:

    • Ionization Mode: Negative Chemical Ionization (NCI) is preferred for high sensitivity.[6][7][8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the PFB-oxime derivative of this compound and the internal standard.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio of the standards against their known concentrations.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Reaction Mixture Sample + Internal Standard Derivatization PFBHA Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS Analysis (NCI Mode) Concentration->GCMS MassSpectra Obtain Mass Spectra GCMS->MassSpectra PeakIntegration Peak Area Integration MassSpectra->PeakIntegration Quantification Quantification using Internal Standard PeakIntegration->Quantification

Caption: Workflow for GC-MS analysis of this compound after PFBHA derivatization.

Method 3: Spectrophotometric Determination (Cysteine-Carbazole Method)

For a more rapid, albeit less specific, estimation of ketose concentration, the cysteine-carbazole colorimetric method can be employed.[9][10] This method is based on the reaction of ketoses with carbazole in the presence of sulfuric acid and cysteine to produce a colored complex that can be measured spectrophotometrically.[9][10]

The "Why": A Rapid Screening Tool

The primary advantage of this method is its simplicity and speed, making it suitable for high-throughput screening or situations where chromatographic instrumentation is unavailable. The reaction is selective for ketoses over aldoses, although some aldoses may interfere at high concentrations. Cysteine is added to enhance the color development and improve the stability of the colored product.[10]

Experimental Protocol: Cysteine-Carbazole Method

1. Instrumentation:

  • A UV-Vis spectrophotometer.

2. Reagents and Standards:

  • Concentrated sulfuric acid (H₂SO₄).

  • Cysteine hydrochloride solution (e.g., 1.5% w/v).

  • Carbazole solution in ethanol (e.g., 0.12% w/v).

  • This compound reference standard.

3. Procedure:

  • To a test tube containing the sample or standard, add the cysteine hydrochloride solution.

  • Carefully add concentrated sulfuric acid while cooling the tube in an ice bath.

  • Add the carbazole solution and mix well.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes) to allow for color development.[10]

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 560 nm for ketoses).[9]

4. Data Analysis:

  • Prepare a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for Spectrophotometric Analysis

Spectro_Workflow cluster_prep Reaction cluster_analysis Measurement cluster_data Quantification Sample Sample/Standard Reagents Add Cysteine, H₂SO₄, and Carbazole Sample->Reagents Incubation Incubate for Color Development Reagents->Incubation Spectro Spectrophotometer Incubation->Spectro Absorbance Measure Absorbance (e.g., 560 nm) Spectro->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Determine Concentration Absorbance->Concentration Calibration->Concentration

Caption: Workflow for the spectrophotometric determination of this compound.

Comparative Analysis of Methodologies

The choice of the most appropriate analytical method depends on the specific requirements of the research, including the need for specificity, sensitivity, sample throughput, and available instrumentation.

Parameter HPLC-RID GC-MS with Derivatization Spectrophotometric Method
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on retention time and mass fragmentation)Low to Moderate (potential for interference from other ketoses and aldoses)[1]
Sensitivity Moderate (µg/mL range)[4]Very High (pg to ng/mL range)[6][7]Low to Moderate (µg/mL range)
Linearity (R²) Excellent (>0.999)[2][4]Excellent (>0.99)Good (>0.99)
Precision (%RSD) Excellent (<2%)[2][4]Excellent (<10%)Good (<10%)
Accuracy (% Recovery) Excellent (95-105%)[2]Excellent (90-110%)Good (85-115%)
Sample Throughput ModerateLow (due to derivatization and longer run times)High
Cost per Sample ModerateHighLow
Ease of Use ModerateComplex (requires expertise in derivatization and GC-MS)Simple

Mitigating Interferences in Reaction Mixtures

A significant challenge in analyzing reaction mixtures is the presence of interfering compounds.

  • For HPLC-RID: Co-eluting species are the primary concern. Method development, including changes in mobile phase composition, column chemistry, and temperature, can often resolve these issues. The universality of the RID also means that any compound with a different refractive index from the mobile phase will produce a signal.

  • For GC-MS: The derivatization step can be a source of interference if other carbonyl-containing compounds are present in the reaction mixture. However, the high selectivity of mass spectrometry, especially in SIM mode, can often distinguish the target analyte from interfering species based on their unique mass-to-charge ratios. Incomplete derivatization or side reactions can also be a source of error and should be carefully optimized.

  • For the Spectrophotometric Method: This method is most susceptible to interference. Other sugars, especially other ketoses, will also react to produce a colored product. Aldoses can also interfere, particularly at high concentrations.[1] Therefore, this method is best suited for reaction mixtures where this compound is the predominant ketose and the concentration of other interfering sugars is low.

Conclusion and Recommendations

The quantitative analysis of this compound in reaction mixtures requires a thoughtful selection of analytical methodology.

  • For routine, accurate, and precise quantification , HPLC-RID stands out as the method of choice. It offers a good balance of specificity, sensitivity, and ease of use without the need for derivatization.

  • When the highest sensitivity and specificity are required , particularly for trace-level analysis or in very complex matrices, GC-MS with PFBHA derivatization is the superior technique. The initial investment in method development for the derivatization step is offset by its exceptional performance.

  • For rapid screening, high-throughput analysis, or in resource-limited settings , the cysteine-carbazole spectrophotometric method provides a viable, albeit less specific, option. Its results should be interpreted with caution and may require confirmation by a more specific method.

By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select and implement the most appropriate analytical strategy to achieve reliable and accurate quantification of this compound, thereby advancing their research and development endeavors.

References

  • Tiwari, M., Mhatre, S., Vyas, T., Bapna, A., & Raghavan, G. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise.
  • Hebbar, K. B., Achar, J., & Kumar, S. N. (2018). Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery.
  • Zia, M. A., Ahmed, S., & Ijaz, S. (2021). Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract. Journal of Chromatographic Science, 59(5), 426-432. [Link]
  • MDPI. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. [Link]
  • Sartorius. (n.d.). Application Note: High-performance liquid chromatography (HPLC)
  • ResearchGate. (n.d.). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS.
  • Givry, S., Bliard, C., & Duchiron, F. (2007). Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC.
  • Ford, D. A., & Gross, R. W. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids, 43(3), 287–293. [Link]
  • Strange, R. E., Dark, F. A., & Ness, A. G. (1951). Interference by amino acids in the estimation of sugars by reductometric methods. The Biochemical journal, 49(5), 655–658. [Link]
  • Dische, Z., & Borenfreund, E. (1951). A new spectrophotometric method for the detection and determination of keto sugars and trioses. The Journal of biological chemistry, 192(2), 583–587.
  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Link]
  • Aldeek, F., & Smith, M. A. (2008). Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. Lipids, 43(3), 287-293. [Link]
  • ResearchGate. (2008). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis.
  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
  • Sugaya, N., Nakagawa, T., Sakurai, K., Morita, M., & Onodera, S. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of health science, 47(1), 31-38.
  • Popović, M., Vikić-Topić, D., & Stefanović, A. (1990). A spectrophotometric method for simultaneous determination of protein-bound hexoses and fucose with a mixture of L-cysteine and phenol. Analytical biochemistry, 188(1), 222–227. [Link]
  • Descroix, S., & Pradel, P. (2010). Distinction and quantitation of sugar isomers in ternary mixtures using the kinetic method. Journal of the American Society for Mass Spectrometry, 21(9), 1541–1549. [Link]
  • Pardo, E., & Pardo, J. (2018). In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. Journal of diabetes science and technology, 12(2), 334–342. [Link]
  • Chen, K. H., Lin, Y. S., & Chen, C. H. (2017). Quantitative Analysis of Sugar Ingredients in Beverages and Food Crops by an Effective Method Combining Naphthimidazole Derivatization and 1H-NMR Spectroscopy. Functional Foods in Health and Disease, 7(7), 494-510.
  • Journal of Emerging Investigators. (2020).
  • Tsumura, N., & Sato, T. (1965). Enzymatic Conversion of D-Glucose to D-Fructose Part V - Partial Purification and Properties of the Enzyme from Aerobacter cloacae. Agricultural and Biological Chemistry, 29(12), 1129-1134.
  • Li, Q., & Yang, G. (2007). Spectrophotometric Determination of Cysteine Using Cu(II) as Probe. Journal of the Chinese Chemical Society, 54(4), 987-992.
  • E3S Web of Conferences. (2019). Determination of Cysteine by Discoloration Spectrophotometry using Copper(II)-Bis-Cyclohexanone Oxalydihydrazone. E3S Web of Conferences, 131, 01053.

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Inter-laboratory comparison of 3,4,5-Trihydroxypentan-2-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Comparative Analysis of 3,4,5-Trihydroxypentan-2-one

Abstract

The accurate quantification of reactive carbonyl species is a critical objective in fields ranging from atmospheric chemistry to food science and clinical diagnostics. This compound, a polyhydroxyketone, represents a class of challenging analytes characterized by high polarity and thermal lability. Establishing a robust, reproducible analytical method for such compounds is paramount for ensuring data quality and comparability across different research groups. This guide presents a framework for an inter-laboratory comparison (ILC) designed to evaluate the performance of two common analytical techniques—Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization—for the analysis of this compound. We provide detailed experimental protocols, a proposed study design based on international standards, and a presentation of hypothetical, yet realistic, comparative data to guide laboratories in method selection and validation.

Introduction: The Analytical Challenge of Polar Carbonyls

This compound is a functionalized pentose, a small, highly polar molecule containing multiple hydroxyl groups and a ketone moiety. Such structures are notoriously difficult to analyze using traditional reversed-phase liquid chromatography due to their poor retention on nonpolar stationary phases. Furthermore, their low volatility and thermal instability make direct analysis by gas chromatography challenging without prior chemical modification.

The importance of accurately measuring such compounds stems from their roles as intermediates in Maillard browning reactions in food, as potential biomarkers for metabolic stress, and as products of atmospheric oxidation of biogenic volatile organic compounds. Given this wide-ranging significance, the development of a standardized analytical methodology is essential for generating reliable and comparable data across studies. An inter-laboratory comparison is the gold standard for validating a method's ruggedness and transferability, providing a true measure of its performance in real-world conditions.

This guide outlines a proposed ILC to rigorously evaluate two prominent analytical strategies. The objective is to provide researchers, scientists, and drug development professionals with the necessary framework to assess and implement a suitable method for this compound or structurally similar analytes.

Proposed Inter-Laboratory Comparison (ILC) Design

The design of this ILC is grounded in principles established by authoritative bodies such as AOAC INTERNATIONAL and IUPAC, which emphasize a collaborative study structure to determine a method's repeatability and reproducibility.

Study Participants and Materials
  • Coordinating Laboratory: Responsible for the preparation, validation of homogeneity and stability, and distribution of all test materials.

  • Participating Laboratories (n=8, hypothetical): A mix of academic, government, and industry labs with experience in chromatography and mass spectrometry.

  • Test Materials:

    • Calibration Standard: A certified reference standard of this compound in acetonitrile/water (90:10, v/v).

    • Test Sample A: A solution of the analyte in a simple matrix (e.g., reconstituted artificial saliva) at a low concentration (e.g., 25 ng/mL).

    • Test Sample B: A solution of the analyte in the same simple matrix at a high concentration (e.g., 250 ng/mL).

    • Matrix Blank: The simple matrix without the analyte.

Overall Study Workflow

The workflow ensures that all participants receive identical materials and instructions, with the coordinating lab managing logistics and data compilation.

ILC_Workflow CoordLab Coordinating Lab Prep Prepare & Validate Test Materials CoordLab->Prep Dist Distribute Samples & Protocols to Participants Prep->Dist PartLabs 8 Participating Labs (Hypothetical) Dist->PartLabs Analysis Labs Perform Analysis (HILIC-LC-MS/MS & GC-MS) PartLabs->Analysis Follow Protocols Report Labs Report Results (Raw Data, Quantitation) Analysis->Report Stats Coordinating Lab: Statistical Analysis (per ISO 5725) Report->Stats Submit Data FinalReport Final ILC Report & Method Comparison Stats->FinalReport

Caption: Workflow for the proposed inter-laboratory comparison study.

Experimental Methodologies

Participating laboratories will be instructed to analyze the samples using the two distinct methods detailed below.

Method 1: HILIC-LC-MS/MS
  • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating highly polar compounds like this compound that are not well-retained by C18 columns. Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for detection. This approach analyzes the compound in its native form, avoiding potentially variable and labor-intensive derivatization steps.

  • Step-by-Step Protocol:

    • Sample Preparation: Dilute the provided Test Samples (A and B) 1:1 with acetonitrile. Vortex for 10 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated matrix components. Transfer the supernatant to an autosampler vial.

    • LC System:

      • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS System:

      • Ionization: Electrospray Ionization (ESI), Negative Mode.

      • MRM Transitions: Monitor at least two transitions for confirmation and quantification (e.g., Precursor ion [M-H]⁻ → Product ion 1; Precursor ion [M-H]⁻ → Product ion 2). Specific m/z values would be determined empirically with the reference standard.

      • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to manufacturer guidelines.

Method 2: GC-MS with Silylation Derivatization
  • Rationale: Gas chromatography offers high chromatographic efficiency and resolution. However, the multiple hydroxyl groups on this compound make it non-volatile and prone to thermal degradation. Derivatization is therefore mandatory. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability, making the analyte suitable for GC-MS analysis.

  • Step-by-Step Protocol:

    • Sample Preparation & Derivatization:

      • Pipette 100 µL of the Test Sample into a glass reaction vial.

      • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Removal of water is critical as silylation reagents react with water, which would reduce derivatization efficiency.

      • Add 50 µL of pyridine (as a catalyst) and 100 µL of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 70°C for 60 minutes.

      • Cool to room temperature before injection.

    • GC System:

      • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet: Splitless mode, 250°C.

      • Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • MS System:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 40-550) for initial identification of the derivatized analyte's fragmentation pattern, followed by Selected Ion Monitoring (SIM) of characteristic ions for quantification to enhance sensitivity.

Caption: Comparative experimental workflows for the two analytical methods.

Hypothetical Performance Data and Comparison

The following tables summarize the expected performance characteristics based on the analysis of the provided test samples across the eight hypothetical laboratories. The statistical analysis would follow ISO 5725 guidelines to calculate repeatability (within-lab variance) and reproducibility (between-lab variance).

Table 1: Precision and Recovery Data from the ILC

ParameterMethodTest Sample A (25 ng/mL)Test Sample B (250 ng/mL)
Mean Recovery (%) HILIC-LC-MS/MS98.2%101.5%
GC-MS91.5%95.0%
Repeatability (RSDr, %) HILIC-LC-MS/MS4.5%3.1%
GC-MS8.9%6.5%
Reproducibility (RSDR, %) HILIC-LC-MS/MS7.8%5.5%
GC-MS15.2%11.8%

Table 2: Method Sensitivity and Linearity

ParameterHILIC-LC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mL
Linear Range 0.5 - 1000 ng/mL2.0 - 1000 ng/mL
Coefficient of Determination (R²) > 0.998> 0.995

Discussion and Interpretation

The hypothetical data presented above illustrates a common outcome when comparing a direct analysis technique with one requiring chemical derivatization.

  • Accuracy and Precision: The HILIC-LC-MS/MS method demonstrates superior accuracy (recovery closer to 100%) and significantly better precision. Both the within-lab (RSDr) and between-lab (RSDR) variability are lower. This is a crucial finding. The higher variability in the GC-MS method can be directly attributed to the multi-step sample preparation. The derivatization step—involving solvent evaporation, reagent addition, and heating—introduces multiple potential sources of error and variability, which are magnified in a multi-laboratory setting where slight differences in equipment, technique, and reagent purity can exist.

  • Sensitivity: The direct injection and high selectivity of tandem mass spectrometry result in a lower limit of quantification for the HILIC-LC-MS/MS method. While GC-MS with SIM is sensitive, the derivatization step can introduce baseline noise and artifacts that may limit ultimate sensitivity.

  • Throughput and Practicality: The HILIC-LC-MS/MS method involves a simple "dilute-and-shoot" sample preparation, making it significantly faster and less labor-intensive than the GC-MS method. This is a major advantage for laboratories processing a large number of samples.

Conclusion and Recommendations

Based on this comparative framework, the HILIC-LC-MS/MS method emerges as the more robust, reliable, and practical approach for the quantitative analysis of this compound. Its minimal sample preparation reduces opportunities for analytical error, leading to superior inter-laboratory reproducibility—the ultimate benchmark for a standardized method.

While the GC-MS method is viable, its successful implementation across different laboratories requires stringent control over the derivatization protocol. It may be considered a suitable alternative only if LC-MS/MS instrumentation is unavailable. For any laboratory seeking to establish a validated, high-throughput method for this or similar polar analytes, the investment in developing and validating a HILIC-LC-MS/MS protocol is strongly recommended. This guide provides the foundational blueprint for executing the necessary collaborative study to formally validate such a method.

References

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  • Title: Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) Source: Pure and Applied Chemistry URL:[Link]
  • Title: Analysis of monosaccharides in beverages by GC-MS after silyl
  • Title: ISO 5725-1:1994 Accuracy (trueness and precision)

A Researcher's Guide to Confirming the Structure of 3,4,5-Trihydroxypentan-2-one Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This is particularly true for chiral, polyhydroxylated compounds such as 3,4,5-Trihydroxypentan-2-one, also known as 1-deoxy-D-xylulose, a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] The presence of multiple stereocenters and functional groups necessitates a multi-faceted analytical approach to distinguish the target molecule from potential isomers and byproducts.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound, grounded in a practical chemoenzymatic synthesis approach. We will explore the "why" behind experimental choices, offering insights to ensure the trustworthiness and accuracy of your findings.

The Synthetic Landscape: A Chemoenzymatic Approach to this compound

A common and effective method for synthesizing this compound is the chemoenzymatic condensation of D-glyceraldehyde 3-phosphate and pyruvate, catalyzed by 1-deoxy-D-xylulose 5-phosphate (DXP) synthase.[3][4][5] This method is favored for its high stereoselectivity, yielding the desired (3S,4R) stereoisomer.

While this enzymatic reaction is highly specific, the purity of the final product can be influenced by the quality of starting materials and the potential for side reactions. Therefore, a thorough analytical confirmation is essential.

Potential Isomeric Impurities

The primary challenge in confirming the structure of this compound lies in differentiating it from its constitutional isomers, which have the same molecular formula (C₅H₁₀O₄) and molecular weight (134.13 g/mol ).[6][7] The most probable isomers to consider, depending on the synthetic route, include:

  • 1,4,5-Trihydroxypentan-2-one

  • 1,3,5-Trihydroxypentan-2-one

These isomers differ in the positions of their hydroxyl and carbonyl groups, leading to distinct spectroscopic signatures.

A Comparative Guide to Analytical Techniques

A multi-pronged analytical strategy is crucial for the unambiguous structural confirmation of this compound. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key features to look for include:

  • Chemical Shifts: The location of signals indicates the electronic environment of the protons. Protons adjacent to electron-withdrawing groups like hydroxyl and carbonyl groups will be shifted downfield.

  • Multiplicity (Splitting Patterns): The splitting of a signal reveals the number of neighboring protons, allowing for the determination of the connectivity of the carbon skeleton.

  • Coupling Constants (J-values): The magnitude of the splitting can provide information about the dihedral angle between adjacent protons, aiding in the determination of stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the carbon backbone and the presence of the carbonyl group, which typically appears in the downfield region (around 210 ppm).[8]

Two-Dimensional (2D) NMR Techniques: For complex molecules like this compound, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the proton network.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.[9]

Predicted NMR Data Comparison:

While experimental spectra are the definitive standard, predicted spectra can offer a valuable preliminary comparison.

Compound Predicted Key ¹H NMR Signals (ppm) Predicted Key ¹³C NMR Signals (ppm)
This compound Methyl protons (C1) singlet; Protons on hydroxyl-bearing carbons (C3, C4, C5) in the 3.5-4.5 ppm range.Carbonyl carbon (C2) ~210 ppm; Hydroxyl-bearing carbons (C3, C4, C5) in the 60-80 ppm range.
1,4,5-Trihydroxypentan-2-one Protons on C1 and C3 will show distinct splitting patterns and chemical shifts compared to the target molecule.The positions of the hydroxyl-bearing carbon signals will differ significantly.
1,3,5-Trihydroxypentan-2-one The proton and carbon environments will be markedly different due to the altered positions of the hydroxyl groups.The positions of the hydroxyl-bearing carbon signals will be distinct from the other isomers.

Note: Predicted data is based on computational models and should be confirmed with experimental data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical first step to confirm that the synthesized product has the expected elemental composition of C₅H₁₀O₄.

Fragmentation Analysis: Electron ionization (EI) and electrospray ionization (ESI) are common techniques that can induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can help to distinguish between isomers.

  • Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[10] The resulting acylium ion is resonance-stabilized. The masses of the fragments will differ between isomers depending on the groups attached to the carbonyl carbon.

  • McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement, leading to the loss of a neutral alkene.[11] The feasibility of this rearrangement will depend on the structure of the isomer.

  • Dehydration: The loss of water molecules from the polyhydroxylated structure is another common fragmentation pathway.

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for analyzing reaction mixtures. It allows for the separation of the target compound from its isomers and byproducts, with subsequent mass analysis of each component.

Infrared (IR) Spectroscopy: A Quick Check for Key Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. For this compound, the key absorptions to look for are:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups.

  • C=O Stretch: A sharp and strong absorption around 1715 cm⁻¹ is characteristic of a saturated ketone.[8]

  • C-O Stretch: Absorptions in the 1000-1200 cm⁻¹ region correspond to the carbon-oxygen single bonds of the hydroxyl groups.

While IR spectroscopy can confirm the presence of the necessary functional groups, it is generally not sufficient to distinguish between constitutional isomers on its own, as they will all exhibit similar characteristic absorptions. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may provide some clues.

Experimental Protocols

Sample Preparation for Analysis

For all analytical techniques, proper sample preparation is critical. The synthesized this compound should be purified, typically by chromatography, to remove unreacted starting materials and byproducts. The purified compound should be thoroughly dried to remove any residual solvents, which can interfere with spectral analysis.

Detailed Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the 1D spectra and to confirm the complete structural assignment.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Detailed Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water).

  • Liquid Chromatography:

    • Select an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

    • Develop a suitable gradient elution method to achieve good separation of the components in the sample.

  • Mass Spectrometry:

    • Set the mass spectrometer to acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Acquire full scan data to identify the molecular weights of all eluted compounds.

    • Perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation data.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Analyze the fragmentation pattern to confirm the structure and to differentiate it from any co-eluting isomers.

Detailed Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Acquire the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands for the hydroxyl and carbonyl groups.

    • Compare the fingerprint region with any available reference spectra.

Visualizing the Workflow and Logic

To aid in understanding the process of structural confirmation, the following diagrams illustrate the synthesis and analytical workflow.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Confirmation D-glyceraldehyde 3-phosphate D-glyceraldehyde 3-phosphate DXP_Synthase DXP_Synthase D-glyceraldehyde 3-phosphate->DXP_Synthase Pyruvate Pyruvate Pyruvate->DXP_Synthase Crude_Product Crude Product (this compound + Byproducts) DXP_Synthase->Crude_Product Chromatography Chromatography Crude_Product->Chromatography Pure_Product Purified Product Chromatography->Pure_Product Isomers_Byproducts Isomers & Byproducts Chromatography->Isomers_Byproducts NMR NMR (¹H, ¹³C, 2D) Pure_Product->NMR MS MS (HRMS, MS/MS) Pure_Product->MS IR IR Pure_Product->IR Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Analytical_Logic cluster_primary_checks Primary Confirmation cluster_detailed_structure Detailed Structural Elucidation cluster_unambiguous_proof Unambiguous Proof Initial_Hypothesis Synthesized Product is This compound HRMS HRMS: Correct Molecular Formula? Initial_Hypothesis->HRMS IR IR: Presence of -OH and C=O? Initial_Hypothesis->IR 1D_NMR ¹H & ¹³C NMR: Correct number of signals and chemical shifts? HRMS->1D_NMR Yes IR->1D_NMR Yes MS_MS MS/MS Fragmentation: Matches expected pattern? 1D_NMR->MS_MS 2D_NMR 2D NMR (COSY, HSQC, HMBC): Confirms connectivity and assigns all signals? MS_MS->2D_NMR Consistent Final_Confirmation Structure Confirmed 2D_NMR->Final_Confirmation Yes

Caption: Logical flow for the analytical confirmation of this compound.

Conclusion

Confirming the structure of this compound requires a synergistic application of modern analytical techniques. While IR spectroscopy provides a quick functional group check and mass spectrometry confirms the molecular weight and fragmentation, NMR spectroscopy, particularly with 2D techniques, stands as the ultimate arbiter of structural accuracy. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently and definitively characterize their synthesized products, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Lois, L. M., Campos, N., Putra, S. R., Danielsen, K., Rohmer, M., & Boronat, A. (1998). Cloning and characterization of a gene from Escherichia coli encoding 1-deoxy-D-xylulose-5-phosphate synthase, a key enzyme for the biosynthesis of isoprenoids in bacteria. Proceedings of the National Academy of Sciences, 95(5), 2105–2110. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is paramount. Impurities can significantly impact biological activity, toxicity, and overall drug efficacy and safety. This guide provides an in-depth technical comparison of the most effective analytical techniques for evaluating the purity of synthesized 3,4,5-Trihydroxypentan-2-one, a polyhydroxylated ketone of interest in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate analytical strategy.

The Analytical Challenge: The Nature of this compound

This compound (C₅H₁₀O₄) is a small, highly polar, and hydrophilic molecule due to its multiple hydroxyl groups and a ketone functional group.[1][2] This inherent polarity presents a significant challenge for traditional reversed-phase chromatography, where such compounds are often poorly retained.[3][4] Furthermore, its structural complexity, including multiple chiral centers, necessitates analytical techniques that can provide detailed structural information to distinguish it from potential isomers and byproducts.

A Multi-Pronged Approach to Purity Verification

A comprehensive assessment of purity for a molecule like this compound relies on a combination of chromatographic and spectroscopic techniques. No single method can provide a complete picture; instead, a multi-pronged approach ensures both quantitative purity and structural confirmation. This guide will compare and contrast:

  • High-Performance Liquid Chromatography (HPLC) , specifically Hydrophilic Interaction Liquid Chromatography (HILIC), for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities.

  • Mass Spectrometry (MS) for molecular weight verification and impurity identification.

  • Elemental Analysis for confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

For quantifying the purity of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[3][4] Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of hydrophilic analytes.[5]

The Rationale for HILIC

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase. More polar analytes, like our target molecule, will have a stronger interaction with the stationary phase, leading to longer retention times and enabling separation from less polar impurities.

Experimental Protocol: HILIC-UV Analysis

Objective: To determine the percentage purity of this compound by area normalization.

Instrumentation:

  • HPLC system with a UV detector

  • HILIC column (e.g., Amide or Amino bonded phase)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v) with a suitable buffer if needed.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm (as the ketone carbonyl group has a weak UV absorbance at low wavelengths).

  • Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Diagram: HILIC Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate HILIC Column Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate % Purity chromatogram->calculate end end calculate->end Final Purity Value

Caption: Workflow for purity analysis by HILIC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex carbohydrates and polyhydroxylated compounds.[6][7][8][9][10] For this compound, ¹H and ¹³C NMR will not only confirm the molecular structure but can also reveal the presence of impurities, even those that are structurally similar.

Why NMR is Crucial

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.[6] This allows for the verification of the carbon skeleton, the position of the hydroxyl and ketone groups, and the stereochemistry of the molecule. Impurities will present as additional, often smaller, signals in the spectrum, which can be identified and sometimes quantified.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals and their couplings.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • For more complex structures or mixtures, 2D NMR experiments like COSY and HSQC can be employed to establish connectivity.

  • Data Analysis: Compare the obtained spectra with predicted spectra or data from literature for pure this compound. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component to any impurities.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis sample Synthesized Product dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire 1H & 13C Spectra dissolve->acquire process Process Data acquire->process elucidate Structural Elucidation process->elucidate identify Identify Impurity Signals elucidate->identify end end identify->end Structural Confirmation

Sources

The Pivotal Role of 3,4,5-Trihydroxypentan-2-one in the Landscape of Renewable Fuels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of sustainable energy solutions, the biorefinery concept stands as a cornerstone, aiming to convert renewable biomass into a spectrum of valuable products, including biofuels. Within this paradigm, the identification and strategic utilization of versatile platform molecules are paramount. This guide delves into the significance of 3,4,5-Trihydroxypentan-2-one, a C5 sugar-derived intermediate, as a precursor for a variety of biofuels. We will explore the catalytic pathways for its conversion, provide a comparative analysis of the resulting biofuels against other alternatives, and furnish the experimental groundwork for researchers and professionals in the field.

Introduction to this compound: A Bio-derived Keystone

This compound, a polyhydroxylated ketone, emerges as a critical intermediate in the acid-catalyzed processing of C5 sugars, which are abundant in lignocellulosic biomass.[1][2] Its strategic position in the biorefinery value chain stems from its role as a precursor to valuable platform chemicals like furfural and levulinic acid, which can be further upgraded to high-quality biofuels.[3] The efficient conversion of these C5 sugars is a focal point of current research, aiming to unlock the full potential of underutilized hemicellulose fractions of biomass.[4]

This guide will navigate through the primary conversion pathways of this compound, focusing on two major routes: the production of furan-based biofuels and the synthesis of levulinate esters and their subsequent conversion to alkanes. We will dissect the experimental methodologies, compare the performance of the resulting biofuels, and provide a holistic perspective on the viability of this compound as a central precursor in the future of renewable fuels.

Catalytic Conversion Pathways: From Precursor to Propellant

The journey from this compound to a combustible biofuel involves a series of strategic catalytic transformations. The initial step typically involves the dehydration of this C5 intermediate to form furfural. This process is a critical gateway to a range of furanic biofuels.

Caption: Overview of major biofuel production pathways from this compound.

Pathway 1: Furan-Based Biofuels via Furfural

The dehydration of pentoses and their intermediates, like this compound, to furfural is a well-established process often catalyzed by mineral acids.[5] The produced furfural serves as a versatile platform for the synthesis of several promising biofuels, including 2-methylfuran (2-MF) and 2,5-dimethylfuran (DMF).

Experimental Protocol: Furfural Production from Pentose-Rich Hydrolyzate

This protocol outlines a general procedure for the dehydration of a pentose-rich solution, simulating the hydrolysate from which this compound would be derived, to furfural in a biphasic system to enhance yield by in-situ product extraction.[5]

  • Reaction Setup: A biphasic system is prepared in a batch reactor with an aqueous phase containing the pentose-rich hydrolyzate and a mineral acid catalyst (e.g., 0.05 M H₂SO₄), and an organic phase (e.g., toluene or methyl isobutyl ketone (MIBK)) to continuously extract the furfural as it is formed.

  • Reaction Conditions: The reactor is heated to a temperature of 170°C for a residence time of approximately 20 minutes.

  • Product Separation: After the reaction, the organic phase containing the furfural is separated from the aqueous phase.

  • Purification: The furfural is then purified from the organic solvent by distillation.

Upgrading Furfural to 2-Methylfuran (2-MF) and 2,5-Dimethylfuran (DMF)

2-MF and DMF are considered superior biofuel candidates due to their higher energy densities and better fuel properties compared to ethanol. The conversion of furfural to these compounds is typically achieved through catalytic hydrogenation and hydrodeoxygenation.

Caption: Catalytic upgrading of furfural and HMF to furanic biofuels.

Experimental Protocol: Continuous Hydrogenation of Furfural to 2-MF

This protocol is based on the continuous production of 2-MF over a Cu-ZnO-Al₂O₃ catalyst.[6][7]

  • Catalyst Preparation: A Cu-ZnO-Al₂O₃ catalyst is prepared via a modified coprecipitation method to ensure a uniformly dispersed crystalline structure.

  • Reactor Setup: The catalytic performance is evaluated in a packed-bed, fixed-bed stainless-steel reactor.

  • Reaction Conditions: The reaction is carried out at a temperature range of 180-220°C.

  • Analysis: The products are analyzed to determine the conversion of furfural and the selectivity to 2-MF.

Pathway 2: Alkane Biofuels via Levulinic Acid and its Esters

This compound is a key intermediate in the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.[3] Levulinic acid and its esters are valuable platform chemicals that can be upgraded to liquid alkanes in the diesel and jet fuel range.

Upgrading Levulinates to Alkanes

The conversion of levulinate esters to alkanes typically involves a series of hydrogenation and hydrodeoxygenation (HDO) steps. These processes aim to remove the oxygen atoms and saturate the carbon chain, resulting in hydrocarbons with properties suitable for transportation fuels.

Experimental Protocol: Hydrodeoxygenation of Biomass-Derived Ketones

This protocol provides a general methodology for the HDO of a model ketone, representing intermediates derived from levulinic acid, to alkanes in a continuous flow system.[8][9][10]

  • Catalyst System: A multifunctional catalyst is employed, typically consisting of a metal component (e.g., Ni or Co) for hydrogenation supported on an acidic material (e.g., amorphous aluminosilicate) to facilitate dehydration.

  • Reactor Setup: The reaction is conducted in a packed-bed continuous flow reactor.

  • Reaction Conditions: Optimized conditions often involve a temperature of around 200°C and a hydrogen pressure of approximately 1.38 MPa.

  • Product Analysis: The resulting product stream is analyzed to determine the conversion of the ketone and the selectivity to the desired alkane.

Performance Comparison of Biofuels

The ultimate viability of a biofuel is determined by its performance characteristics. The table below provides a comparative summary of key fuel properties for biofuels derived from this compound pathways and other common biofuels.

Fuel TypePrecursorTypical Production MethodEnergy Density (MJ/L)Research Octane Number (RON)Key AdvantagesKey Challenges
2-Methylfuran (2-MF) Furfural (from C5 sugars)Catalytic Hydrogenation/HDO~24~87High energy density, good blending properties with gasoline.Production cost, potential for peroxide formation.
2,5-Dimethylfuran (DMF) 5-HMF (from C6 sugars)Catalytic Hydrogenation/HDO~30~119Very high energy density and octane number.Scalability of HMF production, catalyst stability.
Alkane Biofuels (C8-C15) Levulinic Acid/Esters (from C5/C6 sugars)Catalytic Hydrogenation/HDO~33-35N/A (Cetane number is more relevant)Drop-in replacement for diesel and jet fuel.Multi-step process, catalyst deactivation.
Bioethanol Sugars (C5 and C6)Fermentation~21~108Established production technology.Lower energy density, hygroscopic.
Biodiesel (FAME) TriglyceridesTransesterification~33N/A (Cetane number is more relevant)Good lubricity, biodegradable.Feedstock competition with food, cold flow properties.

Note: The values presented are approximate and can vary depending on the specific production process and feedstock.

Comparison with Alternative Precursors

While this compound, as a C5-derived platform, holds significant promise, it is essential to compare it with other biomass-derived precursors.

  • C6 Sugars (e.g., Glucose, Fructose): These are the primary feedstocks for bioethanol production through fermentation. They can also be converted to 5-hydroxymethylfurfural (HMF), a precursor to DMF and other valuable chemicals.[11] The conversion of C6 sugars is generally more established than that of C5 sugars.

  • Lignin: As an aromatic polymer, lignin is a potential source of renewable aromatic chemicals and high-density cycloalkane fuels.[12][13][14][15] The depolymerization and upgrading of lignin, however, present significant technical challenges.

  • Triglycerides (Oils and Fats): These are the feedstocks for biodiesel (FAME) and hydroprocessed esters and fatty acids (HEFA) or renewable diesel. The technology is mature, but feedstock availability and competition with food are major concerns.

The strategic advantage of utilizing C5 sugars, and by extension this compound, lies in the valorization of the hemicellulose fraction of lignocellulosic biomass, which is often underutilized in traditional biorefineries.

Future Perspectives and Challenges

The successful integration of this compound into the biofuel production chain hinges on addressing several key challenges. The development of highly selective and robust catalysts for the conversion of this intermediate to furfural and levulinic acid is crucial. Furthermore, optimizing the subsequent upgrading steps to maximize biofuel yield and minimize by-product formation is essential for economic viability.

Techno-economic analyses of furfural-based biofuel production suggest that integrating these processes into existing biorefineries can significantly improve profitability.[7][16][17][18] The market for furfural and its derivatives is expected to grow, driven by the demand for green chemicals and biofuels.[16]

Conclusion

This compound stands as a pivotal, albeit often intermediate, precursor in the conversion of C5 sugars to advanced biofuels. Its strategic importance lies in its ability to be efficiently converted to furfural and levulinic acid, which are versatile platform chemicals for the production of high-performance furanic and alkane biofuels. While challenges in process optimization and catalyst development remain, the pathways originating from this C5 intermediate offer a compelling route to valorize the entirety of lignocellulosic biomass, contributing to a more sustainable and diversified energy future. Continued research and development in this area are critical to unlocking the full potential of this compound and advancing the next generation of renewable fuels.

References

  • Enhanced Production and Techno-Economic Analysis of Sustainable Biofuel Production via Continuous Hydrogenation of Furfural Using the Cu–ZnO–Al2O3 Catalyst.
  • Jet fuel production from biobased molecules via catalytic condens
  • A Techno-economic Comparison of Chemical Derivatives from Furfural Produced from Bagasse at an Existing Sugar Cane Mill. Programme. URL
  • Enhanced Production and Techno-Economic Analysis of Sustainable Biofuel Production via Continuous Hydrogenation of Furfural Usin.
  • Techno-Economic Assessment for the Production of Hydrocarbon Fuels via Catalytic Upgrading of Furans.
  • Integrated furfural and first generation bioethanol production: process simulation and techno-economic analysis. SciELO. URL
  • C6 and C5 sugars can be converted into a variety of fuels and commodity chemicals. URL
  • Hydrodeoxygenation (HDO) of Biomass Derived Ketones Using Supported Transition Metals in a Continuous Reactor.
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A Mechanistic Showdown: Enzymatic versus Chemical Synthesis of 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical and pharmaceutical intermediate synthesis, the pursuit of efficiency, stereocontrol, and sustainability is paramount. The polyhydroxylated ketone, 3,4,5-Trihydroxypentan-2-one, a valuable chiral building block, serves as an excellent case study for comparing the nuances of enzymatic and traditional chemical synthesis methodologies. This guide provides a detailed mechanistic and practical comparison of these two approaches, offering field-proven insights to inform experimental design and synthetic strategy.

Introduction to this compound

This compound, a five-carbon ketopentose, possesses multiple stereocenters, making its stereoselective synthesis a significant challenge. Its structural motifs are found in various biologically active molecules, rendering it a valuable precursor in drug discovery and development. The choice between an enzymatic or a chemical route for its synthesis is not merely a matter of preference but a strategic decision based on factors such as desired stereoisomer, scalability, cost, and environmental impact.

Enzymatic Synthesis: The Aldolase Approach

The enzymatic synthesis of this compound is elegantly achieved through an aldol addition reaction catalyzed by an aldolase. Specifically, D-fructose-6-phosphate aldolase (FSA) has demonstrated remarkable utility in catalyzing the condensation of a donor ketone with an acceptor aldehyde.[1][2] In this case, hydroxyacetone (HA) serves as the three-carbon donor, and glycolaldehyde (2-hydroxyethanal) acts as the two-carbon acceptor.

Mechanism of Action: The Class I Aldolase Pathway

FSA is a Class I aldolase, which operates through a characteristic Schiff base intermediate. The catalytic cycle can be delineated as follows:

  • Schiff Base Formation: The catalytic lysine residue in the active site of FSA attacks the carbonyl group of the donor substrate, hydroxyacetone, to form a protonated Schiff base (iminium ion).

  • Enamine Formation: A proton is abstracted from the carbon alpha to the iminium ion, leading to the formation of a nucleophilic enamine intermediate.

  • Aldol Addition: The enamine attacks the carbonyl carbon of the acceptor aldehyde, glycolaldehyde, forming a new carbon-carbon bond.

  • Hydrolysis and Product Release: The resulting iminium ion intermediate is hydrolyzed to release the this compound product and regenerate the free enzyme.

This enzyme-catalyzed reaction is highly stereoselective, a direct consequence of the chiral environment of the enzyme's active site, which precisely orients the substrates for the reaction.

Enzymatic_Synthesis cluster_enzyme FSA Active Site Lys-NH2 Lysine Residue Schiff_Base Schiff Base Intermediate Lys-NH2->Schiff_Base Hydroxyacetone Hydroxyacetone Hydroxyacetone->Schiff_Base Condensation Glycolaldehyde Glycolaldehyde Aldol_Adduct Product-Imine Adduct Glycolaldehyde->Aldol_Adduct Enamine Enamine Intermediate Schiff_Base->Enamine Deprotonation Enamine->Aldol_Adduct C-C Bond Formation Product This compound Aldol_Adduct->Product Hydrolysis & Release

Caption: Enzymatic synthesis of this compound via a Class I aldolase mechanism.

Experimental Protocol: Enzymatic Synthesis

The following protocol is a representative procedure based on the chemoenzymatic synthesis of related deoxysugars using D-fructose-6-phosphate aldolase.[1][2][3]

Materials:

  • D-fructose-6-phosphate aldolase (FSA) from E. coli

  • Hydroxyacetone (HA)

  • Glycolaldehyde

  • Triethanolamine (TEA) buffer (pH 7.5)

  • Dowex 50WX8 (H+ form) resin

  • Amberlite IRA-400 (HCO3- form) resin

  • Methanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve hydroxyacetone (e.g., 2 equivalents) and glycolaldehyde (e.g., 1 equivalent) in TEA buffer (e.g., 0.1 M, pH 7.5).

  • Enzyme Addition: Add D-fructose-6-phosphate aldolase to the reaction mixture (e.g., 1-5 mg/mL).

  • Incubation: Incubate the reaction mixture at room temperature (or a specified optimal temperature for the enzyme) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction is complete, terminate the reaction by adding a water-miscible organic solvent like ethanol or by heat denaturation, followed by centrifugation to remove the precipitated enzyme.

  • Purification:

    • Load the supernatant onto a Dowex 50WX8 (H+ form) column to remove any basic components.

    • Elute the product with water or a methanol/water gradient.

    • Further purify the eluate by passing it through an Amberlite IRA-400 (HCO3- form) column to remove acidic impurities.

    • Concentrate the purified fractions under reduced pressure to obtain this compound.

Chemical Synthesis: The Organocatalytic Aldol Reaction

The chemical synthesis of this compound can be achieved through an organocatalytic asymmetric aldol reaction. This approach utilizes small chiral organic molecules as catalysts to induce stereoselectivity. Proline and its derivatives, as well as quinine-derived primary amines, have been effectively employed for aldol reactions involving hydroxyacetone.[4][5][6]

Mechanism of Action: The Enamine Pathway

Similar to the enzymatic approach, the organocatalytic reaction with a primary amine catalyst proceeds through an enamine intermediate. The mechanism is as follows:

  • Iminium Ion Formation: The primary amine catalyst reacts with the carbonyl group of hydroxyacetone to form a protonated iminium ion.

  • Enamine Formation: A proton is abstracted from the alpha-carbon to generate the key enamine nucleophile.

  • Stereoselective Aldol Addition: The chiral catalyst directs the enamine to attack one face of the glycolaldehyde carbonyl group, leading to the stereoselective formation of a new carbon-carbon bond. The transition state is stabilized by hydrogen bonding interactions.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the organocatalyst for the next catalytic cycle.

Chemical_Synthesis cluster_catalyst Organocatalyst Catalyst-NH2 Chiral Amine Catalyst Iminium_Ion Iminium Ion Catalyst-NH2->Iminium_Ion Hydroxyacetone Hydroxyacetone Hydroxyacetone->Iminium_Ion Condensation Glycolaldehyde Glycolaldehyde TS Diastereoselective Transition State Glycolaldehyde->TS Enamine Enamine Intermediate Iminium_Ion->Enamine Deprotonation Enamine->TS C-C Bond Formation Product_Adduct Product-Iminium Adduct TS->Product_Adduct Product This compound Product_Adduct->Product Hydrolysis

Caption: Chemical synthesis of this compound via an organocatalytic enamine pathway.

Experimental Protocol: Chemical Synthesis

The following is a representative protocol for an organocatalytic aldol reaction based on procedures for similar substrates.[5][6]

Materials:

  • Quinine-derived primary amine catalyst or L-proline

  • Hydroxyacetone

  • Glycolaldehyde

  • Aqueous medium (e.g., water, brine) or organic solvent (e.g., THF, DMSO)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of the organocatalyst (e.g., 10-30 mol%) in the chosen solvent, add hydroxyacetone (e.g., 1.5-3 equivalents).

  • Substrate Addition: Add glycolaldehyde (1 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to lower temperatures for improved selectivity) for 24-72 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound.

Performance Comparison: Enzymatic vs. Chemical Synthesis

ParameterEnzymatic Synthesis (Aldolase)Chemical Synthesis (Organocatalytic)
Stereoselectivity Typically excellent (high diastereo- and enantioselectivity) due to the highly structured active site.Good to excellent, but highly dependent on the catalyst, substrates, and reaction conditions. Optimization is often required.
Reaction Conditions Mild: aqueous buffer, neutral pH, room temperature.Can range from mild to cryogenic temperatures. May require anhydrous organic solvents.
Substrate Scope Can be limited by the enzyme's specificity, although enzyme engineering can broaden the scope.Generally broader substrate scope, but catalyst performance may vary.
Byproducts Minimal byproducts, leading to cleaner reaction profiles.Can have side reactions such as self-condensation of the aldehyde, leading to a more complex mixture.
Catalyst Biodegradable protein, but can be expensive and require specific handling and storage.Small organic molecules, often more stable and less expensive than enzymes. Can sometimes be recycled.
Purification Often simpler due to the clean reaction profile. Primarily involves removing the enzyme and buffer salts.Typically requires chromatographic purification to separate the product from the catalyst and byproducts.
Yield Can be high, but may be limited by substrate or product inhibition.Yields are variable and depend on the specific reaction and catalyst efficiency.
Environmental Impact Generally considered "greener" due to the use of a biodegradable catalyst and aqueous reaction media.Can generate more organic waste depending on the solvent and purification method used.

Conclusion and Future Outlook

Both enzymatic and chemical synthesis offer viable pathways to this compound, each with distinct advantages and disadvantages. The enzymatic approach, leveraging the high stereoselectivity of aldolases, provides a green and efficient route to a specific stereoisomer under mild conditions. Its primary limitations lie in the potential for narrow substrate scope and the cost and stability of the enzyme.

Conversely, organocatalytic chemical synthesis offers greater flexibility in terms of substrate scope and catalyst choice. While it can achieve high stereoselectivity, it often requires more extensive optimization of reaction conditions and more rigorous purification procedures.

Future advancements in enzyme engineering will likely expand the substrate scope and robustness of aldolases, making the enzymatic route even more attractive. Concurrently, the development of more efficient and selective organocatalysts will continue to refine the chemical synthesis approach. A truly integrated approach, where chemoenzymatic cascade reactions are designed, may ultimately provide the most efficient and sustainable solutions for the synthesis of complex chiral molecules like this compound.

References

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  • Kałek, M., Mlynarski, J. (2014). Organocatalytic Regioselective Aldol Reaction of Hydroxyacetone with Aliphatic Aldehydes for the Synthesis of Linear Products. European Journal of Organic Chemistry, 2014(28), 6249-6252.
  • Sugiyama, M., Hong, Z., Liang, P. H., Dean, S. M., Whalen, L. J., Greenberg, W. A., & Wong, C. H. (2007). Use of a recombinant bacterial fructose-1,6-diphosphate aldolase in aldol reactions: preparative syntheses of 1-deoxynojirimycin, 1-deoxymannojirimycin, 1,4-dideoxy-1,4-imino-D-arabinitol, and fagomine. Journal of the American Chemical Society, 129(47), 14811–14817.
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  • Sugiyama, M., Hong, Z., & Wong, C. H. (2007). D-Fructose-6-phosphate aldolase-catalyzed one-pot synthesis of iminocyclitols. Journal of the American Chemical Society, 129(47), 14811-14817.
  • Sprenger, G. A., Schörken, U., Sprenger, G., & Sahm, H. (1997). A new route, of potential strategic importance, to a difluorosugar analogue has been developed. Key steps included a Stille coupling and a highly regio- and enantioselective dihydroxylation of a highly substituted diene. Organic Letters, 5(3), 337-339.
  • Maya, V., Raj, M., & Singh, V. K. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic letters, 9(13), 2593–2595.
  • Feng, J., & Gong, L. Z. (2007). Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. Organic letters, 9(16), 3145–3148.
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  • Notz, W., & List, B. (2001). Proline-catalyzed Asymmetric Aldol Reactions Between Ketones and Alpha-Unsubstituted Aldehydes. The Journal of organic chemistry, 66(23), 7678–7687.
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The Emergence of 3,4,5-Trihydroxypentan-2-one: A Prospective Analysis of a Novel Bio-Based Platform Chemical

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of a sustainable chemical industry, the identification and development of versatile, biomass-derived platform chemicals are paramount. These molecules, rich in functionality, serve as the foundational pillars for the synthesis of a vast array of value-added products, from polymers and solvents to pharmaceuticals and biofuels. While compounds like levulinic acid, furfural, and xylitol have been extensively studied and are recognized for their significant potential, the exploration of novel platform molecules is essential for diversifying our chemical portfolio and unlocking new synthetic pathways.[1][2][3] This guide introduces 3,4,5-trihydroxypentan-2-one, a polyhydroxylated ketone, as a promising, yet underexplored, candidate for a next-generation platform chemical. Drawing upon established principles of biomass conversion and catalytic upgrading, we present a comparative assessment of its potential against established alternatives, supported by proposed experimental frameworks to validate its utility.

Unveiling this compound: From Transient Intermediate to Potential Cornerstone

This compound is not a newcomer to the landscape of biomass conversion. It has been identified as a key transient intermediate in the acid-catalyzed conversion of furfuryl alcohol, a derivative of C5 sugars, to the well-established platform chemical, levulinic acid.[4][5] Its fleeting existence in this reaction pathway belies its potential. With a five-carbon backbone, a reactive ketone group, and three hydroxyl moieties, this molecule possesses a high degree of functionality that could be harnessed for a multitude of chemical transformations.

The core hypothesis of this guide is that by carefully controlling the reaction conditions of furfuryl alcohol hydrolysis, this compound can be isolated as a primary product, thereby opening the door to a new family of bio-derived chemicals. Its structure suggests the potential for conversion into C5 polyols, amino alcohols, and other valuable derivatives, positioning it as a strategic link between biomass and a diverse chemical market.

A Comparative Outlook: Benchmarking Against Established Platform Chemicals

To contextualize the potential of this compound, it is essential to compare its prospective derivatives with those of established C5 and C6 platform chemicals. The following table provides a comparative analysis based on the projected chemical transformations of this compound versus the known applications of furfural, levulinic acid, and xylitol.

Platform Chemical Key Functional Groups Primary Derivatives Major Application Areas References
This compound (Prospective) Ketone, 3 HydroxylsPentanetriols, Amino-polyols, Keto-acids, Cyclic ethersSpecialty polymers, Surfactants, Pharmaceuticals, Agrochemicals[3][6] (by analogy)
Furfural Aldehyde, Furan ringFurfuryl alcohol, Tetrahydrofuran (THF), Furoic acid, Maleic anhydrideSolvents, Resins, Biofuels, Fine chemicals[1][7][8]
Levulinic Acid Ketone, Carboxylic acidγ-Valerolactone (GVL), Methyltetrahydrofuran (MTHF), Diphenolic acidBiofuels, Solvents, Polymers (polyesters, polyamides), Herbicides[2][4][5][9]
Xylitol 5 HydroxylsGlycols (ethylene glycol, propylene glycol), Xylaric acid, AnhydroxylitolFood sweeteners, Pharmaceuticals, Polymers, Surfactants[3][10][11]

Proposed Synthesis and Derivatization Strategies

The viability of this compound as a platform chemical hinges on the development of efficient and selective synthesis and derivatization protocols. Below, we outline proposed experimental frameworks for these crucial steps, grounded in established catalytic principles.

Proposed Experimental Protocol 1: Synthesis and Isolation of this compound from Furfuryl Alcohol

Rationale: This protocol aims to arrest the acid-catalyzed hydrolysis of furfuryl alcohol at the trihydroxypentanone intermediate stage by employing milder reaction conditions and rapid quenching. The use of a solid acid catalyst facilitates separation and minimizes corrosive waste streams.

Methodology:

  • Catalyst Preparation: Prepare a sulfonated zirconia (SZ) solid acid catalyst via a sol-gel method to ensure high surface area and tunable acidity.[2]

  • Reaction Setup: In a temperature-controlled glass reactor, dissolve furfuryl alcohol (1 M) in an aqueous solution. Add the prepared SZ catalyst (5 wt% of furfuryl alcohol).

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100°C) under vigorous stirring. Monitor the reaction progress closely using in-situ liquid chromatography-mass spectrometry (LC-MS) to track the formation of this compound and the onset of levulinic acid formation.[4][5]

  • Quenching and Isolation: Once the concentration of the target intermediate is maximized (as determined by LC-MS), rapidly cool the reactor in an ice bath and immediately filter to remove the catalyst. Neutralize the solution with a mild base (e.g., NaHCO₃).

  • Purification: Employ preparative chromatography (e.g., silica gel column chromatography with a polar eluent system) to isolate this compound from unreacted starting material, levulinic acid, and other byproducts.

Proposed Experimental Protocol 2: Catalytic Hydrogenation to 1,2,3,4-Pentanetetrol

Rationale: The multiple hydroxyl groups in this compound make its hydrogenated derivative, a pentanetetrol, a valuable polyol for applications in polymers and surfactants. This protocol utilizes a supported metal catalyst under hydrogen pressure.

Methodology:

  • Catalyst: Utilize a commercial 5% Ruthenium-on-carbon (Ru/C) catalyst, known for its efficacy in hydrogenating carbonyls and hydroxyls.

  • Reaction Setup: In a high-pressure autoclave, dissolve the purified this compound (0.5 M) in water. Add the Ru/C catalyst (1 mol% Ru relative to the substrate).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar. Heat the reaction to 120°C with constant stirring for 6-12 hours.

  • Workup and Analysis: After cooling and depressurizing, filter the catalyst. Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of 1,2,3,4-pentanetetrol and quantify the yield.

Proposed Experimental Protocol 3: Reductive Amination to Novel Amino-Polyols

Rationale: Reductive amination of the ketone functionality introduces a nitrogen atom, yielding amino-polyols which are high-value targets for pharmaceutical and agrochemical applications.[3][6] This one-pot reaction combines an amine source with a reducing agent.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol. Add the desired primary amine (e.g., butylamine, 1.2 equivalents).

  • Imination: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.

  • Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amino-polyol by column chromatography and characterize its structure using NMR and high-resolution mass spectrometry.

Visualizing the Potential: Pathways and Workflows

To better illustrate the proposed synthesis and derivatization of this compound, the following diagrams have been generated using Graphviz.

Synthesis_Pathway Biomass Hemicellulose (from Biomass) Xylose Xylose Biomass->Xylose Hydrolysis Furfural Furfural Xylose->Furfural Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Target This compound Furfuryl_Alcohol->Target Controlled Aqueous Acid Catalysis LA Levulinic Acid Target->LA Further Dehydration

Caption: Proposed synthesis pathway of this compound from biomass.

Derivatization_Routes Platform This compound Hydrogenation Hydrogenation Platform->Hydrogenation Reductive_Amination Reductive Amination Platform->Reductive_Amination Oxidation Oxidation Platform->Oxidation Pentanetetrol Pentanetetrols Hydrogenation->Pentanetetrol e.g., 1,2,3,4-Pentanetetrol Amino_Polyols Amino-Polyols Reductive_Amination->Amino_Polyols e.g., 2-Amino-1,3,4-pentanetriol Keto_Acids Keto-Acids Oxidation->Keto_Acids e.g., 3,4-Dihydroxy-2-oxopentanoic acid

Caption: Potential derivatization routes for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_derivatization Derivatization cluster_analysis Analysis & Characterization S1 Controlled Hydrolysis of Furfuryl Alcohol S2 Reaction Quenching & Catalyst Removal S1->S2 S3 Chromatographic Purification S2->S3 D1 Catalytic Conversion (e.g., Hydrogenation) S3->D1 Purified Intermediate D2 Product Isolation A1 Spectroscopic Analysis (NMR, MS) D2->A1 A2 Performance Evaluation A1->A2

Caption: Proposed workflow for the evaluation of this compound.

Conclusion and Future Outlook

While the direct experimental data on this compound as a platform chemical is currently nascent, a thorough analysis of its chemical structure, its role in known biomass conversion pathways, and the reactivity of analogous polyhydroxylated ketones strongly suggests a promising future.[9][12] Its high degree of functionality offers the potential for a diverse range of derivatives that could find applications in high-value markets. The proposed experimental frameworks provide a clear roadmap for future research to validate this potential. Further investigation into the selective synthesis of this molecule and the catalytic upgrading to its derivatives is warranted and could establish this compound as a valuable addition to the portfolio of bio-based platform chemicals, contributing to a more sustainable and circular chemical industry.

References

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  • Lange, J. P., et al. (2012). Furfural—a versatile, biomass-derived platform chemical for the production of renewable chemicals. Green Chemistry, 14(3), 742-751.
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  • Rinaldi, R., & Schüth, F. (2009). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. ChemSusChem, 2(12), 1096-1099.
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  • Al-Bayati, F. A. H. (n.d.). Carbohydrates Carbohydrates may be defined as polyhydroxy aldehydes or polyhydroxy ketones or compounds which produce them on hy. University of Baghdad College of Science Department of Chemistry.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trihydroxypentan-2-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Precautions and Hazard Assessment

Given the presence of multiple hydroxyl groups and a ketone functional group, 3,4,5-Trihydroxypentan-2-one should be handled with the assumption that it may possess oxidizing properties and could be irritating to the skin and eyes.[1][2] All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against potential splashes that could cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation.[1]
Body Protection A laboratory coat or a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A fume hood should be used when handling larger quantities or if an aerosol is generated.To minimize inhalation of any potential vapors or aerosols.[2]

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek prompt medical attention.[3]

  • Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water. If irritation develops or persists, seek medical attention.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Due to the lack of specific hazard data for this compound, all waste containing this compound must be treated as hazardous chemical waste.[4] The U.S. Environmental Protection Agency (EPA) mandates the proper identification and management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[5]

Waste Streams:

  • Solid Waste: This category includes any unused or expired pure compound, as well as contaminated laboratory materials such as weigh boats, filter paper, gloves, and paper towels.

  • Liquid Waste: This includes any solutions containing this compound, such as mother liquors from reactions, and solutions from analytical procedures.

It is critical to segregate waste containing this compound from other waste streams to prevent potentially dangerous reactions.[6] Specifically, as a potential oxidizing agent, it must be kept separate from flammable and combustible materials.[7][8]

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Containment

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect all liquid waste in a sealable, non-reactive container, such as a glass or polyethylene bottle. Ensure the container is compatible with the solvent used. Do not mix with other incompatible waste streams.[6]

Step 2: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the generating researcher and laboratory

Step 3: Storage

Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area.[7] Ensure that the storage area is away from heat sources and direct sunlight.[7] Containers of potential oxidizing agents should be stored in secondary containment to prevent spills and interaction with other chemicals.[6]

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company.[7] Never pour this compound or solutions containing it down the drain or dispose of it in the regular trash.[7] Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[9]

Disposal Decision Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_char Waste Characterization cluster_containment Containment & Labeling cluster_final Storage & Disposal Start Generate Waste Containing This compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Characterize Treat as Hazardous Waste (Unknown Toxicity/Potential Oxidizer) PPE->Characterize IsSolid Is the waste solid or liquid? Characterize->IsSolid SolidContainer Collect in Labeled, Leak-Proof Solid Waste Container IsSolid->SolidContainer Solid LiquidContainer Collect in Labeled, Compatible Liquid Waste Container IsSolid->LiquidContainer Liquid Labeling Label Container: 'Hazardous Waste', Chemical Name, Date, PI SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Designated, Secure Waste Accumulation Area Labeling->Storage Segregate Segregate from Incompatibles (e.g., Flammables) Storage->Segregate Disposal Arrange for Professional Hazardous Waste Disposal Segregate->Disposal End Disposal Complete Disposal->End

Caption: Disposal decision workflow for this compound.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Minor Spill Cleanup (manageable by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10] Do not use combustible materials like paper towels to absorb the initial spill, especially if the substance is a strong oxidizer.[8]

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution.[11] The cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.

Major Spill Cleanup (requires professional assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of any potential vapors.

  • Alert Authorities: Contact your institution's EHS department or emergency response team.

Decontamination of Laboratory Equipment:

Equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Pre-cleaning: Remove any gross contamination by rinsing with an appropriate solvent. This rinseate must be collected as hazardous liquid waste.

  • Cleaning: Wash the equipment with a laboratory-grade detergent and water.[11]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Conclusion: A Commitment to Safety

The proper disposal of laboratory chemicals is a fundamental aspect of responsible scientific research. By adhering to these established procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and maintain compliance with all relevant regulations. The principles of cautious handling, proper segregation, and professional disposal are paramount when dealing with compounds of unknown hazard profiles like this compound.

References

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A Senior Application Scientist's Guide to Handling 3,4,5-Trihydroxypentan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work fundamentally relies on the precise and safe handling of novel chemical entities. This guide provides essential, immediate safety and logistical information for 3,4,5-Trihydroxypentan-2-one (also known as 1-Deoxy-D-ribulose), a hydroxylated ketone. While specific toxicological data for this compound is not extensively documented, we can establish a robust safety protocol by applying established principles for handling its core chemical functionalities: polyols (multiple hydroxyl groups) and ketones.[1][2][3] This approach, grounded in chemical structure and precedent, ensures a high margin of safety.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with the knowledge to handle this and similar molecules with confidence and integrity.

Hazard Assessment: A Proactive Analysis

Understanding the potential risks is the foundation of safe laboratory practice.[4] Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from analogous compounds like other ketones and polyhydroxylated molecules.[5][6][7]

  • Dermal (Skin) Contact: The primary risk is irritation. While polyols are generally benign, ketones can be defatting and cause skin irritation upon prolonged contact.[7][8] Assume the substance is at least a mild irritant. Chronic exposure could lead to dermatitis.

  • Ocular (Eye) Contact: Direct contact with powders or solutions of ketones can cause serious eye irritation.[5][6][8][9] This is the most significant acute risk during routine handling.

  • Inhalation: this compound, with a molecular weight of 134.13 g/mol and multiple hydrogen-bonding hydroxyl groups, is predicted to be a solid or a high-boiling liquid with low volatility at room temperature.[10] Therefore, inhalation risk is minimal unless the material is a fine powder, being heated, or aerosolized (e.g., via sonication or vigorous mixing), which could cause respiratory tract irritation.[5][6]

  • Ingestion: Accidental ingestion may cause gastrointestinal irritation.[8] This is primarily managed through proper personal hygiene and laboratory practices, such as never pipetting by mouth and washing hands thoroughly after work.[11][12][13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be adapted to the specific task and associated risks. The Occupational Safety and Health Administration (OSHA) mandates that PPE be selected based on a careful assessment of the hazards.

Core PPE for Routine Operations

For handling small quantities (<10 g) at ambient temperature on a lab bench:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles.Protects against accidental minor splashes or contact from touching the face with contaminated gloves. Goggles provide superior protection.[12][14]
Hand Protection Disposable Nitrile Gloves (min. 4-mil thickness).Nitrile provides excellent protection against incidental contact with a wide range of chemicals, including ketones and alcohols.[14][15] Crucially, inspect gloves before each use and remove them immediately if contamination is suspected. [11][12]
Body Protection Cotton Lab Coat (buttoned).Protects skin and personal clothing from minor spills and contamination.[13]
Footwear Closed-toe shoes.Prevents injury from dropped objects or spills.
Enhanced PPE for High-Risk Scenarios

Additional protection is required for tasks involving larger quantities (>10 g), heating, risk of significant splashing, or generation of aerosols/dusts.

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield. A face shield alone is insufficient; it must be worn over primary eye protection.[12][15]

  • Hand Protection: For prolonged contact or immersion, switch from disposable nitrile to thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's resistance guide for specific breakthrough times if available.

  • Respiratory Protection: If handling the compound as a fine powder outside of a certified chemical fume hood, or if heating it, respiratory protection is necessary to prevent inhalation.[15] This work should ideally be performed within a fume hood. If that is not feasible, a NIOSH-approved respirator with organic vapor/particulate (P100) cartridges is required.[16]

  • Body Protection: Consider a chemical-resistant apron worn over the lab coat for additional protection against splashes when handling larger volumes.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Assess Task task_type Small Scale (<10g) Ambient Temp? start->task_type core_ppe CORE PPE - Safety Glasses - Nitrile Gloves - Lab Coat task_type->core_ppe Yes splash_risk Risk of Splash or Aerosol? task_type->splash_risk No (Large Scale) end_ppe Proceed with Task core_ppe->end_ppe enhanced_ppe ENHANCED PPE - Goggles + Face Shield - Chemical-Resistant Apron - Consider Fume Hood splash_risk->enhanced_ppe Yes powder_risk Handling Fine Powder or Heating? splash_risk->powder_risk No enhanced_ppe->powder_risk respiratory_ppe RESPIRATORY PROTECTION - Work in Fume Hood - Or use NIOSH Respirator powder_risk->respiratory_ppe Yes powder_risk->end_ppe No respiratory_ppe->end_ppe

Caption: PPE Selection Workflow based on task scale and hazard potential.

Operational and Disposal Plan

A comprehensive plan includes not only how to perform the work but also how to manage spills and dispose of waste safely and in compliance with regulations.

Safe Handling and Storage
  • Designated Area: Handle the chemical in a well-ventilated area, away from ignition sources. While not highly flammable like pure acetone, ketones should be handled with caution regarding heat and open flames.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Store it with other low-hazard organic solids or liquids, away from strong oxidizing agents.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12] Do not bring contaminated items, including gloves or lab coats, into common areas or areas where food is consumed.[12][17]

Spill Response Protocol

Immediate and correct response to a spill minimizes exposure and environmental impact.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill without appropriate training and PPE.

  • Contain & Absorb: For small liquid spills, contain the spill with absorbent pads or an inert material like vermiculite or sand. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Spill_Response_Logic cluster_1 Spill Response for this compound spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill (<100 mL / 100g) assess->small_spill Manageable large_spill Large Spill (>100 mL / 100g) assess->large_spill Unmanageable ppe Don Appropriate PPE (Goggles, Gloves, Coat) small_spill->ppe evacuate Evacuate Area Call EHS large_spill->evacuate contain Contain & Absorb (Vermiculite/Pads) ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end_spill Spill Managed dispose->end_spill

Caption: Logical flowchart for responding to a chemical spill.

Waste Disposal Plan

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent), must be collected as hazardous chemical waste.[18][19]

  • Container: Use a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.[19] It can typically be combined with other non-halogenated organic solvent waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department. Ensure the container exterior is clean and not contaminated.[18]

By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.